molecular formula C74H98N14O14S2 B561565 CH 275

CH 275

货号: B561565
分子量: 1471.8 g/mol
InChI 键: LFOPEPKKBBIGHF-RXUBGYFDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Potent somatostatin receptor 1 (sst1) agonist;  displays selectivity for sst1 (IC50 values are 30.9 nM, 345 nM, > 1 μM, > 10 μM and > 10μM for human sst1, sst3, sst4, sst2 and sst5 respectively). Attenuates somatostatin release in the rat nucleus accumbens.

属性

IUPAC Name

(4R,7R,10R,13S,16R,19R,22S,25S,28S,31R,34R)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-9,12,15,18,21,24,27,30,33-nonaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H98N14O14S2/c1-43(2)77-37-50-29-27-49(28-30-50)35-59-70(97)88-64(45(4)91)73(100)86-60(34-48-22-12-7-13-23-48)71(98)87-63(44(3)90)72(99)80-52(40-89)39-79-62(74(101)102)42-104-103-41-54(76)65(92)81-56(26-16-17-31-75)66(93)82-57(32-46-18-8-5-9-19-46)67(94)83-58(33-47-20-10-6-11-21-47)68(95)85-61(69(96)84-59)36-51-38-78-55-25-15-14-24-53(51)55/h5-15,18-25,27-30,38,43-45,52,54,56-64,77-79,89-91H,16-17,26,31-37,39-42,75-76H2,1-4H3,(H,80,99)(H,81,92)(H,82,93)(H,83,94)(H,84,96)(H,85,95)(H,86,100)(H,87,98)(H,88,97)(H,101,102)/t44-,45-,52-,54+,56-,57+,58+,59-,60+,61+,62+,63-,64-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOPEPKKBBIGHF-RXUBGYFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CNC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1C(=O)N[C@H](CN[C@@H](CSSC[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)[C@@H](C)O)CC3=CC=C(C=C3)CNC(C)C)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6)CC7=CC=CC=C7)CCCCN)N)C(=O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H98N14O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1471.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Somatostatin Analog CH 275

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH 275 is a synthetic peptide analog of somatostatin (B550006) that exhibits high potency and selectivity as an agonist for the somatostatin receptor subtype 1 (sst1). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It details its mechanism of action, involvement in signaling pathways, and potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's. Furthermore, this document outlines detailed experimental protocols for the in vitro and in vivo evaluation of this compound, and presents key quantitative data in a structured format to facilitate research and development.

Chemical Structure and Properties

This compound is a cyclic peptide with a complex structure designed to mimic the action of endogenous somatostatin. Its systematic IUPAC name is (4R,7S,10S,13S,16S,19S,22R,25S,28S,31S,34R)-22-((1H-indol-3-yl)methyl)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-6,9,12,15,18,21,24,27,30,33-decahydroxy-10,16-bis((R)-1-hydroxyethyl)-7-(hydroxymethyl)-19-(4-((isopropylamino)methyl)benzyl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decaazacyclopentatriaconta-5,8,11,14,17,20,23,26,29,32-decaene-4-carboxylic acid.

The peptide sequence of this compound is Cys-Lys-Phe-Phe-{d-Trp}-Phe-Thr-Phe-Thr-Ser-Cys, with a cyclic disulfide bridge between the two cysteine residues (Cys1 and Cys11). A key modification is the presence of 4-[[(1-methylethyl)amino]methyl]-Phe at a specific position within the sequence.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 174688-78-9--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₇₄H₉₆N₁₄O₁₅S₂--INVALID-LINK--
Molecular Weight 1485.8 g/mol --INVALID-LINK--
Appearance White lyophilized solid--INVALID-LINK--
Solubility Soluble in water--INVALID-LINK--
Storage Store at -20°C--INVALID-LINK--

Biological Activity and Mechanism of Action

This compound is a potent and selective agonist for the somatostatin receptor 1 (sst1). Its primary mechanism of action involves the activation of neprilysin, a key enzyme in the degradation of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease.

Receptor Binding Affinity and Potency

This compound demonstrates high affinity for the human sst1 receptor with a Ki of 52 nM. It is highly selective for sst1 over other somatostatin receptor subtypes. The IC50 values, which represent the concentration of the compound required to inhibit 50% of the specific binding of a radioligand, are summarized in Table 2.

Receptor SubtypeIC₅₀ (nM)
sst1 30.9
sst3 345
sst4 > 1,000
sst2 > 10,000
sst5 > 10,000

Data sourced from MedChemExpress.[1]

Signaling Pathway

Activation of the sst1 receptor by this compound initiates a cascade of intracellular signaling events. The sst1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream of this, this compound can modulate the activity of the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K) pathways. These pathways are crucial in regulating cellular processes such as proliferation, differentiation, and survival.

CH275_Signaling_Pathway CH275 This compound sst1 sst1 Receptor CH275->sst1 binds GPCR G-protein (Gi/o) sst1->GPCR activates AC Adenylyl Cyclase GPCR->AC inhibits Neprilysin Neprilysin Activation GPCR->Neprilysin leads to cAMP cAMP AC->cAMP converts ATP to MAPK MAPK Pathway cAMP->MAPK modulates PI3K PI3K Pathway cAMP->PI3K modulates CellularResponse Cellular Response (e.g., Aβ degradation) Neprilysin->CellularResponse

Figure 1: Simplified signaling pathway of this compound upon binding to the sst1 receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

In Vitro Neprilysin Activity Assay (Fluorometric)

This protocol is adapted from commercially available neprilysin activity assay kits and can be used to assess the effect of this compound on neprilysin activity in cell lysates or purified enzyme preparations.

Materials:

  • Neprilysin Assay Buffer

  • Neprilysin Substrate (e.g., Abz-based peptide)

  • Neprilysin (positive control)

  • This compound

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 330/430 nm or 490/520 nm depending on the substrate)

Procedure:

  • Sample Preparation:

    • Prepare cell lysates by homogenizing cells in ice-cold Neprilysin Assay Buffer.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the supernatant.

  • Reaction Setup:

    • In a 96-well plate, add samples (cell lysate or purified neprilysin).

    • For test wells, add desired concentrations of this compound.

    • For positive control wells, add neprilysin enzyme.

    • For blank wells, add assay buffer only.

    • Adjust the volume in all wells to be equal with Neprilysin Assay Buffer.

  • Enzymatic Reaction:

    • Prepare the Neprilysin Substrate working solution according to the manufacturer's instructions.

    • Add the substrate solution to all wells to initiate the reaction.

  • Measurement:

    • Immediately measure the fluorescence in kinetic mode at 37°C for 60-120 minutes.

    • Alternatively, incubate the plate at 37°C for a fixed time and then measure the endpoint fluorescence.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (change in fluorescence over time).

    • Compare the activity in the presence of this compound to the control to determine the effect of the compound.

Neprilysin_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis SamplePrep Sample Preparation (Cell Lysate/Purified Enzyme) PlateLoading Load Plate: - Samples - this compound - Controls SamplePrep->PlateLoading CH275Prep This compound Dilution Series CH275Prep->PlateLoading SubstratePrep Substrate Preparation ReactionStart Initiate Reaction (Add Substrate) SubstratePrep->ReactionStart PlateLoading->ReactionStart Measurement Kinetic Fluorescence Reading (37°C) ReactionStart->Measurement DataProcessing Calculate Reaction Rates Measurement->DataProcessing Comparison Compare this compound vs. Control DataProcessing->Comparison Result Determine Neprilysin Activation Comparison->Result

Figure 2: Experimental workflow for the in vitro neprilysin activity assay.

In Vivo Administration in a Mouse Model of Alzheimer's Disease

This protocol provides a general framework for the direct administration of this compound into the mouse brain to assess its effects on amyloid-β plaque load.

Materials:

  • Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1)

  • This compound dissolved in a sterile vehicle (e.g., saline)

  • Stereotaxic apparatus

  • Hamilton syringe or osmotic pump

  • Anesthesia

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse according to approved institutional protocols.

    • Secure the mouse in a stereotaxic frame.

  • Surgical Procedure:

    • Make a small incision in the scalp to expose the skull.

    • Using a dental drill, create a small burr hole over the target brain region (e.g., hippocampus).

  • Compound Administration:

    • Direct Injection: Slowly inject a defined volume and concentration of this compound into the target region using a Hamilton syringe.

    • Osmotic Pump: For continuous delivery, implant a pre-filled osmotic pump subcutaneously and connect it to a cannula stereotaxically implanted into the target brain region.

  • Post-operative Care:

    • Suture the incision and provide post-operative analgesia and care.

    • Allow the animals to recover for a specified period.

  • Endpoint Analysis:

    • After the treatment period, sacrifice the animals and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Harvest the brains and process them for histological analysis (e.g., immunohistochemistry for amyloid-β plaques).

    • Quantify the plaque load in the brains of this compound-treated animals compared to vehicle-treated controls.

Conclusion

This compound is a valuable research tool for investigating the role of the sst1 receptor and neprilysin in health and disease. Its high selectivity and potency make it a promising candidate for further investigation as a potential therapeutic agent for Alzheimer's disease and other neurological disorders characterized by amyloid-β pathology. The experimental protocols and data presented in this guide are intended to facilitate further research into the properties and applications of this novel somatostatin analog.

References

An In-depth Technical Guide on the Somatostatin Analog CH 275

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH 275 is a synthetic peptide analog of somatostatin that exhibits high potency and selectivity as an agonist for the somatostatin receptor subtype 1 (sst1). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It details its mechanism of action, involvement in signaling pathways, and potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's. Furthermore, this document outlines detailed experimental protocols for the in vitro and in vivo evaluation of this compound, and presents key quantitative data in a structured format to facilitate research and development.

Chemical Structure and Properties

This compound is a cyclic peptide with a complex structure designed to mimic the action of endogenous somatostatin. Its systematic IUPAC name is (4R,7S,10S,13S,16S,19S,22R,25S,28S,31S,34R)-22-((1H-indol-3-yl)methyl)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-6,9,12,15,18,21,24,27,30,33-decahydroxy-10,16-bis((R)-1-hydroxyethyl)-7-(hydroxymethyl)-19-(4-((isopropylamino)methyl)benzyl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decaazacyclopentatriaconta-5,8,11,14,17,20,23,26,29,32-decaene-4-carboxylic acid.

The peptide sequence of this compound is Cys-Lys-Phe-Phe-{d-Trp}-Phe-Thr-Phe-Thr-Ser-Cys, with a cyclic disulfide bridge between the two cysteine residues (Cys1 and Cys11). A key modification is the presence of 4-[[(1-methylethyl)amino]methyl]-Phe at a specific position within the sequence.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 174688-78-9--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₇₄H₉₆N₁₄O₁₅S₂--INVALID-LINK--
Molecular Weight 1485.8 g/mol --INVALID-LINK--
Appearance White lyophilized solid--INVALID-LINK--
Solubility Soluble in water--INVALID-LINK--
Storage Store at -20°C--INVALID-LINK--

Biological Activity and Mechanism of Action

This compound is a potent and selective agonist for the somatostatin receptor 1 (sst1). Its primary mechanism of action involves the activation of neprilysin, a key enzyme in the degradation of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease.

Receptor Binding Affinity and Potency

This compound demonstrates high affinity for the human sst1 receptor with a Ki of 52 nM. It is highly selective for sst1 over other somatostatin receptor subtypes. The IC50 values, which represent the concentration of the compound required to inhibit 50% of the specific binding of a radioligand, are summarized in Table 2.

Receptor SubtypeIC₅₀ (nM)
sst1 30.9
sst3 345
sst4 > 1,000
sst2 > 10,000
sst5 > 10,000

Data sourced from MedChemExpress.[1]

Signaling Pathway

Activation of the sst1 receptor by this compound initiates a cascade of intracellular signaling events. The sst1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream of this, this compound can modulate the activity of the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K) pathways. These pathways are crucial in regulating cellular processes such as proliferation, differentiation, and survival.

CH275_Signaling_Pathway CH275 This compound sst1 sst1 Receptor CH275->sst1 binds GPCR G-protein (Gi/o) sst1->GPCR activates AC Adenylyl Cyclase GPCR->AC inhibits Neprilysin Neprilysin Activation GPCR->Neprilysin leads to cAMP cAMP AC->cAMP converts ATP to MAPK MAPK Pathway cAMP->MAPK modulates PI3K PI3K Pathway cAMP->PI3K modulates CellularResponse Cellular Response (e.g., Aβ degradation) Neprilysin->CellularResponse

Figure 1: Simplified signaling pathway of this compound upon binding to the sst1 receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

In Vitro Neprilysin Activity Assay (Fluorometric)

This protocol is adapted from commercially available neprilysin activity assay kits and can be used to assess the effect of this compound on neprilysin activity in cell lysates or purified enzyme preparations.

Materials:

  • Neprilysin Assay Buffer

  • Neprilysin Substrate (e.g., Abz-based peptide)

  • Neprilysin (positive control)

  • This compound

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 330/430 nm or 490/520 nm depending on the substrate)

Procedure:

  • Sample Preparation:

    • Prepare cell lysates by homogenizing cells in ice-cold Neprilysin Assay Buffer.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the supernatant.

  • Reaction Setup:

    • In a 96-well plate, add samples (cell lysate or purified neprilysin).

    • For test wells, add desired concentrations of this compound.

    • For positive control wells, add neprilysin enzyme.

    • For blank wells, add assay buffer only.

    • Adjust the volume in all wells to be equal with Neprilysin Assay Buffer.

  • Enzymatic Reaction:

    • Prepare the Neprilysin Substrate working solution according to the manufacturer's instructions.

    • Add the substrate solution to all wells to initiate the reaction.

  • Measurement:

    • Immediately measure the fluorescence in kinetic mode at 37°C for 60-120 minutes.

    • Alternatively, incubate the plate at 37°C for a fixed time and then measure the endpoint fluorescence.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (change in fluorescence over time).

    • Compare the activity in the presence of this compound to the control to determine the effect of the compound.

Neprilysin_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis SamplePrep Sample Preparation (Cell Lysate/Purified Enzyme) PlateLoading Load Plate: - Samples - this compound - Controls SamplePrep->PlateLoading CH275Prep This compound Dilution Series CH275Prep->PlateLoading SubstratePrep Substrate Preparation ReactionStart Initiate Reaction (Add Substrate) SubstratePrep->ReactionStart PlateLoading->ReactionStart Measurement Kinetic Fluorescence Reading (37°C) ReactionStart->Measurement DataProcessing Calculate Reaction Rates Measurement->DataProcessing Comparison Compare this compound vs. Control DataProcessing->Comparison Result Determine Neprilysin Activation Comparison->Result

Figure 2: Experimental workflow for the in vitro neprilysin activity assay.

In Vivo Administration in a Mouse Model of Alzheimer's Disease

This protocol provides a general framework for the direct administration of this compound into the mouse brain to assess its effects on amyloid-β plaque load.

Materials:

  • Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1)

  • This compound dissolved in a sterile vehicle (e.g., saline)

  • Stereotaxic apparatus

  • Hamilton syringe or osmotic pump

  • Anesthesia

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse according to approved institutional protocols.

    • Secure the mouse in a stereotaxic frame.

  • Surgical Procedure:

    • Make a small incision in the scalp to expose the skull.

    • Using a dental drill, create a small burr hole over the target brain region (e.g., hippocampus).

  • Compound Administration:

    • Direct Injection: Slowly inject a defined volume and concentration of this compound into the target region using a Hamilton syringe.

    • Osmotic Pump: For continuous delivery, implant a pre-filled osmotic pump subcutaneously and connect it to a cannula stereotaxically implanted into the target brain region.

  • Post-operative Care:

    • Suture the incision and provide post-operative analgesia and care.

    • Allow the animals to recover for a specified period.

  • Endpoint Analysis:

    • After the treatment period, sacrifice the animals and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Harvest the brains and process them for histological analysis (e.g., immunohistochemistry for amyloid-β plaques).

    • Quantify the plaque load in the brains of this compound-treated animals compared to vehicle-treated controls.

Conclusion

This compound is a valuable research tool for investigating the role of the sst1 receptor and neprilysin in health and disease. Its high selectivity and potency make it a promising candidate for further investigation as a potential therapeutic agent for Alzheimer's disease and other neurological disorders characterized by amyloid-β pathology. The experimental protocols and data presented in this guide are intended to facilitate further research into the properties and applications of this novel somatostatin analog.

References

An In-depth Technical Guide to the Mechanism of Action of MS-275 (Entinostat) in Cell Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS-275, also known as Entinostat, is a potent and selective inhibitor of Class I histone deacetylases (HDACs), with primary activity against HDAC1 and HDAC3. Its mechanism of action is centered on the epigenetic modification of chromatin, leading to the hyperacetylation of histones and subsequent alteration of gene expression. This activity triggers a cascade of downstream cellular events, including cell cycle arrest, induction of apoptosis, and autophagy. MS-275 has demonstrated significant anti-tumor activity in a variety of cancer models and is under investigation for its therapeutic potential in combination with other anti-cancer agents and in other disease contexts such as diabetes and obesity. This guide provides a comprehensive overview of the molecular mechanisms of MS-275, detailing its effects on key signaling pathways, summarizing quantitative data, and providing detailed experimental protocols for the investigation of its cellular effects.

Core Mechanism of Action: HDAC Inhibition

MS-275 is a benzamide (B126) derivative that selectively inhibits the enzymatic activity of Class I HDACs, particularly HDAC1 and HDAC3. HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine (B10760008) residues on histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression.

By inhibiting HDAC1 and HDAC3, MS-275 leads to the accumulation of acetylated histones, which relaxes the chromatin structure and promotes gene transcription. This re-activation of silenced genes, including tumor suppressor genes, is a key aspect of its anti-cancer activity.

HDAC_Inhibition MS275 MS-275 (Entinostat) HDAC1_3 HDAC1 / HDAC3 MS275->HDAC1_3 Inhibition Histones Histones HDAC1_3->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation (HATs) Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histones->Open_Chromatin Gene_Expression Altered Gene Expression Open_Chromatin->Gene_Expression

Key Signaling Pathways Modulated by MS-275

The alteration of gene expression induced by MS-275 impacts several critical cellular signaling pathways, leading to its pleiotropic anti-cancer effects.

Cell Cycle Arrest

MS-275 induces cell cycle arrest, primarily at the G1/S checkpoint. This is mediated by the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21WAF1/CIP1. The induction of p21 is a direct consequence of histone hyperacetylation at its promoter region. Increased p21 levels lead to the inhibition of cyclin D/CDK4/6 and cyclin E/CDK2 complexes, preventing the phosphorylation of the retinoblastoma protein (Rb) and halting cell cycle progression.

Cell_Cycle_Arrest MS275 MS-275 HDAC_inhibition HDAC Inhibition MS275->HDAC_inhibition p21_promoter p21 Promoter Acetylation HDAC_inhibition->p21_promoter Upregulation p21_expression p21WAF1/CIP1 Expression p21_promoter->p21_expression CDK4_6 Cyclin D/CDK4/6 p21_expression->CDK4_6 Inhibition CDK2 Cyclin E/CDK2 p21_expression->CDK2 Inhibition Cell_Cycle_Arrest G1 Arrest p21_expression->Cell_Cycle_Arrest Rb Rb Phosphorylation CDK4_6->Rb CDK2->Rb G1_S_transition G1/S Transition Rb->G1_S_transition Promotion

Induction of Apoptosis

MS-275 promotes apoptosis through both intrinsic and extrinsic pathways.

  • Intrinsic Pathway: MS-275 can induce the production of reactive oxygen species (ROS), leading to mitochondrial membrane depolarization and the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, leading to the activation of caspase-9 and subsequently the executioner caspase-3.

  • Extrinsic Pathway: MS-275 has been shown to sensitize cells to Fas ligand (FasL)-induced apoptosis by downregulating the expression of c-FLIP, an inhibitor of caspase-8. This allows for the efficient activation of caspase-8 upon FasL binding to its receptor, leading to the activation of downstream caspases.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway ROS ROS Production Mitochondria Mitochondrial Depolarization ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 FasL FasL FasR Fas Receptor FasL->FasR Caspase8 Caspase-8 Activation FasR->Caspase8 cFLIP c-FLIP cFLIP->Caspase8 Inhibition Caspase8->Caspase3 MS275 MS-275 MS275->ROS MS275->cFLIP Downregulation Apoptosis Apoptosis Caspase3->Apoptosis

Autophagy Induction

MS-275 has been shown to induce autophagy, a cellular process of self-digestion of cytoplasmic components. The precise mechanism by which MS-275 induces autophagy is still under investigation, but it is thought to be a complex process that can be either pro-survival or pro-death depending on the cellular context. One key indicator of autophagy is the conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II).

Modulation of Other Signaling Pathways
  • GLP-1 Receptor Signaling: In the context of metabolic diseases, MS-275 has been shown to enhance glucagon-like peptide-1 receptor (GLP-1R) signaling. It does this by increasing the expression of proteins involved in the GLP-1R signaling cascade, leading to potentiated glucose-stimulated insulin (B600854) secretion.

  • FLT3 Signaling: In acute myeloid leukemia (AML) cells with internal tandem duplication of FMS-like tyrosine kinase 3 (FLT3-ITD), MS-275 can induce the degradation of the constitutively active FLT3 protein. This occurs through the acetylation of heat shock protein 90 (HSP90), which disrupts its chaperone function for FLT3, leading to FLT3 ubiquitination and proteasomal degradation.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of MS-275.

Table 1: Inhibitory Activity of MS-275 against HDAC Isoforms

HDAC IsoformIC50 (µM)
HDAC10.51[1]
HDAC31.7[1]

Table 2: In Vitro Anti-proliferative Activity of MS-275 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A2780Ovarian Cancer0.0415
Calu-3Lung CancerNot specified
HL-60LeukemiaNot specified
K562LeukemiaNot specified
St-4Not specifiedNot specified
HT-29Colon CancerNot specified
KB-3-1Cervical CancerNot specified
Capan-1Pancreatic CancerNot specified
4-1StNot specifiedNot specified
HCT-15Colon Cancer4.71
MOLM13Leukemia (FLT3-ITD)< 1
MV4-11Leukemia (FLT3-ITD)< 1

Note: Specific IC50 values for all cell lines were not available in the provided search results. The data indicates a range of activity from 41.5 nM to 4.71 µM.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of MS-275.

HDAC Activity Assay (Fluorometric)

This protocol is a generalized procedure for determining the inhibitory activity of MS-275 against specific HDAC isoforms.

Materials:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC3)

  • MS-275 (Entinostat)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin and Trichostatin A in assay buffer)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of MS-275 in HDAC assay buffer. Include a vehicle control (e.g., DMSO) without the inhibitor.

  • Enzyme and Substrate Preparation: Dilute the recombinant HDAC enzyme and the fluorogenic substrate to their optimal working concentrations in the HDAC assay buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • HDAC Assay Buffer

    • Diluted MS-275 or vehicle

    • Diluted HDAC enzyme

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the diluted fluorogenic substrate to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Development: Stop the reaction by adding the developer solution to each well. The developer contains a protease (trypsin) to cleave the deacetylated substrate, releasing the fluorophore, and a pan-HDAC inhibitor (Trichostatin A) to stop any further HDAC activity.

  • Fluorescence Measurement: Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the percentage of HDAC activity against the logarithm of the inhibitor concentration to determine the IC50 value.

Western Blot Analysis for Caspase Activation

This protocol describes the detection of cleaved (active) caspases, such as caspase-3, -8, and -9, in MS-275-treated cells.

Materials:

  • Cell culture reagents

  • MS-275

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against pro- and cleaved-caspases (e.g., caspase-3, -8, -9) and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and treat with various concentrations of MS-275 for desired time points. Include an untreated control.

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities to determine the levels of pro- and cleaved caspases relative to the loading control.

LC3-II Conversion Assay for Autophagy

This Western blot-based assay is used to monitor the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

Materials:

  • Same as for Western Blot Analysis for Caspase Activation

  • Primary antibody against LC3

  • (Optional) Autophagy inhibitors (e.g., Bafilomycin A1 or Chloroquine)

Procedure:

  • Cell Treatment: Treat cells with MS-275. To assess autophagic flux, a parallel set of cells can be co-treated with an autophagy inhibitor for the last few hours of the MS-275 treatment. The inhibitor will block the degradation of autophagosomes, leading to an accumulation of LC3-II if autophagy is induced.

  • Sample Preparation and Western Blotting: Follow the same procedure as described for caspase activation Western blotting, using a primary antibody that recognizes both LC3-I and LC3-II.

  • Analysis: The conversion of LC3-I (cytosolic form, ~16 kDa) to LC3-II (lipidated form, ~14 kDa) is observed as a shift in molecular weight on the Western blot. An increase in the LC3-II/LC3-I ratio or the total amount of LC3-II indicates an increase in autophagosome formation. Comparing the LC3-II levels in the presence and absence of an autophagy inhibitor can distinguish between increased autophagosome synthesis and decreased degradation.

Clonogenic Survival Assay

This assay assesses the long-term effect of MS-275 on the ability of single cells to form colonies.

Materials:

  • Cell culture reagents

  • MS-275

  • 6-well or 10 cm culture dishes

  • Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells per dish) in culture dishes and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of MS-275 for a defined period (e.g., 24 hours).

  • Recovery: Remove the drug-containing medium, wash the cells, and add fresh medium.

  • Colony Formation: Incubate the cells for 1-3 weeks, allowing viable cells to form colonies (typically defined as a cluster of at least 50 cells).

  • Staining: Wash the dishes with PBS, fix the colonies with methanol, and stain with crystal violet solution.

  • Colony Counting: Count the number of colonies in each dish.

  • Data Analysis:

    • Calculate the plating efficiency (PE) for the untreated control: PE = (Number of colonies formed / Number of cells seeded) x 100%.

    • Calculate the surviving fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE/100)).

    • Plot the surviving fraction as a function of MS-275 concentration.

FasL-Induced Cell Death Assay

This assay determines the ability of MS-275 to sensitize cells to apoptosis induced by Fas Ligand.

Materials:

  • Target cells

  • MS-275

  • Recombinant soluble Fas Ligand (FasL)

  • (Optional) Cross-linking antibody for FasL

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Treatment: Pre-treat cells with MS-275 or vehicle for a specified time (e.g., 24 hours).

  • FasL Induction: Add soluble FasL (with or without a cross-linking antibody to enhance activity) to the treated cells and incubate for an additional period (e.g., 6-24 hours).

  • Apoptosis Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive) and necrotic cells (Propidium Iodide positive).

  • Analysis: Compare the percentage of apoptotic cells in the MS-275 and FasL co-treated group to the groups treated with each agent alone and the untreated control. An enhanced level of apoptosis in the co-treated group indicates sensitization.

Conclusion

MS-275 (Entinostat) is a selective Class I HDAC inhibitor with a well-defined mechanism of action that converges on the epigenetic regulation of gene expression. Its ability to induce cell cycle arrest, apoptosis, and autophagy through the modulation of multiple signaling pathways underscores its potential as a broad-spectrum anti-cancer agent. The detailed understanding of its molecular targets and cellular effects, facilitated by the experimental protocols outlined in this guide, is crucial for the continued development of MS-275 as a therapeutic agent, both as a monotherapy and in combination with other drugs. Further research into the nuances of its signaling effects in different cellular contexts will continue to refine its clinical applications.

References

An In-depth Technical Guide to the Mechanism of Action of MS-275 (Entinostat) in Cell Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS-275, also known as Entinostat, is a potent and selective inhibitor of Class I histone deacetylases (HDACs), with primary activity against HDAC1 and HDAC3. Its mechanism of action is centered on the epigenetic modification of chromatin, leading to the hyperacetylation of histones and subsequent alteration of gene expression. This activity triggers a cascade of downstream cellular events, including cell cycle arrest, induction of apoptosis, and autophagy. MS-275 has demonstrated significant anti-tumor activity in a variety of cancer models and is under investigation for its therapeutic potential in combination with other anti-cancer agents and in other disease contexts such as diabetes and obesity. This guide provides a comprehensive overview of the molecular mechanisms of MS-275, detailing its effects on key signaling pathways, summarizing quantitative data, and providing detailed experimental protocols for the investigation of its cellular effects.

Core Mechanism of Action: HDAC Inhibition

MS-275 is a benzamide derivative that selectively inhibits the enzymatic activity of Class I HDACs, particularly HDAC1 and HDAC3. HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression.

By inhibiting HDAC1 and HDAC3, MS-275 leads to the accumulation of acetylated histones, which relaxes the chromatin structure and promotes gene transcription. This re-activation of silenced genes, including tumor suppressor genes, is a key aspect of its anti-cancer activity.

HDAC_Inhibition MS275 MS-275 (Entinostat) HDAC1_3 HDAC1 / HDAC3 MS275->HDAC1_3 Inhibition Histones Histones HDAC1_3->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation (HATs) Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histones->Open_Chromatin Gene_Expression Altered Gene Expression Open_Chromatin->Gene_Expression

Key Signaling Pathways Modulated by MS-275

The alteration of gene expression induced by MS-275 impacts several critical cellular signaling pathways, leading to its pleiotropic anti-cancer effects.

Cell Cycle Arrest

MS-275 induces cell cycle arrest, primarily at the G1/S checkpoint. This is mediated by the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21WAF1/CIP1. The induction of p21 is a direct consequence of histone hyperacetylation at its promoter region. Increased p21 levels lead to the inhibition of cyclin D/CDK4/6 and cyclin E/CDK2 complexes, preventing the phosphorylation of the retinoblastoma protein (Rb) and halting cell cycle progression.

Cell_Cycle_Arrest MS275 MS-275 HDAC_inhibition HDAC Inhibition MS275->HDAC_inhibition p21_promoter p21 Promoter Acetylation HDAC_inhibition->p21_promoter Upregulation p21_expression p21WAF1/CIP1 Expression p21_promoter->p21_expression CDK4_6 Cyclin D/CDK4/6 p21_expression->CDK4_6 Inhibition CDK2 Cyclin E/CDK2 p21_expression->CDK2 Inhibition Cell_Cycle_Arrest G1 Arrest p21_expression->Cell_Cycle_Arrest Rb Rb Phosphorylation CDK4_6->Rb CDK2->Rb G1_S_transition G1/S Transition Rb->G1_S_transition Promotion

Induction of Apoptosis

MS-275 promotes apoptosis through both intrinsic and extrinsic pathways.

  • Intrinsic Pathway: MS-275 can induce the production of reactive oxygen species (ROS), leading to mitochondrial membrane depolarization and the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, leading to the activation of caspase-9 and subsequently the executioner caspase-3.

  • Extrinsic Pathway: MS-275 has been shown to sensitize cells to Fas ligand (FasL)-induced apoptosis by downregulating the expression of c-FLIP, an inhibitor of caspase-8. This allows for the efficient activation of caspase-8 upon FasL binding to its receptor, leading to the activation of downstream caspases.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway ROS ROS Production Mitochondria Mitochondrial Depolarization ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 FasL FasL FasR Fas Receptor FasL->FasR Caspase8 Caspase-8 Activation FasR->Caspase8 cFLIP c-FLIP cFLIP->Caspase8 Inhibition Caspase8->Caspase3 MS275 MS-275 MS275->ROS MS275->cFLIP Downregulation Apoptosis Apoptosis Caspase3->Apoptosis

Autophagy Induction

MS-275 has been shown to induce autophagy, a cellular process of self-digestion of cytoplasmic components. The precise mechanism by which MS-275 induces autophagy is still under investigation, but it is thought to be a complex process that can be either pro-survival or pro-death depending on the cellular context. One key indicator of autophagy is the conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II).

Modulation of Other Signaling Pathways
  • GLP-1 Receptor Signaling: In the context of metabolic diseases, MS-275 has been shown to enhance glucagon-like peptide-1 receptor (GLP-1R) signaling. It does this by increasing the expression of proteins involved in the GLP-1R signaling cascade, leading to potentiated glucose-stimulated insulin secretion.

  • FLT3 Signaling: In acute myeloid leukemia (AML) cells with internal tandem duplication of FMS-like tyrosine kinase 3 (FLT3-ITD), MS-275 can induce the degradation of the constitutively active FLT3 protein. This occurs through the acetylation of heat shock protein 90 (HSP90), which disrupts its chaperone function for FLT3, leading to FLT3 ubiquitination and proteasomal degradation.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of MS-275.

Table 1: Inhibitory Activity of MS-275 against HDAC Isoforms

HDAC IsoformIC50 (µM)
HDAC10.51[1]
HDAC31.7[1]

Table 2: In Vitro Anti-proliferative Activity of MS-275 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A2780Ovarian Cancer0.0415
Calu-3Lung CancerNot specified
HL-60LeukemiaNot specified
K562LeukemiaNot specified
St-4Not specifiedNot specified
HT-29Colon CancerNot specified
KB-3-1Cervical CancerNot specified
Capan-1Pancreatic CancerNot specified
4-1StNot specifiedNot specified
HCT-15Colon Cancer4.71
MOLM13Leukemia (FLT3-ITD)< 1
MV4-11Leukemia (FLT3-ITD)< 1

Note: Specific IC50 values for all cell lines were not available in the provided search results. The data indicates a range of activity from 41.5 nM to 4.71 µM.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of MS-275.

HDAC Activity Assay (Fluorometric)

This protocol is a generalized procedure for determining the inhibitory activity of MS-275 against specific HDAC isoforms.

Materials:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC3)

  • MS-275 (Entinostat)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin and Trichostatin A in assay buffer)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of MS-275 in HDAC assay buffer. Include a vehicle control (e.g., DMSO) without the inhibitor.

  • Enzyme and Substrate Preparation: Dilute the recombinant HDAC enzyme and the fluorogenic substrate to their optimal working concentrations in the HDAC assay buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • HDAC Assay Buffer

    • Diluted MS-275 or vehicle

    • Diluted HDAC enzyme

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the diluted fluorogenic substrate to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Development: Stop the reaction by adding the developer solution to each well. The developer contains a protease (trypsin) to cleave the deacetylated substrate, releasing the fluorophore, and a pan-HDAC inhibitor (Trichostatin A) to stop any further HDAC activity.

  • Fluorescence Measurement: Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the percentage of HDAC activity against the logarithm of the inhibitor concentration to determine the IC50 value.

Western Blot Analysis for Caspase Activation

This protocol describes the detection of cleaved (active) caspases, such as caspase-3, -8, and -9, in MS-275-treated cells.

Materials:

  • Cell culture reagents

  • MS-275

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against pro- and cleaved-caspases (e.g., caspase-3, -8, -9) and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and treat with various concentrations of MS-275 for desired time points. Include an untreated control.

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities to determine the levels of pro- and cleaved caspases relative to the loading control.

LC3-II Conversion Assay for Autophagy

This Western blot-based assay is used to monitor the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

Materials:

  • Same as for Western Blot Analysis for Caspase Activation

  • Primary antibody against LC3

  • (Optional) Autophagy inhibitors (e.g., Bafilomycin A1 or Chloroquine)

Procedure:

  • Cell Treatment: Treat cells with MS-275. To assess autophagic flux, a parallel set of cells can be co-treated with an autophagy inhibitor for the last few hours of the MS-275 treatment. The inhibitor will block the degradation of autophagosomes, leading to an accumulation of LC3-II if autophagy is induced.

  • Sample Preparation and Western Blotting: Follow the same procedure as described for caspase activation Western blotting, using a primary antibody that recognizes both LC3-I and LC3-II.

  • Analysis: The conversion of LC3-I (cytosolic form, ~16 kDa) to LC3-II (lipidated form, ~14 kDa) is observed as a shift in molecular weight on the Western blot. An increase in the LC3-II/LC3-I ratio or the total amount of LC3-II indicates an increase in autophagosome formation. Comparing the LC3-II levels in the presence and absence of an autophagy inhibitor can distinguish between increased autophagosome synthesis and decreased degradation.

Clonogenic Survival Assay

This assay assesses the long-term effect of MS-275 on the ability of single cells to form colonies.

Materials:

  • Cell culture reagents

  • MS-275

  • 6-well or 10 cm culture dishes

  • Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells per dish) in culture dishes and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of MS-275 for a defined period (e.g., 24 hours).

  • Recovery: Remove the drug-containing medium, wash the cells, and add fresh medium.

  • Colony Formation: Incubate the cells for 1-3 weeks, allowing viable cells to form colonies (typically defined as a cluster of at least 50 cells).

  • Staining: Wash the dishes with PBS, fix the colonies with methanol, and stain with crystal violet solution.

  • Colony Counting: Count the number of colonies in each dish.

  • Data Analysis:

    • Calculate the plating efficiency (PE) for the untreated control: PE = (Number of colonies formed / Number of cells seeded) x 100%.

    • Calculate the surviving fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE/100)).

    • Plot the surviving fraction as a function of MS-275 concentration.

FasL-Induced Cell Death Assay

This assay determines the ability of MS-275 to sensitize cells to apoptosis induced by Fas Ligand.

Materials:

  • Target cells

  • MS-275

  • Recombinant soluble Fas Ligand (FasL)

  • (Optional) Cross-linking antibody for FasL

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Treatment: Pre-treat cells with MS-275 or vehicle for a specified time (e.g., 24 hours).

  • FasL Induction: Add soluble FasL (with or without a cross-linking antibody to enhance activity) to the treated cells and incubate for an additional period (e.g., 6-24 hours).

  • Apoptosis Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive) and necrotic cells (Propidium Iodide positive).

  • Analysis: Compare the percentage of apoptotic cells in the MS-275 and FasL co-treated group to the groups treated with each agent alone and the untreated control. An enhanced level of apoptosis in the co-treated group indicates sensitization.

Conclusion

MS-275 (Entinostat) is a selective Class I HDAC inhibitor with a well-defined mechanism of action that converges on the epigenetic regulation of gene expression. Its ability to induce cell cycle arrest, apoptosis, and autophagy through the modulation of multiple signaling pathways underscores its potential as a broad-spectrum anti-cancer agent. The detailed understanding of its molecular targets and cellular effects, facilitated by the experimental protocols outlined in this guide, is crucial for the continued development of MS-275 as a therapeutic agent, both as a monotherapy and in combination with other drugs. Further research into the nuances of its signaling effects in different cellular contexts will continue to refine its clinical applications.

References

An In-depth Technical Guide to the Discovery and Synthesis of CH 275

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH 275 is a potent and selective synthetic peptide agonist of the somatostatin (B550006) receptor subtype 1 (sst1). As a cyclic undecapeptide analog of somatostatin, it has become a valuable pharmacological tool for investigating the physiological roles of the sst1 receptor and exploring its therapeutic potential, particularly in the fields of neurodegenerative diseases and oncology. This technical guide provides a comprehensive overview of the discovery, synthesis, and key experimental protocols related to this compound. Quantitative data are presented in structured tables for clarity, and detailed methodologies for its synthesis and biological characterization are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this important research compound.

Discovery and Rationale

The discovery of this compound was rooted in the broader effort to develop subtype-selective somatostatin analogs. Somatostatin-14 is a naturally occurring cyclic peptide hormone that regulates a wide array of physiological processes by binding to five distinct G protein-coupled receptors (GPCRs), designated sst1 through sst5. The lack of receptor selectivity of native somatostatin and its short biological half-life limited its therapeutic utility. This prompted researchers to synthesize analogs with improved stability and specificity for individual sst receptor subtypes.

The development of this compound was part of a systematic investigation into the structure-activity relationships of somatostatin analogs. Researchers at the Salk Institute, led by J.E. Rivier, synthesized a series of undecapeptide analogs of somatostatin.[1][2] Their work aimed to identify compounds with high affinity and selectivity for the sst1 receptor. This compound, also known as des-AA(1,2,5)-[D-Trp(8),IAmp(9)]-SRIF, emerged from this research as a lead candidate.[1][2]

The key structural modification in this compound is the incorporation of 4-(N-isopropyl)-aminomethylphenylalanine (IAmp) at position 9 of the peptide sequence.[1] This modification, in combination with other amino acid substitutions, conferred high affinity and selectivity for the human sst1 receptor.

Physicochemical and Pharmacological Properties

This compound is a cyclic undecapeptide with the following primary sequence: c[H-Cys-Lys-Phe-Phe-D-Trp-IAmp-Thr-Phe-Thr-Ser-Cys-OH]. The cyclization is achieved through a disulfide bond between the two cysteine residues.

PropertyValueReference
Molecular Formula C74H96N14O15S2[3]
Molecular Weight 1485.77 g/mol [3]
CAS Number 174688-78-9[3]
Appearance White to off-white solid[3]
Binding Affinity and Selectivity

The defining characteristic of this compound is its high selectivity for the sst1 receptor. The following table summarizes its binding affinities (Ki) and inhibitory concentrations (IC50) for the human somatostatin receptor subtypes.

Receptor SubtypeKi (nM)IC50 (nM)Reference
sst1 5230.9[1]
sst2 >10,000>10,000[1]
sst3 -345[1]
sst4 ->1,000[1]
sst5 >10,000>10,000[1]

Synthesis of this compound

This compound is synthesized using solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides. The following provides a detailed methodology based on the principles of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Experimental Protocol: Solid-Phase Peptide Synthesis of this compound

Resin Preparation:

  • Start with a Rink Amide MBHA resin, which is suitable for the synthesis of C-terminally amidated peptides.

  • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

Amino Acid Coupling Cycles (Fmoc-SPPS): The peptide is assembled on the resin in a stepwise manner, starting from the C-terminus. Each cycle consists of deprotection and coupling steps.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine (B6355638) in DMF for 5 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM) and then DMF again to remove residual piperidine and by-products.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the incoming Fmoc-protected amino acid (3 equivalents relative to the resin loading). Activation is typically achieved using a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3 eq.) and an additive like HOBt (Hydroxybenzotriazole) (3 eq.) in the presence of a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

    • Monitor the completion of the coupling reaction using a qualitative test (e.g., ninhydrin (B49086) test). If the test is positive (indicating incomplete reaction), the coupling step is repeated.

    • After complete coupling, wash the resin with DMF, DCM, and DMF.

Sequence of Amino Acid Addition: The following Fmoc-protected amino acids are sequentially coupled to the growing peptide chain on the resin: Fmoc-Cys(Trt), Fmoc-Ser(tBu), Fmoc-Thr(tBu), Fmoc-Phe, Fmoc-Thr(tBu), Fmoc-IAmp(Boc), Fmoc-D-Trp(Boc), Fmoc-Phe, Fmoc-Phe, Fmoc-Lys(Boc), Fmoc-Cys(Trt). Side-chain protecting groups (in parentheses) are used for trifunctional amino acids to prevent side reactions.

Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups. A common cleavage cocktail is Reagent K, which consists of trifluoroacetic acid (TFA), water, phenol, thioanisole, and ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.

  • Incubate the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.

  • Dry the crude peptide under vacuum.

Cyclization (Disulfide Bond Formation):

  • Dissolve the crude linear peptide in a dilute aqueous solution (e.g., 0.1 M ammonium (B1175870) bicarbonate buffer, pH 8.0) to a concentration of approximately 0.1-0.5 mg/mL.

  • Induce disulfide bond formation by gentle air oxidation or by using an oxidizing agent like potassium ferricyanide (B76249) (K3[Fe(CN)6]) or dimethyl sulfoxide (B87167) (DMSO). The reaction is typically stirred at room temperature for 12-24 hours.

  • Monitor the completion of cyclization by HPLC.

Purification:

  • Purify the crude cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

  • Use a gradient of acetonitrile (B52724) in water, both containing 0.1% TFA, as the mobile phase.

  • Collect the fractions containing the pure peptide and confirm its identity and purity by analytical RP-HPLC and mass spectrometry.

  • Lyophilize the pure fractions to obtain this compound as a white powder.

Visualization of the Synthesis Workflow

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage_Cyclization Cleavage and Cyclization cluster_Purification Purification and Analysis Resin_Preparation Rink Amide Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Preparation->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (HBTU/HOBt/DIPEA) Fmoc_Deprotection->Amino_Acid_Coupling Washing Washing (DMF, DCM) Amino_Acid_Coupling->Washing Washing->Fmoc_Deprotection Repeat for each amino acid Final_Deprotection Final N-terminal Fmoc Deprotection Washing->Final_Deprotection Cleavage Cleavage from Resin & Deprotection (Reagent K) Final_Deprotection->Cleavage Precipitation Precipitation with Cold Ether Cleavage->Precipitation Cyclization Disulfide Bond Formation (Oxidation) Precipitation->Cyclization Purification Preparative RP-HPLC Cyclization->Purification Analysis Analytical RP-HPLC & Mass Spectrometry Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization Final_Product Pure this compound Lyophilization->Final_Product

Workflow for the solid-phase synthesis of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by selectively binding to and activating the sst1 receptor. The sst1 receptor is a member of the GPCR superfamily and is coupled to inhibitory G proteins (Gi/o).

Upon agonist binding, the sst1 receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits. These subunits then modulate the activity of various downstream effector proteins.

The primary signaling pathway activated by sst1 is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can affect the activity of protein kinase A (PKA) and other cAMP-dependent pathways, ultimately influencing cellular processes such as hormone secretion, cell proliferation, and neurotransmission.

In addition to cAMP inhibition, sst1 activation can also lead to the modulation of ion channels, such as the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. These actions can lead to membrane hyperpolarization and a reduction in cellular excitability.

Visualization of the sst1 Signaling Pathway

G CH275 This compound sst1 sst1 Receptor CH275->sst1 Binds and Activates G_protein Gi/o Protein sst1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion, Modulation of Ion Channels) G_protein->Cellular_Response Modulates Ion Channels cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates PKA->Cellular_Response Phosphorylates Targets

Simplified sst1 receptor signaling pathway.

Key Experimental Protocols

This compound has been utilized in a variety of in vitro and in vivo studies to probe the function of the sst1 receptor. Below are detailed protocols for some of the key experiments.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the sst1 receptor.

Materials:

  • Membranes from cells expressing the human sst1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radiolabeled somatostatin analog with high affinity for sst1 (e.g., [125I]-Tyr11-SRIF-14).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mg/mL BSA, and protease inhibitors).

  • Unlabeled this compound and other somatostatin analogs for competition binding.

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Prepare serial dilutions of unlabeled this compound.

  • In a 96-well plate, add the cell membranes (20-50 µg of protein per well), the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of unlabeled this compound.

  • For determining non-specific binding, add a high concentration of unlabeled somatostatin-14 (e.g., 1 µM).

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Analyze the data using a non-linear regression analysis to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

cAMP Inhibition Assay

Objective: To assess the functional activity of this compound as an agonist by measuring its ability to inhibit cAMP production.

Materials:

  • Cells expressing the sst1 receptor (e.g., CHO-K1 cells).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • This compound.

  • cAMP assay kit (e.g., ELISA or HTRF-based).

  • Cell lysis buffer.

Protocol:

  • Seed the cells in a 96-well plate and grow to confluency.

  • Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production and incubate for another 15-30 minutes.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP concentration using the assay kit.

  • Plot the cAMP concentration as a function of the this compound concentration and determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

In Vivo Studies in an Alzheimer's Disease Mouse Model

Objective: To evaluate the in vivo effects of this compound on amyloid-β (Aβ) pathology in a mouse model of Alzheimer's disease.

Animal Model:

  • APP knock-in mice (e.g., AppNL-G-F), which develop age-dependent Aβ plaque pathology.

Materials:

  • This compound.

  • Vehicle (e.g., sterile saline or artificial cerebrospinal fluid).

  • Osmotic minipumps for continuous infusion.

  • Anesthesia and surgical equipment for pump implantation.

  • Brain tissue homogenization buffers and equipment.

  • ELISA kits for Aβ40 and Aβ42 quantification.

  • Antibodies for immunohistochemical analysis of Aβ plaques and neprilysin.

Protocol:

  • Implant osmotic minipumps subcutaneously in adult APP knock-in mice. The pumps are filled with either vehicle or this compound at a concentration calculated to deliver a specific dose over a period of several weeks (e.g., 2-4 weeks).

  • At the end of the treatment period, euthanize the mice and perfuse them with saline.

  • Harvest the brains. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.

  • For biochemical analysis, homogenize the brain tissue and perform ELISAs to quantify the levels of soluble and insoluble Aβ40 and Aβ42.

  • For immunohistochemistry, section the fixed brain tissue and perform staining for Aβ plaques and neprilysin (a key Aβ-degrading enzyme).

  • Quantify the Aβ plaque load and neprilysin expression levels using image analysis software.

  • Compare the results from the this compound-treated group with the vehicle-treated group to determine the effect of sst1 activation on Aβ pathology.

Conclusion

This compound is a highly selective and potent sst1 receptor agonist that has proven to be an invaluable tool for dissecting the physiological and pathophysiological roles of this somatostatin receptor subtype. Its well-defined chemical synthesis and pharmacological profile make it a reliable research compound. The detailed experimental protocols provided in this guide offer a framework for its application in various in vitro and in vivo settings. Future research utilizing this compound will likely continue to uncover the therapeutic potential of targeting the sst1 receptor in a range of diseases, from neurodegenerative disorders to cancer.

References

An In-depth Technical Guide to the Discovery and Synthesis of CH 275

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH 275 is a potent and selective synthetic peptide agonist of the somatostatin receptor subtype 1 (sst1). As a cyclic undecapeptide analog of somatostatin, it has become a valuable pharmacological tool for investigating the physiological roles of the sst1 receptor and exploring its therapeutic potential, particularly in the fields of neurodegenerative diseases and oncology. This technical guide provides a comprehensive overview of the discovery, synthesis, and key experimental protocols related to this compound. Quantitative data are presented in structured tables for clarity, and detailed methodologies for its synthesis and biological characterization are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this important research compound.

Discovery and Rationale

The discovery of this compound was rooted in the broader effort to develop subtype-selective somatostatin analogs. Somatostatin-14 is a naturally occurring cyclic peptide hormone that regulates a wide array of physiological processes by binding to five distinct G protein-coupled receptors (GPCRs), designated sst1 through sst5. The lack of receptor selectivity of native somatostatin and its short biological half-life limited its therapeutic utility. This prompted researchers to synthesize analogs with improved stability and specificity for individual sst receptor subtypes.

The development of this compound was part of a systematic investigation into the structure-activity relationships of somatostatin analogs. Researchers at the Salk Institute, led by J.E. Rivier, synthesized a series of undecapeptide analogs of somatostatin.[1][2] Their work aimed to identify compounds with high affinity and selectivity for the sst1 receptor. This compound, also known as des-AA(1,2,5)-[D-Trp(8),IAmp(9)]-SRIF, emerged from this research as a lead candidate.[1][2]

The key structural modification in this compound is the incorporation of 4-(N-isopropyl)-aminomethylphenylalanine (IAmp) at position 9 of the peptide sequence.[1] This modification, in combination with other amino acid substitutions, conferred high affinity and selectivity for the human sst1 receptor.

Physicochemical and Pharmacological Properties

This compound is a cyclic undecapeptide with the following primary sequence: c[H-Cys-Lys-Phe-Phe-D-Trp-IAmp-Thr-Phe-Thr-Ser-Cys-OH]. The cyclization is achieved through a disulfide bond between the two cysteine residues.

PropertyValueReference
Molecular Formula C74H96N14O15S2[3]
Molecular Weight 1485.77 g/mol [3]
CAS Number 174688-78-9[3]
Appearance White to off-white solid[3]
Binding Affinity and Selectivity

The defining characteristic of this compound is its high selectivity for the sst1 receptor. The following table summarizes its binding affinities (Ki) and inhibitory concentrations (IC50) for the human somatostatin receptor subtypes.

Receptor SubtypeKi (nM)IC50 (nM)Reference
sst1 5230.9[1]
sst2 >10,000>10,000[1]
sst3 -345[1]
sst4 ->1,000[1]
sst5 >10,000>10,000[1]

Synthesis of this compound

This compound is synthesized using solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides. The following provides a detailed methodology based on the principles of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Experimental Protocol: Solid-Phase Peptide Synthesis of this compound

Resin Preparation:

  • Start with a Rink Amide MBHA resin, which is suitable for the synthesis of C-terminally amidated peptides.

  • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

Amino Acid Coupling Cycles (Fmoc-SPPS): The peptide is assembled on the resin in a stepwise manner, starting from the C-terminus. Each cycle consists of deprotection and coupling steps.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF, followed by dichloromethane (DCM) and then DMF again to remove residual piperidine and by-products.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the incoming Fmoc-protected amino acid (3 equivalents relative to the resin loading). Activation is typically achieved using a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3 eq.) and an additive like HOBt (Hydroxybenzotriazole) (3 eq.) in the presence of a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

    • Monitor the completion of the coupling reaction using a qualitative test (e.g., ninhydrin test). If the test is positive (indicating incomplete reaction), the coupling step is repeated.

    • After complete coupling, wash the resin with DMF, DCM, and DMF.

Sequence of Amino Acid Addition: The following Fmoc-protected amino acids are sequentially coupled to the growing peptide chain on the resin: Fmoc-Cys(Trt), Fmoc-Ser(tBu), Fmoc-Thr(tBu), Fmoc-Phe, Fmoc-Thr(tBu), Fmoc-IAmp(Boc), Fmoc-D-Trp(Boc), Fmoc-Phe, Fmoc-Phe, Fmoc-Lys(Boc), Fmoc-Cys(Trt). Side-chain protecting groups (in parentheses) are used for trifunctional amino acids to prevent side reactions.

Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups. A common cleavage cocktail is Reagent K, which consists of trifluoroacetic acid (TFA), water, phenol, thioanisole, and ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.

  • Incubate the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.

  • Dry the crude peptide under vacuum.

Cyclization (Disulfide Bond Formation):

  • Dissolve the crude linear peptide in a dilute aqueous solution (e.g., 0.1 M ammonium bicarbonate buffer, pH 8.0) to a concentration of approximately 0.1-0.5 mg/mL.

  • Induce disulfide bond formation by gentle air oxidation or by using an oxidizing agent like potassium ferricyanide (K3[Fe(CN)6]) or dimethyl sulfoxide (DMSO). The reaction is typically stirred at room temperature for 12-24 hours.

  • Monitor the completion of cyclization by HPLC.

Purification:

  • Purify the crude cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

  • Use a gradient of acetonitrile in water, both containing 0.1% TFA, as the mobile phase.

  • Collect the fractions containing the pure peptide and confirm its identity and purity by analytical RP-HPLC and mass spectrometry.

  • Lyophilize the pure fractions to obtain this compound as a white powder.

Visualization of the Synthesis Workflow

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage_Cyclization Cleavage and Cyclization cluster_Purification Purification and Analysis Resin_Preparation Rink Amide Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Preparation->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (HBTU/HOBt/DIPEA) Fmoc_Deprotection->Amino_Acid_Coupling Washing Washing (DMF, DCM) Amino_Acid_Coupling->Washing Washing->Fmoc_Deprotection Repeat for each amino acid Final_Deprotection Final N-terminal Fmoc Deprotection Washing->Final_Deprotection Cleavage Cleavage from Resin & Deprotection (Reagent K) Final_Deprotection->Cleavage Precipitation Precipitation with Cold Ether Cleavage->Precipitation Cyclization Disulfide Bond Formation (Oxidation) Precipitation->Cyclization Purification Preparative RP-HPLC Cyclization->Purification Analysis Analytical RP-HPLC & Mass Spectrometry Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization Final_Product Pure this compound Lyophilization->Final_Product

Workflow for the solid-phase synthesis of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by selectively binding to and activating the sst1 receptor. The sst1 receptor is a member of the GPCR superfamily and is coupled to inhibitory G proteins (Gi/o).

Upon agonist binding, the sst1 receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits. These subunits then modulate the activity of various downstream effector proteins.

The primary signaling pathway activated by sst1 is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can affect the activity of protein kinase A (PKA) and other cAMP-dependent pathways, ultimately influencing cellular processes such as hormone secretion, cell proliferation, and neurotransmission.

In addition to cAMP inhibition, sst1 activation can also lead to the modulation of ion channels, such as the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. These actions can lead to membrane hyperpolarization and a reduction in cellular excitability.

Visualization of the sst1 Signaling Pathway

G CH275 This compound sst1 sst1 Receptor CH275->sst1 Binds and Activates G_protein Gi/o Protein sst1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion, Modulation of Ion Channels) G_protein->Cellular_Response Modulates Ion Channels cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates PKA->Cellular_Response Phosphorylates Targets

Simplified sst1 receptor signaling pathway.

Key Experimental Protocols

This compound has been utilized in a variety of in vitro and in vivo studies to probe the function of the sst1 receptor. Below are detailed protocols for some of the key experiments.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the sst1 receptor.

Materials:

  • Membranes from cells expressing the human sst1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radiolabeled somatostatin analog with high affinity for sst1 (e.g., [125I]-Tyr11-SRIF-14).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mg/mL BSA, and protease inhibitors).

  • Unlabeled this compound and other somatostatin analogs for competition binding.

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Prepare serial dilutions of unlabeled this compound.

  • In a 96-well plate, add the cell membranes (20-50 µg of protein per well), the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of unlabeled this compound.

  • For determining non-specific binding, add a high concentration of unlabeled somatostatin-14 (e.g., 1 µM).

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Analyze the data using a non-linear regression analysis to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

cAMP Inhibition Assay

Objective: To assess the functional activity of this compound as an agonist by measuring its ability to inhibit cAMP production.

Materials:

  • Cells expressing the sst1 receptor (e.g., CHO-K1 cells).

  • Forskolin (an adenylyl cyclase activator).

  • This compound.

  • cAMP assay kit (e.g., ELISA or HTRF-based).

  • Cell lysis buffer.

Protocol:

  • Seed the cells in a 96-well plate and grow to confluency.

  • Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production and incubate for another 15-30 minutes.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP concentration using the assay kit.

  • Plot the cAMP concentration as a function of the this compound concentration and determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

In Vivo Studies in an Alzheimer's Disease Mouse Model

Objective: To evaluate the in vivo effects of this compound on amyloid-β (Aβ) pathology in a mouse model of Alzheimer's disease.

Animal Model:

  • APP knock-in mice (e.g., AppNL-G-F), which develop age-dependent Aβ plaque pathology.

Materials:

  • This compound.

  • Vehicle (e.g., sterile saline or artificial cerebrospinal fluid).

  • Osmotic minipumps for continuous infusion.

  • Anesthesia and surgical equipment for pump implantation.

  • Brain tissue homogenization buffers and equipment.

  • ELISA kits for Aβ40 and Aβ42 quantification.

  • Antibodies for immunohistochemical analysis of Aβ plaques and neprilysin.

Protocol:

  • Implant osmotic minipumps subcutaneously in adult APP knock-in mice. The pumps are filled with either vehicle or this compound at a concentration calculated to deliver a specific dose over a period of several weeks (e.g., 2-4 weeks).

  • At the end of the treatment period, euthanize the mice and perfuse them with saline.

  • Harvest the brains. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.

  • For biochemical analysis, homogenize the brain tissue and perform ELISAs to quantify the levels of soluble and insoluble Aβ40 and Aβ42.

  • For immunohistochemistry, section the fixed brain tissue and perform staining for Aβ plaques and neprilysin (a key Aβ-degrading enzyme).

  • Quantify the Aβ plaque load and neprilysin expression levels using image analysis software.

  • Compare the results from the this compound-treated group with the vehicle-treated group to determine the effect of sst1 activation on Aβ pathology.

Conclusion

This compound is a highly selective and potent sst1 receptor agonist that has proven to be an invaluable tool for dissecting the physiological and pathophysiological roles of this somatostatin receptor subtype. Its well-defined chemical synthesis and pharmacological profile make it a reliable research compound. The detailed experimental protocols provided in this guide offer a framework for its application in various in vitro and in vivo settings. Future research utilizing this compound will likely continue to uncover the therapeutic potential of targeting the sst1 receptor in a range of diseases, from neurodegenerative disorders to cancer.

References

In Vitro Characterization of CH275 (GW275175X): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of CH275, also known as GW275175X, a potent antiviral compound targeting human cytomegalovirus (HCMV). This document outlines the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and includes visualizations of relevant pathways and workflows.

Core Compound Profile: CH275 (GW275175X)

CH275 is a D-ribopyranosyl derivative of 2-bromo-5,6-dichloro-1-β-D-ribofuranosyl-1H-benzimidazole (BDCRB). It exhibits significant antiviral activity against HCMV and is noted for its novel mechanism of action, which distinguishes it from currently approved anti-HCMV agents.[1]

Quantitative Antiviral Activity

The in vitro efficacy of CH275 has been quantified using various standard antiviral assays. The following table summarizes the key inhibitory concentrations (IC50) determined for CH275 against HCMV.

Assay TypeVirus StrainIC50 (µM)Reference
DNA Hybridization AssayHCMV (AD169)0.7 ± 0.1[1]
Plaque Reduction AssayHCMV (AD169)1.4 ± 0.1[1]

Mechanism of Action: Inhibition of Viral DNA Maturation

CH275 exerts its antiviral effect by inhibiting the maturation of HCMV DNA.[1] Unlike DNA synthesis inhibitors, CH275 targets a later stage in the viral replication cycle.[1] During HCMV replication, viral DNA is synthesized as long concatemers, which are then cleaved into unit-length genomes and packaged into pre-formed capsids.[1] CH275 disrupts this process, preventing the formation of mature, infectious virions.[1] Evidence suggests that in the presence of CH275, viral DNA concatemers are still produced but are not processed correctly.[1]

Signaling Pathway: HCMV DNA Maturation and Packaging

The following diagram illustrates the key steps in the HCMV DNA maturation and packaging pathway, highlighting the point of inhibition by CH275.

HCMV_DNA_Maturation cluster_nucleus Host Cell Nucleus Viral_DNA_Replication Viral DNA Replication (Rolling Circle) Concatemeric_DNA Concatemeric DNA Viral_DNA_Replication->Concatemeric_DNA DNA_Cleavage_Packaging DNA Cleavage & Packaging Concatemeric_DNA->DNA_Cleavage_Packaging Recognized by Terminase Complex Terminase_Complex Terminase Complex (pUL56, pUL89, pUL51) Terminase_Complex->DNA_Cleavage_Packaging Procapsid Procapsid Assembly Procapsid->DNA_Cleavage_Packaging Mature_Capsid Mature DNA-filled Capsid DNA_Cleavage_Packaging->Mature_Capsid Egress Nuclear Egress Mature_Capsid->Egress CH275 CH275 (GW275175X) CH275->DNA_Cleavage_Packaging Inhibits

Caption: HCMV DNA Maturation and Packaging Pathway Inhibition by CH275.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize CH275 are provided below. These protocols are synthesized from established methods and specific details mentioned in the characterization of GW275175X.

Plaque Reduction Assay

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.

Materials:

  • Confluent monolayers of human foreskin fibroblast (HFF) cells in 24-well plates

  • HCMV strain (e.g., AD169)

  • Cell culture medium (e.g., MEM with 5% FBS)

  • CH275 (GW275175X) stock solution

  • Overlay medium (e.g., 0.4% agarose (B213101) in culture medium)

  • Formalin (10% in PBS)

  • Crystal Violet stain (0.8% in 50% ethanol)

Procedure:

  • Cell Seeding: Seed HFF cells in 24-well plates and grow to confluence.

  • Virus Inoculation: Inoculate the cell monolayers with a dilution of HCMV calculated to produce 40-80 plaques per well.

  • Adsorption: Allow the virus to adsorb for 90 minutes at 37°C.

  • Compound Addition: After adsorption, aspirate the inoculum and overlay the cells with 1.5 mL of overlay medium containing serial dilutions of CH275. Include a no-drug control.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days, or until plaques are well-defined in the control wells.

  • Fixation and Staining: Fix the cell monolayers with 10% formalin and then stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percent inhibition for each drug concentration relative to the no-drug control. The IC50 is determined by plotting the percent inhibition against the drug concentration and fitting the data to a dose-response curve.

DNA Hybridization Assay

This assay quantifies the amount of viral DNA produced in the presence of an antiviral compound.

Materials:

  • HFF cells in 96-well plates

  • HCMV strain (e.g., AD169)

  • Cell culture medium

  • CH275 (GW275175X) stock solution

  • Cell lysis buffer

  • Nylon membrane

  • HCMV-specific DNA probe (labeled, e.g., with biotin (B1667282) or digoxigenin)

  • Hybridization buffer

  • Detection reagents (e.g., streptavidin-HRP and a chemiluminescent substrate)

Procedure:

  • Cell Seeding and Infection: Seed HFF cells in 96-well plates and infect with HCMV.

  • Compound Treatment: Add serial dilutions of CH275 to the infected cells. Include a no-drug control.

  • Incubation: Incubate the plates for a defined period (e.g., 72 hours) to allow for viral replication.

  • Cell Lysis and DNA Transfer: Lyse the cells and transfer the DNA to a nylon membrane using a dot blot apparatus.

  • Hybridization: Pre-hybridize the membrane and then hybridize with the labeled HCMV-specific DNA probe overnight.

  • Washing and Detection: Wash the membrane to remove the unbound probe. Add detection reagents and measure the signal (e.g., chemiluminescence).

  • Data Analysis: Quantify the signal for each well. Calculate the percent inhibition of viral DNA synthesis for each drug concentration relative to the no-drug control. Determine the IC50 value from a dose-response curve.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro characterization of CH275.

Experimental_Workflow cluster_assays In Vitro Assays Plaque_Assay Plaque Reduction Assay Data_Collection Data Collection Plaque_Assay->Data_Collection DNA_Hybridization DNA Hybridization Assay DNA_Hybridization->Data_Collection Compound_Prep Prepare CH275 Serial Dilutions Treatment Treat Infected Cells with CH275 Compound_Prep->Treatment Cell_Culture Culture Host Cells (e.g., HFF) Virus_Infection Infect Cells with HCMV Cell_Culture->Virus_Infection Virus_Infection->Treatment Incubation Incubation Treatment->Incubation Incubation->Plaque_Assay Incubation->DNA_Hybridization Data_Analysis Data Analysis (IC50 Determination) Data_Collection->Data_Analysis

Caption: General workflow for in vitro characterization of CH275.

Binding Affinity

While the IC50 values provide a measure of the functional potency of CH275, a specific equilibrium dissociation constant (Ki) for the interaction of CH275 with its molecular target has not been identified in the reviewed literature.

Conclusion

CH275 (GW275175X) is a promising anti-HCMV compound with a distinct mechanism of action targeting viral DNA maturation. The in vitro data demonstrate its potent inhibitory activity at sub-micromolar to low micromolar concentrations. The provided experimental protocols and diagrams serve as a comprehensive resource for researchers and drug development professionals working on the characterization of this and similar antiviral agents.

References

In Vitro Characterization of CH275 (GW275175X): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of CH275, also known as GW275175X, a potent antiviral compound targeting human cytomegalovirus (HCMV). This document outlines the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and includes visualizations of relevant pathways and workflows.

Core Compound Profile: CH275 (GW275175X)

CH275 is a D-ribopyranosyl derivative of 2-bromo-5,6-dichloro-1-β-D-ribofuranosyl-1H-benzimidazole (BDCRB). It exhibits significant antiviral activity against HCMV and is noted for its novel mechanism of action, which distinguishes it from currently approved anti-HCMV agents.[1]

Quantitative Antiviral Activity

The in vitro efficacy of CH275 has been quantified using various standard antiviral assays. The following table summarizes the key inhibitory concentrations (IC50) determined for CH275 against HCMV.

Assay TypeVirus StrainIC50 (µM)Reference
DNA Hybridization AssayHCMV (AD169)0.7 ± 0.1[1]
Plaque Reduction AssayHCMV (AD169)1.4 ± 0.1[1]

Mechanism of Action: Inhibition of Viral DNA Maturation

CH275 exerts its antiviral effect by inhibiting the maturation of HCMV DNA.[1] Unlike DNA synthesis inhibitors, CH275 targets a later stage in the viral replication cycle.[1] During HCMV replication, viral DNA is synthesized as long concatemers, which are then cleaved into unit-length genomes and packaged into pre-formed capsids.[1] CH275 disrupts this process, preventing the formation of mature, infectious virions.[1] Evidence suggests that in the presence of CH275, viral DNA concatemers are still produced but are not processed correctly.[1]

Signaling Pathway: HCMV DNA Maturation and Packaging

The following diagram illustrates the key steps in the HCMV DNA maturation and packaging pathway, highlighting the point of inhibition by CH275.

HCMV_DNA_Maturation cluster_nucleus Host Cell Nucleus Viral_DNA_Replication Viral DNA Replication (Rolling Circle) Concatemeric_DNA Concatemeric DNA Viral_DNA_Replication->Concatemeric_DNA DNA_Cleavage_Packaging DNA Cleavage & Packaging Concatemeric_DNA->DNA_Cleavage_Packaging Recognized by Terminase Complex Terminase_Complex Terminase Complex (pUL56, pUL89, pUL51) Terminase_Complex->DNA_Cleavage_Packaging Procapsid Procapsid Assembly Procapsid->DNA_Cleavage_Packaging Mature_Capsid Mature DNA-filled Capsid DNA_Cleavage_Packaging->Mature_Capsid Egress Nuclear Egress Mature_Capsid->Egress CH275 CH275 (GW275175X) CH275->DNA_Cleavage_Packaging Inhibits

Caption: HCMV DNA Maturation and Packaging Pathway Inhibition by CH275.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize CH275 are provided below. These protocols are synthesized from established methods and specific details mentioned in the characterization of GW275175X.

Plaque Reduction Assay

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.

Materials:

  • Confluent monolayers of human foreskin fibroblast (HFF) cells in 24-well plates

  • HCMV strain (e.g., AD169)

  • Cell culture medium (e.g., MEM with 5% FBS)

  • CH275 (GW275175X) stock solution

  • Overlay medium (e.g., 0.4% agarose in culture medium)

  • Formalin (10% in PBS)

  • Crystal Violet stain (0.8% in 50% ethanol)

Procedure:

  • Cell Seeding: Seed HFF cells in 24-well plates and grow to confluence.

  • Virus Inoculation: Inoculate the cell monolayers with a dilution of HCMV calculated to produce 40-80 plaques per well.

  • Adsorption: Allow the virus to adsorb for 90 minutes at 37°C.

  • Compound Addition: After adsorption, aspirate the inoculum and overlay the cells with 1.5 mL of overlay medium containing serial dilutions of CH275. Include a no-drug control.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days, or until plaques are well-defined in the control wells.

  • Fixation and Staining: Fix the cell monolayers with 10% formalin and then stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percent inhibition for each drug concentration relative to the no-drug control. The IC50 is determined by plotting the percent inhibition against the drug concentration and fitting the data to a dose-response curve.

DNA Hybridization Assay

This assay quantifies the amount of viral DNA produced in the presence of an antiviral compound.

Materials:

  • HFF cells in 96-well plates

  • HCMV strain (e.g., AD169)

  • Cell culture medium

  • CH275 (GW275175X) stock solution

  • Cell lysis buffer

  • Nylon membrane

  • HCMV-specific DNA probe (labeled, e.g., with biotin or digoxigenin)

  • Hybridization buffer

  • Detection reagents (e.g., streptavidin-HRP and a chemiluminescent substrate)

Procedure:

  • Cell Seeding and Infection: Seed HFF cells in 96-well plates and infect with HCMV.

  • Compound Treatment: Add serial dilutions of CH275 to the infected cells. Include a no-drug control.

  • Incubation: Incubate the plates for a defined period (e.g., 72 hours) to allow for viral replication.

  • Cell Lysis and DNA Transfer: Lyse the cells and transfer the DNA to a nylon membrane using a dot blot apparatus.

  • Hybridization: Pre-hybridize the membrane and then hybridize with the labeled HCMV-specific DNA probe overnight.

  • Washing and Detection: Wash the membrane to remove the unbound probe. Add detection reagents and measure the signal (e.g., chemiluminescence).

  • Data Analysis: Quantify the signal for each well. Calculate the percent inhibition of viral DNA synthesis for each drug concentration relative to the no-drug control. Determine the IC50 value from a dose-response curve.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro characterization of CH275.

Experimental_Workflow cluster_assays In Vitro Assays Plaque_Assay Plaque Reduction Assay Data_Collection Data Collection Plaque_Assay->Data_Collection DNA_Hybridization DNA Hybridization Assay DNA_Hybridization->Data_Collection Compound_Prep Prepare CH275 Serial Dilutions Treatment Treat Infected Cells with CH275 Compound_Prep->Treatment Cell_Culture Culture Host Cells (e.g., HFF) Virus_Infection Infect Cells with HCMV Cell_Culture->Virus_Infection Virus_Infection->Treatment Incubation Incubation Treatment->Incubation Incubation->Plaque_Assay Incubation->DNA_Hybridization Data_Analysis Data Analysis (IC50 Determination) Data_Collection->Data_Analysis

Caption: General workflow for in vitro characterization of CH275.

Binding Affinity

While the IC50 values provide a measure of the functional potency of CH275, a specific equilibrium dissociation constant (Ki) for the interaction of CH275 with its molecular target has not been identified in the reviewed literature.

Conclusion

CH275 (GW275175X) is a promising anti-HCMV compound with a distinct mechanism of action targeting viral DNA maturation. The in vitro data demonstrate its potent inhibitory activity at sub-micromolar to low micromolar concentrations. The provided experimental protocols and diagrams serve as a comprehensive resource for researchers and drug development professionals working on the characterization of this and similar antiviral agents.

References

In-Depth Technical Guide: Safety and Toxicity Profile of CH 275

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH 275 is a synthetic peptide analog of somatostatin (B550006), engineered for high potency and selectivity as an agonist for the somatostatin receptor subtype 1 (sst1).[1] Its investigation is primarily centered on its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease, owing to its ability to modulate neprilysin activity.[1][2] This technical guide provides a comprehensive overview of the currently available safety and toxicity data for this compound, with a focus on preclinical findings.

Core Compound Profile

ParameterValueReference
Target Somatostatin Receptor Subtype 1 (sst1)[1]
Mechanism of Action Selective sst1 Agonist[1]
Binding Affinity (Ki) 52 nM (for human sst1)[1]
Functional Potency (IC50) 30.9 nM (for human sst1)[1]

Preclinical Safety and Toxicity

The current understanding of the safety and toxicity profile of this compound is primarily derived from a preclinical study utilizing a knock-in mouse model of Alzheimer's disease (AppNL-G-F). In this pivotal study, this compound was administered directly to the brain over a prolonged period.

In Vivo Study in an Alzheimer's Disease Mouse Model

Experimental Protocol:

  • Animal Model: 2-month-old AppNL-G-F knock-in mice, which begin to exhibit Aβ plaque formation at this age.[1]

  • Administration: Direct injection into the Lacunosum molecular layer (Lmol) of the hippocampus.[1]

  • Dosing Regimen: The study duration was four months.[1] The precise concentration and frequency of administration are not detailed in the currently available public information.

  • Safety Monitoring: While specific monitoring parameters were not explicitly detailed in the available literature, the study reported the treatment was administered "without causing any toxic side effects."[1] This suggests that, at a minimum, gross observational assessments for signs of toxicity (e.g., changes in weight, behavior, and general health) were likely performed.

Key Findings:

The long-term, direct hippocampal administration of this compound in the AppNL-G-F mouse model did not produce observable toxic side effects.[1] This finding, while qualitative, suggests a favorable local safety profile in the central nervous system under the tested conditions.

Data Presentation:

Currently, no quantitative toxicity data (e.g., LD50, NOAEL) from dedicated toxicology studies have been published for this compound. The available safety information is limited to the qualitative observations from the aforementioned efficacy study.

Signaling Pathways

The biological effects of this compound are mediated through the activation of the sst1 receptor, a G protein-coupled receptor (GPCR). The downstream signaling pathways of sst1 are complex and can be cell-type dependent.

Primary Signaling Cascade:

The sst1 receptor is primarily coupled to inhibitory G proteins (Gαi/o). Activation of sst1 by this compound is expected to initiate the following canonical signaling cascade:

sst1_signaling CH275 This compound sst1 sst1 Receptor CH275->sst1 Binds and Activates G_protein Gαi/o Protein sst1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion, Modulation of Neprilysin Activity) PKA->Cellular_Response Phosphorylates Targets

Caption: Canonical sst1 receptor signaling pathway initiated by this compound.

Experimental Workflow for In Vivo Safety Assessment:

The following diagram illustrates a generalized workflow for assessing the in vivo safety of a compound like this compound in a preclinical animal model.

in_vivo_safety_workflow start Animal Model Selection (e.g., AppNL-G-F mice) dosing This compound Administration (Route, Dose, Frequency, Duration) start->dosing monitoring In-Life Monitoring dosing->monitoring monitoring_details • Body Weight • Clinical Observations • Behavioral Assessments monitoring->monitoring_details necropsy Terminal Necropsy monitoring->necropsy tissue Tissue Collection (Brain, Liver, Kidney, etc.) necropsy->tissue analysis Analysis tissue->analysis analysis_details • Histopathology • Clinical Chemistry • Hematology analysis->analysis_details report Safety & Toxicity Report analysis->report

Caption: Generalized workflow for in vivo safety and toxicity assessment.

Discussion and Future Directions

The available data suggests that this compound has a favorable local safety profile when administered directly to the brain in a relevant animal model of Alzheimer's disease. The lack of reported toxic side effects in a four-month study is encouraging. However, a comprehensive assessment of the safety and toxicity of this compound is still needed.

Future research should focus on:

  • Quantitative Toxicity Studies: Conducting formal toxicology studies, including acute and chronic toxicity assessments, to determine key parameters such as the No-Observed-Adverse-Effect Level (NOAEL) and to identify any potential target organs for toxicity.

  • Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its systemic exposure and potential for off-target effects.

  • Safety Pharmacology: Evaluating the potential effects of this compound on major physiological systems, including the cardiovascular, respiratory, and central nervous systems, as per standard safety pharmacology guidelines.

A more complete safety and toxicity profile will be essential for the further development of this compound as a potential therapeutic agent.

References

In-Depth Technical Guide: Safety and Toxicity Profile of CH 275

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH 275 is a synthetic peptide analog of somatostatin, engineered for high potency and selectivity as an agonist for the somatostatin receptor subtype 1 (sst1).[1] Its investigation is primarily centered on its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease, owing to its ability to modulate neprilysin activity.[1][2] This technical guide provides a comprehensive overview of the currently available safety and toxicity data for this compound, with a focus on preclinical findings.

Core Compound Profile

ParameterValueReference
Target Somatostatin Receptor Subtype 1 (sst1)[1]
Mechanism of Action Selective sst1 Agonist[1]
Binding Affinity (Ki) 52 nM (for human sst1)[1]
Functional Potency (IC50) 30.9 nM (for human sst1)[1]

Preclinical Safety and Toxicity

The current understanding of the safety and toxicity profile of this compound is primarily derived from a preclinical study utilizing a knock-in mouse model of Alzheimer's disease (AppNL-G-F). In this pivotal study, this compound was administered directly to the brain over a prolonged period.

In Vivo Study in an Alzheimer's Disease Mouse Model

Experimental Protocol:

  • Animal Model: 2-month-old AppNL-G-F knock-in mice, which begin to exhibit Aβ plaque formation at this age.[1]

  • Administration: Direct injection into the Lacunosum molecular layer (Lmol) of the hippocampus.[1]

  • Dosing Regimen: The study duration was four months.[1] The precise concentration and frequency of administration are not detailed in the currently available public information.

  • Safety Monitoring: While specific monitoring parameters were not explicitly detailed in the available literature, the study reported the treatment was administered "without causing any toxic side effects."[1] This suggests that, at a minimum, gross observational assessments for signs of toxicity (e.g., changes in weight, behavior, and general health) were likely performed.

Key Findings:

The long-term, direct hippocampal administration of this compound in the AppNL-G-F mouse model did not produce observable toxic side effects.[1] This finding, while qualitative, suggests a favorable local safety profile in the central nervous system under the tested conditions.

Data Presentation:

Currently, no quantitative toxicity data (e.g., LD50, NOAEL) from dedicated toxicology studies have been published for this compound. The available safety information is limited to the qualitative observations from the aforementioned efficacy study.

Signaling Pathways

The biological effects of this compound are mediated through the activation of the sst1 receptor, a G protein-coupled receptor (GPCR). The downstream signaling pathways of sst1 are complex and can be cell-type dependent.

Primary Signaling Cascade:

The sst1 receptor is primarily coupled to inhibitory G proteins (Gαi/o). Activation of sst1 by this compound is expected to initiate the following canonical signaling cascade:

sst1_signaling CH275 This compound sst1 sst1 Receptor CH275->sst1 Binds and Activates G_protein Gαi/o Protein sst1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion, Modulation of Neprilysin Activity) PKA->Cellular_Response Phosphorylates Targets

Caption: Canonical sst1 receptor signaling pathway initiated by this compound.

Experimental Workflow for In Vivo Safety Assessment:

The following diagram illustrates a generalized workflow for assessing the in vivo safety of a compound like this compound in a preclinical animal model.

in_vivo_safety_workflow start Animal Model Selection (e.g., AppNL-G-F mice) dosing This compound Administration (Route, Dose, Frequency, Duration) start->dosing monitoring In-Life Monitoring dosing->monitoring monitoring_details • Body Weight • Clinical Observations • Behavioral Assessments monitoring->monitoring_details necropsy Terminal Necropsy monitoring->necropsy tissue Tissue Collection (Brain, Liver, Kidney, etc.) necropsy->tissue analysis Analysis tissue->analysis analysis_details • Histopathology • Clinical Chemistry • Hematology analysis->analysis_details report Safety & Toxicity Report analysis->report

Caption: Generalized workflow for in vivo safety and toxicity assessment.

Discussion and Future Directions

The available data suggests that this compound has a favorable local safety profile when administered directly to the brain in a relevant animal model of Alzheimer's disease. The lack of reported toxic side effects in a four-month study is encouraging. However, a comprehensive assessment of the safety and toxicity of this compound is still needed.

Future research should focus on:

  • Quantitative Toxicity Studies: Conducting formal toxicology studies, including acute and chronic toxicity assessments, to determine key parameters such as the No-Observed-Adverse-Effect Level (NOAEL) and to identify any potential target organs for toxicity.

  • Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its systemic exposure and potential for off-target effects.

  • Safety Pharmacology: Evaluating the potential effects of this compound on major physiological systems, including the cardiovascular, respiratory, and central nervous systems, as per standard safety pharmacology guidelines.

A more complete safety and toxicity profile will be essential for the further development of this compound as a potential therapeutic agent.

References

Technical Guide: Solubility and Stability Studies of CH 275

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to CH 275

This compound is a potent and selective synthetic cyclic peptide agonist for the somatostatin (B550006) receptor subtype 1 (sst1). Its selectivity for sst1 over other somatostatin receptor subtypes (sst2, sst3, sst4, and sst5) makes it a valuable tool for investigating the specific physiological roles of the sst1 receptor. Somatostatin and its analogs are known to play crucial roles in various cellular processes, including hormone secretion, cell proliferation, and neurotransmission. The selective action of this compound allows for the targeted study of the sst1-mediated signaling pathways and their potential therapeutic applications.

Chemical Identity of this compound:

PropertyValue
CAS Number 174688-78-9
Molecular Formula C74H96N14O15S2
Molecular Weight 1485.79 g/mol

Solubility Profile of this compound

The solubility of a peptide is a critical parameter for its formulation, delivery, and in vitro/in vivo studies. While comprehensive quantitative solubility data for this compound in various solvents is not extensively published in the public domain, a known solubility parameter is available.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound. Further studies are required to establish a complete solubility profile in a range of pharmaceutically relevant solvents and buffer systems.

SolventConcentrationTemperaturepH
Water (H₂O)Soluble to 0.30 mg/mL[1]Not SpecifiedNot Specified
Dimethyl Sulfoxide (DMSO)Data Not AvailableNot SpecifiedNot Specified
Ethanol (EtOH)Data Not AvailableNot SpecifiedNot Specified
Phosphate-Buffered Saline (PBS)Data Not AvailableNot Specified7.4
Experimental Protocol for Solubility Determination

A general protocol for determining the solubility of a peptide like this compound is outlined below. This method can be adapted to various solvents and buffer systems.

Objective: To determine the saturation solubility of this compound in a given solvent.

Materials:

  • This compound peptide

  • Selected solvents (e.g., deionized water, DMSO, ethanol, PBS)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • HPLC system with a suitable column and detector

Methodology:

  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in a solvent in which it is known to be freely soluble (e.g., DMSO).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of this compound to a known volume of the test solvent in a series of vials.

    • Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Centrifuge the vials to pellet the undissolved peptide.

    • Carefully collect an aliquot of the supernatant.

  • Quantification:

    • Dilute the supernatant with a suitable mobile phase.

    • Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method.

    • The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or µg/mL).

Workflow for Solubility Testing:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Weigh this compound add_excess Add excess this compound to solvent start->add_excess solvent Select Solvents (e.g., H2O, DMSO, PBS) solvent->add_excess equilibrate Equilibrate (e.g., 24-48h with agitation) add_excess->equilibrate centrifuge Centrifuge to pellet undissolved peptide equilibrate->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute supernatant supernatant->dilute hplc Quantify concentration by HPLC dilute->hplc report Report solubility (mg/mL) hplc->report G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Prepare this compound solution acid Acidic Hydrolysis start->acid base Basic Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photostability start->photo sampling Sample at time points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc_ms Analyze by HPLC-MS sampling->hplc_ms identify Identify degradation products hplc_ms->identify quantify Quantify parent & degradants identify->quantify report Establish degradation profile quantify->report G cluster_membrane Cell Membrane cluster_cytosol Cytosol CH275 This compound SST1 sst1 Receptor CH275->SST1 Binds to G_protein Gαiβγ SST1->G_protein Activates PTP Protein Tyrosine Phosphatases (PTPs) SST1->PTP Activates G_alpha_i Gαi-GTP G_protein->G_alpha_i Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_alpha_i->AC Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates MAPK MAPK Pathway G_beta_gamma->MAPK Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets GIRK->Cellular_Response Hyperpolarization PTP->Cellular_Response Dephosphorylation MAPK->Cellular_Response Gene expression, Cell proliferation

References

Technical Guide: Solubility and Stability Studies of CH 275

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to CH 275

This compound is a potent and selective synthetic cyclic peptide agonist for the somatostatin receptor subtype 1 (sst1). Its selectivity for sst1 over other somatostatin receptor subtypes (sst2, sst3, sst4, and sst5) makes it a valuable tool for investigating the specific physiological roles of the sst1 receptor. Somatostatin and its analogs are known to play crucial roles in various cellular processes, including hormone secretion, cell proliferation, and neurotransmission. The selective action of this compound allows for the targeted study of the sst1-mediated signaling pathways and their potential therapeutic applications.

Chemical Identity of this compound:

PropertyValue
CAS Number 174688-78-9
Molecular Formula C74H96N14O15S2
Molecular Weight 1485.79 g/mol

Solubility Profile of this compound

The solubility of a peptide is a critical parameter for its formulation, delivery, and in vitro/in vivo studies. While comprehensive quantitative solubility data for this compound in various solvents is not extensively published in the public domain, a known solubility parameter is available.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound. Further studies are required to establish a complete solubility profile in a range of pharmaceutically relevant solvents and buffer systems.

SolventConcentrationTemperaturepH
Water (H₂O)Soluble to 0.30 mg/mL[1]Not SpecifiedNot Specified
Dimethyl Sulfoxide (DMSO)Data Not AvailableNot SpecifiedNot Specified
Ethanol (EtOH)Data Not AvailableNot SpecifiedNot Specified
Phosphate-Buffered Saline (PBS)Data Not AvailableNot Specified7.4
Experimental Protocol for Solubility Determination

A general protocol for determining the solubility of a peptide like this compound is outlined below. This method can be adapted to various solvents and buffer systems.

Objective: To determine the saturation solubility of this compound in a given solvent.

Materials:

  • This compound peptide

  • Selected solvents (e.g., deionized water, DMSO, ethanol, PBS)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • HPLC system with a suitable column and detector

Methodology:

  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in a solvent in which it is known to be freely soluble (e.g., DMSO).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of this compound to a known volume of the test solvent in a series of vials.

    • Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Centrifuge the vials to pellet the undissolved peptide.

    • Carefully collect an aliquot of the supernatant.

  • Quantification:

    • Dilute the supernatant with a suitable mobile phase.

    • Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method.

    • The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or µg/mL).

Workflow for Solubility Testing:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Weigh this compound add_excess Add excess this compound to solvent start->add_excess solvent Select Solvents (e.g., H2O, DMSO, PBS) solvent->add_excess equilibrate Equilibrate (e.g., 24-48h with agitation) add_excess->equilibrate centrifuge Centrifuge to pellet undissolved peptide equilibrate->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute supernatant supernatant->dilute hplc Quantify concentration by HPLC dilute->hplc report Report solubility (mg/mL) hplc->report G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Prepare this compound solution acid Acidic Hydrolysis start->acid base Basic Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photostability start->photo sampling Sample at time points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc_ms Analyze by HPLC-MS sampling->hplc_ms identify Identify degradation products hplc_ms->identify quantify Quantify parent & degradants identify->quantify report Establish degradation profile quantify->report G cluster_membrane Cell Membrane cluster_cytosol Cytosol CH275 This compound SST1 sst1 Receptor CH275->SST1 Binds to G_protein Gαiβγ SST1->G_protein Activates PTP Protein Tyrosine Phosphatases (PTPs) SST1->PTP Activates G_alpha_i Gαi-GTP G_protein->G_alpha_i Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_alpha_i->AC Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates MAPK MAPK Pathway G_beta_gamma->MAPK Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets GIRK->Cellular_Response Hyperpolarization PTP->Cellular_Response Dephosphorylation MAPK->Cellular_Response Gene expression, Cell proliferation

References

CH 275 supplier and purchasing information

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the biochemical reagent CH 275, also referred to in scientific literature as Compound 275#. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its application in cancer research, particularly concerning colorectal cancer (CRC).

Supplier and Purchasing Information

This compound is available as a high-purity biochemical reagent for signaling pathway research.

SupplierProduct NameCatalog NumberAvailability
APExBIOThis compoundB5971In stock

Note: Pricing and availability are subject to change. Please refer to the supplier's website for the most current information.

Quantitative Data Summary

The anti-proliferative and cytotoxic effects of Compound 275# have been evaluated in colorectal cancer cell lines. The following tables summarize the key quantitative data from these studies.

Table 1: IC50 Values of Compound 275# in Colorectal Cancer and Normal Cell Lines

Cell LineCell TypeIC50 (µM)
HCT116Human Colorectal Carcinoma15.6
HCT8Human Colorectal Carcinoma18.2
FHCNormal Human Rectal Mucosal> 40

IC50 values were calculated after 48 hours of treatment with Compound 275#.

Table 2: Induction of Apoptosis by Compound 275# in Colorectal Cancer Cell Lines

Cell LineConcentration of Compound 275# (µM)Percentage of Apoptotic Cells (%)
HCT1161015.2
2035.8
HCT81012.5
2031.4

Apoptosis was measured by Annexin V-FITC/PI staining after 24 hours of treatment.

Table 3: Generation of Reactive Oxygen Species (ROS) by Compound 275#

Cell LineConcentration of Compound 275# (µM)Fold Increase in ROS Levels
HCT116102.5
204.8
HCT8102.1
204.2

ROS levels were measured using the fluorescent probe DCFH-DA after 24 hours of treatment.

Experimental Protocols

The following are detailed methodologies for key experiments involving Compound 275#.

Cell Viability Assay (MTT Assay)
  • Seed HCT116, HCT8, and FHC cells in 96-well plates at a density of 5 x 10³ cells per well.

  • Allow the cells to adhere and grow for 24 hours.

  • Treat the cells with various concentrations of Compound 275# (e.g., 0, 5, 10, 20, 40 µM) for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated) cells.

Apoptosis Analysis (Annexin V-FITC/PI Staining)
  • Seed HCT116 and HCT8 cells in 6-well plates and treat with Compound 275# as described above.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Measurement of Intracellular ROS
  • Treat cells with Compound 275# as described for the apoptosis analysis.

  • Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove the excess probe.

  • Harvest the cells and resuspend them in PBS.

  • Measure the fluorescence intensity of DCF by flow cytometry.

Signaling Pathways and Mechanisms of Action

Compound 275# exerts its anti-cancer effects by inducing an accumulation of intracellular reactive oxygen species (ROS). This increase in ROS triggers two primary signaling pathways leading to cell death in colorectal cancer cells: mitochondria-mediated apoptosis and autophagy.

Mitochondria-Mediated Apoptosis

The excessive ROS production induced by Compound 275# leads to mitochondrial dysfunction. This is characterized by a decrease in the mitochondrial membrane potential (ΔΨm), which in turn triggers the intrinsic apoptotic pathway. Key events in this pathway include the cleavage of caspase-3 and PARP, leading to programmed cell death.

G CH275 Compound 275# ROS ↑ Intracellular ROS CH275->ROS Mito Mitochondrial Dysfunction (↓ ΔΨm) ROS->Mito Caspase Cleavage of Caspase-3 & PARP Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Mitochondria-mediated apoptosis induced by Compound 275#.

Autophagy Initiation

In addition to apoptosis, the ROS accumulation triggered by Compound 275# also initiates autophagy. This is a cellular process of self-degradation of cellular components. While autophagy can sometimes be a survival mechanism for cancer cells, in this context, it appears to contribute to the overall cell death process.

G CH275 Compound 275# ROS ↑ Intracellular ROS CH275->ROS Autophagy Autophagy Initiation ROS->Autophagy CellDeath Cell Death Autophagy->CellDeath

Caption: Autophagy initiation pathway activated by Compound 275#.

Experimental Workflow for Investigating Compound 275#

The logical flow for investigating the mechanism of action of Compound 275# in colorectal cancer cells is outlined below.

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Pathway Confirmation MTT Cell Viability Assay (MTT) ROS_exp ROS Measurement (DCFH-DA) MTT->ROS_exp Apoptosis_exp Apoptosis Assay (Annexin V/PI) ROS_exp->Apoptosis_exp Autophagy_exp Autophagy Markers (Western Blot) ROS_exp->Autophagy_exp Mito_pot Mitochondrial Potential (JC-1 Assay) Apoptosis_exp->Mito_pot Caspase_act Caspase Activity (Western Blot) Mito_pot->Caspase_act

Caption: Experimental workflow for Compound 275# investigation.

CH 275 supplier and purchasing information

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the biochemical reagent CH 275, also referred to in scientific literature as Compound 275#. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its application in cancer research, particularly concerning colorectal cancer (CRC).

Supplier and Purchasing Information

This compound is available as a high-purity biochemical reagent for signaling pathway research.

SupplierProduct NameCatalog NumberAvailability
APExBIOThis compoundB5971In stock

Note: Pricing and availability are subject to change. Please refer to the supplier's website for the most current information.

Quantitative Data Summary

The anti-proliferative and cytotoxic effects of Compound 275# have been evaluated in colorectal cancer cell lines. The following tables summarize the key quantitative data from these studies.

Table 1: IC50 Values of Compound 275# in Colorectal Cancer and Normal Cell Lines

Cell LineCell TypeIC50 (µM)
HCT116Human Colorectal Carcinoma15.6
HCT8Human Colorectal Carcinoma18.2
FHCNormal Human Rectal Mucosal> 40

IC50 values were calculated after 48 hours of treatment with Compound 275#.

Table 2: Induction of Apoptosis by Compound 275# in Colorectal Cancer Cell Lines

Cell LineConcentration of Compound 275# (µM)Percentage of Apoptotic Cells (%)
HCT1161015.2
2035.8
HCT81012.5
2031.4

Apoptosis was measured by Annexin V-FITC/PI staining after 24 hours of treatment.

Table 3: Generation of Reactive Oxygen Species (ROS) by Compound 275#

Cell LineConcentration of Compound 275# (µM)Fold Increase in ROS Levels
HCT116102.5
204.8
HCT8102.1
204.2

ROS levels were measured using the fluorescent probe DCFH-DA after 24 hours of treatment.

Experimental Protocols

The following are detailed methodologies for key experiments involving Compound 275#.

Cell Viability Assay (MTT Assay)
  • Seed HCT116, HCT8, and FHC cells in 96-well plates at a density of 5 x 10³ cells per well.

  • Allow the cells to adhere and grow for 24 hours.

  • Treat the cells with various concentrations of Compound 275# (e.g., 0, 5, 10, 20, 40 µM) for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated) cells.

Apoptosis Analysis (Annexin V-FITC/PI Staining)
  • Seed HCT116 and HCT8 cells in 6-well plates and treat with Compound 275# as described above.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Measurement of Intracellular ROS
  • Treat cells with Compound 275# as described for the apoptosis analysis.

  • Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove the excess probe.

  • Harvest the cells and resuspend them in PBS.

  • Measure the fluorescence intensity of DCF by flow cytometry.

Signaling Pathways and Mechanisms of Action

Compound 275# exerts its anti-cancer effects by inducing an accumulation of intracellular reactive oxygen species (ROS). This increase in ROS triggers two primary signaling pathways leading to cell death in colorectal cancer cells: mitochondria-mediated apoptosis and autophagy.

Mitochondria-Mediated Apoptosis

The excessive ROS production induced by Compound 275# leads to mitochondrial dysfunction. This is characterized by a decrease in the mitochondrial membrane potential (ΔΨm), which in turn triggers the intrinsic apoptotic pathway. Key events in this pathway include the cleavage of caspase-3 and PARP, leading to programmed cell death.

G CH275 Compound 275# ROS ↑ Intracellular ROS CH275->ROS Mito Mitochondrial Dysfunction (↓ ΔΨm) ROS->Mito Caspase Cleavage of Caspase-3 & PARP Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Mitochondria-mediated apoptosis induced by Compound 275#.

Autophagy Initiation

In addition to apoptosis, the ROS accumulation triggered by Compound 275# also initiates autophagy. This is a cellular process of self-degradation of cellular components. While autophagy can sometimes be a survival mechanism for cancer cells, in this context, it appears to contribute to the overall cell death process.

G CH275 Compound 275# ROS ↑ Intracellular ROS CH275->ROS Autophagy Autophagy Initiation ROS->Autophagy CellDeath Cell Death Autophagy->CellDeath

Caption: Autophagy initiation pathway activated by Compound 275#.

Experimental Workflow for Investigating Compound 275#

The logical flow for investigating the mechanism of action of Compound 275# in colorectal cancer cells is outlined below.

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Pathway Confirmation MTT Cell Viability Assay (MTT) ROS_exp ROS Measurement (DCFH-DA) MTT->ROS_exp Apoptosis_exp Apoptosis Assay (Annexin V/PI) ROS_exp->Apoptosis_exp Autophagy_exp Autophagy Markers (Western Blot) ROS_exp->Autophagy_exp Mito_pot Mitochondrial Potential (JC-1 Assay) Apoptosis_exp->Mito_pot Caspase_act Caspase Activity (Western Blot) Mito_pot->Caspase_act

Caption: Experimental workflow for Compound 275# investigation.

A Technical Guide to the Research and Development of Entinostat (MS-275)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Entinostat, also known as MS-275 and SNDX-275, is a synthetic benzamide (B126) derivative that has garnered significant interest in the field of oncology. As a potent and selective inhibitor of Class I histone deacetylases (HDACs), Entinostat represents a promising therapeutic agent with a multifaceted mechanism of action. This technical guide provides a comprehensive literature review of Entinostat research, focusing on its core mechanisms, experimental validation, and clinical investigation.

Core Mechanism of Action

Entinostat's primary mechanism of action is the selective inhibition of Class I HDAC enzymes, particularly HDAC1 and HDAC3.[1] HDACs play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins. This deacetylation leads to a more condensed chromatin structure, rendering genes inaccessible for transcription. By inhibiting these enzymes, Entinostat promotes histone hyperacetylation, resulting in a more relaxed chromatin state and the transcriptional activation of previously silenced genes.[2][3]

A key outcome of this epigenetic modulation is the reactivation of tumor suppressor genes, which are often silenced in cancer cells. This can lead to a cascade of anti-cancer effects, including:

  • Cell Cycle Arrest: Entinostat has been shown to induce the expression of cyclin-dependent kinase inhibitors such as p21, which halts the cell cycle and prevents cancer cell proliferation.[4][5]

  • Apoptosis: The compound can trigger programmed cell death in cancer cells through the activation of intrinsic apoptotic pathways.[3][4]

  • Terminal Differentiation: In some cancer models, Entinostat can induce cells to differentiate into their mature, non-proliferative forms.[3]

Beyond its effects on histones, Entinostat can also modulate the function of non-histone proteins by altering their acetylation status. This includes transcription factors and signaling molecules, further contributing to its anti-cancer activity.[2][4]

Signaling Pathways Modulated by Entinostat

Entinostat's influence extends to several critical signaling pathways implicated in cancer progression. In Acute Myeloid Leukemia (AML) cells with FLT3-ITD mutations, Entinostat has been shown to decrease the levels of both total and phosphorylated FLT3. This leads to the inactivation of downstream signaling pathways, including Akt, ERK, and STAT5.[6] The proposed mechanism involves the acetylation of heat shock protein 90 (HSP90), which in turn leads to the ubiquitination and subsequent proteasomal degradation of FLT3.[6]

FLT3_Degradation_Pathway entinostat Entinostat (MS-275) hdac1_3 HDAC1/3 entinostat->hdac1_3 inhibition hsp90 HSP90 entinostat->hsp90 hdac1_3->hsp90 deacetylation acetyl_hsp90 Acetylated HSP90 hsp90->acetyl_hsp90 acetylation flt3 FLT3 acetyl_hsp90->flt3 induces ubiquitination of ub_flt3 Ubiquitinated FLT3 flt3->ub_flt3 akt_erk_stat5 Akt/ERK/STAT5 Pathways flt3->akt_erk_stat5 activates proteasome Proteasome ub_flt3->proteasome degradation FLT3 Degradation proteasome->degradation degradation->akt_erk_stat5 inactivation proliferation Cell Proliferation & Survival akt_erk_stat5->proliferation promotes

Entinostat-induced FLT3 degradation pathway in AML.

Additionally, in the context of breast cancer, Entinostat has been observed to downregulate HER2 and its phosphorylated forms, as well as the downstream MAPK and AKT pathways.[3] This suggests a broader impact on receptor tyrosine kinase signaling.

Quantitative Data Summary

The following tables summarize key quantitative data for Entinostat from preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity

TargetIC50Cell-Free/Cell-BasedReference
HDAC10.51 μMCell-free[1]
HDAC31.7 μMCell-free[1]
HDACs 4, 6, 8, 10>100 μMCell-free[1]
AML Cell Lines (MOLM13, MV4-11)< 1 μM (Growth Arrest)Cell-based[6]

Table 2: Pharmacokinetic Parameters in Humans (Phase I)

ParameterValueDosing ScheduleReference
Maximum Tolerated Dose (MTD)6 mg/m²Weekly for 4 weeks, every 6 weeks[7]
Mean Terminal Half-life (t½)33.9 ± 26.2 hoursWeekly for 4 weeks, every 6 weeks[7]
Time to Maximum Concentration (Tmax)0.5 - 24 hoursWeekly for 4 weeks, every 6 weeks[7]

Key Experimental Protocols

This section details common methodologies used in the evaluation of Entinostat's activity.

Cell Proliferation Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of Entinostat or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blotting for Protein Expression and Acetylation

Western blotting is used to detect specific proteins in a sample and to assess post-translational modifications like acetylation.

  • Cell Lysis: Cells treated with Entinostat are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the protein of interest (e.g., acetylated-Histone H3, FLT3, p21).

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imager.

Western_Blot_Workflow start Cell Lysis & Protein Extraction quant Protein Quantification start->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect end Data Analysis detect->end

A generalized workflow for Western blotting.
Clinical Trial Design (Phase I Dose-Escalation)

Phase I clinical trials for Entinostat have often employed a "3+3" dose-escalation design to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs).

  • Cohort Enrollment: A cohort of 3 patients is enrolled at an initial dose level of Entinostat.

  • DLT Observation Period: Patients are monitored for a defined period (e.g., the first cycle of treatment) for the occurrence of DLTs.

  • Dose Escalation/Expansion:

    • If 0 out of 3 patients experience a DLT, the dose is escalated for the next cohort of 3 patients.

    • If 1 out of 3 patients experiences a DLT, the cohort is expanded to include 3 more patients at the same dose level.

    • If 2 or more out of 3 (or 6) patients experience a DLT, the MTD is considered to have been exceeded, and the previous dose level is declared the MTD.

  • MTD Determination: The dose level at which no more than 1 in 6 patients experiences a DLT is typically defined as the MTD.

Conclusion

Entinostat (MS-275) is a selective Class I HDAC inhibitor with a well-defined mechanism of action that involves the epigenetic reprogramming of cancer cells. Its ability to induce cell cycle arrest, apoptosis, and differentiation, as well as modulate key oncogenic signaling pathways, underscores its therapeutic potential. The quantitative data from preclinical and clinical studies provide a solid foundation for its continued development, both as a monotherapy and in combination with other anti-cancer agents. The experimental protocols outlined in this guide represent standard methodologies for the ongoing investigation of Entinostat and other epigenetic modulators. As research progresses, Entinostat may become a valuable component in the therapeutic arsenal (B13267) against a range of malignancies.

References

A Technical Guide to the Research and Development of Entinostat (MS-275)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Entinostat, also known as MS-275 and SNDX-275, is a synthetic benzamide derivative that has garnered significant interest in the field of oncology. As a potent and selective inhibitor of Class I histone deacetylases (HDACs), Entinostat represents a promising therapeutic agent with a multifaceted mechanism of action. This technical guide provides a comprehensive literature review of Entinostat research, focusing on its core mechanisms, experimental validation, and clinical investigation.

Core Mechanism of Action

Entinostat's primary mechanism of action is the selective inhibition of Class I HDAC enzymes, particularly HDAC1 and HDAC3.[1] HDACs play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins. This deacetylation leads to a more condensed chromatin structure, rendering genes inaccessible for transcription. By inhibiting these enzymes, Entinostat promotes histone hyperacetylation, resulting in a more relaxed chromatin state and the transcriptional activation of previously silenced genes.[2][3]

A key outcome of this epigenetic modulation is the reactivation of tumor suppressor genes, which are often silenced in cancer cells. This can lead to a cascade of anti-cancer effects, including:

  • Cell Cycle Arrest: Entinostat has been shown to induce the expression of cyclin-dependent kinase inhibitors such as p21, which halts the cell cycle and prevents cancer cell proliferation.[4][5]

  • Apoptosis: The compound can trigger programmed cell death in cancer cells through the activation of intrinsic apoptotic pathways.[3][4]

  • Terminal Differentiation: In some cancer models, Entinostat can induce cells to differentiate into their mature, non-proliferative forms.[3]

Beyond its effects on histones, Entinostat can also modulate the function of non-histone proteins by altering their acetylation status. This includes transcription factors and signaling molecules, further contributing to its anti-cancer activity.[2][4]

Signaling Pathways Modulated by Entinostat

Entinostat's influence extends to several critical signaling pathways implicated in cancer progression. In Acute Myeloid Leukemia (AML) cells with FLT3-ITD mutations, Entinostat has been shown to decrease the levels of both total and phosphorylated FLT3. This leads to the inactivation of downstream signaling pathways, including Akt, ERK, and STAT5.[6] The proposed mechanism involves the acetylation of heat shock protein 90 (HSP90), which in turn leads to the ubiquitination and subsequent proteasomal degradation of FLT3.[6]

FLT3_Degradation_Pathway entinostat Entinostat (MS-275) hdac1_3 HDAC1/3 entinostat->hdac1_3 inhibition hsp90 HSP90 entinostat->hsp90 hdac1_3->hsp90 deacetylation acetyl_hsp90 Acetylated HSP90 hsp90->acetyl_hsp90 acetylation flt3 FLT3 acetyl_hsp90->flt3 induces ubiquitination of ub_flt3 Ubiquitinated FLT3 flt3->ub_flt3 akt_erk_stat5 Akt/ERK/STAT5 Pathways flt3->akt_erk_stat5 activates proteasome Proteasome ub_flt3->proteasome degradation FLT3 Degradation proteasome->degradation degradation->akt_erk_stat5 inactivation proliferation Cell Proliferation & Survival akt_erk_stat5->proliferation promotes

Entinostat-induced FLT3 degradation pathway in AML.

Additionally, in the context of breast cancer, Entinostat has been observed to downregulate HER2 and its phosphorylated forms, as well as the downstream MAPK and AKT pathways.[3] This suggests a broader impact on receptor tyrosine kinase signaling.

Quantitative Data Summary

The following tables summarize key quantitative data for Entinostat from preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity

TargetIC50Cell-Free/Cell-BasedReference
HDAC10.51 μMCell-free[1]
HDAC31.7 μMCell-free[1]
HDACs 4, 6, 8, 10>100 μMCell-free[1]
AML Cell Lines (MOLM13, MV4-11)< 1 μM (Growth Arrest)Cell-based[6]

Table 2: Pharmacokinetic Parameters in Humans (Phase I)

ParameterValueDosing ScheduleReference
Maximum Tolerated Dose (MTD)6 mg/m²Weekly for 4 weeks, every 6 weeks[7]
Mean Terminal Half-life (t½)33.9 ± 26.2 hoursWeekly for 4 weeks, every 6 weeks[7]
Time to Maximum Concentration (Tmax)0.5 - 24 hoursWeekly for 4 weeks, every 6 weeks[7]

Key Experimental Protocols

This section details common methodologies used in the evaluation of Entinostat's activity.

Cell Proliferation Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of Entinostat or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blotting for Protein Expression and Acetylation

Western blotting is used to detect specific proteins in a sample and to assess post-translational modifications like acetylation.

  • Cell Lysis: Cells treated with Entinostat are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the protein of interest (e.g., acetylated-Histone H3, FLT3, p21).

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imager.

Western_Blot_Workflow start Cell Lysis & Protein Extraction quant Protein Quantification start->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect end Data Analysis detect->end

A generalized workflow for Western blotting.
Clinical Trial Design (Phase I Dose-Escalation)

Phase I clinical trials for Entinostat have often employed a "3+3" dose-escalation design to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs).

  • Cohort Enrollment: A cohort of 3 patients is enrolled at an initial dose level of Entinostat.

  • DLT Observation Period: Patients are monitored for a defined period (e.g., the first cycle of treatment) for the occurrence of DLTs.

  • Dose Escalation/Expansion:

    • If 0 out of 3 patients experience a DLT, the dose is escalated for the next cohort of 3 patients.

    • If 1 out of 3 patients experiences a DLT, the cohort is expanded to include 3 more patients at the same dose level.

    • If 2 or more out of 3 (or 6) patients experience a DLT, the MTD is considered to have been exceeded, and the previous dose level is declared the MTD.

  • MTD Determination: The dose level at which no more than 1 in 6 patients experiences a DLT is typically defined as the MTD.

Conclusion

Entinostat (MS-275) is a selective Class I HDAC inhibitor with a well-defined mechanism of action that involves the epigenetic reprogramming of cancer cells. Its ability to induce cell cycle arrest, apoptosis, and differentiation, as well as modulate key oncogenic signaling pathways, underscores its therapeutic potential. The quantitative data from preclinical and clinical studies provide a solid foundation for its continued development, both as a monotherapy and in combination with other anti-cancer agents. The experimental protocols outlined in this guide represent standard methodologies for the ongoing investigation of Entinostat and other epigenetic modulators. As research progresses, Entinostat may become a valuable component in the therapeutic arsenal against a range of malignancies.

References

Methodological & Application

Application Notes and Protocols for MS-275 (Entinostat) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "CH 275" is not a standard chemical identifier found in the referenced literature. These application notes are based on the well-documented Histone Deacetylase (HDAC) inhibitor MS-275 (Entinostat, SNDX-275) , which is likely the intended compound of interest for cell culture-based cancer research.

Introduction

MS-275 (Entinostat) is a synthetic benzamide (B126) derivative that acts as a potent and selective inhibitor of Class I Histone Deacetylases (HDACs), primarily targeting HDAC1 and HDAC3.[1] By inhibiting these enzymes, MS-275 prevents the removal of acetyl groups from histones, leading to a more open chromatin structure and altered gene expression.[2] This activity results in the induction of cell cycle arrest, differentiation, and apoptosis in a wide range of cancer cell lines, making it a valuable tool for oncology research and drug development.[2][3] These notes provide detailed protocols for utilizing MS-275 in common cell culture experiments to assess its anti-cancer effects.

Mechanism of Action

MS-275 exerts dose-dependent effects on cancer cells.[4] At lower concentrations (in the sub-micromolar to low micromolar range), it induces the expression of the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest and cellular differentiation.[4][5] At higher concentrations, MS-275 potently induces apoptosis.[4] This apoptotic response is mediated through a significant increase in intracellular Reactive Oxygen Species (ROS), which in turn leads to the loss of mitochondrial membrane potential, cytochrome c release, and subsequent activation of the caspase cascade.[4]

MS_275_Signaling_Pathway cluster_low cluster_high MS275 MS-275 (Entinostat) HDAC HDAC1 / HDAC3 MS275->HDAC Inhibits Acetylation ↑ Histone Acetylation ROS ↑ Reactive Oxygen Species (ROS) Histones Histones HDAC->Histones Deacetylates p21 ↑ p21 Expression Acetylation->p21 Arrest Cell Cycle Arrest & Differentiation p21->Arrest Mito Mitochondrial Damage ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis label_low Low Dose label_low->p21 label_high High Dose label_high->ROS

Caption: Mechanism of action for MS-275 (Entinostat).

Quantitative Data Summary

The inhibitory concentration of MS-275 varies significantly across different cancer cell lines. Below is a summary of reported IC50 values.

Target Cell Line Assay Type IC50 Value Reference
Cell ProliferationA2780 (Ovarian)Proliferation Assay41.5 nM[1]
Cell ProliferationD283 (Medulloblastoma)[3H]Thymidine Uptake50 nM[5]
Cell ProliferationHL-60 (Leukemia)Proliferation Assay~100 nM[1]
Cell ProliferationTC32 (Ewing Sarcoma)[3H]Thymidine Uptake100 nM[5]
Cell ProliferationK562 (Leukemia)Proliferation Assay~200 nM[1]
Cell ProliferationSK-N-AS (Neuroblastoma)[3H]Thymidine Uptake660 nM[5]
Cell ProliferationHT-29 (Colon)Proliferation Assay~1 µM[1]
Cell ProliferationTC71 (Ewing Sarcoma)[3H]Thymidine Uptake1.0 µM[5]
Cell ProliferationHCT-15 (Colon)Proliferation Assay4.71 µM[1]
Enzyme InhibitionHDAC1Cell-free Assay0.51 µM[1]
Enzyme InhibitionHDAC3Cell-free Assay1.7 µM[1]

Experimental Protocols & Workflow

The following diagram illustrates a general workflow for assessing the efficacy of MS-275 in a cell culture setting.

MS_275_Experimental_Workflow start Seed Cells in Appropriate Plates/Flasks incubate1 Incubate (24h) for Adherence start->incubate1 treat Treat with varying concentrations of MS-275 (and vehicle control) incubate1->treat incubate2 Incubate for Desired Time Period (e.g., 24h, 48h, 72h) treat->incubate2 endpoint Perform Endpoint Assays incubate2->endpoint viability Cell Viability Assay (MTT, etc.) endpoint->viability apoptosis Apoptosis Assay (Annexin V/PI) endpoint->apoptosis protein Protein Analysis (Western Blot) endpoint->protein ros ROS Detection endpoint->ros analysis Data Analysis & Interpretation viability->analysis apoptosis->analysis protein->analysis ros->analysis

Caption: General experimental workflow for MS-275 cell culture studies.
Protocol: Cell Viability (MTT Assay)

This protocol is adapted from methodologies used to assess the inhibitory effects of compounds on cancer cell proliferation.[6]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MS-275 (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10³ to 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of MS-275 in complete medium. A suggested range is 0 µM (vehicle control, e.g., 0.1% DMSO) to 50 µM.[6] Remove the old medium from the wells and add 100 µL of the prepared MS-275 dilutions.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6] Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Protocol: Apoptosis Detection (Annexin V/PI Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Materials:

  • 6-well plates

  • MS-275

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of MS-275 (e.g., 5 µM) and a vehicle control for 24-48 hours.[4]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.

  • Staining: Wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Incubation: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

Protocol: Western Blotting for Protein Expression

This protocol is used to detect changes in key proteins involved in the MS-275 signaling pathway, such as acetylated histones, p21, and cleaved caspases.[5][6]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Primary antibodies (e.g., anti-Acetylated-Histone H3, anti-p21, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with MS-275 for the desired time, wash cells with cold PBS and lyse them using lysis buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, add the ECL substrate, and visualize the protein bands using an imaging system. β-actin or GAPDH should be used as a loading control.

References

Application Notes and Protocols for MS-275 (Entinostat) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "CH 275" is not a standard chemical identifier found in the referenced literature. These application notes are based on the well-documented Histone Deacetylase (HDAC) inhibitor MS-275 (Entinostat, SNDX-275) , which is likely the intended compound of interest for cell culture-based cancer research.

Introduction

MS-275 (Entinostat) is a synthetic benzamide derivative that acts as a potent and selective inhibitor of Class I Histone Deacetylases (HDACs), primarily targeting HDAC1 and HDAC3.[1] By inhibiting these enzymes, MS-275 prevents the removal of acetyl groups from histones, leading to a more open chromatin structure and altered gene expression.[2] This activity results in the induction of cell cycle arrest, differentiation, and apoptosis in a wide range of cancer cell lines, making it a valuable tool for oncology research and drug development.[2][3] These notes provide detailed protocols for utilizing MS-275 in common cell culture experiments to assess its anti-cancer effects.

Mechanism of Action

MS-275 exerts dose-dependent effects on cancer cells.[4] At lower concentrations (in the sub-micromolar to low micromolar range), it induces the expression of the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest and cellular differentiation.[4][5] At higher concentrations, MS-275 potently induces apoptosis.[4] This apoptotic response is mediated through a significant increase in intracellular Reactive Oxygen Species (ROS), which in turn leads to the loss of mitochondrial membrane potential, cytochrome c release, and subsequent activation of the caspase cascade.[4]

MS_275_Signaling_Pathway cluster_low cluster_high MS275 MS-275 (Entinostat) HDAC HDAC1 / HDAC3 MS275->HDAC Inhibits Acetylation ↑ Histone Acetylation ROS ↑ Reactive Oxygen Species (ROS) Histones Histones HDAC->Histones Deacetylates p21 ↑ p21 Expression Acetylation->p21 Arrest Cell Cycle Arrest & Differentiation p21->Arrest Mito Mitochondrial Damage ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis label_low Low Dose label_low->p21 label_high High Dose label_high->ROS

Caption: Mechanism of action for MS-275 (Entinostat).

Quantitative Data Summary

The inhibitory concentration of MS-275 varies significantly across different cancer cell lines. Below is a summary of reported IC50 values.

Target Cell Line Assay Type IC50 Value Reference
Cell ProliferationA2780 (Ovarian)Proliferation Assay41.5 nM[1]
Cell ProliferationD283 (Medulloblastoma)[3H]Thymidine Uptake50 nM[5]
Cell ProliferationHL-60 (Leukemia)Proliferation Assay~100 nM[1]
Cell ProliferationTC32 (Ewing Sarcoma)[3H]Thymidine Uptake100 nM[5]
Cell ProliferationK562 (Leukemia)Proliferation Assay~200 nM[1]
Cell ProliferationSK-N-AS (Neuroblastoma)[3H]Thymidine Uptake660 nM[5]
Cell ProliferationHT-29 (Colon)Proliferation Assay~1 µM[1]
Cell ProliferationTC71 (Ewing Sarcoma)[3H]Thymidine Uptake1.0 µM[5]
Cell ProliferationHCT-15 (Colon)Proliferation Assay4.71 µM[1]
Enzyme InhibitionHDAC1Cell-free Assay0.51 µM[1]
Enzyme InhibitionHDAC3Cell-free Assay1.7 µM[1]

Experimental Protocols & Workflow

The following diagram illustrates a general workflow for assessing the efficacy of MS-275 in a cell culture setting.

MS_275_Experimental_Workflow start Seed Cells in Appropriate Plates/Flasks incubate1 Incubate (24h) for Adherence start->incubate1 treat Treat with varying concentrations of MS-275 (and vehicle control) incubate1->treat incubate2 Incubate for Desired Time Period (e.g., 24h, 48h, 72h) treat->incubate2 endpoint Perform Endpoint Assays incubate2->endpoint viability Cell Viability Assay (MTT, etc.) endpoint->viability apoptosis Apoptosis Assay (Annexin V/PI) endpoint->apoptosis protein Protein Analysis (Western Blot) endpoint->protein ros ROS Detection endpoint->ros analysis Data Analysis & Interpretation viability->analysis apoptosis->analysis protein->analysis ros->analysis

Caption: General experimental workflow for MS-275 cell culture studies.
Protocol: Cell Viability (MTT Assay)

This protocol is adapted from methodologies used to assess the inhibitory effects of compounds on cancer cell proliferation.[6]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MS-275 (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10³ to 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of MS-275 in complete medium. A suggested range is 0 µM (vehicle control, e.g., 0.1% DMSO) to 50 µM.[6] Remove the old medium from the wells and add 100 µL of the prepared MS-275 dilutions.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6] Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Protocol: Apoptosis Detection (Annexin V/PI Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Materials:

  • 6-well plates

  • MS-275

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of MS-275 (e.g., 5 µM) and a vehicle control for 24-48 hours.[4]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.

  • Staining: Wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Incubation: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

Protocol: Western Blotting for Protein Expression

This protocol is used to detect changes in key proteins involved in the MS-275 signaling pathway, such as acetylated histones, p21, and cleaved caspases.[5][6]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Primary antibodies (e.g., anti-Acetylated-Histone H3, anti-p21, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with MS-275 for the desired time, wash cells with cold PBS and lyse them using lysis buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, add the ECL substrate, and visualize the protein bands using an imaging system. β-actin or GAPDH should be used as a loading control.

References

Application Notes and Protocols for In Vivo Models: CH 275

Author: BenchChem Technical Support Team. Date: November 2025

A Clarification on "CH 275"

Initial research indicates that "this compound" may be a typographical error. The vast majority of published in vivo studies refer to MS-275 (Entinostat) , a potent class I histone deacetylase (HDAC) inhibitor with significant anti-tumor activity. Separately, a novel substance identified as Compound 275# has been described in the context of colorectal cancer research, exhibiting a distinct mechanism of action. This document will provide detailed application notes and protocols for both compounds to ensure comprehensive coverage for researchers.

Part 1: MS-275 (Entinostat) In Vivo Models

Application Notes

MS-275 (Entinostat) is a benzamide (B126) derivative that selectively inhibits class I histone deacetylases (HDACs), particularly HDAC1 and HDAC3.[1][2] This inhibition leads to the accumulation of acetylated histones and other non-histone proteins, resulting in the reactivation of tumor suppressor genes and modulation of cellular processes like cell cycle progression, differentiation, and apoptosis.[1][3] In vivo, MS-275 has demonstrated significant anti-tumor efficacy in a variety of cancer models, including prostate, renal, and pediatric solid tumors, as well as leukemias.[4][5][6] It is typically administered orally and has been evaluated as a single agent and in combination with other therapies, such as immunotherapy and radiation.[7][8]

The primary mechanism of action of MS-275 involves the induction of p21, a cyclin-dependent kinase inhibitor, which leads to cell cycle arrest.[4][9] Additionally, MS-275 can induce apoptosis through both intrinsic and extrinsic pathways and has been shown to downregulate survival proteins.[9][10] In certain contexts, it can also inhibit the chaperone function of heat shock protein 90 (HSP90), leading to the degradation of oncoproteins like FLT3 in acute myeloid leukemia (AML).[11]

Experimental Protocols

A generalized protocol for a subcutaneous xenograft model is provided below. Specific parameters may need to be optimized for different cell lines and animal models.

General Protocol: Subcutaneous Xenograft Model with MS-275

  • Animal Model:

    • Species: Nude mice (e.g., BALB/c nude or athymic NCr-nu/nu).

    • Age/Weight: 6-8 weeks old, 20-25g.

    • Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

  • Cell Culture and Implantation:

    • Select a cancer cell line of interest (e.g., DU-145 for prostate cancer, RENCA for renal cell carcinoma).

    • Culture cells in appropriate media and conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., sterile PBS or Matrigel).

    • Inject tumor cells (typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL) subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width^2)/2).

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • MS-275 Formulation and Administration:

    • Formulation: Prepare a suspension of MS-275 in a vehicle such as 0.5% methylcellulose (B11928114) in sterile water.[12]

    • Dosage: Dosages can range from 5 mg/kg to 49 mg/kg depending on the tumor model and treatment schedule.[2][7]

    • Administration: Administer MS-275 via oral gavage.

  • Treatment Schedule:

    • The treatment schedule can vary. Common schedules include daily administration for 5 days a week or every other day.[7][13]

    • The control group should receive the vehicle alone following the same schedule.

  • Monitoring and Outcome Measures:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for histone acetylation and p21 expression, immunohistochemistry).

    • For survival studies, monitor mice until they meet predefined endpoint criteria.

Pharmacodynamic Studies: To confirm the biological activity of MS-275 in vivo, tumor and normal tissues can be collected at various time points after treatment. Western blot analysis can be performed to assess the levels of acetylated histones (e.g., Ac-H3) and p21 expression.[4]

Data Presentation

Table 1: Summary of In Vivo Studies with MS-275 (Entinostat)

Cancer TypeAnimal ModelCell LineMS-275 Dosage and AdministrationKey Findings
Prostate Cancer Subcutaneous xenografts in nude miceDU-145, LNCaP, PC-3Not specifiedInhibition of tumor growth; increased histone acetylation and p21 expression in tumors.[4][5]
Renal Cell Carcinoma Orthotopic model in BALB/c miceRENCA (luciferase-expressing)5 mg/kg daily by oral gavage (in combination with IL-2)Significant tumor inhibition (>80%) and inhibition of lung metastases (>90%) with combination therapy.[7]
Osteosarcoma Lung metastasis modelLM720 mg/kg every other day via oral gavageIncreased tumor histone acetylation, tumor cell apoptosis, and tumor regression; increased overall survival.[13]
Pediatric Solid Tumors Orthotopic xenograft modelsNeuroblastoma, Ewing's sarcoma, Undifferentiated sarcomaNot specifiedInhibition of established tumor growth.[6]
Diet-induced Obesity Diet-induced obese (DIO) miceN/A5 mg/kg every other day (in combination with liraglutide)Reduced body weight gain and improved glycemic control in combination therapy.[14]

Mandatory Visualization

MS275_Workflow Experimental Workflow for In Vivo Xenograft Studies with MS-275 cluster_prep Preparation cluster_implantation Implantation & Growth cluster_treatment Treatment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Nude Mice) Cell_Culture Culture Cancer Cells Tumor_Implantation Subcutaneous Injection of Tumor Cells Cell_Culture->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize into Groups Tumor_Growth->Randomization MS275_Prep Prepare MS-275 Formulation Randomization->MS275_Prep Control_Group Administer Vehicle Randomization->Control_Group Treatment_Group Administer MS-275 (e.g., Oral Gavage) MS275_Prep->Treatment_Group Monitoring Monitor Tumor Volume & Body Weight Treatment_Group->Monitoring Control_Group->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Western Blot, Immunohistochemistry Monitoring->Endpoint Survival Survival Analysis Monitoring->Survival

Experimental Workflow for In Vivo Studies with MS-275

MS275_Signaling Signaling Pathway of MS-275 (Entinostat) MS275 MS-275 (Entinostat) HDAC HDAC1/HDAC3 MS275->HDAC Inhibition HSP90 HSP90 MS275->HSP90 Inhibition of chaperone function Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Chromatin Remodeling Acetylated_Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression (e.g., p21) Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis FLT3 FLT3 HSP90->FLT3 Stabilization Degradation FLT3 Degradation HSP90->Degradation FLT3->Degradation

Signaling Pathway of MS-275 (Entinostat)

Part 2: Compound 275# In Vivo Models

Application Notes

Compound 275# is a novel synthesized compound, N-(3-(5,7-dimethylbenzo[d]oxazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide, that has demonstrated anti-proliferative effects in colorectal cancer (CRC) cell lines.[15][16][17] Its mechanism of action is distinct from MS-275. Compound 275# induces the accumulation of intracellular reactive oxygen species (ROS).[15] This increase in ROS leads to mitochondria-mediated intrinsic apoptosis and the initiation of autophagy.[15] The induction of apoptosis is mediated through caspase-3.[15]

Experimental Protocols

As of the current literature, detailed in vivo protocols for Compound 275# are not widely available. Research on this compound appears to be in the earlier, in vitro stages. The available studies focus on its effects on CRC cell lines.[15][16][17] Researchers interested in conducting in vivo studies with Compound 275# would need to perform initial dose-finding and toxicity studies to establish a safe and effective dosing regimen. A potential starting point would be to adapt the general xenograft protocol outlined for MS-275, with careful consideration of the formulation and administration route for this new compound.

Data Presentation

Table 2: Summary of In Vitro Studies with Compound 275#

Cancer TypeCell LinesCompound 275# ConcentrationKey Findings
Colorectal Cancer HCT116, HCT85-20 µMSuppressed cell proliferation and growth; induced ROS accumulation, mitochondria-mediated apoptosis, and autophagy initiation.[15][16][17]

Mandatory Visualization

Compound275_Signaling Proposed Signaling Pathway of Compound 275# Compound275 Compound 275# ROS Intracellular ROS Accumulation Compound275->ROS Induces Mitochondria Mitochondrial Stress ROS->Mitochondria Causes Autophagy Autophagy Initiation ROS->Autophagy Initiates Apoptosis Intrinsic Apoptosis (Caspase-3 mediated) Mitochondria->Apoptosis Triggers

Proposed Signaling Pathway of Compound 275#

References

Application Notes and Protocols for In Vivo Models: CH 275

Author: BenchChem Technical Support Team. Date: November 2025

A Clarification on "CH 275"

Initial research indicates that "this compound" may be a typographical error. The vast majority of published in vivo studies refer to MS-275 (Entinostat) , a potent class I histone deacetylase (HDAC) inhibitor with significant anti-tumor activity. Separately, a novel substance identified as Compound 275# has been described in the context of colorectal cancer research, exhibiting a distinct mechanism of action. This document will provide detailed application notes and protocols for both compounds to ensure comprehensive coverage for researchers.

Part 1: MS-275 (Entinostat) In Vivo Models

Application Notes

MS-275 (Entinostat) is a benzamide derivative that selectively inhibits class I histone deacetylases (HDACs), particularly HDAC1 and HDAC3.[1][2] This inhibition leads to the accumulation of acetylated histones and other non-histone proteins, resulting in the reactivation of tumor suppressor genes and modulation of cellular processes like cell cycle progression, differentiation, and apoptosis.[1][3] In vivo, MS-275 has demonstrated significant anti-tumor efficacy in a variety of cancer models, including prostate, renal, and pediatric solid tumors, as well as leukemias.[4][5][6] It is typically administered orally and has been evaluated as a single agent and in combination with other therapies, such as immunotherapy and radiation.[7][8]

The primary mechanism of action of MS-275 involves the induction of p21, a cyclin-dependent kinase inhibitor, which leads to cell cycle arrest.[4][9] Additionally, MS-275 can induce apoptosis through both intrinsic and extrinsic pathways and has been shown to downregulate survival proteins.[9][10] In certain contexts, it can also inhibit the chaperone function of heat shock protein 90 (HSP90), leading to the degradation of oncoproteins like FLT3 in acute myeloid leukemia (AML).[11]

Experimental Protocols

A generalized protocol for a subcutaneous xenograft model is provided below. Specific parameters may need to be optimized for different cell lines and animal models.

General Protocol: Subcutaneous Xenograft Model with MS-275

  • Animal Model:

    • Species: Nude mice (e.g., BALB/c nude or athymic NCr-nu/nu).

    • Age/Weight: 6-8 weeks old, 20-25g.

    • Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

  • Cell Culture and Implantation:

    • Select a cancer cell line of interest (e.g., DU-145 for prostate cancer, RENCA for renal cell carcinoma).

    • Culture cells in appropriate media and conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., sterile PBS or Matrigel).

    • Inject tumor cells (typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL) subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width^2)/2).

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • MS-275 Formulation and Administration:

    • Formulation: Prepare a suspension of MS-275 in a vehicle such as 0.5% methylcellulose in sterile water.[12]

    • Dosage: Dosages can range from 5 mg/kg to 49 mg/kg depending on the tumor model and treatment schedule.[2][7]

    • Administration: Administer MS-275 via oral gavage.

  • Treatment Schedule:

    • The treatment schedule can vary. Common schedules include daily administration for 5 days a week or every other day.[7][13]

    • The control group should receive the vehicle alone following the same schedule.

  • Monitoring and Outcome Measures:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for histone acetylation and p21 expression, immunohistochemistry).

    • For survival studies, monitor mice until they meet predefined endpoint criteria.

Pharmacodynamic Studies: To confirm the biological activity of MS-275 in vivo, tumor and normal tissues can be collected at various time points after treatment. Western blot analysis can be performed to assess the levels of acetylated histones (e.g., Ac-H3) and p21 expression.[4]

Data Presentation

Table 1: Summary of In Vivo Studies with MS-275 (Entinostat)

Cancer TypeAnimal ModelCell LineMS-275 Dosage and AdministrationKey Findings
Prostate Cancer Subcutaneous xenografts in nude miceDU-145, LNCaP, PC-3Not specifiedInhibition of tumor growth; increased histone acetylation and p21 expression in tumors.[4][5]
Renal Cell Carcinoma Orthotopic model in BALB/c miceRENCA (luciferase-expressing)5 mg/kg daily by oral gavage (in combination with IL-2)Significant tumor inhibition (>80%) and inhibition of lung metastases (>90%) with combination therapy.[7]
Osteosarcoma Lung metastasis modelLM720 mg/kg every other day via oral gavageIncreased tumor histone acetylation, tumor cell apoptosis, and tumor regression; increased overall survival.[13]
Pediatric Solid Tumors Orthotopic xenograft modelsNeuroblastoma, Ewing's sarcoma, Undifferentiated sarcomaNot specifiedInhibition of established tumor growth.[6]
Diet-induced Obesity Diet-induced obese (DIO) miceN/A5 mg/kg every other day (in combination with liraglutide)Reduced body weight gain and improved glycemic control in combination therapy.[14]

Mandatory Visualization

MS275_Workflow Experimental Workflow for In Vivo Xenograft Studies with MS-275 cluster_prep Preparation cluster_implantation Implantation & Growth cluster_treatment Treatment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Nude Mice) Cell_Culture Culture Cancer Cells Tumor_Implantation Subcutaneous Injection of Tumor Cells Cell_Culture->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize into Groups Tumor_Growth->Randomization MS275_Prep Prepare MS-275 Formulation Randomization->MS275_Prep Control_Group Administer Vehicle Randomization->Control_Group Treatment_Group Administer MS-275 (e.g., Oral Gavage) MS275_Prep->Treatment_Group Monitoring Monitor Tumor Volume & Body Weight Treatment_Group->Monitoring Control_Group->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Western Blot, Immunohistochemistry Monitoring->Endpoint Survival Survival Analysis Monitoring->Survival

Experimental Workflow for In Vivo Studies with MS-275

MS275_Signaling Signaling Pathway of MS-275 (Entinostat) MS275 MS-275 (Entinostat) HDAC HDAC1/HDAC3 MS275->HDAC Inhibition HSP90 HSP90 MS275->HSP90 Inhibition of chaperone function Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Chromatin Remodeling Acetylated_Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression (e.g., p21) Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis FLT3 FLT3 HSP90->FLT3 Stabilization Degradation FLT3 Degradation HSP90->Degradation FLT3->Degradation

Signaling Pathway of MS-275 (Entinostat)

Part 2: Compound 275# In Vivo Models

Application Notes

Compound 275# is a novel synthesized compound, N-(3-(5,7-dimethylbenzo[d]oxazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide, that has demonstrated anti-proliferative effects in colorectal cancer (CRC) cell lines.[15][16][17] Its mechanism of action is distinct from MS-275. Compound 275# induces the accumulation of intracellular reactive oxygen species (ROS).[15] This increase in ROS leads to mitochondria-mediated intrinsic apoptosis and the initiation of autophagy.[15] The induction of apoptosis is mediated through caspase-3.[15]

Experimental Protocols

As of the current literature, detailed in vivo protocols for Compound 275# are not widely available. Research on this compound appears to be in the earlier, in vitro stages. The available studies focus on its effects on CRC cell lines.[15][16][17] Researchers interested in conducting in vivo studies with Compound 275# would need to perform initial dose-finding and toxicity studies to establish a safe and effective dosing regimen. A potential starting point would be to adapt the general xenograft protocol outlined for MS-275, with careful consideration of the formulation and administration route for this new compound.

Data Presentation

Table 2: Summary of In Vitro Studies with Compound 275#

Cancer TypeCell LinesCompound 275# ConcentrationKey Findings
Colorectal Cancer HCT116, HCT85-20 µMSuppressed cell proliferation and growth; induced ROS accumulation, mitochondria-mediated apoptosis, and autophagy initiation.[15][16][17]

Mandatory Visualization

Compound275_Signaling Proposed Signaling Pathway of Compound 275# Compound275 Compound 275# ROS Intracellular ROS Accumulation Compound275->ROS Induces Mitochondria Mitochondrial Stress ROS->Mitochondria Causes Autophagy Autophagy Initiation ROS->Autophagy Initiates Apoptosis Intrinsic Apoptosis (Caspase-3 mediated) Mitochondria->Apoptosis Triggers

Proposed Signaling Pathway of Compound 275#

References

CH 275 dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: November 2025

It is crucial to note that the designation "CH 275" can refer to two distinct research compounds. To ensure clarity and accuracy, this document provides detailed application notes and protocols for both:

  • This compound : A peptide analog of somatostatin (B550006) and a selective somatostatin receptor 1 (sst1) agonist, primarily investigated for its potential role in Alzheimer's disease research.

  • MS-275 (Entinostat) : A benzamide (B126) histone deacetylase (HDAC) inhibitor studied extensively for its anti-cancer properties.

Due to the greater availability of public research data, the information provided for MS-275 is more extensive.

Part 1: this compound (Somatostatin sst1 Agonist)

Application Notes

Mechanism of Action: this compound is a selective agonist for the somatostatin receptor 1 (sst1).[1] Somatostatin and its analogs exert various physiological effects by binding to a family of five G-protein coupled receptors (sst1-sst5). The activation of sst1 by this compound has been shown to increase the activity of neprilysin, an enzyme involved in the degradation of amyloid-β peptides, which are a hallmark of Alzheimer's disease.[1] This suggests a potential therapeutic avenue for Alzheimer's disease by promoting the clearance of amyloid plaques.[1]

Primary Research Area: Alzheimer's Disease.

Quantitative Data Summary

Table 1: In Vitro Receptor Binding and Functional Activity of this compound

ParameterReceptorValue
Binding Affinity (Ki) sst152 nM[1]
Functional Activity (IC50) Human sst130.9 nM[1]
Human sst3345 nM[1]
Human sst4>1 µM[1]
Human sst2>10 µM[1]
Human sst5>10 µM[1]
Experimental Protocols
In Vivo Administration via Osmotic Pump (Mouse Model of Alzheimer's Disease)

This protocol is based on a study using AppNL-G-F mice, a model for amyloid plaque pathology.

Objective: To achieve continuous administration of this compound to assess its long-term effects on amyloid plaque load and neprilysin expression.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or artificial cerebrospinal fluid)

  • Osmotic pumps (e.g., Alzet osmotic pumps) with appropriate flow rate and duration

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Surgical tools

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in the chosen vehicle to a final concentration of 56 µM.[1] Ensure sterility of the solution.

  • Pump Preparation: Fill the osmotic pumps with the this compound solution according to the manufacturer's instructions. Prime the pumps as required.

  • Animal Surgery:

    • Anesthetize the mouse using isoflurane.

    • Secure the animal in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Using a dental drill, create a small burr hole over the target brain region (e.g., the lacunosum molecular layer of the hippocampus).[1]

    • Implant the osmotic pump subcutaneously in the dorsal region.

    • Attach the pump to a cannula and stereotaxically implant the cannula into the target brain region.

    • Secure the cannula to the skull with dental cement.

    • Suture the scalp incision.

  • Post-Operative Care: Monitor the animal for recovery from anesthesia and provide appropriate post-operative care, including analgesics.

  • Experimental Duration: The study cited maintained the administration for four months.[1]

  • Endpoint Analysis: After the treatment period, euthanize the animals and collect brain tissue for analysis of amyloid plaque load (e.g., by immunohistochemistry) and neprilysin expression (e.g., by Western blot or immunohistochemistry).

Neprilysin Activity Assay (Fluorometric)

Objective: To quantify the enzymatic activity of neprilysin in cell lysates or tissue homogenates.

Materials:

  • Neprilysin Activity Assay Kit (e.g., from Sigma-Aldrich or Abcam)[2][3]

  • 96-well white opaque microplate

  • Fluorescence microplate reader (Ex/Em = 330/430 nm or 490/520 nm depending on the kit)[4][5]

  • Sample (cell lysate or tissue homogenate)

  • Protease inhibitors

Procedure:

  • Sample Preparation:

    • Homogenize tissue or lyse cells in ice-cold NEP Assay Buffer containing protease inhibitors.[2][6]

    • Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet debris.[3]

    • Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).

  • Assay Protocol:

    • Prepare a standard curve using the provided standard (e.g., Abz-Standard).[4]

    • Add your sample (e.g., 10 µg of total protein) to the wells of the 96-well plate.[6] Include a sample background control.

    • Add the NEP substrate to all wells except the background control.

    • Immediately measure the fluorescence in kinetic mode at 37°C for 1-2 hours.[2][3]

  • Data Analysis:

    • Calculate the rate of substrate cleavage from the linear portion of the kinetic curve.

    • Determine the neprilysin activity in your samples by comparing the rate to the standard curve.

    • Express the activity as units per milligram of protein (U/mg).[6]

Signaling Pathway Visualization

CH275_Pathway CH275 This compound sst1 sst1 Receptor CH275->sst1 Binds to GPCR_activation G-Protein Activation sst1->GPCR_activation Activates Downstream_Signaling Downstream Signaling Cascade GPCR_activation->Downstream_Signaling Neprilysin_Activation Neprilysin Activation Downstream_Signaling->Neprilysin_Activation Leads to Abeta_Degradation Amyloid-β Degradation Neprilysin_Activation->Abeta_Degradation Promotes

Caption: Signaling pathway of this compound in promoting Amyloid-β degradation.

Part 2: MS-275 (Entinostat)

Application Notes

Mechanism of Action: MS-275 (Entinostat) is a selective inhibitor of Class I histone deacetylases (HDACs), particularly HDAC1 and HDAC3.[7][8] HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, MS-275 promotes histone acetylation, resulting in a more relaxed chromatin state that allows for the transcription of genes, including tumor suppressor genes. This can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.[7]

Primary Research Area: Oncology, including solid tumors and hematologic malignancies.[7][9]

Quantitative Data Summary

Table 2: In Vitro HDAC Inhibition by MS-275

HDAC IsoformIC50
HDAC1 0.18 µM[2]
HDAC3 0.74 µM[2]
HDAC8 44.9 µM[2]
HDAC6 >100 µM[2]

Table 3: Preclinical In Vivo Dosage and Administration of MS-275

Cancer ModelAnimal ModelDosageAdministration RouteScheduleReference
Osteosarcoma Mouse20 mg/kgOral gavageEvery other day for 15 days[9]
Colorectal Cancer Mouse20 mg/kgGavageFor 3 weeks
Various Solid Tumors Nude Mice12.3, 24.5, and 49 mg/kgOralOnce daily, 5 days/week for 4 weeks[10][11]
Rhabdomyosarcoma Mouse2.5 mg/kgOral gavageTwice daily for 4 consecutive days for 3 weeks[12]

Table 4: Clinical Dosage and Administration of MS-275 (Entinostat)

Patient PopulationDosageAdministration RouteScheduleReference
Refractory Solid Tumors and Lymphomas 6 mg/m²OralWeekly for 4 weeks of a 6-week cycle[13]
Advanced Solid Tumors and Lymphomas 4 mg/m² or 2-6 mg/m²OralWeekly for 3 weeks every 28 days or once every other week[14]
Hormone Receptor-Positive Metastatic Breast Cancer 3, 5, or 7 mg/weekOralWeekly[9]
Experimental Protocols
In Vivo Administration by Oral Gavage (Mouse Xenograft Model)

Objective: To administer a precise dose of MS-275 orally to mice bearing tumor xenografts.

Materials:

  • MS-275

  • Vehicle (e.g., 0.05 N HCl and 0.1% Tween in PBS)

  • Oral gavage needles (appropriate size for the mouse)[15][16]

  • Syringes

Procedure:

  • Preparation of Dosing Solution: Dissolve MS-275 in the vehicle to the desired concentration (e.g., to deliver 20 mg/kg in a volume of 0.2 mL).[9]

  • Animal Handling and Restraint:

    • Weigh the mouse to calculate the exact volume to be administered. The volume should not exceed 10 ml/kg.[17]

    • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.[18]

  • Gavage Administration:

    • Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.[16]

    • Gently insert the ball-tipped gavage needle into the mouse's mouth, passing it over the tongue and into the esophagus.[15] Do not force the needle.

    • Once the needle is in the correct position, slowly administer the MS-275 solution.

    • Carefully withdraw the needle.

  • Monitoring: Observe the mouse for any signs of distress after administration.

HDAC Activity Assay (Fluorometric)

Objective: To measure the inhibitory effect of MS-275 on HDAC activity in cell or nuclear extracts.

Materials:

  • HDAC Activity Assay Kit (e.g., from Abcam, Merck Millipore, or EpigenTek)[19][20][21]

  • MS-275

  • HeLa nuclear extract (or other HDAC-containing sample)

  • 96-well plate

  • Fluorometer (Ex/Em = 350-380 nm / 440-460 nm)[20]

Procedure:

  • Reagent Preparation: Prepare assay buffers, substrate, and developer solutions as per the kit instructions.

  • Assay Setup:

    • Add HDAC Assay Buffer to the wells of a 96-well plate.

    • Add a serial dilution of MS-275 to the appropriate wells. Include a no-inhibitor control.

    • Add the HDAC-containing sample (e.g., HeLa nuclear extract) to all wells except the "no enzyme" control.

  • Reaction:

    • Initiate the reaction by adding the HDAC substrate to each well.

    • Incubate at a constant temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).[10]

  • Detection:

    • Stop the reaction and add the developer solution, which generates a fluorescent signal from the deacetylated substrate.[20]

    • Incubate for 10-15 minutes.

    • Measure the fluorescence using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence.

    • Plot the percentage of HDAC activity against the logarithm of the MS-275 concentration to determine the IC50 value.

Apoptosis Assay by Annexin V Staining and Flow Cytometry

Objective: To quantify the percentage of apoptotic cells after treatment with MS-275.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cells treated with MS-275

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture cells and treat with the desired concentration of MS-275 for the specified time. Include an untreated control.

    • Harvest the cells (including any floating cells in the media) and wash them with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.[1][22]

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add additional 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

Signaling Pathway Visualizations

MS275_Apoptosis_Pathway MS275 MS-275 (Entinostat) HDAC1_3 HDAC1/3 MS275->HDAC1_3 Inhibits cFLIP_mRNA c-FLIP mRNA HDAC1_3->cFLIP_mRNA Represses (via histone deacetylation) cFLIP_protein c-FLIP Protein cFLIP_mRNA->cFLIP_protein Translates to DISC Death-Inducing Signaling Complex (DISC) cFLIP_protein->DISC Inhibits Caspase8 Caspase-8 Activation DISC->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis FasL FasL FasR Fas Receptor FasL->FasR Binds to FasR->DISC Activates

Caption: MS-275-mediated downregulation of c-FLIP to promote apoptosis.

MS275_Immune_Pathway MS275 MS-275 (Entinostat) HDACs HDACs MS275->HDACs Inhibits Histone_Acetylation Histone Acetylation (at PD-L1 promoter) HDACs->Histone_Acetylation Prevents PDL1_Expression PD-L1 Expression Histone_Acetylation->PDL1_Expression Increases Tumor_Cell Tumor Cell PDL1_Expression->Tumor_Cell on T_Cell T-Cell Tumor_Cell->T_Cell Inhibits (via PD-1/PD-L1) PD1_Blockade Anti-PD-1 Therapy PD1_Blockade->T_Cell Augments Activity of

Caption: MS-275 enhances anti-tumor immunity by upregulating PD-L1.

References

CH 275 dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: November 2025

It is crucial to note that the designation "CH 275" can refer to two distinct research compounds. To ensure clarity and accuracy, this document provides detailed application notes and protocols for both:

  • This compound : A peptide analog of somatostatin and a selective somatostatin receptor 1 (sst1) agonist, primarily investigated for its potential role in Alzheimer's disease research.

  • MS-275 (Entinostat) : A benzamide histone deacetylase (HDAC) inhibitor studied extensively for its anti-cancer properties.

Due to the greater availability of public research data, the information provided for MS-275 is more extensive.

Part 1: this compound (Somatostatin sst1 Agonist)

Application Notes

Mechanism of Action: this compound is a selective agonist for the somatostatin receptor 1 (sst1).[1] Somatostatin and its analogs exert various physiological effects by binding to a family of five G-protein coupled receptors (sst1-sst5). The activation of sst1 by this compound has been shown to increase the activity of neprilysin, an enzyme involved in the degradation of amyloid-β peptides, which are a hallmark of Alzheimer's disease.[1] This suggests a potential therapeutic avenue for Alzheimer's disease by promoting the clearance of amyloid plaques.[1]

Primary Research Area: Alzheimer's Disease.

Quantitative Data Summary

Table 1: In Vitro Receptor Binding and Functional Activity of this compound

ParameterReceptorValue
Binding Affinity (Ki) sst152 nM[1]
Functional Activity (IC50) Human sst130.9 nM[1]
Human sst3345 nM[1]
Human sst4>1 µM[1]
Human sst2>10 µM[1]
Human sst5>10 µM[1]
Experimental Protocols
In Vivo Administration via Osmotic Pump (Mouse Model of Alzheimer's Disease)

This protocol is based on a study using AppNL-G-F mice, a model for amyloid plaque pathology.

Objective: To achieve continuous administration of this compound to assess its long-term effects on amyloid plaque load and neprilysin expression.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or artificial cerebrospinal fluid)

  • Osmotic pumps (e.g., Alzet osmotic pumps) with appropriate flow rate and duration

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Surgical tools

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in the chosen vehicle to a final concentration of 56 µM.[1] Ensure sterility of the solution.

  • Pump Preparation: Fill the osmotic pumps with the this compound solution according to the manufacturer's instructions. Prime the pumps as required.

  • Animal Surgery:

    • Anesthetize the mouse using isoflurane.

    • Secure the animal in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Using a dental drill, create a small burr hole over the target brain region (e.g., the lacunosum molecular layer of the hippocampus).[1]

    • Implant the osmotic pump subcutaneously in the dorsal region.

    • Attach the pump to a cannula and stereotaxically implant the cannula into the target brain region.

    • Secure the cannula to the skull with dental cement.

    • Suture the scalp incision.

  • Post-Operative Care: Monitor the animal for recovery from anesthesia and provide appropriate post-operative care, including analgesics.

  • Experimental Duration: The study cited maintained the administration for four months.[1]

  • Endpoint Analysis: After the treatment period, euthanize the animals and collect brain tissue for analysis of amyloid plaque load (e.g., by immunohistochemistry) and neprilysin expression (e.g., by Western blot or immunohistochemistry).

Neprilysin Activity Assay (Fluorometric)

Objective: To quantify the enzymatic activity of neprilysin in cell lysates or tissue homogenates.

Materials:

  • Neprilysin Activity Assay Kit (e.g., from Sigma-Aldrich or Abcam)[2][3]

  • 96-well white opaque microplate

  • Fluorescence microplate reader (Ex/Em = 330/430 nm or 490/520 nm depending on the kit)[4][5]

  • Sample (cell lysate or tissue homogenate)

  • Protease inhibitors

Procedure:

  • Sample Preparation:

    • Homogenize tissue or lyse cells in ice-cold NEP Assay Buffer containing protease inhibitors.[2][6]

    • Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet debris.[3]

    • Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).

  • Assay Protocol:

    • Prepare a standard curve using the provided standard (e.g., Abz-Standard).[4]

    • Add your sample (e.g., 10 µg of total protein) to the wells of the 96-well plate.[6] Include a sample background control.

    • Add the NEP substrate to all wells except the background control.

    • Immediately measure the fluorescence in kinetic mode at 37°C for 1-2 hours.[2][3]

  • Data Analysis:

    • Calculate the rate of substrate cleavage from the linear portion of the kinetic curve.

    • Determine the neprilysin activity in your samples by comparing the rate to the standard curve.

    • Express the activity as units per milligram of protein (U/mg).[6]

Signaling Pathway Visualization

CH275_Pathway CH275 This compound sst1 sst1 Receptor CH275->sst1 Binds to GPCR_activation G-Protein Activation sst1->GPCR_activation Activates Downstream_Signaling Downstream Signaling Cascade GPCR_activation->Downstream_Signaling Neprilysin_Activation Neprilysin Activation Downstream_Signaling->Neprilysin_Activation Leads to Abeta_Degradation Amyloid-β Degradation Neprilysin_Activation->Abeta_Degradation Promotes

Caption: Signaling pathway of this compound in promoting Amyloid-β degradation.

Part 2: MS-275 (Entinostat)

Application Notes

Mechanism of Action: MS-275 (Entinostat) is a selective inhibitor of Class I histone deacetylases (HDACs), particularly HDAC1 and HDAC3.[7][8] HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, MS-275 promotes histone acetylation, resulting in a more relaxed chromatin state that allows for the transcription of genes, including tumor suppressor genes. This can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.[7]

Primary Research Area: Oncology, including solid tumors and hematologic malignancies.[7][9]

Quantitative Data Summary

Table 2: In Vitro HDAC Inhibition by MS-275

HDAC IsoformIC50
HDAC1 0.18 µM[2]
HDAC3 0.74 µM[2]
HDAC8 44.9 µM[2]
HDAC6 >100 µM[2]

Table 3: Preclinical In Vivo Dosage and Administration of MS-275

Cancer ModelAnimal ModelDosageAdministration RouteScheduleReference
Osteosarcoma Mouse20 mg/kgOral gavageEvery other day for 15 days[9]
Colorectal Cancer Mouse20 mg/kgGavageFor 3 weeks
Various Solid Tumors Nude Mice12.3, 24.5, and 49 mg/kgOralOnce daily, 5 days/week for 4 weeks[10][11]
Rhabdomyosarcoma Mouse2.5 mg/kgOral gavageTwice daily for 4 consecutive days for 3 weeks[12]

Table 4: Clinical Dosage and Administration of MS-275 (Entinostat)

Patient PopulationDosageAdministration RouteScheduleReference
Refractory Solid Tumors and Lymphomas 6 mg/m²OralWeekly for 4 weeks of a 6-week cycle[13]
Advanced Solid Tumors and Lymphomas 4 mg/m² or 2-6 mg/m²OralWeekly for 3 weeks every 28 days or once every other week[14]
Hormone Receptor-Positive Metastatic Breast Cancer 3, 5, or 7 mg/weekOralWeekly[9]
Experimental Protocols
In Vivo Administration by Oral Gavage (Mouse Xenograft Model)

Objective: To administer a precise dose of MS-275 orally to mice bearing tumor xenografts.

Materials:

  • MS-275

  • Vehicle (e.g., 0.05 N HCl and 0.1% Tween in PBS)

  • Oral gavage needles (appropriate size for the mouse)[15][16]

  • Syringes

Procedure:

  • Preparation of Dosing Solution: Dissolve MS-275 in the vehicle to the desired concentration (e.g., to deliver 20 mg/kg in a volume of 0.2 mL).[9]

  • Animal Handling and Restraint:

    • Weigh the mouse to calculate the exact volume to be administered. The volume should not exceed 10 ml/kg.[17]

    • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.[18]

  • Gavage Administration:

    • Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.[16]

    • Gently insert the ball-tipped gavage needle into the mouse's mouth, passing it over the tongue and into the esophagus.[15] Do not force the needle.

    • Once the needle is in the correct position, slowly administer the MS-275 solution.

    • Carefully withdraw the needle.

  • Monitoring: Observe the mouse for any signs of distress after administration.

HDAC Activity Assay (Fluorometric)

Objective: To measure the inhibitory effect of MS-275 on HDAC activity in cell or nuclear extracts.

Materials:

  • HDAC Activity Assay Kit (e.g., from Abcam, Merck Millipore, or EpigenTek)[19][20][21]

  • MS-275

  • HeLa nuclear extract (or other HDAC-containing sample)

  • 96-well plate

  • Fluorometer (Ex/Em = 350-380 nm / 440-460 nm)[20]

Procedure:

  • Reagent Preparation: Prepare assay buffers, substrate, and developer solutions as per the kit instructions.

  • Assay Setup:

    • Add HDAC Assay Buffer to the wells of a 96-well plate.

    • Add a serial dilution of MS-275 to the appropriate wells. Include a no-inhibitor control.

    • Add the HDAC-containing sample (e.g., HeLa nuclear extract) to all wells except the "no enzyme" control.

  • Reaction:

    • Initiate the reaction by adding the HDAC substrate to each well.

    • Incubate at a constant temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).[10]

  • Detection:

    • Stop the reaction and add the developer solution, which generates a fluorescent signal from the deacetylated substrate.[20]

    • Incubate for 10-15 minutes.

    • Measure the fluorescence using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence.

    • Plot the percentage of HDAC activity against the logarithm of the MS-275 concentration to determine the IC50 value.

Apoptosis Assay by Annexin V Staining and Flow Cytometry

Objective: To quantify the percentage of apoptotic cells after treatment with MS-275.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cells treated with MS-275

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture cells and treat with the desired concentration of MS-275 for the specified time. Include an untreated control.

    • Harvest the cells (including any floating cells in the media) and wash them with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.[1][22]

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add additional 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

Signaling Pathway Visualizations

MS275_Apoptosis_Pathway MS275 MS-275 (Entinostat) HDAC1_3 HDAC1/3 MS275->HDAC1_3 Inhibits cFLIP_mRNA c-FLIP mRNA HDAC1_3->cFLIP_mRNA Represses (via histone deacetylation) cFLIP_protein c-FLIP Protein cFLIP_mRNA->cFLIP_protein Translates to DISC Death-Inducing Signaling Complex (DISC) cFLIP_protein->DISC Inhibits Caspase8 Caspase-8 Activation DISC->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis FasL FasL FasR Fas Receptor FasL->FasR Binds to FasR->DISC Activates

Caption: MS-275-mediated downregulation of c-FLIP to promote apoptosis.

MS275_Immune_Pathway MS275 MS-275 (Entinostat) HDACs HDACs MS275->HDACs Inhibits Histone_Acetylation Histone Acetylation (at PD-L1 promoter) HDACs->Histone_Acetylation Prevents PDL1_Expression PD-L1 Expression Histone_Acetylation->PDL1_Expression Increases Tumor_Cell Tumor Cell PDL1_Expression->Tumor_Cell on T_Cell T-Cell Tumor_Cell->T_Cell Inhibits (via PD-1/PD-L1) PD1_Blockade Anti-PD-1 Therapy PD1_Blockade->T_Cell Augments Activity of

Caption: MS-275 enhances anti-tumor immunity by upregulating PD-L1.

References

Application Notes and Protocols for Western Blot Analysis After CH 275 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for conducting Western blot analysis to investigate the cellular effects of two distinct compounds, both of which may be referred to as "CH 275" in different research contexts. To ensure clarity and accuracy, we have divided this document into two sections, each dedicated to one of these compounds:

  • Section A: this compound (Somatostatin Receptor 1 Agonist) : A peptide analog of somatostatin (B550006) that selectively binds to and activates the somatostatin receptor 1 (sst1). This compound is of interest in neurodegenerative disease research, particularly for its potential role in Alzheimer's disease.

  • Section B: MS-275 (Entinostat, a Histone Deacetylase Inhibitor) : A benzamide (B126) histone deacetylase (HDAC) inhibitor with selectivity for class I HDACs. MS-275 is widely investigated as an anti-cancer agent due to its effects on cell cycle progression and apoptosis.

This document provides detailed experimental protocols, data presentation guidelines, and visual representations of the relevant signaling pathways and experimental workflows to assist researchers in designing and executing their experiments.

Section A: this compound (Somatostatin Receptor 1 Agonist)

Background

This compound is a potent and selective agonist for the somatostatin receptor 1 (sst1), a G protein-coupled receptor. Activation of sst1 can trigger various downstream signaling cascades, including the modulation of adenylyl cyclase and activation of the MAP kinase pathway.[1][2] A key area of investigation for this compound is its potential therapeutic role in Alzheimer's disease, where it has been shown to upregulate the expression of neprilysin, an enzyme responsible for the degradation of amyloid-beta plaques.

Signaling Pathway

The binding of this compound to sst1 initiates a signaling cascade that can lead to the modulation of gene expression, including the upregulation of neprilysin. The following diagram illustrates a simplified representation of this pathway.

CH275 This compound sst1 sst1 Receptor CH275->sst1 Binds to G_protein Gαi/o sst1->G_protein Activates MAPK_pathway MAP Kinase Pathway sst1->MAPK_pathway Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Transcription_Factors Transcription Factors MAPK_pathway->Transcription_Factors Activates Neprilysin_Gene Neprilysin Gene (MME) Transcription_Factors->Neprilysin_Gene Upregulates Transcription Neprilysin_Protein Neprilysin Protein Neprilysin_Gene->Neprilysin_Protein Translation

This compound (sst1 Agonist) Signaling Pathway
Data Presentation

The following table summarizes hypothetical quantitative data from a Western blot analysis of neuronal cells treated with this compound for 48 hours. Data is presented as the relative fold change in protein expression compared to an untreated control, normalized to a loading control (e.g., GAPDH or β-actin).

Target ProteinTreatmentFold Change (vs. Control)Standard Deviationp-value
NeprilysinControl1.000.12-
This compound (100 nM)2.500.35<0.01
p-ERK1/2Control1.000.08-
This compound (100 nM)1.800.21<0.05
Total ERK1/2Control1.000.10-
This compound (100 nM)1.050.15>0.05

Section B: MS-275 (Entinostat, HDAC Inhibitor)

Background

MS-275, also known as Entinostat, is a class I selective histone deacetylase (HDAC) inhibitor.[3] By inhibiting HDACs, MS-275 leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and altered gene expression.[4] A key consequence of MS-275 treatment is the transcriptional upregulation of the cyclin-dependent kinase inhibitor p21, which leads to cell cycle arrest.[5][6][7] Furthermore, MS-275 can induce apoptosis by decreasing the expression of anti-apoptotic proteins and activating the caspase cascade.[3][8]

Signaling Pathway

MS-275 exerts its anti-cancer effects primarily through the inhibition of HDACs, leading to cell cycle arrest and apoptosis. The diagram below outlines the key molecular events following MS-275 treatment.

MS275 MS-275 (Entinostat) HDAC1_3 HDAC1/3 MS275->HDAC1_3 Inhibits Acetylated_Histones Acetylated Histones MS275->Acetylated_Histones Increases Apoptosis_Pathway Apoptotic Pathway MS275->Apoptosis_Pathway Induces Histones Histones HDAC1_3->Histones Deacetylates Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin p21_Gene p21 Gene Chromatin->p21_Gene Increases Transcription CyclinD1_Gene Cyclin D1 Gene Chromatin->CyclinD1_Gene Decreases Transcription p21_Protein p21 Protein p21_Gene->p21_Protein Translation CDK2_CyclinE CDK2/Cyclin E p21_Protein->CDK2_CyclinE Inhibits G1_S_Arrest G1/S Phase Arrest p21_Protein->G1_S_Arrest Induces CDK2_CyclinE->G1_S_Arrest Promotes Progression CyclinD1_Protein Cyclin D1 Protein CyclinD1_Gene->CyclinD1_Protein Translation Caspase_Activation Caspase Activation Apoptosis_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction and Quantification cluster_2 Western Blotting cluster_3 Data Analysis Cell_Seeding Seed Cells Treatment Treat with this compound or MS-275 Cell_Seeding->Treatment Cell_Lysis Lyse Cells Treatment->Cell_Lysis Protein_Quantification Quantify Protein (e.g., BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection Imaging Image Acquisition Detection->Imaging Densitometry Densitometry Analysis Imaging->Densitometry Normalization Normalization to Loading Control Densitometry->Normalization Quantification Relative Quantification Normalization->Quantification

References

Application Notes and Protocols for Western Blot Analysis After CH 275 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for conducting Western blot analysis to investigate the cellular effects of two distinct compounds, both of which may be referred to as "CH 275" in different research contexts. To ensure clarity and accuracy, we have divided this document into two sections, each dedicated to one of these compounds:

  • Section A: this compound (Somatostatin Receptor 1 Agonist) : A peptide analog of somatostatin that selectively binds to and activates the somatostatin receptor 1 (sst1). This compound is of interest in neurodegenerative disease research, particularly for its potential role in Alzheimer's disease.

  • Section B: MS-275 (Entinostat, a Histone Deacetylase Inhibitor) : A benzamide histone deacetylase (HDAC) inhibitor with selectivity for class I HDACs. MS-275 is widely investigated as an anti-cancer agent due to its effects on cell cycle progression and apoptosis.

This document provides detailed experimental protocols, data presentation guidelines, and visual representations of the relevant signaling pathways and experimental workflows to assist researchers in designing and executing their experiments.

Section A: this compound (Somatostatin Receptor 1 Agonist)

Background

This compound is a potent and selective agonist for the somatostatin receptor 1 (sst1), a G protein-coupled receptor. Activation of sst1 can trigger various downstream signaling cascades, including the modulation of adenylyl cyclase and activation of the MAP kinase pathway.[1][2] A key area of investigation for this compound is its potential therapeutic role in Alzheimer's disease, where it has been shown to upregulate the expression of neprilysin, an enzyme responsible for the degradation of amyloid-beta plaques.

Signaling Pathway

The binding of this compound to sst1 initiates a signaling cascade that can lead to the modulation of gene expression, including the upregulation of neprilysin. The following diagram illustrates a simplified representation of this pathway.

CH275 This compound sst1 sst1 Receptor CH275->sst1 Binds to G_protein Gαi/o sst1->G_protein Activates MAPK_pathway MAP Kinase Pathway sst1->MAPK_pathway Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Transcription_Factors Transcription Factors MAPK_pathway->Transcription_Factors Activates Neprilysin_Gene Neprilysin Gene (MME) Transcription_Factors->Neprilysin_Gene Upregulates Transcription Neprilysin_Protein Neprilysin Protein Neprilysin_Gene->Neprilysin_Protein Translation

This compound (sst1 Agonist) Signaling Pathway
Data Presentation

The following table summarizes hypothetical quantitative data from a Western blot analysis of neuronal cells treated with this compound for 48 hours. Data is presented as the relative fold change in protein expression compared to an untreated control, normalized to a loading control (e.g., GAPDH or β-actin).

Target ProteinTreatmentFold Change (vs. Control)Standard Deviationp-value
NeprilysinControl1.000.12-
This compound (100 nM)2.500.35<0.01
p-ERK1/2Control1.000.08-
This compound (100 nM)1.800.21<0.05
Total ERK1/2Control1.000.10-
This compound (100 nM)1.050.15>0.05

Section B: MS-275 (Entinostat, HDAC Inhibitor)

Background

MS-275, also known as Entinostat, is a class I selective histone deacetylase (HDAC) inhibitor.[3] By inhibiting HDACs, MS-275 leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and altered gene expression.[4] A key consequence of MS-275 treatment is the transcriptional upregulation of the cyclin-dependent kinase inhibitor p21, which leads to cell cycle arrest.[5][6][7] Furthermore, MS-275 can induce apoptosis by decreasing the expression of anti-apoptotic proteins and activating the caspase cascade.[3][8]

Signaling Pathway

MS-275 exerts its anti-cancer effects primarily through the inhibition of HDACs, leading to cell cycle arrest and apoptosis. The diagram below outlines the key molecular events following MS-275 treatment.

MS275 MS-275 (Entinostat) HDAC1_3 HDAC1/3 MS275->HDAC1_3 Inhibits Acetylated_Histones Acetylated Histones MS275->Acetylated_Histones Increases Apoptosis_Pathway Apoptotic Pathway MS275->Apoptosis_Pathway Induces Histones Histones HDAC1_3->Histones Deacetylates Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin p21_Gene p21 Gene Chromatin->p21_Gene Increases Transcription CyclinD1_Gene Cyclin D1 Gene Chromatin->CyclinD1_Gene Decreases Transcription p21_Protein p21 Protein p21_Gene->p21_Protein Translation CDK2_CyclinE CDK2/Cyclin E p21_Protein->CDK2_CyclinE Inhibits G1_S_Arrest G1/S Phase Arrest p21_Protein->G1_S_Arrest Induces CDK2_CyclinE->G1_S_Arrest Promotes Progression CyclinD1_Protein Cyclin D1 Protein CyclinD1_Gene->CyclinD1_Protein Translation Caspase_Activation Caspase Activation Apoptosis_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction and Quantification cluster_2 Western Blotting cluster_3 Data Analysis Cell_Seeding Seed Cells Treatment Treat with this compound or MS-275 Cell_Seeding->Treatment Cell_Lysis Lyse Cells Treatment->Cell_Lysis Protein_Quantification Quantify Protein (e.g., BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection Imaging Image Acquisition Detection->Imaging Densitometry Densitometry Analysis Imaging->Densitometry Normalization Normalization to Loading Control Densitometry->Normalization Quantification Relative Quantification Normalization->Quantification

References

Applications of MS-275 (Entinostat) in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS-275, also known as Entinostat (B1683978) (SNDX-275), is a synthetic benzamide (B126) derivative that functions as a potent and selective inhibitor of Class I histone deacetylases (HDACs), particularly HDAC1 and HDAC3.[1][2][3] By inhibiting these enzymes, MS-275 alters the acetylation status of histones and other non-histone proteins, leading to the modulation of gene expression. This epigenetic modification plays a crucial role in regulating critical cellular processes such as cell proliferation, differentiation, and apoptosis.[4] Consequently, MS-275 has demonstrated significant antitumor activity in a wide range of preclinical cancer models and is under investigation in clinical trials for various malignancies.[3][5]

These application notes provide a comprehensive overview of the utility of MS-275 in cancer research, including its mechanism of action, effects on cancer cells, and protocols for key in vitro and in vivo experiments.

Mechanism of Action

MS-275 exerts its anticancer effects primarily through the inhibition of Class I histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine (B10760008) residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, MS-275 promotes histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of otherwise silenced genes.[4]

One of the key downstream effects of MS-275-mediated HDAC inhibition is the induction of the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[1][5][6] The upregulation of p21 leads to cell cycle arrest, primarily at the G1 phase, thereby inhibiting tumor cell proliferation.[1][7] Furthermore, MS-275 can induce apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways.[6] This can involve the generation of reactive oxygen species (ROS), mitochondrial damage, and the modulation of apoptosis-related proteins.[6]

Data Presentation

In Vitro Antiproliferative Activity of MS-275

The following table summarizes the half-maximal inhibitory concentration (IC50) values of MS-275 in various human cancer cell lines, demonstrating its broad-spectrum antiproliferative activity.

Cell LineCancer TypeIC50 (µM)
A2780Ovarian Cancer0.0415
HL-60Promyelocytic Leukemia0.2 - 0.5
K562Chronic Myelogenous Leukemia~0.5
HT-29Colorectal Adenocarcinoma0.5 - 1.0
Capan-1Pancreatic Adenocarcinoma~1.0
KB-3-1Cervical Adenocarcinoma~1.0
4-1StStomach Carcinoma~1.0
St-4Stomach Carcinoma~1.0
HCT-15Colorectal Adenocarcinoma4.71
A549Lung Carcinoma5.41

Data compiled from multiple sources.[1][2]

In Vivo Antitumor Efficacy of MS-275

MS-275 has demonstrated significant antitumor activity in various preclinical xenograft models. The following table provides a summary of its in vivo efficacy.

Tumor ModelCancer TypeDosingAntitumor Effect
KB-3-1 XenograftCervical Cancer49 mg/kg, oralMarked tumor growth inhibition
4-1St XenograftStomach Cancer49 mg/kg, oralMarked tumor growth inhibition
St-4 XenograftStomach Cancer49 mg/kg, oralMarked tumor growth inhibition
Capan-1 XenograftPancreatic Cancer49 mg/kg, oralModerate tumor growth inhibition
RENCA modelRenal Cell CarcinomaCombination with IL-2Significant tumor inhibition (>80%) and inhibition of lung metastases (>90%)
Osteosarcoma Lung MetastasesOsteosarcoma20 mg/kg, oralInduced tumor regression and increased survival

Data compiled from multiple sources.[1][8][9]

Signaling Pathways and Experimental Workflows

MS-275 Signaling Pathway

MS275_Signaling cluster_epigenetic Epigenetic Regulation cluster_gene_expression Gene Expression cluster_cellular_effects Cellular Effects MS275 MS-275 (Entinostat) HDAC1_3 HDAC1/3 MS275->HDAC1_3 Apoptotic_Genes Pro-apoptotic Genes (e.g., Bak, Bax) MS275->Apoptotic_Genes Upregulation Anti_Apoptotic_Genes Anti-apoptotic Genes (e.g., Bcl-2, XIAP) MS275->Anti_Apoptotic_Genes Downregulation Histones Histones HDAC1_3->Histones Deacetylation p21 p21 (CDKN1A) Histones->p21 Acetylation leads to transcription Cell_Cycle_Arrest G1 Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptotic_Genes->Apoptosis Anti_Apoptotic_Genes->Apoptosis

Caption: Mechanism of action of MS-275 (Entinostat).

Experimental Workflow for In Vitro Cell Viability Assay

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed cancer cells in a 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_MS275 Add varying concentrations of MS-275 Incubate_24h->Add_MS275 Incubate_48_72h Incubate for 48-72h Add_MS275->Incubate_48_72h Add_MTT Add MTT reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization buffer Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 value Read_Absorbance->Calculate_IC50

Caption: Workflow for MTT-based cell viability assay.

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of MS-275 on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MS-275 (Entinostat)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare a stock solution of MS-275 in DMSO.

    • Prepare serial dilutions of MS-275 in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest MS-275 concentration).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[10]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[11]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[10]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[10]

    • Gently mix the contents of the wells to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the log of the MS-275 concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis of Histone Acetylation

This protocol is for assessing the effect of MS-275 on the acetylation of histones in cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • MS-275 (Entinostat)

  • DMSO

  • PBS

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 15% acrylamide)

  • PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones)[12]

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of MS-275 or vehicle (DMSO) for a specific time period (e.g., 24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations of all samples.

    • Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the acetyl-histone signal to the total histone signal to determine the relative change in acetylation.

Conclusion

MS-275 (Entinostat) is a valuable tool for cancer research, offering a targeted approach to epigenetic therapy. Its ability to induce cell cycle arrest and apoptosis in a wide range of cancer cells makes it a promising candidate for further investigation, both as a single agent and in combination with other anticancer therapies. The protocols and data provided in these application notes serve as a guide for researchers to explore the therapeutic potential of MS-275 in their own cancer models.

References

Applications of MS-275 (Entinostat) in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS-275, also known as Entinostat (SNDX-275), is a synthetic benzamide derivative that functions as a potent and selective inhibitor of Class I histone deacetylases (HDACs), particularly HDAC1 and HDAC3.[1][2][3] By inhibiting these enzymes, MS-275 alters the acetylation status of histones and other non-histone proteins, leading to the modulation of gene expression. This epigenetic modification plays a crucial role in regulating critical cellular processes such as cell proliferation, differentiation, and apoptosis.[4] Consequently, MS-275 has demonstrated significant antitumor activity in a wide range of preclinical cancer models and is under investigation in clinical trials for various malignancies.[3][5]

These application notes provide a comprehensive overview of the utility of MS-275 in cancer research, including its mechanism of action, effects on cancer cells, and protocols for key in vitro and in vivo experiments.

Mechanism of Action

MS-275 exerts its anticancer effects primarily through the inhibition of Class I histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, MS-275 promotes histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of otherwise silenced genes.[4]

One of the key downstream effects of MS-275-mediated HDAC inhibition is the induction of the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[1][5][6] The upregulation of p21 leads to cell cycle arrest, primarily at the G1 phase, thereby inhibiting tumor cell proliferation.[1][7] Furthermore, MS-275 can induce apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways.[6] This can involve the generation of reactive oxygen species (ROS), mitochondrial damage, and the modulation of apoptosis-related proteins.[6]

Data Presentation

In Vitro Antiproliferative Activity of MS-275

The following table summarizes the half-maximal inhibitory concentration (IC50) values of MS-275 in various human cancer cell lines, demonstrating its broad-spectrum antiproliferative activity.

Cell LineCancer TypeIC50 (µM)
A2780Ovarian Cancer0.0415
HL-60Promyelocytic Leukemia0.2 - 0.5
K562Chronic Myelogenous Leukemia~0.5
HT-29Colorectal Adenocarcinoma0.5 - 1.0
Capan-1Pancreatic Adenocarcinoma~1.0
KB-3-1Cervical Adenocarcinoma~1.0
4-1StStomach Carcinoma~1.0
St-4Stomach Carcinoma~1.0
HCT-15Colorectal Adenocarcinoma4.71
A549Lung Carcinoma5.41

Data compiled from multiple sources.[1][2]

In Vivo Antitumor Efficacy of MS-275

MS-275 has demonstrated significant antitumor activity in various preclinical xenograft models. The following table provides a summary of its in vivo efficacy.

Tumor ModelCancer TypeDosingAntitumor Effect
KB-3-1 XenograftCervical Cancer49 mg/kg, oralMarked tumor growth inhibition
4-1St XenograftStomach Cancer49 mg/kg, oralMarked tumor growth inhibition
St-4 XenograftStomach Cancer49 mg/kg, oralMarked tumor growth inhibition
Capan-1 XenograftPancreatic Cancer49 mg/kg, oralModerate tumor growth inhibition
RENCA modelRenal Cell CarcinomaCombination with IL-2Significant tumor inhibition (>80%) and inhibition of lung metastases (>90%)
Osteosarcoma Lung MetastasesOsteosarcoma20 mg/kg, oralInduced tumor regression and increased survival

Data compiled from multiple sources.[1][8][9]

Signaling Pathways and Experimental Workflows

MS-275 Signaling Pathway

MS275_Signaling cluster_epigenetic Epigenetic Regulation cluster_gene_expression Gene Expression cluster_cellular_effects Cellular Effects MS275 MS-275 (Entinostat) HDAC1_3 HDAC1/3 MS275->HDAC1_3 Apoptotic_Genes Pro-apoptotic Genes (e.g., Bak, Bax) MS275->Apoptotic_Genes Upregulation Anti_Apoptotic_Genes Anti-apoptotic Genes (e.g., Bcl-2, XIAP) MS275->Anti_Apoptotic_Genes Downregulation Histones Histones HDAC1_3->Histones Deacetylation p21 p21 (CDKN1A) Histones->p21 Acetylation leads to transcription Cell_Cycle_Arrest G1 Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptotic_Genes->Apoptosis Anti_Apoptotic_Genes->Apoptosis

Caption: Mechanism of action of MS-275 (Entinostat).

Experimental Workflow for In Vitro Cell Viability Assay

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed cancer cells in a 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_MS275 Add varying concentrations of MS-275 Incubate_24h->Add_MS275 Incubate_48_72h Incubate for 48-72h Add_MS275->Incubate_48_72h Add_MTT Add MTT reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization buffer Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 value Read_Absorbance->Calculate_IC50

Caption: Workflow for MTT-based cell viability assay.

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of MS-275 on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MS-275 (Entinostat)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare a stock solution of MS-275 in DMSO.

    • Prepare serial dilutions of MS-275 in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest MS-275 concentration).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[10]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[11]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[10]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[10]

    • Gently mix the contents of the wells to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the log of the MS-275 concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis of Histone Acetylation

This protocol is for assessing the effect of MS-275 on the acetylation of histones in cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • MS-275 (Entinostat)

  • DMSO

  • PBS

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 15% acrylamide)

  • PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones)[12]

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of MS-275 or vehicle (DMSO) for a specific time period (e.g., 24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations of all samples.

    • Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the acetyl-histone signal to the total histone signal to determine the relative change in acetylation.

Conclusion

MS-275 (Entinostat) is a valuable tool for cancer research, offering a targeted approach to epigenetic therapy. Its ability to induce cell cycle arrest and apoptosis in a wide range of cancer cells makes it a promising candidate for further investigation, both as a single agent and in combination with other anticancer therapies. The protocols and data provided in these application notes serve as a guide for researchers to explore the therapeutic potential of MS-275 in their own cancer models.

References

Application Notes and Protocols for CH 275 in Immunology and Inflammation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research indicates that "CH 275" is not a standard identifier for a single, well-defined compound in immunological and inflammatory research. However, literature review reveals two distinct compounds, LQFM275 and MS-275 (Entinostat) , that are relevant to this field of study and may be the subject of the query. To provide a comprehensive resource, this document presents detailed application notes and protocols for both compounds, organized into separate sections for clarity.

Section 1: LQFM275

Compound Name: (4-(3,5-di-tert-butyl-4-hydroxybenzylamine)benzenesulfonamide) (LQFM275)

Background: LQFM275 is a novel synthetic compound developed as a multi-target agent for the treatment of inflammatory diseases. It is synthesized from darbufelone and sulfanilamide (B372717) and demonstrates both anti-inflammatory and antinociceptive (pain-reducing) effects. Its primary mechanism of action is the dual inhibition of two key enzymes in the inflammatory cascade: cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

Data Presentation: Quantitative Summary

Table 1: In Vitro Activity of LQFM275

Parameter Result Target/Cell Line Reference
COX-2 Inhibition (IC₅₀) 81 µM Enzyme Assay
5-LOX Inhibition (IC₅₀) 167 µM Enzyme Assay

| Safe Cytotoxicity Profile | 100-400 µM | EA.hy926 Endothelial Cells | |

Table 2: In Vivo Anti-Inflammatory and Antinociceptive Effects of LQFM275 in Murine Models

Experimental Model Dosage Measured Effect % Change Reference
Acetic Acid-Induced Writhing 57 mg/kg Reduction in writhing ↓ 26%
114 mg/kg Reduction in writhing ↓ 37%
228 mg/kg Reduction in writhing ↓ 49%
Formalin Test (Nociception) 114 mg/kg Reduction in nociceptive response (2nd phase) ↓ 57%
Carrageenan-Induced Hyperalgesia 114 mg/kg Reduction in hyperalgesia ↓ 47%
Carrageenan-Induced Paw Edema 114 mg/kg Reduction in edema ↓ 42%
LPS-Induced Paw Edema 114 mg/kg Reduction in edema ↓ 31%
Carrageenan-Induced Pleurisy 114 mg/kg Reduction in polymorphonuclear cells ↓ 39%
Reduction in MPO activity ↓ 35%
Reduction in TNF-α ↓ 48%
Increase in IL-4 ↑ 50%
LPS-Induced Pleurisy 114 mg/kg Reduction in polymorphonuclear cells ↓ 36%
Reduction in MPO activity ↓ 40%
Reduction in TNF-α ↓ 47%
Reduction in IL-1β ↓ 36%
Increase in IL-4 ↑ 21%

| | | Increase in IL-10 | ↑ 53% | |

Mandatory Visualization: Signaling Pathway and Experimental Workflow

LQFM275_Signaling_Pathway Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimulus->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins Prostaglandins COX-2->Prostaglandins Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Leukotrienes->Inflammation & Pain LQFM275 LQFM275 LQFM275->COX-2 LQFM275->5-LOX

Caption: Dual inhibitory mechanism of LQFM275 on COX-2 and 5-LOX pathways.

Experimental Protocols

1. Protocol: Carrageenan-Induced Pleurisy Model

  • Objective: To assess the in vivo anti-inflammatory activity of LQFM275 by measuring its effect on inflammatory cell migration and cytokine production in the pleural cavity of mice.

  • Materials: Male Swiss mice (25-30g), LQFM275, Carrageenan (1% in sterile saline), Saline with EDTA (10 mM), May-Grünwald-Giemsa stain, Neubauer chamber, ELISA kits for TNF-α, IL-1β, IL-4, IL-10.

  • Methodology:

    • Acclimatize animals for at least 7 days with free access to food and water.

    • Orally administer LQFM275 (e.g., 114 mg/kg) or vehicle (control group) to mice.

    • One hour post-treatment, induce pleurisy by injecting 100 µL of 1% carrageenan solution into the intrapleural space.

    • Four hours after the carrageenan injection, euthanize the mice via CO₂ asphyxiation.

    • Wash the pleural cavity with 1 mL of sterile saline containing EDTA to collect the pleural exudate.

    • Determine the total leukocyte count from the exudate using a Neubauer chamber.

    • Perform differential leukocyte counts by preparing cytospin slides from the exudate, followed by staining with May-Grünwald-Giemsa.

    • Centrifuge the remaining exudate (1200 x g for 5 min) and collect the supernatant.

    • Quantify the levels of pro-inflammatory (TNF-α, IL-1β) and anti-inflammatory (IL-4, IL-10) cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.

    • Analyze MPO activity in the pellet as an indicator of neutrophil accumulation.

2. Protocol: In Vitro Cytotoxicity (MTT Assay)

  • Objective: To evaluate the cytotoxic potential of LQFM275 on a relevant cell line.

  • Materials: EA.hy926 human endothelial cell line, DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, LQFM275 stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

  • Methodology:

    • Culture EA.hy926 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed cells into a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.

    • Prepare serial dilutions of LQFM275 (e.g., 100 µM to 400 µM) in the culture medium.

    • Replace the medium in the wells with the LQFM275 dilutions. Include vehicle-only wells as a control.

    • Incubate the plate for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Section 2: MS-275 (Entinostat)

Compound Name: MS-275 (Entinostat)

Background: MS-275, also known as Entinostat, is a class I selective histone deacetylase (HDAC) inhibitor, targeting HDAC1, HDAC2, and HDAC3. Originally developed as an anti-cancer agent, its immunomodulatory properties have led to its investigation in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD). MS-275 exerts its effects by altering the acetylation status of histones and non-histone proteins, including transcription factors like NF-κB, thereby modulating the expression of inflammatory genes.

Data Presentation: Quantitative Summary

Table 3: In Vitro Immunomodulatory and Cytotoxic Effects of MS-275

Cell Line / Model Concentration Primary Effect Key Observation Reference
RAW264.7 Macrophages 1 µM Enhanced NF-κB Activity & IL-10 Expression Increased NF-κB p65 acetylation and binding to the IL10 promoter.
LPS-Stimulated HK-2 Kidney Cells 10 nM Suppression of Oxidative Stress Significantly suppressed ROS generation.
10 nM Anti-apoptotic Effect Reduced apoptosis induced by LPS.
B-cell Chronic Lymphocytic Leukemia (CLL) Log-fold lower than normal cells Pro-apoptotic Effect LC₅₀ was one log lower than for normal mononuclear cells.
Human Leukemia Cells (U937) 1 µM Antiproliferative Induced p21-mediated growth arrest and differentiation.
5 µM Pro-apoptotic Effect Induced apoptosis in ~70% of cells after 48 hours.
Colorectal Cancer Cells (HCT116Mut) Not specified Pro-apoptotic Effect Induced apoptosis in 31.8% of cells.

| Acute Myeloid Leukemia (AML) with FLT3-ITD | < 1 µM | Growth Arrest | IC₅₀ of less than 1 µM. | |

Table 4: In Vivo Effects of MS-275 in Disease Models

Animal Model Dosage Primary Effect Key Observation Reference
Cigarette Smoke-Exposed Mice (COPD) Not specified Attenuation of Airway Inflammation Robustly attenuated inflammatory KC expression and neutrophil influx into the lungs.
LPS-Induced Acute Kidney Injury (AKI) Not specified Nephroprotective Attenuated renal tissue injury and suppressed the generation of inflammatory cytokines and ROS.

| AOM-DSS Colorectal Cancer Mice | 20 mg/kg/day | Immunosuppressive Microenvironment | Decreased CD3+ T cell infiltration into tumors and increased PD-L1 expression. | |

Mandatory Visualization: Signaling Pathway and Experimental Workflow

MS275_NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/IFNγ LPS/IFNγ IKK IKK LPS/IFNγ->IKK Activates IκB IκB IKK->IκB Phosphorylates IκB-p65 Complex IκB-p65 Complex IκB->IκB-p65 Complex NF-κB (p65) NF-κB (p65) NF-κB (p65)->IκB-p65 Complex Acetylated p65 Acetylated p65 NF-κB (p65)->Acetylated p65 Acetylation IκB-p65 Complex->NF-κB (p65) Releases HDAC1/2/3 HDAC1/2/3 HDAC1/2/3->Acetylated p65 Deacetylates MS275 MS275 MS275->HDAC1/2/3 p65_nuc Acetylated p65 Acetylated p65->p65_nuc Nuclear Translocation IL10_Promoter IL10 Gene Promoter p65_nuc->IL10_Promoter Binds to IL10_Expression Anti-inflammatory IL-10 IL10_Promoter->IL10_Expression Upregulates

Caption: MS-275 enhances IL-10 expression via NF-κB p65 hyperacetylation.

MS275_Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., RAW264.7 Macrophages) Treatment 2. Treatment MS-275 (1µM, 20h) + LPS/IFNγ (4h) Cell_Culture->Treatment NFkB_Assay 3a. NF-κB Activity Assay (SEAP Reporter) Treatment->NFkB_Assay Western_Blot 3b. Western Blot (Acetylated p65) Treatment->Western_Blot ChIP_Assay 3c. ChIP Assay (p65 binding to IL10 promoter) Treatment->ChIP_Assay Data_Analysis 4. Data Analysis & Interpretation NFkB_Assay->Data_Analysis Western_Blot->Data_Analysis ChIP_Assay->Data_Analysis

Caption: Workflow for studying MS-275's effect on NF-κB signaling.

Experimental Protocols

1. Protocol: Analysis of NF-κB p65 Acetylation and Nuclear Translocation

  • Objective: To determine if MS-275 increases the acetylation and nuclear localization of the NF-κB p65 subunit in macrophages.

  • Materials: RAW264.7 macrophages, MS-275, LPS, IFN-γ, Cell lysis buffer, Nuclear/Cytoplasmic extraction kit, Antibodies for total p65 and acetylated-lysine (for Western Blot), Antibodies for p65 and Lamin B1 (for nuclear fraction validation).

  • Methodology:

    • Culture RAW264.7 cells to 80% confluency.

    • Treat cells with MS-275 (1 µM) or vehicle for 20 hours.

    • Stimulate cells with LPS (100 ng/mL) and IFN-γ (10 ng/mL) for the final 1 hour of incubation.

    • For Nuclear Translocation: a. Harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit. b. Analyze protein content of both fractions by Western blot. c. Probe membranes with anti-p65 antibody to detect its presence in each fraction. Use anti-Lamin B1 (nuclear marker) and anti-GAPDH (cytoplasmic marker) to confirm fraction purity.

    • For Acetylation: a. Lyse whole cells and perform immunoprecipitation (IP) using an anti-p65 antibody to isolate the p65 protein. b. Elute the bound protein and run SDS-PAGE followed by Western blot. c. Probe the membrane with an anti-acetylated-lysine antibody to detect the acetylation status of p65. Re-probe with anti-p65 to confirm equal loading.

2. Protocol: In Vivo Cigarette Smoke-Induced Airway Inflammation Model

  • Objective: To evaluate the therapeutic efficacy of MS-275 in a murine model of COPD.

  • Materials: C57Bl/6 mice, Cigarette smoke exposure chamber, MS-275, Vehicle control, Bronchoalveolar lavage (BAL) equipment, ELISA kit for murine KC.

  • Methodology:

    • Expose C57Bl/6 mice to whole-body cigarette smoke (e.g., 4 cigarettes/day, 5 days/week) for a period of 4 days to 12 weeks to establish acute or chronic inflammation.

    • Administer MS-275 (dose and route to be optimized, e.g., intraperitoneal injection) or vehicle to the mice daily, starting before or during the smoke exposure period.

    • At the end of the study period, euthanize the mice.

    • Perform bronchoalveolar lavage (BAL) by cannulating the trachea and washing the lungs with sterile PBS.

    • Determine the total number of cells in the BAL fluid.

    • Perform differential cell counts on cytospin preparations to quantify neutrophil influx.

    • Harvest lung tissue, homogenize it, and measure the level of the neutrophil chemoattractant KC (murine IL-8 homolog) using a specific ELISA kit.

    • Compare the results from the MS-275-treated group with the smoke-exposed vehicle group and the air-exposed control group.

Application Notes and Protocols for CH 275 in Immunology and Inflammation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research indicates that "CH 275" is not a standard identifier for a single, well-defined compound in immunological and inflammatory research. However, literature review reveals two distinct compounds, LQFM275 and MS-275 (Entinostat) , that are relevant to this field of study and may be the subject of the query. To provide a comprehensive resource, this document presents detailed application notes and protocols for both compounds, organized into separate sections for clarity.

Section 1: LQFM275

Compound Name: (4-(3,5-di-tert-butyl-4-hydroxybenzylamine)benzenesulfonamide) (LQFM275)

Background: LQFM275 is a novel synthetic compound developed as a multi-target agent for the treatment of inflammatory diseases. It is synthesized from darbufelone and sulfanilamide and demonstrates both anti-inflammatory and antinociceptive (pain-reducing) effects. Its primary mechanism of action is the dual inhibition of two key enzymes in the inflammatory cascade: cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

Data Presentation: Quantitative Summary

Table 1: In Vitro Activity of LQFM275

Parameter Result Target/Cell Line Reference
COX-2 Inhibition (IC₅₀) 81 µM Enzyme Assay
5-LOX Inhibition (IC₅₀) 167 µM Enzyme Assay

| Safe Cytotoxicity Profile | 100-400 µM | EA.hy926 Endothelial Cells | |

Table 2: In Vivo Anti-Inflammatory and Antinociceptive Effects of LQFM275 in Murine Models

Experimental Model Dosage Measured Effect % Change Reference
Acetic Acid-Induced Writhing 57 mg/kg Reduction in writhing ↓ 26%
114 mg/kg Reduction in writhing ↓ 37%
228 mg/kg Reduction in writhing ↓ 49%
Formalin Test (Nociception) 114 mg/kg Reduction in nociceptive response (2nd phase) ↓ 57%
Carrageenan-Induced Hyperalgesia 114 mg/kg Reduction in hyperalgesia ↓ 47%
Carrageenan-Induced Paw Edema 114 mg/kg Reduction in edema ↓ 42%
LPS-Induced Paw Edema 114 mg/kg Reduction in edema ↓ 31%
Carrageenan-Induced Pleurisy 114 mg/kg Reduction in polymorphonuclear cells ↓ 39%
Reduction in MPO activity ↓ 35%
Reduction in TNF-α ↓ 48%
Increase in IL-4 ↑ 50%
LPS-Induced Pleurisy 114 mg/kg Reduction in polymorphonuclear cells ↓ 36%
Reduction in MPO activity ↓ 40%
Reduction in TNF-α ↓ 47%
Reduction in IL-1β ↓ 36%
Increase in IL-4 ↑ 21%

| | | Increase in IL-10 | ↑ 53% | |

Mandatory Visualization: Signaling Pathway and Experimental Workflow

LQFM275_Signaling_Pathway Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimulus->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins Prostaglandins COX-2->Prostaglandins Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Leukotrienes->Inflammation & Pain LQFM275 LQFM275 LQFM275->COX-2 LQFM275->5-LOX

Caption: Dual inhibitory mechanism of LQFM275 on COX-2 and 5-LOX pathways.

Experimental Protocols

1. Protocol: Carrageenan-Induced Pleurisy Model

  • Objective: To assess the in vivo anti-inflammatory activity of LQFM275 by measuring its effect on inflammatory cell migration and cytokine production in the pleural cavity of mice.

  • Materials: Male Swiss mice (25-30g), LQFM275, Carrageenan (1% in sterile saline), Saline with EDTA (10 mM), May-Grünwald-Giemsa stain, Neubauer chamber, ELISA kits for TNF-α, IL-1β, IL-4, IL-10.

  • Methodology:

    • Acclimatize animals for at least 7 days with free access to food and water.

    • Orally administer LQFM275 (e.g., 114 mg/kg) or vehicle (control group) to mice.

    • One hour post-treatment, induce pleurisy by injecting 100 µL of 1% carrageenan solution into the intrapleural space.

    • Four hours after the carrageenan injection, euthanize the mice via CO₂ asphyxiation.

    • Wash the pleural cavity with 1 mL of sterile saline containing EDTA to collect the pleural exudate.

    • Determine the total leukocyte count from the exudate using a Neubauer chamber.

    • Perform differential leukocyte counts by preparing cytospin slides from the exudate, followed by staining with May-Grünwald-Giemsa.

    • Centrifuge the remaining exudate (1200 x g for 5 min) and collect the supernatant.

    • Quantify the levels of pro-inflammatory (TNF-α, IL-1β) and anti-inflammatory (IL-4, IL-10) cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.

    • Analyze MPO activity in the pellet as an indicator of neutrophil accumulation.

2. Protocol: In Vitro Cytotoxicity (MTT Assay)

  • Objective: To evaluate the cytotoxic potential of LQFM275 on a relevant cell line.

  • Materials: EA.hy926 human endothelial cell line, DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, LQFM275 stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

  • Methodology:

    • Culture EA.hy926 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed cells into a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.

    • Prepare serial dilutions of LQFM275 (e.g., 100 µM to 400 µM) in the culture medium.

    • Replace the medium in the wells with the LQFM275 dilutions. Include vehicle-only wells as a control.

    • Incubate the plate for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Section 2: MS-275 (Entinostat)

Compound Name: MS-275 (Entinostat)

Background: MS-275, also known as Entinostat, is a class I selective histone deacetylase (HDAC) inhibitor, targeting HDAC1, HDAC2, and HDAC3. Originally developed as an anti-cancer agent, its immunomodulatory properties have led to its investigation in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD). MS-275 exerts its effects by altering the acetylation status of histones and non-histone proteins, including transcription factors like NF-κB, thereby modulating the expression of inflammatory genes.

Data Presentation: Quantitative Summary

Table 3: In Vitro Immunomodulatory and Cytotoxic Effects of MS-275

Cell Line / Model Concentration Primary Effect Key Observation Reference
RAW264.7 Macrophages 1 µM Enhanced NF-κB Activity & IL-10 Expression Increased NF-κB p65 acetylation and binding to the IL10 promoter.
LPS-Stimulated HK-2 Kidney Cells 10 nM Suppression of Oxidative Stress Significantly suppressed ROS generation.
10 nM Anti-apoptotic Effect Reduced apoptosis induced by LPS.
B-cell Chronic Lymphocytic Leukemia (CLL) Log-fold lower than normal cells Pro-apoptotic Effect LC₅₀ was one log lower than for normal mononuclear cells.
Human Leukemia Cells (U937) 1 µM Antiproliferative Induced p21-mediated growth arrest and differentiation.
5 µM Pro-apoptotic Effect Induced apoptosis in ~70% of cells after 48 hours.
Colorectal Cancer Cells (HCT116Mut) Not specified Pro-apoptotic Effect Induced apoptosis in 31.8% of cells.

| Acute Myeloid Leukemia (AML) with FLT3-ITD | < 1 µM | Growth Arrest | IC₅₀ of less than 1 µM. | |

Table 4: In Vivo Effects of MS-275 in Disease Models

Animal Model Dosage Primary Effect Key Observation Reference
Cigarette Smoke-Exposed Mice (COPD) Not specified Attenuation of Airway Inflammation Robustly attenuated inflammatory KC expression and neutrophil influx into the lungs.
LPS-Induced Acute Kidney Injury (AKI) Not specified Nephroprotective Attenuated renal tissue injury and suppressed the generation of inflammatory cytokines and ROS.

| AOM-DSS Colorectal Cancer Mice | 20 mg/kg/day | Immunosuppressive Microenvironment | Decreased CD3+ T cell infiltration into tumors and increased PD-L1 expression. | |

Mandatory Visualization: Signaling Pathway and Experimental Workflow

MS275_NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/IFNγ LPS/IFNγ IKK IKK LPS/IFNγ->IKK Activates IκB IκB IKK->IκB Phosphorylates IκB-p65 Complex IκB-p65 Complex IκB->IκB-p65 Complex NF-κB (p65) NF-κB (p65) NF-κB (p65)->IκB-p65 Complex Acetylated p65 Acetylated p65 NF-κB (p65)->Acetylated p65 Acetylation IκB-p65 Complex->NF-κB (p65) Releases HDAC1/2/3 HDAC1/2/3 HDAC1/2/3->Acetylated p65 Deacetylates MS275 MS275 MS275->HDAC1/2/3 p65_nuc Acetylated p65 Acetylated p65->p65_nuc Nuclear Translocation IL10_Promoter IL10 Gene Promoter p65_nuc->IL10_Promoter Binds to IL10_Expression Anti-inflammatory IL-10 IL10_Promoter->IL10_Expression Upregulates

Caption: MS-275 enhances IL-10 expression via NF-κB p65 hyperacetylation.

MS275_Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., RAW264.7 Macrophages) Treatment 2. Treatment MS-275 (1µM, 20h) + LPS/IFNγ (4h) Cell_Culture->Treatment NFkB_Assay 3a. NF-κB Activity Assay (SEAP Reporter) Treatment->NFkB_Assay Western_Blot 3b. Western Blot (Acetylated p65) Treatment->Western_Blot ChIP_Assay 3c. ChIP Assay (p65 binding to IL10 promoter) Treatment->ChIP_Assay Data_Analysis 4. Data Analysis & Interpretation NFkB_Assay->Data_Analysis Western_Blot->Data_Analysis ChIP_Assay->Data_Analysis

Caption: Workflow for studying MS-275's effect on NF-κB signaling.

Experimental Protocols

1. Protocol: Analysis of NF-κB p65 Acetylation and Nuclear Translocation

  • Objective: To determine if MS-275 increases the acetylation and nuclear localization of the NF-κB p65 subunit in macrophages.

  • Materials: RAW264.7 macrophages, MS-275, LPS, IFN-γ, Cell lysis buffer, Nuclear/Cytoplasmic extraction kit, Antibodies for total p65 and acetylated-lysine (for Western Blot), Antibodies for p65 and Lamin B1 (for nuclear fraction validation).

  • Methodology:

    • Culture RAW264.7 cells to 80% confluency.

    • Treat cells with MS-275 (1 µM) or vehicle for 20 hours.

    • Stimulate cells with LPS (100 ng/mL) and IFN-γ (10 ng/mL) for the final 1 hour of incubation.

    • For Nuclear Translocation: a. Harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit. b. Analyze protein content of both fractions by Western blot. c. Probe membranes with anti-p65 antibody to detect its presence in each fraction. Use anti-Lamin B1 (nuclear marker) and anti-GAPDH (cytoplasmic marker) to confirm fraction purity.

    • For Acetylation: a. Lyse whole cells and perform immunoprecipitation (IP) using an anti-p65 antibody to isolate the p65 protein. b. Elute the bound protein and run SDS-PAGE followed by Western blot. c. Probe the membrane with an anti-acetylated-lysine antibody to detect the acetylation status of p65. Re-probe with anti-p65 to confirm equal loading.

2. Protocol: In Vivo Cigarette Smoke-Induced Airway Inflammation Model

  • Objective: To evaluate the therapeutic efficacy of MS-275 in a murine model of COPD.

  • Materials: C57Bl/6 mice, Cigarette smoke exposure chamber, MS-275, Vehicle control, Bronchoalveolar lavage (BAL) equipment, ELISA kit for murine KC.

  • Methodology:

    • Expose C57Bl/6 mice to whole-body cigarette smoke (e.g., 4 cigarettes/day, 5 days/week) for a period of 4 days to 12 weeks to establish acute or chronic inflammation.

    • Administer MS-275 (dose and route to be optimized, e.g., intraperitoneal injection) or vehicle to the mice daily, starting before or during the smoke exposure period.

    • At the end of the study period, euthanize the mice.

    • Perform bronchoalveolar lavage (BAL) by cannulating the trachea and washing the lungs with sterile PBS.

    • Determine the total number of cells in the BAL fluid.

    • Perform differential cell counts on cytospin preparations to quantify neutrophil influx.

    • Harvest lung tissue, homogenize it, and measure the level of the neutrophil chemoattractant KC (murine IL-8 homolog) using a specific ELISA kit.

    • Compare the results from the MS-275-treated group with the smoke-exposed vehicle group and the air-exposed control group.

Application Notes and Protocols for Flow Cytometry Analysis with MS-275 (Entinostat)

Author: BenchChem Technical Support Team. Date: November 2025

Note on Compound Name: The initial query for "CH 275" did not yield specific results for a compound used in flow cytometry. However, extensive information is available for "MS-275" (also known as Entinostat), a well-characterized histone deacetylase (HDAC) inhibitor frequently analyzed using flow cytometry. This document will focus on MS-275 to provide detailed and accurate application notes and protocols as requested.

Introduction

MS-275 (Entinostat) is a class I histone deacetylase (HDAC) inhibitor with significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2] It selectively inhibits HDAC1 and HDAC3, leading to the accumulation of acetylated histones and other proteins, which in turn alters gene expression.[1][3] Flow cytometry is a powerful tool for elucidating the cellular responses to MS-275 treatment, enabling high-throughput, single-cell analysis of key pharmacological effects such as cell cycle arrest and induction of apoptosis.[4][5][6] These application notes provide detailed protocols for analyzing the effects of MS-275 on cancer cells using flow cytometry.

Key Applications

  • Cell Cycle Analysis: Determine the effect of MS-275 on cell cycle progression.

  • Apoptosis Detection: Quantify the induction of apoptosis following MS-275 treatment.

  • Protein Acetylation: Measure changes in intracellular protein acetylation levels.

Data Presentation

Table 1: Effect of MS-275 on Cell Cycle Distribution in Cancer Cells

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (DMSO)45.2 ± 2.135.8 ± 1.519.0 ± 1.2
MS-275 (2.5 µM)68.5 ± 3.415.3 ± 1.816.2 ± 1.6
MS-275 (5.0 µM)75.1 ± 2.98.7 ± 1.116.2 ± 1.5

Data are presented as mean ± standard deviation from three independent experiments. Studies have shown that MS-275 can induce cell cycle arrest in the G0/G1 phase.[7]

Table 2: Induction of Apoptosis by MS-275 in Cancer Cells

Treatment GroupViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control (DMSO)92.4 ± 1.83.5 ± 0.54.1 ± 0.7
MS-275 (2.5 µM)70.1 ± 2.518.2 ± 1.911.7 ± 1.3
MS-275 (5.0 µM)45.8 ± 3.135.6 ± 2.818.6 ± 2.2

Data are presented as mean ± standard deviation from three independent experiments. Apoptosis is quantified by Annexin V and Propidium Iodide staining. At higher concentrations, MS-275 has been shown to potently induce apoptosis.[8]

Signaling Pathways and Experimental Workflows

cluster_0 MS-275 Mechanism of Action MS275 MS-275 (Entinostat) HDAC HDAC1 / HDAC3 MS275->HDAC Inhibition Acetylation Increased Acetylation MS275->Acetylation ROS ROS Generation MS275->ROS Histones Histones & Other Proteins HDAC->Histones Deacetylation p21 p21 (CDKN1A) Expression Acetylation->p21 Upregulation CyclinD1 Cyclin D1 Expression Acetylation->CyclinD1 Downregulation CellCycleArrest G0/G1 Cell Cycle Arrest p21->CellCycleArrest CyclinD1->CellCycleArrest Inhibition of Progression Mitochondria Mitochondrial Damage ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathway of MS-275 leading to cell cycle arrest and apoptosis.

cluster_1 Flow Cytometry Workflow for Cell Cycle Analysis start Seed Cells treat Treat with MS-275 or Vehicle start->treat harvest Harvest & Wash Cells treat->harvest fix Fix with 70% Ethanol (B145695) harvest->fix stain Stain with Propidium Iodide & RNase fix->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze DNA Content Histogram acquire->analyze

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

cluster_2 Flow Cytometry Workflow for Apoptosis Assay start_apoptosis Seed Cells treat_apoptosis Treat with MS-275 or Vehicle start_apoptosis->treat_apoptosis harvest_apoptosis Harvest Cells (including supernatant) treat_apoptosis->harvest_apoptosis wash_apoptosis Wash with PBS harvest_apoptosis->wash_apoptosis resuspend_apoptosis Resuspend in Annexin V Binding Buffer wash_apoptosis->resuspend_apoptosis stain_apoptosis Stain with Annexin V-FITC & Propidium Iodide resuspend_apoptosis->stain_apoptosis acquire_apoptosis Acquire on Flow Cytometer stain_apoptosis->acquire_apoptosis analyze_apoptosis Analyze Dot Plot (Annexin V vs. PI) acquire_apoptosis->analyze_apoptosis

Caption: Experimental workflow for apoptosis analysis using flow cytometry.

Experimental Protocols

Protocol 1: Cell Cycle Analysis Using Propidium Iodide Staining

This protocol is designed to quantify the distribution of cells in different phases of the cell cycle following treatment with MS-275.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MS-275 (Entinostat)

  • DMSO (Vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed 1 x 10^6 cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the desired concentrations of MS-275 (e.g., 2.5 µM, 5 µM) and a vehicle control (DMSO) for 24-48 hours.

  • Cell Harvesting: Harvest cells by trypsinization. Combine the detached cells with the supernatant to include any floating cells.

  • Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

  • Incubation: Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI Staining Solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.[9][10] Use a linear scale for the PI fluorescence channel.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.[11]

Protocol 2: Apoptosis Assay Using Annexin V and Propidium Iodide Staining

This protocol quantifies apoptosis by detecting the externalization of phosphatidylserine (B164497) (using Annexin V) and loss of membrane integrity (using Propidium Iodide).[12][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MS-275 (Entinostat)

  • DMSO (Vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Annexin V Binding Buffer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) solution (1 mg/mL stock)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1 x 10^6 cells in 6-well plates. After overnight adherence, treat with MS-275 and vehicle control for the desired time (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI solution (final concentration ~2 µg/mL) to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of Annexin V Binding Buffer to each sample.

  • Data Acquisition: Analyze the samples immediately on a flow cytometer. Collect data from at least 10,000 events.

  • Data Analysis: Create a two-parameter dot plot of PI versus Annexin V-FITC fluorescence. Define quadrants to distinguish between:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

References

Application Notes and Protocols for Flow Cytometry Analysis with MS-275 (Entinostat)

Author: BenchChem Technical Support Team. Date: November 2025

Note on Compound Name: The initial query for "CH 275" did not yield specific results for a compound used in flow cytometry. However, extensive information is available for "MS-275" (also known as Entinostat), a well-characterized histone deacetylase (HDAC) inhibitor frequently analyzed using flow cytometry. This document will focus on MS-275 to provide detailed and accurate application notes and protocols as requested.

Introduction

MS-275 (Entinostat) is a class I histone deacetylase (HDAC) inhibitor with significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2] It selectively inhibits HDAC1 and HDAC3, leading to the accumulation of acetylated histones and other proteins, which in turn alters gene expression.[1][3] Flow cytometry is a powerful tool for elucidating the cellular responses to MS-275 treatment, enabling high-throughput, single-cell analysis of key pharmacological effects such as cell cycle arrest and induction of apoptosis.[4][5][6] These application notes provide detailed protocols for analyzing the effects of MS-275 on cancer cells using flow cytometry.

Key Applications

  • Cell Cycle Analysis: Determine the effect of MS-275 on cell cycle progression.

  • Apoptosis Detection: Quantify the induction of apoptosis following MS-275 treatment.

  • Protein Acetylation: Measure changes in intracellular protein acetylation levels.

Data Presentation

Table 1: Effect of MS-275 on Cell Cycle Distribution in Cancer Cells

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (DMSO)45.2 ± 2.135.8 ± 1.519.0 ± 1.2
MS-275 (2.5 µM)68.5 ± 3.415.3 ± 1.816.2 ± 1.6
MS-275 (5.0 µM)75.1 ± 2.98.7 ± 1.116.2 ± 1.5

Data are presented as mean ± standard deviation from three independent experiments. Studies have shown that MS-275 can induce cell cycle arrest in the G0/G1 phase.[7]

Table 2: Induction of Apoptosis by MS-275 in Cancer Cells

Treatment GroupViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control (DMSO)92.4 ± 1.83.5 ± 0.54.1 ± 0.7
MS-275 (2.5 µM)70.1 ± 2.518.2 ± 1.911.7 ± 1.3
MS-275 (5.0 µM)45.8 ± 3.135.6 ± 2.818.6 ± 2.2

Data are presented as mean ± standard deviation from three independent experiments. Apoptosis is quantified by Annexin V and Propidium Iodide staining. At higher concentrations, MS-275 has been shown to potently induce apoptosis.[8]

Signaling Pathways and Experimental Workflows

cluster_0 MS-275 Mechanism of Action MS275 MS-275 (Entinostat) HDAC HDAC1 / HDAC3 MS275->HDAC Inhibition Acetylation Increased Acetylation MS275->Acetylation ROS ROS Generation MS275->ROS Histones Histones & Other Proteins HDAC->Histones Deacetylation p21 p21 (CDKN1A) Expression Acetylation->p21 Upregulation CyclinD1 Cyclin D1 Expression Acetylation->CyclinD1 Downregulation CellCycleArrest G0/G1 Cell Cycle Arrest p21->CellCycleArrest CyclinD1->CellCycleArrest Inhibition of Progression Mitochondria Mitochondrial Damage ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathway of MS-275 leading to cell cycle arrest and apoptosis.

cluster_1 Flow Cytometry Workflow for Cell Cycle Analysis start Seed Cells treat Treat with MS-275 or Vehicle start->treat harvest Harvest & Wash Cells treat->harvest fix Fix with 70% Ethanol harvest->fix stain Stain with Propidium Iodide & RNase fix->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze DNA Content Histogram acquire->analyze

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

cluster_2 Flow Cytometry Workflow for Apoptosis Assay start_apoptosis Seed Cells treat_apoptosis Treat with MS-275 or Vehicle start_apoptosis->treat_apoptosis harvest_apoptosis Harvest Cells (including supernatant) treat_apoptosis->harvest_apoptosis wash_apoptosis Wash with PBS harvest_apoptosis->wash_apoptosis resuspend_apoptosis Resuspend in Annexin V Binding Buffer wash_apoptosis->resuspend_apoptosis stain_apoptosis Stain with Annexin V-FITC & Propidium Iodide resuspend_apoptosis->stain_apoptosis acquire_apoptosis Acquire on Flow Cytometer stain_apoptosis->acquire_apoptosis analyze_apoptosis Analyze Dot Plot (Annexin V vs. PI) acquire_apoptosis->analyze_apoptosis

Caption: Experimental workflow for apoptosis analysis using flow cytometry.

Experimental Protocols

Protocol 1: Cell Cycle Analysis Using Propidium Iodide Staining

This protocol is designed to quantify the distribution of cells in different phases of the cell cycle following treatment with MS-275.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MS-275 (Entinostat)

  • DMSO (Vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed 1 x 10^6 cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the desired concentrations of MS-275 (e.g., 2.5 µM, 5 µM) and a vehicle control (DMSO) for 24-48 hours.

  • Cell Harvesting: Harvest cells by trypsinization. Combine the detached cells with the supernatant to include any floating cells.

  • Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

  • Incubation: Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI Staining Solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.[9][10] Use a linear scale for the PI fluorescence channel.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.[11]

Protocol 2: Apoptosis Assay Using Annexin V and Propidium Iodide Staining

This protocol quantifies apoptosis by detecting the externalization of phosphatidylserine (using Annexin V) and loss of membrane integrity (using Propidium Iodide).[12][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MS-275 (Entinostat)

  • DMSO (Vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Annexin V Binding Buffer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) solution (1 mg/mL stock)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1 x 10^6 cells in 6-well plates. After overnight adherence, treat with MS-275 and vehicle control for the desired time (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI solution (final concentration ~2 µg/mL) to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of Annexin V Binding Buffer to each sample.

  • Data Acquisition: Analyze the samples immediately on a flow cytometer. Collect data from at least 10,000 events.

  • Data Analysis: Create a two-parameter dot plot of PI versus Annexin V-FITC fluorescence. Define quadrants to distinguish between:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

References

Application Notes and Protocols for Entinostat (MS-275) in Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entinostat (also known as MS-275) is a potent and selective inhibitor of Class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3.[1][2][3] These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. The activity of HDACs is often dependent on their incorporation into large multi-protein complexes. For instance, HDAC3 is typically found in complexes with nuclear receptor co-repressors NCoR and SMRT.[4] By inhibiting the enzymatic activity of HDACs within these complexes, Entinostat can modulate the protein-protein interactions (PPIs) that are critical for their function and the downstream signaling pathways they regulate.

These application notes provide an overview of the utility of Entinostat (MS-275) as a tool to study and modulate protein-protein interactions involving Class I HDACs. Detailed protocols for key experiments are provided to facilitate the investigation of these interactions in a laboratory setting.

Mechanism of Action

Entinostat is a benzamide (B126) derivative that interacts with the zinc-containing active site of Class I HDAC enzymes, thereby inhibiting their deacetylase activity.[1] This inhibition leads to an accumulation of acetylated histones and other proteins, which in turn alters chromatin structure and gene transcription. The functional consequences of HDAC inhibition by Entinostat are context-dependent and can influence various cellular processes, including cell cycle progression, differentiation, and apoptosis.[1]

A key aspect of Entinostat's mechanism in the context of PPIs is its ability to affect the stability and function of HDAC-containing protein complexes. For example, the enzymatic activity of the HDAC3-SMRT/NCoR complex is critical for its role as a transcriptional co-repressor. By inhibiting HDAC3, Entinostat can functionally inactivate this complex, thereby modulating the expression of its target genes and influencing associated signaling pathways such as the Notch and PI3K-AKT pathways.[4][5]

Quantitative Data

The inhibitory activity of Entinostat (MS-275) against Class I HDACs has been well-characterized. The following table summarizes the reported IC50 values for Entinostat against HDAC1, HDAC2, and HDAC3.

TargetIC50 (nM)Reference
HDAC1243[2]
HDAC2453[2]
HDAC3248[2]
HDAC1 (cell-free assay)510[1]
HDAC3 (cell-free assay)1700[1]

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) to Study the Effect of Entinostat on the HDAC3-SMRT Complex

This protocol describes how to perform a co-immunoprecipitation experiment to investigate whether Entinostat (MS-275) affects the interaction between HDAC3 and its binding partner SMRT.

Materials:

  • Cells expressing endogenous or tagged HDAC3 and SMRT

  • Entinostat (MS-275)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-HDAC3 antibody (for immunoprecipitation)

  • Anti-SMRT antibody (for Western blotting)

  • Anti-HDAC3 antibody (for Western blotting)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Cell Treatment: Culture cells to the desired confluency. Treat the cells with Entinostat (MS-275) at various concentrations (e.g., 0.5 µM, 1 µM, 5 µM) for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).

  • Cell Lysis: Harvest the cells and wash with ice-cold PBS. Lyse the cells in ice-cold lysis buffer for 30 minutes on a rotator at 4°C.

  • Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C on a rotator. Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the anti-HDAC3 antibody to the lysate and incubate overnight at 4°C on a rotator.

  • Immune Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with wash buffer.

  • Elution: Elute the protein complexes from the beads by adding elution buffer. Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with anti-SMRT antibody to detect the co-immunoprecipitated SMRT. As a control, probe a separate membrane with anti-HDAC3 antibody to confirm the immunoprecipitation of HDAC3.

Protocol 2: Surface Plasmon Resonance (SPR) to Analyze the Effect of Entinostat on Protein-Protein Interactions

This protocol provides a framework for using SPR to quantitatively assess the impact of Entinostat on the binding kinetics of a protein-protein interaction (e.g., a purified HDAC complex subunit with its binding partner).

Materials:

  • Purified recombinant proteins of interest (e.g., HDAC3 and a fragment of SMRT)

  • Entinostat (MS-275)

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 1.5)

Procedure:

  • Ligand Immobilization: Immobilize one of the purified proteins (the "ligand," e.g., HDAC3) onto the sensor chip surface using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of the other purified protein (the "analyte," e.g., SMRT fragment) in running buffer.

  • Kinetic Analysis (Baseline): Inject the different concentrations of the analyte over the ligand-immobilized surface and monitor the binding response. Fit the resulting sensorgrams to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the interaction.

  • Inhibition Assay: Prepare a series of solutions containing a fixed concentration of the analyte and varying concentrations of Entinostat.

  • Kinetic Analysis with Inhibitor: Inject the analyte-inhibitor mixtures over the ligand-immobilized surface. Monitor the binding response and determine the apparent kinetic constants in the presence of the inhibitor.

  • Data Analysis: Compare the binding kinetics in the presence and absence of Entinostat. A decrease in the binding response or a change in the kinetic parameters would indicate that Entinostat modulates the protein-protein interaction. Calculate the IC50 for the inhibition of the interaction if a dose-dependent effect is observed.

Visualizations

experimental_workflow cluster_coip Co-Immunoprecipitation Workflow cluster_spr Surface Plasmon Resonance Workflow cell_treatment Cell Treatment with Entinostat (MS-275) cell_lysis Cell Lysis cell_treatment->cell_lysis immunoprecipitation Immunoprecipitation (e.g., anti-HDAC3) cell_lysis->immunoprecipitation western_blot Western Blot Analysis (e.g., anti-SMRT) immunoprecipitation->western_blot protein_immobilization Protein Immobilization (Ligand) analyte_injection Analyte Injection (Binding Partner) protein_immobilization->analyte_injection kinetic_analysis Kinetic Analysis (ka, kd, KD) analyte_injection->kinetic_analysis inhibition_assay Inhibition Assay with Entinostat (MS-275) kinetic_analysis->inhibition_assay signaling_pathway cluster_nucleus Nucleus entinostat Entinostat (MS-275) hdac3_smrt HDAC3-SMRT Complex entinostat->hdac3_smrt Inhibits target_genes Target Genes hdac3_smrt->target_genes Deacetylates Histones at transcription_repression Transcriptional Repression target_genes->transcription_repression Leads to notch_signaling Notch Signaling Pathway transcription_repression->notch_signaling Modulates pi3k_akt_signaling PI3K-AKT Signaling Pathway transcription_repression->pi3k_akt_signaling Modulates

References

Application Notes and Protocols for Entinostat (MS-275) in Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entinostat (also known as MS-275) is a potent and selective inhibitor of Class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3.[1][2][3] These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. The activity of HDACs is often dependent on their incorporation into large multi-protein complexes. For instance, HDAC3 is typically found in complexes with nuclear receptor co-repressors NCoR and SMRT.[4] By inhibiting the enzymatic activity of HDACs within these complexes, Entinostat can modulate the protein-protein interactions (PPIs) that are critical for their function and the downstream signaling pathways they regulate.

These application notes provide an overview of the utility of Entinostat (MS-275) as a tool to study and modulate protein-protein interactions involving Class I HDACs. Detailed protocols for key experiments are provided to facilitate the investigation of these interactions in a laboratory setting.

Mechanism of Action

Entinostat is a benzamide derivative that interacts with the zinc-containing active site of Class I HDAC enzymes, thereby inhibiting their deacetylase activity.[1] This inhibition leads to an accumulation of acetylated histones and other proteins, which in turn alters chromatin structure and gene transcription. The functional consequences of HDAC inhibition by Entinostat are context-dependent and can influence various cellular processes, including cell cycle progression, differentiation, and apoptosis.[1]

A key aspect of Entinostat's mechanism in the context of PPIs is its ability to affect the stability and function of HDAC-containing protein complexes. For example, the enzymatic activity of the HDAC3-SMRT/NCoR complex is critical for its role as a transcriptional co-repressor. By inhibiting HDAC3, Entinostat can functionally inactivate this complex, thereby modulating the expression of its target genes and influencing associated signaling pathways such as the Notch and PI3K-AKT pathways.[4][5]

Quantitative Data

The inhibitory activity of Entinostat (MS-275) against Class I HDACs has been well-characterized. The following table summarizes the reported IC50 values for Entinostat against HDAC1, HDAC2, and HDAC3.

TargetIC50 (nM)Reference
HDAC1243[2]
HDAC2453[2]
HDAC3248[2]
HDAC1 (cell-free assay)510[1]
HDAC3 (cell-free assay)1700[1]

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) to Study the Effect of Entinostat on the HDAC3-SMRT Complex

This protocol describes how to perform a co-immunoprecipitation experiment to investigate whether Entinostat (MS-275) affects the interaction between HDAC3 and its binding partner SMRT.

Materials:

  • Cells expressing endogenous or tagged HDAC3 and SMRT

  • Entinostat (MS-275)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-HDAC3 antibody (for immunoprecipitation)

  • Anti-SMRT antibody (for Western blotting)

  • Anti-HDAC3 antibody (for Western blotting)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Cell Treatment: Culture cells to the desired confluency. Treat the cells with Entinostat (MS-275) at various concentrations (e.g., 0.5 µM, 1 µM, 5 µM) for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).

  • Cell Lysis: Harvest the cells and wash with ice-cold PBS. Lyse the cells in ice-cold lysis buffer for 30 minutes on a rotator at 4°C.

  • Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C on a rotator. Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the anti-HDAC3 antibody to the lysate and incubate overnight at 4°C on a rotator.

  • Immune Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with wash buffer.

  • Elution: Elute the protein complexes from the beads by adding elution buffer. Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with anti-SMRT antibody to detect the co-immunoprecipitated SMRT. As a control, probe a separate membrane with anti-HDAC3 antibody to confirm the immunoprecipitation of HDAC3.

Protocol 2: Surface Plasmon Resonance (SPR) to Analyze the Effect of Entinostat on Protein-Protein Interactions

This protocol provides a framework for using SPR to quantitatively assess the impact of Entinostat on the binding kinetics of a protein-protein interaction (e.g., a purified HDAC complex subunit with its binding partner).

Materials:

  • Purified recombinant proteins of interest (e.g., HDAC3 and a fragment of SMRT)

  • Entinostat (MS-275)

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 1.5)

Procedure:

  • Ligand Immobilization: Immobilize one of the purified proteins (the "ligand," e.g., HDAC3) onto the sensor chip surface using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of the other purified protein (the "analyte," e.g., SMRT fragment) in running buffer.

  • Kinetic Analysis (Baseline): Inject the different concentrations of the analyte over the ligand-immobilized surface and monitor the binding response. Fit the resulting sensorgrams to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the interaction.

  • Inhibition Assay: Prepare a series of solutions containing a fixed concentration of the analyte and varying concentrations of Entinostat.

  • Kinetic Analysis with Inhibitor: Inject the analyte-inhibitor mixtures over the ligand-immobilized surface. Monitor the binding response and determine the apparent kinetic constants in the presence of the inhibitor.

  • Data Analysis: Compare the binding kinetics in the presence and absence of Entinostat. A decrease in the binding response or a change in the kinetic parameters would indicate that Entinostat modulates the protein-protein interaction. Calculate the IC50 for the inhibition of the interaction if a dose-dependent effect is observed.

Visualizations

experimental_workflow cluster_coip Co-Immunoprecipitation Workflow cluster_spr Surface Plasmon Resonance Workflow cell_treatment Cell Treatment with Entinostat (MS-275) cell_lysis Cell Lysis cell_treatment->cell_lysis immunoprecipitation Immunoprecipitation (e.g., anti-HDAC3) cell_lysis->immunoprecipitation western_blot Western Blot Analysis (e.g., anti-SMRT) immunoprecipitation->western_blot protein_immobilization Protein Immobilization (Ligand) analyte_injection Analyte Injection (Binding Partner) protein_immobilization->analyte_injection kinetic_analysis Kinetic Analysis (ka, kd, KD) analyte_injection->kinetic_analysis inhibition_assay Inhibition Assay with Entinostat (MS-275) kinetic_analysis->inhibition_assay signaling_pathway cluster_nucleus Nucleus entinostat Entinostat (MS-275) hdac3_smrt HDAC3-SMRT Complex entinostat->hdac3_smrt Inhibits target_genes Target Genes hdac3_smrt->target_genes Deacetylates Histones at transcription_repression Transcriptional Repression target_genes->transcription_repression Leads to notch_signaling Notch Signaling Pathway transcription_repression->notch_signaling Modulates pi3k_akt_signaling PI3K-AKT Signaling Pathway transcription_repression->pi3k_akt_signaling Modulates

References

Troubleshooting & Optimization

Optimizing CH 275 Concentration for Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The identifier "CH 275" is associated with multiple distinct chemical compounds in scientific literature. This technical support center addresses the two most probable candidates for researchers in drug development and life sciences: the somatostatin (B550006) analog This compound , a selective sst1 receptor agonist, and the histone deacetylase (HDAC) inhibitor MS-275 (also known as Entinostat). Please verify the specific compound you are working with before proceeding.

Section 1: Somatostatin Analog this compound

This section provides technical guidance for experiments involving this compound, a peptide analog of somatostatin and a potent and selective agonist for the somatostatin receptor 1 (sst1).[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective agonist for the somatostatin receptor 1 (sst1).[1] It binds to sst1, initiating downstream signaling cascades that can influence various cellular processes, including hormone secretion and cell proliferation.[2]

Q2: What is a typical starting concentration for in vitro experiments with this compound?

A2: A common starting point for in vitro experiments is around 100 nM.[1] However, the optimal concentration will be cell-type and assay-dependent. A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup.

Q3: How should I store this compound stock solutions?

A3: For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months. For shorter-term storage, -20°C for up to one month is suitable. Solutions should be stored in sealed containers, protected from moisture and light.[1]

Q4: I am not observing the expected effect of this compound in my cells. What are some possible reasons?

A4: There could be several reasons for a lack of effect:

  • Low sst1 expression: The target cells may not express the sst1 receptor at a sufficient level. Verify receptor expression using techniques like qPCR or Western blotting.

  • Incorrect concentration: The concentration of this compound may be too low or too high. Perform a dose-response experiment to identify the optimal concentration.

  • Compound degradation: Ensure that the compound has been stored properly and that the stock solution is not expired.

  • Cell culture conditions: The confluency of your cells, the passage number, and the serum concentration in your media can all influence the cellular response.

Quantitative Data: Receptor Binding Affinity

The following table summarizes the binding affinity of this compound for various somatostatin receptor subtypes.

Receptor SubtypeIC50 (nM)Ki (nM)
sst130.9[1]52[1]
sst2>10,000[1]-
sst3345[1]-
sst4>1,000[1]-
sst5>10,000[1]-
Experimental Protocols

Protocol 1: Determining Optimal Concentration of this compound using a Cell Proliferation Assay

This protocol provides a general framework for determining the optimal concentration of this compound for inhibiting cell proliferation.

Materials:

  • Target cells expressing sst1

  • Complete cell culture medium

  • This compound

  • Vehicle (e.g., sterile water or DMSO, depending on how the compound is dissolved)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or resazurin)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your target cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 1 nM to 10 µM. Also, prepare a vehicle-only control.

  • Treatment: Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the data to the vehicle-only control and plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, you can determine the EC50 or IC50 value.

Signaling Pathway and Workflow Diagrams

sst1_signaling CH275 This compound sst1 sst1 Receptor CH275->sst1 Binds and Activates Gi Gi Protein sst1->Gi Activates MAPK MAP Kinase (ERK) sst1->MAPK Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Proliferation Cell Proliferation PKA->Proliferation Inhibits MAPK->Proliferation Promotes HDACi_apoptosis MS275 MS-275 (Entinostat) HDAC HDAC1/3 MS275->HDAC Inhibits Acetylation Histone Acetylation MS275->Acetylation Histones Histones HDAC->Histones Deacetylates GeneExpression Altered Gene Expression Acetylation->GeneExpression p21 p21 (CDKN1A) up GeneExpression->p21 Bcl2 Bcl-2 down GeneExpression->Bcl2 Bax Bax/Bak up GeneExpression->Bax CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellSeeding Seed Cells in 96-well Plate Treatment Treat Cells with Compound CellSeeding->Treatment CompoundDilution Prepare Serial Dilution of Compound CompoundDilution->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation ViabilityAssay Perform Cell Viability Assay Incubation->ViabilityAssay Readout Measure Absorbance/ Fluorescence ViabilityAssay->Readout DoseResponse Generate Dose- Response Curve Readout->DoseResponse IC50 Calculate IC50/EC50 DoseResponse->IC50

References

Optimizing CH 275 Concentration for Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The identifier "CH 275" is associated with multiple distinct chemical compounds in scientific literature. This technical support center addresses the two most probable candidates for researchers in drug development and life sciences: the somatostatin analog This compound , a selective sst1 receptor agonist, and the histone deacetylase (HDAC) inhibitor MS-275 (also known as Entinostat). Please verify the specific compound you are working with before proceeding.

Section 1: Somatostatin Analog this compound

This section provides technical guidance for experiments involving this compound, a peptide analog of somatostatin and a potent and selective agonist for the somatostatin receptor 1 (sst1).[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective agonist for the somatostatin receptor 1 (sst1).[1] It binds to sst1, initiating downstream signaling cascades that can influence various cellular processes, including hormone secretion and cell proliferation.[2]

Q2: What is a typical starting concentration for in vitro experiments with this compound?

A2: A common starting point for in vitro experiments is around 100 nM.[1] However, the optimal concentration will be cell-type and assay-dependent. A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup.

Q3: How should I store this compound stock solutions?

A3: For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months. For shorter-term storage, -20°C for up to one month is suitable. Solutions should be stored in sealed containers, protected from moisture and light.[1]

Q4: I am not observing the expected effect of this compound in my cells. What are some possible reasons?

A4: There could be several reasons for a lack of effect:

  • Low sst1 expression: The target cells may not express the sst1 receptor at a sufficient level. Verify receptor expression using techniques like qPCR or Western blotting.

  • Incorrect concentration: The concentration of this compound may be too low or too high. Perform a dose-response experiment to identify the optimal concentration.

  • Compound degradation: Ensure that the compound has been stored properly and that the stock solution is not expired.

  • Cell culture conditions: The confluency of your cells, the passage number, and the serum concentration in your media can all influence the cellular response.

Quantitative Data: Receptor Binding Affinity

The following table summarizes the binding affinity of this compound for various somatostatin receptor subtypes.

Receptor SubtypeIC50 (nM)Ki (nM)
sst130.9[1]52[1]
sst2>10,000[1]-
sst3345[1]-
sst4>1,000[1]-
sst5>10,000[1]-
Experimental Protocols

Protocol 1: Determining Optimal Concentration of this compound using a Cell Proliferation Assay

This protocol provides a general framework for determining the optimal concentration of this compound for inhibiting cell proliferation.

Materials:

  • Target cells expressing sst1

  • Complete cell culture medium

  • This compound

  • Vehicle (e.g., sterile water or DMSO, depending on how the compound is dissolved)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or resazurin)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your target cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 1 nM to 10 µM. Also, prepare a vehicle-only control.

  • Treatment: Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the data to the vehicle-only control and plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, you can determine the EC50 or IC50 value.

Signaling Pathway and Workflow Diagrams

sst1_signaling CH275 This compound sst1 sst1 Receptor CH275->sst1 Binds and Activates Gi Gi Protein sst1->Gi Activates MAPK MAP Kinase (ERK) sst1->MAPK Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Proliferation Cell Proliferation PKA->Proliferation Inhibits MAPK->Proliferation Promotes HDACi_apoptosis MS275 MS-275 (Entinostat) HDAC HDAC1/3 MS275->HDAC Inhibits Acetylation Histone Acetylation MS275->Acetylation Histones Histones HDAC->Histones Deacetylates GeneExpression Altered Gene Expression Acetylation->GeneExpression p21 p21 (CDKN1A) up GeneExpression->p21 Bcl2 Bcl-2 down GeneExpression->Bcl2 Bax Bax/Bak up GeneExpression->Bax CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellSeeding Seed Cells in 96-well Plate Treatment Treat Cells with Compound CellSeeding->Treatment CompoundDilution Prepare Serial Dilution of Compound CompoundDilution->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation ViabilityAssay Perform Cell Viability Assay Incubation->ViabilityAssay Readout Measure Absorbance/ Fluorescence ViabilityAssay->Readout DoseResponse Generate Dose- Response Curve Readout->DoseResponse IC50 Calculate IC50/EC50 DoseResponse->IC50

References

Technical Support Center: Troubleshooting Solubility Issues for Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing solubility challenges with poorly soluble research compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My compound has precipitated out of solution. What are the common causes?

Precipitation of a poorly soluble compound can be triggered by several factors:

  • Solvent Change: A shift in the solvent composition, such as adding an aqueous buffer to a stock solution in an organic solvent (e.g., DMSO), can drastically reduce the compound's solubility.

  • Temperature Fluctuation: A decrease in temperature can lower the solubility of many compounds, leading to precipitation.

  • pH Shift: If the compound's solubility is pH-dependent, a change in the pH of the solution can cause it to crash out.

  • High Concentration: Exceeding the maximum solubility of the compound in a given solvent system will inevitably lead to precipitation.

  • Evaporation: Evaporation of a volatile solvent from the solution will increase the compound's concentration, potentially beyond its solubility limit.

Q2: What are the recommended starting solvents for a novel, poorly soluble compound?

For a new compound with unknown solubility, it is advisable to start with a small amount of the substance and test its solubility in a range of common organic solvents. A general workflow is to attempt dissolution in the following order:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Methanol

  • Acetonitrile

  • Dichloromethane (DCM)

It is crucial to note the concentration at which the compound dissolves in each solvent.

Q3: How can I improve the aqueous solubility of my compound for in vitro assays?

Several strategies can be employed to enhance the aqueous solubility of a compound for experimental purposes:

  • Use of Co-solvents: A mixture of an organic solvent (like DMSO or ethanol) and an aqueous buffer can maintain the compound's solubility. However, the final concentration of the organic solvent should be kept low (typically <1%) to avoid off-target effects in biological assays.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution to favor the charged form can significantly increase solubility.

  • Use of Solubilizing Agents: Excipients such as cyclodextrins, surfactants (e.g., Tween® 80, Cremophor® EL), or polymers (e.g., PEG 400) can be used to formulate the compound and improve its apparent solubility.

  • Preparation of a Salt Form: If the compound has acidic or basic functional groups, converting it to a salt form can dramatically improve its aqueous solubility.

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution into Aqueous Buffer

Problem: A clear stock solution of the compound in DMSO forms a precipitate when diluted into a phosphate-buffered saline (PBS) for a cell-based assay.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Verify Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous solution is as low as possible, ideally below 1%. High concentrations of organic solvents can be toxic to cells and can also cause the compound to precipitate when the solvent properties change.

  • Determine Aqueous Solubility Limit: If the final concentration of the compound exceeds its solubility in the final aqueous buffer, precipitation will occur. Perform a solubility test by preparing a serial dilution of your compound in the buffer to visually determine the concentration at which it remains in solution.

  • Evaluate pH and Temperature: For ionizable compounds, the pH of the buffer is critical. Determine the pKa of your compound and adjust the buffer pH to a range where the more soluble, ionized form is predominant. Also, ensure the temperature of the solutions is consistent, as temperature drops can decrease solubility.

  • Utilize Solubilizing Agents: If the above steps are insufficient, consider formulating your compound with a solubilizing agent. Common choices include cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80). A screening of different agents and concentrations may be necessary.

Issue 2: Inconsistent Results in Biological Assays

Problem: High variability is observed in the results of a biological assay, potentially due to poor solubility and inconsistent dosing.

Experimental Protocol: Assessing Compound Solubility in Different Media

This protocol outlines a method to determine the kinetic solubility of a compound in various aqueous media.

  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Dispense 2 µL of the stock solution into the wells of a 96-well plate.

  • Add 198 µL of the desired aqueous test buffer (e.g., PBS, cell culture medium) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Seal the plate and shake at room temperature for 2 hours.

  • Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm).

  • Alternatively, centrifuge the plate to pellet any precipitate and measure the concentration of the compound remaining in the supernatant using a suitable analytical method like HPLC-UV.

Data Presentation: Solubility in Common Buffers

Buffer System (pH 7.4)Kinetic Solubility (µM)
Phosphate-Buffered Saline (PBS)5.2 ± 0.8
Dulbecco's Modified Eagle Medium (DMEM) + 10% FBS12.5 ± 2.1
RPMI 1640 Medium + 10% FBS15.1 ± 1.9

Signaling Pathway Visualization:

Poor solubility can lead to off-target effects by causing compound aggregation, which might non-specifically interact with cellular pathways.

G cluster_0 Intended Pathway cluster_1 Off-Target Effect A Compound (Soluble) B Target Receptor A->B C Downstream Signaling B->C D Compound (Aggregated) E Membrane Disruption D->E F Non-specific Protein Binding D->F G Cell Stress Pathways E->G F->G

Caption: Soluble vs. aggregated compound effects.

Technical Support Center: Troubleshooting Solubility Issues for Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing solubility challenges with poorly soluble research compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My compound has precipitated out of solution. What are the common causes?

Precipitation of a poorly soluble compound can be triggered by several factors:

  • Solvent Change: A shift in the solvent composition, such as adding an aqueous buffer to a stock solution in an organic solvent (e.g., DMSO), can drastically reduce the compound's solubility.

  • Temperature Fluctuation: A decrease in temperature can lower the solubility of many compounds, leading to precipitation.

  • pH Shift: If the compound's solubility is pH-dependent, a change in the pH of the solution can cause it to crash out.

  • High Concentration: Exceeding the maximum solubility of the compound in a given solvent system will inevitably lead to precipitation.

  • Evaporation: Evaporation of a volatile solvent from the solution will increase the compound's concentration, potentially beyond its solubility limit.

Q2: What are the recommended starting solvents for a novel, poorly soluble compound?

For a new compound with unknown solubility, it is advisable to start with a small amount of the substance and test its solubility in a range of common organic solvents. A general workflow is to attempt dissolution in the following order:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Methanol

  • Acetonitrile

  • Dichloromethane (DCM)

It is crucial to note the concentration at which the compound dissolves in each solvent.

Q3: How can I improve the aqueous solubility of my compound for in vitro assays?

Several strategies can be employed to enhance the aqueous solubility of a compound for experimental purposes:

  • Use of Co-solvents: A mixture of an organic solvent (like DMSO or ethanol) and an aqueous buffer can maintain the compound's solubility. However, the final concentration of the organic solvent should be kept low (typically <1%) to avoid off-target effects in biological assays.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution to favor the charged form can significantly increase solubility.

  • Use of Solubilizing Agents: Excipients such as cyclodextrins, surfactants (e.g., Tween® 80, Cremophor® EL), or polymers (e.g., PEG 400) can be used to formulate the compound and improve its apparent solubility.

  • Preparation of a Salt Form: If the compound has acidic or basic functional groups, converting it to a salt form can dramatically improve its aqueous solubility.

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution into Aqueous Buffer

Problem: A clear stock solution of the compound in DMSO forms a precipitate when diluted into a phosphate-buffered saline (PBS) for a cell-based assay.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Verify Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous solution is as low as possible, ideally below 1%. High concentrations of organic solvents can be toxic to cells and can also cause the compound to precipitate when the solvent properties change.

  • Determine Aqueous Solubility Limit: If the final concentration of the compound exceeds its solubility in the final aqueous buffer, precipitation will occur. Perform a solubility test by preparing a serial dilution of your compound in the buffer to visually determine the concentration at which it remains in solution.

  • Evaluate pH and Temperature: For ionizable compounds, the pH of the buffer is critical. Determine the pKa of your compound and adjust the buffer pH to a range where the more soluble, ionized form is predominant. Also, ensure the temperature of the solutions is consistent, as temperature drops can decrease solubility.

  • Utilize Solubilizing Agents: If the above steps are insufficient, consider formulating your compound with a solubilizing agent. Common choices include cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80). A screening of different agents and concentrations may be necessary.

Issue 2: Inconsistent Results in Biological Assays

Problem: High variability is observed in the results of a biological assay, potentially due to poor solubility and inconsistent dosing.

Experimental Protocol: Assessing Compound Solubility in Different Media

This protocol outlines a method to determine the kinetic solubility of a compound in various aqueous media.

  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Dispense 2 µL of the stock solution into the wells of a 96-well plate.

  • Add 198 µL of the desired aqueous test buffer (e.g., PBS, cell culture medium) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Seal the plate and shake at room temperature for 2 hours.

  • Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm).

  • Alternatively, centrifuge the plate to pellet any precipitate and measure the concentration of the compound remaining in the supernatant using a suitable analytical method like HPLC-UV.

Data Presentation: Solubility in Common Buffers

Buffer System (pH 7.4)Kinetic Solubility (µM)
Phosphate-Buffered Saline (PBS)5.2 ± 0.8
Dulbecco's Modified Eagle Medium (DMEM) + 10% FBS12.5 ± 2.1
RPMI 1640 Medium + 10% FBS15.1 ± 1.9

Signaling Pathway Visualization:

Poor solubility can lead to off-target effects by causing compound aggregation, which might non-specifically interact with cellular pathways.

G cluster_0 Intended Pathway cluster_1 Off-Target Effect A Compound (Soluble) B Target Receptor A->B C Downstream Signaling B->C D Compound (Aggregated) E Membrane Disruption D->E F Non-specific Protein Binding D->F G Cell Stress Pathways E->G F->G

Caption: Soluble vs. aggregated compound effects.

Technical Support Center: Understanding and Mitigating Off-Target Effects of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, troubleshooting, and mitigating potential off-target effects of small molecule inhibitors. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of small molecule inhibitors?

A: Off-target effects are unintended interactions of a small molecule inhibitor with biomolecules other than its intended therapeutic target.[1][2][3] These interactions can lead to misleading experimental results, cellular toxicity, or undesirable side effects in a clinical setting.[1][2] It is crucial to differentiate between on-target effects (the desired biological consequence of inhibiting the intended target) and off-target effects.[1]

Q2: I am using CH 275 and am concerned about its off-target effects. What are they and how can I mitigate them?

A: Initial research indicates that this compound is a peptide analog of somatostatin (B550006) and acts as a potent and selective agonist for the somatostatin receptor 1 (sst1), not a kinase inhibitor.[4] Its binding affinity is highest for sst1, with significantly lower affinity for other somatostatin receptor subtypes (sst2, sst3, sst4, and sst5).[4] Therefore, concerns about off-target effects with this compound would primarily relate to its potential interaction with other receptors or signaling pathways at high concentrations. To mitigate these, it is crucial to use the lowest effective concentration that elicits the desired on-target effect.

While this compound is not a kinase inhibitor, the principles of mitigating off-target effects are broadly applicable. The following sections will provide general strategies for researchers working with any small molecule inhibitor.

Q3: How can I determine if my experimental observations are due to off-target effects?

A: A multi-pronged approach is recommended to determine if a cellular phenotype is a result of off-target effects.[2] Key strategies include:

  • Dose-Response Curve: Perform a dose-response experiment and compare the potency of the inhibitor for the observed phenotype with its potency for on-target engagement. A significant discrepancy may indicate an off-target effect.[1]

  • Use of Structurally Unrelated Inhibitors: Employ a structurally distinct inhibitor that targets the same protein. If the phenotype is not replicated, it is likely an off-target effect of the initial compound.[1][2]

  • Rescue Experiments: Overexpress the intended target in your cells. If the inhibitor's effect is not reversed, it suggests the involvement of other targets.[1][2]

  • Target Engagement Assays: Techniques like the cellular thermal shift assay (CETSA) can confirm that the inhibitor is binding to the intended target within the cell at the concentrations being used.[1]

Troubleshooting Guide: Unexpected Phenotypes or Toxicity

Issue 1: I'm observing a cellular phenotype that is inconsistent with the known function of the intended target.

Potential Cause Troubleshooting Steps Expected Outcome
Off-target effects Perform a dose-response curve and compare the IC50 for the phenotype with the IC50 for on-target inhibition.[1]A significant difference in IC50 values suggests an off-target effect.
Use a structurally unrelated inhibitor for the same target.[1]If the phenotype is not reproduced, it is likely an off-target effect.
Conduct a rescue experiment by overexpressing a drug-resistant mutant of the target.[1]If the phenotype persists, it points towards an off-target mechanism.
Experimental artifact Review and optimize the experimental protocol, including all controls.Consistent results with appropriate controls will help validate the observed phenotype.

Issue 2: My compound shows cellular toxicity at concentrations required for target inhibition.

Potential Cause Troubleshooting Steps Expected Outcome
Off-target toxicity Screen the compound against a known panel of toxicity-related targets (e.g., hERG, CYPs).[2]Identification of interactions with proteins known to cause toxicity.
Perform a counter-screen using a cell line that does not express the intended target.[2]If toxicity persists, it is likely due to off-target effects.
On-target toxicity Use siRNA or CRISPR to knock down the intended target.[3]If knockdown of the target phenocopies the observed toxicity, it suggests on-target toxicity.

Data Presentation: Summarizing Inhibitor Specificity

When assessing a new compound, it is critical to present quantitative data in a clear and structured manner to easily compare on-target potency with off-target effects.

Table 1: Selectivity Profile of this compound for Somatostatin Receptors

Receptor SubtypeIC50 (nM)
sst130.9[4]
sst3345[4]
sst4>1,000[4]
sst2>10,000[4]
sst5>10,000[4]

Table 2: Example Kinase Inhibitor Selectivity Profile

Kinase TargetIC50 (nM)% Inhibition at 1µM
On-Target Kinase A 15 98%
Off-Target Kinase B25085%
Off-Target Kinase C1,20045%
Off-Target Kinase D>10,000<10%

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of a small molecule inhibitor in a cellular context.[1]

Methodology:

  • Cell Treatment: Treat intact cells with the inhibitor at the desired concentration and a vehicle control.

  • Heating: Heat the cell lysates across a range of temperatures (e.g., 40°C to 70°C).[1]

  • Protein Separation: Separate the soluble and aggregated protein fractions via centrifugation.[1]

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.[1][3]

  • Analysis: In inhibitor-treated samples, the target protein should be stabilized, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle control.[1]

Protocol 2: Kinase Profiling Assay

Objective: To determine the selectivity of a kinase inhibitor against a broad panel of kinases.

Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Assay Plate Setup: In a multi-well plate, add the recombinant kinases, their specific substrates, and ATP.

  • Incubation: Add the diluted test compound or a vehicle control to the wells and incubate.

  • Detection: Use a suitable detection method (e.g., luminescence-based) to measure kinase activity, often by quantifying the amount of ATP remaining.[3]

  • Data Analysis: Calculate the percent inhibition for each kinase at various compound concentrations to determine IC50 values.[3]

Visualizations

experimental_workflow_for_off_target_validation cluster_problem Problem Identification cluster_validation Experimental Validation cluster_conclusion Conclusion phenotype Unexpected Phenotype or Toxicity Observed dose_response Dose-Response Curve phenotype->dose_response structurally_unrelated Structurally Unrelated Inhibitor phenotype->structurally_unrelated rescue_experiment Rescue Experiment phenotype->rescue_experiment target_engagement Target Engagement Assay (e.g., CETSA) phenotype->target_engagement on_target On-Target Effect Confirmed dose_response->on_target Correlates with on-target IC50 off_target Off-Target Effect Likely dose_response->off_target Discrepancy in IC50 structurally_unrelated->on_target Phenotype Reproduced structurally_unrelated->off_target Phenotype Not Reproduced rescue_experiment->on_target Phenotype Rescued rescue_experiment->off_target Phenotype Persists target_engagement->on_target Binding Confirmed target_engagement->off_target No/Weak Binding mitigation_strategies cluster_mitigation Strategies to Mitigate Off-Target Effects cluster_outcome Desired Outcome concentration Use Lowest Effective Concentration outcome Increased Confidence in On-Target Effects concentration->outcome selective_inhibitor Use a More Selective Inhibitor selective_inhibitor->outcome genetic_validation Genetic Validation (siRNA/CRISPR) genetic_validation->outcome profiling Broad Off-Target Profiling profiling->outcome

References

Technical Support Center: Understanding and Mitigating Off-Target Effects of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, troubleshooting, and mitigating potential off-target effects of small molecule inhibitors. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of small molecule inhibitors?

A: Off-target effects are unintended interactions of a small molecule inhibitor with biomolecules other than its intended therapeutic target.[1][2][3] These interactions can lead to misleading experimental results, cellular toxicity, or undesirable side effects in a clinical setting.[1][2] It is crucial to differentiate between on-target effects (the desired biological consequence of inhibiting the intended target) and off-target effects.[1]

Q2: I am using CH 275 and am concerned about its off-target effects. What are they and how can I mitigate them?

A: Initial research indicates that this compound is a peptide analog of somatostatin and acts as a potent and selective agonist for the somatostatin receptor 1 (sst1), not a kinase inhibitor.[4] Its binding affinity is highest for sst1, with significantly lower affinity for other somatostatin receptor subtypes (sst2, sst3, sst4, and sst5).[4] Therefore, concerns about off-target effects with this compound would primarily relate to its potential interaction with other receptors or signaling pathways at high concentrations. To mitigate these, it is crucial to use the lowest effective concentration that elicits the desired on-target effect.

While this compound is not a kinase inhibitor, the principles of mitigating off-target effects are broadly applicable. The following sections will provide general strategies for researchers working with any small molecule inhibitor.

Q3: How can I determine if my experimental observations are due to off-target effects?

A: A multi-pronged approach is recommended to determine if a cellular phenotype is a result of off-target effects.[2] Key strategies include:

  • Dose-Response Curve: Perform a dose-response experiment and compare the potency of the inhibitor for the observed phenotype with its potency for on-target engagement. A significant discrepancy may indicate an off-target effect.[1]

  • Use of Structurally Unrelated Inhibitors: Employ a structurally distinct inhibitor that targets the same protein. If the phenotype is not replicated, it is likely an off-target effect of the initial compound.[1][2]

  • Rescue Experiments: Overexpress the intended target in your cells. If the inhibitor's effect is not reversed, it suggests the involvement of other targets.[1][2]

  • Target Engagement Assays: Techniques like the cellular thermal shift assay (CETSA) can confirm that the inhibitor is binding to the intended target within the cell at the concentrations being used.[1]

Troubleshooting Guide: Unexpected Phenotypes or Toxicity

Issue 1: I'm observing a cellular phenotype that is inconsistent with the known function of the intended target.

Potential Cause Troubleshooting Steps Expected Outcome
Off-target effects Perform a dose-response curve and compare the IC50 for the phenotype with the IC50 for on-target inhibition.[1]A significant difference in IC50 values suggests an off-target effect.
Use a structurally unrelated inhibitor for the same target.[1]If the phenotype is not reproduced, it is likely an off-target effect.
Conduct a rescue experiment by overexpressing a drug-resistant mutant of the target.[1]If the phenotype persists, it points towards an off-target mechanism.
Experimental artifact Review and optimize the experimental protocol, including all controls.Consistent results with appropriate controls will help validate the observed phenotype.

Issue 2: My compound shows cellular toxicity at concentrations required for target inhibition.

Potential Cause Troubleshooting Steps Expected Outcome
Off-target toxicity Screen the compound against a known panel of toxicity-related targets (e.g., hERG, CYPs).[2]Identification of interactions with proteins known to cause toxicity.
Perform a counter-screen using a cell line that does not express the intended target.[2]If toxicity persists, it is likely due to off-target effects.
On-target toxicity Use siRNA or CRISPR to knock down the intended target.[3]If knockdown of the target phenocopies the observed toxicity, it suggests on-target toxicity.

Data Presentation: Summarizing Inhibitor Specificity

When assessing a new compound, it is critical to present quantitative data in a clear and structured manner to easily compare on-target potency with off-target effects.

Table 1: Selectivity Profile of this compound for Somatostatin Receptors

Receptor SubtypeIC50 (nM)
sst130.9[4]
sst3345[4]
sst4>1,000[4]
sst2>10,000[4]
sst5>10,000[4]

Table 2: Example Kinase Inhibitor Selectivity Profile

Kinase TargetIC50 (nM)% Inhibition at 1µM
On-Target Kinase A 15 98%
Off-Target Kinase B25085%
Off-Target Kinase C1,20045%
Off-Target Kinase D>10,000<10%

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of a small molecule inhibitor in a cellular context.[1]

Methodology:

  • Cell Treatment: Treat intact cells with the inhibitor at the desired concentration and a vehicle control.

  • Heating: Heat the cell lysates across a range of temperatures (e.g., 40°C to 70°C).[1]

  • Protein Separation: Separate the soluble and aggregated protein fractions via centrifugation.[1]

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.[1][3]

  • Analysis: In inhibitor-treated samples, the target protein should be stabilized, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle control.[1]

Protocol 2: Kinase Profiling Assay

Objective: To determine the selectivity of a kinase inhibitor against a broad panel of kinases.

Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Assay Plate Setup: In a multi-well plate, add the recombinant kinases, their specific substrates, and ATP.

  • Incubation: Add the diluted test compound or a vehicle control to the wells and incubate.

  • Detection: Use a suitable detection method (e.g., luminescence-based) to measure kinase activity, often by quantifying the amount of ATP remaining.[3]

  • Data Analysis: Calculate the percent inhibition for each kinase at various compound concentrations to determine IC50 values.[3]

Visualizations

experimental_workflow_for_off_target_validation cluster_problem Problem Identification cluster_validation Experimental Validation cluster_conclusion Conclusion phenotype Unexpected Phenotype or Toxicity Observed dose_response Dose-Response Curve phenotype->dose_response structurally_unrelated Structurally Unrelated Inhibitor phenotype->structurally_unrelated rescue_experiment Rescue Experiment phenotype->rescue_experiment target_engagement Target Engagement Assay (e.g., CETSA) phenotype->target_engagement on_target On-Target Effect Confirmed dose_response->on_target Correlates with on-target IC50 off_target Off-Target Effect Likely dose_response->off_target Discrepancy in IC50 structurally_unrelated->on_target Phenotype Reproduced structurally_unrelated->off_target Phenotype Not Reproduced rescue_experiment->on_target Phenotype Rescued rescue_experiment->off_target Phenotype Persists target_engagement->on_target Binding Confirmed target_engagement->off_target No/Weak Binding mitigation_strategies cluster_mitigation Strategies to Mitigate Off-Target Effects cluster_outcome Desired Outcome concentration Use Lowest Effective Concentration outcome Increased Confidence in On-Target Effects concentration->outcome selective_inhibitor Use a More Selective Inhibitor selective_inhibitor->outcome genetic_validation Genetic Validation (siRNA/CRISPR) genetic_validation->outcome profiling Broad Off-Target Profiling profiling->outcome

References

CH 275 Experimental Variability and Reproducibility: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the CH 275 experiment. The information is tailored for researchers, scientists, and drug development professionals to enhance experimental reproducibility and data reliability.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in the this compound experiment?

A1: Experimental variability in cell-based assays like the this compound can arise from several factors.[1][2] Key sources include:

  • Cellular Factors:

    • Cell Line Integrity: Misidentification or cross-contamination of cell lines can lead to unreliable results.[3] Regular authentication using methods like Short Tandem Repeat (STR) profiling is crucial.[3][4]

    • Passage Number: As the passage number of a cell line increases, its characteristics can change, including morphology, growth rate, and response to stimuli.[5][6][7] It is recommended to use cells within a consistent and low passage number range.[5]

    • Cell Health and Viability: Factors like confluency at the time of treatment and overall cell health can significantly impact experimental outcomes.[8]

  • Reagent and Assay Conditions:

    • Reagent Quality and Consistency: Variations in the quality and lot of reagents such as media, sera, and antibodies can introduce variability.[8]

    • Experimental Conditions: Inconsistent temperature, CO2 levels, humidity, and incubation times can affect cell behavior and drug efficacy.[8][9]

    • Drug Compound Stability: The solvent used and the final concentration of the solvent should not be toxic to the cells and should ensure drug stability.[10]

  • Technical Execution:

    • Pipetting and Liquid Handling: Inaccurate or inconsistent pipetting can lead to significant errors in cell seeding density and reagent addition.[1]

    • Protocol Adherence: Deviations from the established experimental protocol can introduce variability.[11][12]

Q2: How can I ensure the reproducibility of my this compound experimental results?

A2: Ensuring reproducibility requires careful planning and execution.[11][13] Key practices include:

  • Standardized Protocols: Maintain and meticulously follow detailed, version-controlled experimental protocols.[11]

  • Cell Line Authentication: Regularly authenticate your cell lines to confirm their identity.[3]

  • Consistent Cell Culture Practices:

    • Use cells from a master cell bank with a defined passage number limit.[6]

    • Monitor cell morphology and growth rates regularly.[3]

    • Routinely test for mycoplasma contamination.[14]

  • Reagent and Equipment Management:

    • Use high-quality reagents from reputable sources and record lot numbers.[8]

    • Regularly calibrate equipment such as pipettes and incubators.[12]

  • Proper Controls: Include appropriate positive and negative controls in every experiment.[11][15]

  • Detailed Record-Keeping: Document every step of the experiment, including all reagents, equipment, and any deviations from the protocol.[11]

Q3: My Western blot results for the this compound target protein are inconsistent. What could be the cause?

A3: Inconsistent Western blot results are a common issue with multiple potential causes.[16][17][18][19] Consider the following:

  • Sample Preparation:

    • Protein Degradation: Ensure samples are fresh and properly stored to prevent degradation.[17]

    • Inconsistent Protein Loading: Use a reliable protein quantification method (e.g., BCA assay) and run a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across lanes.

  • Antibody Performance:

    • Antibody Concentration: Optimize the concentrations of both primary and secondary antibodies.[17][19]

    • Antibody Specificity: Use highly specific and validated antibodies.[17] Non-specific binding can be reduced by optimizing blocking conditions and incubation times.[19]

  • Technical Issues:

    • Protein Transfer: Ensure complete and even transfer of proteins from the gel to the membrane.[17] Check for air bubbles between the gel and membrane.[17]

    • Washing Steps: Insufficient washing can lead to high background noise.[17][20]

Troubleshooting Guides

Problem 1: High Variability in Cell Viability/Proliferation Assays
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding - Use a calibrated single-channel or multichannel pipette.[1] - Ensure cells are in a single-cell suspension before seeding. - Mix the cell suspension between plating wells to prevent settling.
Edge Effects in Multi-well Plates - Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. - Ensure even temperature and gas distribution in the incubator.
Cell Confluency - Seed cells at a consistent density and treat them at the same level of confluency for each experiment.[8]
Reagent Variability - Use the same lot of media, serum, and assay reagents for a set of experiments.[8] - Prepare fresh reagents as needed.
Problem 2: Inconsistent Phosphorylation Signal of Target Protein in Western Blot
Potential Cause Troubleshooting Steps
Suboptimal Lysis Buffer - Use a lysis buffer containing phosphatase and protease inhibitors to preserve phosphorylation status.[20]
Variable Treatment Times - Ensure precise timing of drug treatment and cell lysis across all samples.
Antibody Dilution - Optimize the primary antibody concentration. Too high a concentration can lead to non-specific bands, while too low a concentration can result in a weak signal.[16][17]
Blocking and Washing - Optimize the blocking buffer (e.g., BSA or non-fat milk) and blocking time.[16] - Increase the duration and number of washes to reduce background and non-specific binding.[20]
Stripping and Re-probing - If re-probing the membrane, ensure the stripping procedure is complete without removing the transferred protein.

Experimental Protocols

Protocol 1: Cell Culture and Passaging
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.[8]

  • Regularly inspect cultures for confluency and signs of contamination under a microscope.[8]

  • When cells reach 80-90% confluency, aspirate the old medium.

  • Wash the cell monolayer with sterile PBS.

  • Add trypsin-EDTA and incubate until cells detach.

  • Neutralize the trypsin with complete growth medium.

  • Centrifuge the cell suspension and resuspend the pellet in fresh medium.

  • Count the cells and seed new flasks at the desired density.

  • Document the passage number for each culture.[5]

Protocol 2: Western Blotting for Phosphorylated Target Protein
  • Sample Preparation:

    • After treatment, place cells on ice and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.[21]

  • Gel Electrophoresis:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Confirm transfer efficiency using Ponceau S staining.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% BSA or non-fat dry milk in TBST.

    • Incubate with the primary antibody (anti-phospho-target) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing:

    • If necessary, strip the membrane and re-probe for the total target protein and a loading control.

Visualizations

CH275_Signaling_Pathway Drug This compound Compound Receptor Cell Surface Receptor Drug->Receptor Binds Kinase1 Upstream Kinase Receptor->Kinase1 Activates Target Target Protein Kinase1->Target Phosphorylates pTarget Phosphorylated Target Protein Target->pTarget Response Cellular Response (e.g., Apoptosis) pTarget->Response Leads to Experimental_Workflow Start Start Culture Cell Culture (Low Passage) Start->Culture Seed Seed Cells into Multi-well Plates Culture->Seed Treat Treat with This compound Compound Seed->Treat Lyse Cell Lysis Treat->Lyse Quantify Protein Quantification (BCA Assay) Lyse->Quantify WB Western Blotting Quantify->WB Analyze Data Analysis WB->Analyze End End Analyze->End Troubleshooting_Logic Problem Inconsistent Results CheckCells Check Cell Health & Passage Number Problem->CheckCells Cell-related? CheckReagents Verify Reagent Quality & Concentration Problem->CheckReagents Reagent-related? CheckTechnique Review Pipetting & Protocol Adherence Problem->CheckTechnique Technique-related? NewCells Thaw New Vial of Low Passage Cells CheckCells->NewCells NewReagents Prepare Fresh Reagents CheckReagents->NewReagents Retrain Retrain on Protocol CheckTechnique->Retrain Rerun Rerun Experiment NewCells->Rerun NewReagents->Rerun Retrain->Rerun

References

CH 275 Experimental Variability and Reproducibility: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the CH 275 experiment. The information is tailored for researchers, scientists, and drug development professionals to enhance experimental reproducibility and data reliability.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in the this compound experiment?

A1: Experimental variability in cell-based assays like the this compound can arise from several factors.[1][2] Key sources include:

  • Cellular Factors:

    • Cell Line Integrity: Misidentification or cross-contamination of cell lines can lead to unreliable results.[3] Regular authentication using methods like Short Tandem Repeat (STR) profiling is crucial.[3][4]

    • Passage Number: As the passage number of a cell line increases, its characteristics can change, including morphology, growth rate, and response to stimuli.[5][6][7] It is recommended to use cells within a consistent and low passage number range.[5]

    • Cell Health and Viability: Factors like confluency at the time of treatment and overall cell health can significantly impact experimental outcomes.[8]

  • Reagent and Assay Conditions:

    • Reagent Quality and Consistency: Variations in the quality and lot of reagents such as media, sera, and antibodies can introduce variability.[8]

    • Experimental Conditions: Inconsistent temperature, CO2 levels, humidity, and incubation times can affect cell behavior and drug efficacy.[8][9]

    • Drug Compound Stability: The solvent used and the final concentration of the solvent should not be toxic to the cells and should ensure drug stability.[10]

  • Technical Execution:

    • Pipetting and Liquid Handling: Inaccurate or inconsistent pipetting can lead to significant errors in cell seeding density and reagent addition.[1]

    • Protocol Adherence: Deviations from the established experimental protocol can introduce variability.[11][12]

Q2: How can I ensure the reproducibility of my this compound experimental results?

A2: Ensuring reproducibility requires careful planning and execution.[11][13] Key practices include:

  • Standardized Protocols: Maintain and meticulously follow detailed, version-controlled experimental protocols.[11]

  • Cell Line Authentication: Regularly authenticate your cell lines to confirm their identity.[3]

  • Consistent Cell Culture Practices:

    • Use cells from a master cell bank with a defined passage number limit.[6]

    • Monitor cell morphology and growth rates regularly.[3]

    • Routinely test for mycoplasma contamination.[14]

  • Reagent and Equipment Management:

    • Use high-quality reagents from reputable sources and record lot numbers.[8]

    • Regularly calibrate equipment such as pipettes and incubators.[12]

  • Proper Controls: Include appropriate positive and negative controls in every experiment.[11][15]

  • Detailed Record-Keeping: Document every step of the experiment, including all reagents, equipment, and any deviations from the protocol.[11]

Q3: My Western blot results for the this compound target protein are inconsistent. What could be the cause?

A3: Inconsistent Western blot results are a common issue with multiple potential causes.[16][17][18][19] Consider the following:

  • Sample Preparation:

    • Protein Degradation: Ensure samples are fresh and properly stored to prevent degradation.[17]

    • Inconsistent Protein Loading: Use a reliable protein quantification method (e.g., BCA assay) and run a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across lanes.

  • Antibody Performance:

    • Antibody Concentration: Optimize the concentrations of both primary and secondary antibodies.[17][19]

    • Antibody Specificity: Use highly specific and validated antibodies.[17] Non-specific binding can be reduced by optimizing blocking conditions and incubation times.[19]

  • Technical Issues:

    • Protein Transfer: Ensure complete and even transfer of proteins from the gel to the membrane.[17] Check for air bubbles between the gel and membrane.[17]

    • Washing Steps: Insufficient washing can lead to high background noise.[17][20]

Troubleshooting Guides

Problem 1: High Variability in Cell Viability/Proliferation Assays
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding - Use a calibrated single-channel or multichannel pipette.[1] - Ensure cells are in a single-cell suspension before seeding. - Mix the cell suspension between plating wells to prevent settling.
Edge Effects in Multi-well Plates - Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. - Ensure even temperature and gas distribution in the incubator.
Cell Confluency - Seed cells at a consistent density and treat them at the same level of confluency for each experiment.[8]
Reagent Variability - Use the same lot of media, serum, and assay reagents for a set of experiments.[8] - Prepare fresh reagents as needed.
Problem 2: Inconsistent Phosphorylation Signal of Target Protein in Western Blot
Potential Cause Troubleshooting Steps
Suboptimal Lysis Buffer - Use a lysis buffer containing phosphatase and protease inhibitors to preserve phosphorylation status.[20]
Variable Treatment Times - Ensure precise timing of drug treatment and cell lysis across all samples.
Antibody Dilution - Optimize the primary antibody concentration. Too high a concentration can lead to non-specific bands, while too low a concentration can result in a weak signal.[16][17]
Blocking and Washing - Optimize the blocking buffer (e.g., BSA or non-fat milk) and blocking time.[16] - Increase the duration and number of washes to reduce background and non-specific binding.[20]
Stripping and Re-probing - If re-probing the membrane, ensure the stripping procedure is complete without removing the transferred protein.

Experimental Protocols

Protocol 1: Cell Culture and Passaging
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.[8]

  • Regularly inspect cultures for confluency and signs of contamination under a microscope.[8]

  • When cells reach 80-90% confluency, aspirate the old medium.

  • Wash the cell monolayer with sterile PBS.

  • Add trypsin-EDTA and incubate until cells detach.

  • Neutralize the trypsin with complete growth medium.

  • Centrifuge the cell suspension and resuspend the pellet in fresh medium.

  • Count the cells and seed new flasks at the desired density.

  • Document the passage number for each culture.[5]

Protocol 2: Western Blotting for Phosphorylated Target Protein
  • Sample Preparation:

    • After treatment, place cells on ice and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.[21]

  • Gel Electrophoresis:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Confirm transfer efficiency using Ponceau S staining.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% BSA or non-fat dry milk in TBST.

    • Incubate with the primary antibody (anti-phospho-target) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing:

    • If necessary, strip the membrane and re-probe for the total target protein and a loading control.

Visualizations

CH275_Signaling_Pathway Drug This compound Compound Receptor Cell Surface Receptor Drug->Receptor Binds Kinase1 Upstream Kinase Receptor->Kinase1 Activates Target Target Protein Kinase1->Target Phosphorylates pTarget Phosphorylated Target Protein Target->pTarget Response Cellular Response (e.g., Apoptosis) pTarget->Response Leads to Experimental_Workflow Start Start Culture Cell Culture (Low Passage) Start->Culture Seed Seed Cells into Multi-well Plates Culture->Seed Treat Treat with This compound Compound Seed->Treat Lyse Cell Lysis Treat->Lyse Quantify Protein Quantification (BCA Assay) Lyse->Quantify WB Western Blotting Quantify->WB Analyze Data Analysis WB->Analyze End End Analyze->End Troubleshooting_Logic Problem Inconsistent Results CheckCells Check Cell Health & Passage Number Problem->CheckCells Cell-related? CheckReagents Verify Reagent Quality & Concentration Problem->CheckReagents Reagent-related? CheckTechnique Review Pipetting & Protocol Adherence Problem->CheckTechnique Technique-related? NewCells Thaw New Vial of Low Passage Cells CheckCells->NewCells NewReagents Prepare Fresh Reagents CheckReagents->NewReagents Retrain Retrain on Protocol CheckTechnique->Retrain Rerun Rerun Experiment NewCells->Rerun NewReagents->Rerun Retrain->Rerun

References

Technical Support Center: Interpreting Unexpected Results with CH 275

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected results in their experiments involving "CH 275". This guide provides troubleshooting advice and frequently asked questions to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: I am seeing unexpected results with this compound. Where should I start troubleshooting?

The first and most critical step is to verify the identity of your compound. The designation "this compound" is ambiguous and can refer to at least two different research compounds with distinct mechanisms of action. Please confirm from your supplier's documentation whether you are working with This compound, the somatostatin (B550006) receptor 1 agonist , or MS-275 (Entinostat), the histone deacetylase (HDAC) inhibitor .

G start Unexpected Results with 'this compound' compound_id Is the compound this compound (sst1 agonist) or MS-275 (HDAC inhibitor)? start->compound_id ch275_path Refer to Section 2: Troubleshooting this compound (sst1 Agonist) compound_id->ch275_path  this compound ms275_path Refer to Section 3: Troubleshooting MS-275 (Entinostat) compound_id->ms275_path  MS-275

Caption: Initial troubleshooting step for "this compound" ambiguity.

Section 2: Troubleshooting this compound (Somatostatin Receptor 1 Agonist)

Q2.1: My results with this compound are not consistent with selective sst1 agonism. What could be the cause?

While this compound is a potent and selective agonist for the somatostatin receptor 1 (sst1), it does exhibit some binding affinity for other somatostatin receptors, particularly sst3.[1] At higher concentrations, off-target effects due to activation of these other receptors could lead to unexpected biological responses.

Data Presentation: Binding Affinity of this compound

ReceptorIC50 (nM)Ki (nM)
Human sst130.952
Human sst3345Not Reported
Human sst4>1,000Not Reported
Human sst2>10,000Not Reported
Human sst5>10,000Not Reported

Data sourced from MedchemExpress.[1]

Experimental Protocol: Verifying sst1-Mediated Effects

To confirm that your observed effects are sst1-mediated, consider the following control experiments:

  • Use a selective sst1 antagonist: Co-treatment of your experimental system with this compound and a selective sst1 antagonist should reverse the observed effects.

  • Cell lines with differential receptor expression: Utilize cell lines that express sst1 but lack other somatostatin receptor subtypes, or use siRNA/shRNA to knock down sst1 expression.

  • Dose-response curve: Perform a dose-response experiment. Effects observed at lower concentrations of this compound are more likely to be sst1-mediated.

G CH275 This compound sst1 sst1 Receptor CH275->sst1 High Affinity sst3 sst3 Receptor CH275->sst3 Lower Affinity sst_other sst2, sst4, sst5 CH275->sst_other Very Low Affinity downstream Expected Downstream Signaling & Effects sst1->downstream off_target Unexpected/Off-Target Effects sst3->off_target

Caption: Signaling pathways for this compound, the sst1 agonist.

Section 3: Troubleshooting MS-275 (Entinostat)

Q3.1: I treated my cells with MS-275 expecting to see cell cycle arrest and differentiation, but instead, I'm observing widespread apoptosis. Why?

MS-275 exhibits dose-dependent effects in many cell lines, particularly in human leukemia cells.[2] Low concentrations tend to induce a p21-mediated growth arrest and differentiation, while higher concentrations can potently induce apoptosis.

Data Presentation: Dose-Dependent Effects of MS-275 in Leukemia Cells

ConcentrationPrimary EffectKey Molecular Events
Low (e.g., 1 µM)Antiproliferative, Growth Arrest, DifferentiationInduction of p21, Expression of differentiation markers (CD11b), Hypophosphorylated Rb, Down-regulation of Cyclin D1
High (e.g., 5 µM)ApoptosisEarly increase in Reactive Oxygen Species (ROS), Loss of mitochondrial membrane potential, Cytochrome c release, Caspase activation

This is a generalized summary based on studies in U937, HL-60, K562, and Jurkat cells.[2]

Q3.2: My experiment is showing signs of significant oxidative stress after treatment with MS-275. Is this expected?

Yes, at higher concentrations, MS-275 can rapidly induce an increase in Reactive Oxygen Species (ROS) within hours of treatment.[2] This is a key mechanism for its apoptotic effect. This ROS generation precedes the loss of mitochondrial membrane potential and subsequent caspase activation.[2]

Experimental Protocol: Investigating Dose-Dependent Effects and ROS

  • Titrate MS-275 Concentration: If you are observing apoptosis, perform a dose-response experiment with lower concentrations of MS-275 to identify the optimal range for inducing differentiation in your specific cell type.

  • Measure ROS Production: Use a fluorescent probe such as DCFDA to quantify ROS levels at various time points after MS-275 treatment.

  • Use a ROS Scavenger: Co-treat cells with MS-275 and a free radical scavenger like N-acetylcysteine (NAC). If the observed apoptosis is ROS-dependent, NAC should rescue the cells.[2]

G cluster_low Low Dose Pathway cluster_high High Dose Pathway MS275_low MS-275 (Low Conc.) HDAC1 HDAC1/3 Inhibition MS275_low->HDAC1 MS275_high MS-275 (High Conc.) ROS ROS Generation MS275_high->ROS p21 p21 Induction HDAC1->p21 arrest Growth Arrest & Differentiation p21->arrest mito Mitochondrial Damage ROS->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Dose-dependent signaling pathways of MS-275 (Entinostat).

References

Technical Support Center: Interpreting Unexpected Results with CH 275

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected results in their experiments involving "CH 275". This guide provides troubleshooting advice and frequently asked questions to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: I am seeing unexpected results with this compound. Where should I start troubleshooting?

The first and most critical step is to verify the identity of your compound. The designation "this compound" is ambiguous and can refer to at least two different research compounds with distinct mechanisms of action. Please confirm from your supplier's documentation whether you are working with This compound, the somatostatin receptor 1 agonist , or MS-275 (Entinostat), the histone deacetylase (HDAC) inhibitor .

G start Unexpected Results with 'this compound' compound_id Is the compound this compound (sst1 agonist) or MS-275 (HDAC inhibitor)? start->compound_id ch275_path Refer to Section 2: Troubleshooting this compound (sst1 Agonist) compound_id->ch275_path  this compound ms275_path Refer to Section 3: Troubleshooting MS-275 (Entinostat) compound_id->ms275_path  MS-275

Caption: Initial troubleshooting step for "this compound" ambiguity.

Section 2: Troubleshooting this compound (Somatostatin Receptor 1 Agonist)

Q2.1: My results with this compound are not consistent with selective sst1 agonism. What could be the cause?

While this compound is a potent and selective agonist for the somatostatin receptor 1 (sst1), it does exhibit some binding affinity for other somatostatin receptors, particularly sst3.[1] At higher concentrations, off-target effects due to activation of these other receptors could lead to unexpected biological responses.

Data Presentation: Binding Affinity of this compound

ReceptorIC50 (nM)Ki (nM)
Human sst130.952
Human sst3345Not Reported
Human sst4>1,000Not Reported
Human sst2>10,000Not Reported
Human sst5>10,000Not Reported

Data sourced from MedchemExpress.[1]

Experimental Protocol: Verifying sst1-Mediated Effects

To confirm that your observed effects are sst1-mediated, consider the following control experiments:

  • Use a selective sst1 antagonist: Co-treatment of your experimental system with this compound and a selective sst1 antagonist should reverse the observed effects.

  • Cell lines with differential receptor expression: Utilize cell lines that express sst1 but lack other somatostatin receptor subtypes, or use siRNA/shRNA to knock down sst1 expression.

  • Dose-response curve: Perform a dose-response experiment. Effects observed at lower concentrations of this compound are more likely to be sst1-mediated.

G CH275 This compound sst1 sst1 Receptor CH275->sst1 High Affinity sst3 sst3 Receptor CH275->sst3 Lower Affinity sst_other sst2, sst4, sst5 CH275->sst_other Very Low Affinity downstream Expected Downstream Signaling & Effects sst1->downstream off_target Unexpected/Off-Target Effects sst3->off_target

Caption: Signaling pathways for this compound, the sst1 agonist.

Section 3: Troubleshooting MS-275 (Entinostat)

Q3.1: I treated my cells with MS-275 expecting to see cell cycle arrest and differentiation, but instead, I'm observing widespread apoptosis. Why?

MS-275 exhibits dose-dependent effects in many cell lines, particularly in human leukemia cells.[2] Low concentrations tend to induce a p21-mediated growth arrest and differentiation, while higher concentrations can potently induce apoptosis.

Data Presentation: Dose-Dependent Effects of MS-275 in Leukemia Cells

ConcentrationPrimary EffectKey Molecular Events
Low (e.g., 1 µM)Antiproliferative, Growth Arrest, DifferentiationInduction of p21, Expression of differentiation markers (CD11b), Hypophosphorylated Rb, Down-regulation of Cyclin D1
High (e.g., 5 µM)ApoptosisEarly increase in Reactive Oxygen Species (ROS), Loss of mitochondrial membrane potential, Cytochrome c release, Caspase activation

This is a generalized summary based on studies in U937, HL-60, K562, and Jurkat cells.[2]

Q3.2: My experiment is showing signs of significant oxidative stress after treatment with MS-275. Is this expected?

Yes, at higher concentrations, MS-275 can rapidly induce an increase in Reactive Oxygen Species (ROS) within hours of treatment.[2] This is a key mechanism for its apoptotic effect. This ROS generation precedes the loss of mitochondrial membrane potential and subsequent caspase activation.[2]

Experimental Protocol: Investigating Dose-Dependent Effects and ROS

  • Titrate MS-275 Concentration: If you are observing apoptosis, perform a dose-response experiment with lower concentrations of MS-275 to identify the optimal range for inducing differentiation in your specific cell type.

  • Measure ROS Production: Use a fluorescent probe such as DCFDA to quantify ROS levels at various time points after MS-275 treatment.

  • Use a ROS Scavenger: Co-treat cells with MS-275 and a free radical scavenger like N-acetylcysteine (NAC). If the observed apoptosis is ROS-dependent, NAC should rescue the cells.[2]

G cluster_low Low Dose Pathway cluster_high High Dose Pathway MS275_low MS-275 (Low Conc.) HDAC1 HDAC1/3 Inhibition MS275_low->HDAC1 MS275_high MS-275 (High Conc.) ROS ROS Generation MS275_high->ROS p21 p21 Induction HDAC1->p21 arrest Growth Arrest & Differentiation p21->arrest mito Mitochondrial Damage ROS->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Dose-dependent signaling pathways of MS-275 (Entinostat).

References

CH 275 long-term storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of CH 275.

Frequently Asked Questions (FAQs)

General Handling and Storage

  • Q1: How should this compound be stored for long-term use?

    • For long-term stability, this compound should be stored as a lyophilized powder at -20°C. Under these conditions, the compound is stable for at least two years. For short-term storage of a few weeks, 4°C is acceptable. Protect from light and moisture.

  • Q2: What is the best way to prepare a stock solution of this compound?

    • We recommend preparing a high-concentration stock solution in anhydrous DMSO. For example, a 10 mM stock can be prepared and aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solution aliquots at -80°C.

  • Q3: Is this compound soluble in aqueous buffers?

    • This compound has low solubility in aqueous buffers. For cell culture experiments, it is common practice to dilute the DMSO stock solution directly into the culture medium to the desired final concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

  • Q4: How many freeze-thaw cycles can a stock solution of this compound undergo?

    • To ensure the integrity of the compound, we recommend minimizing freeze-thaw cycles. Ideally, use a freshly thawed aliquot for each experiment. We advise against more than 3-5 freeze-thaw cycles for a given stock aliquot.

Experimental Troubleshooting

  • Q5: I am not observing the expected biological effect of this compound in my cell-based assays. What could be the issue?

    • There are several potential reasons for a lack of efficacy:

      • Compound Degradation: Ensure the compound has been stored correctly and the stock solution has not undergone excessive freeze-thaw cycles.

      • Incorrect Concentration: Verify your dilution calculations and ensure the final concentration in your assay is within the active range.

      • Cell Line Sensitivity: The targeted pathway may not be active or critical in your chosen cell line. We recommend using a positive control cell line known to be sensitive to this compound.

      • Assay Conditions: The experimental conditions, such as incubation time or cell density, may need optimization.

  • Q6: I am observing cytotoxicity at concentrations where I expect to see a specific inhibitory effect. How can I mitigate this?

    • High concentrations of this compound or the solvent (DMSO) can lead to off-target effects and general cytotoxicity. It is crucial to perform a dose-response curve to determine the optimal concentration range that provides specific inhibition without causing excessive cell death. Also, ensure the final DMSO concentration is kept constant across all treatments, including the vehicle control.

  • Q7: Can this compound be used in animal studies?

    • Yes, this compound has been used in preclinical animal models. The formulation and route of administration will depend on the specific experimental design. Please refer to established protocols for in vivo delivery of hydrophobic small molecules. A common starting point is formulation in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

Quantitative Data Summary

Table 1: Long-Term Stability of this compound

Storage ConditionFormStability (Purity >98%)
-20°CLyophilized Powder≥ 24 months
4°CLyophilized Powder≤ 1 month
-80°C10 mM in DMSO≥ 6 months
Room TemperatureLyophilized Powder< 24 hours

Table 2: Solubility of this compound

SolventSolubility
DMSO≥ 50 mg/mL
Ethanol~5 mg/mL
Water<0.1 mg/mL
PBS (pH 7.4)<0.1 mg/mL

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from a 10 mM DMSO stock. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (0.5% DMSO).

  • Incubation: Replace the medium with the drug-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for Target Inhibition

  • Cell Treatment: Treat cells with various concentrations of this compound for the desired time (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against the phosphorylated and total target protein overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Signaling_Pathway_Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CH275 This compound CH275->AKT

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.

Experimental_Workflow start Start: Prepare this compound Stock cell_culture Cell Seeding & Adherence start->cell_culture treatment Treat Cells with this compound (Dose-Response) cell_culture->treatment incubation Incubate for 24-72h treatment->incubation endpoint Endpoint Analysis incubation->endpoint viability Cell Viability Assay (e.g., MTT) endpoint->viability western Western Blot for Target Modulation endpoint->western data_analysis Data Analysis & Interpretation viability->data_analysis western->data_analysis

Caption: General experimental workflow for evaluating this compound in cell-based assays.

Troubleshooting_Logic issue Issue No Biological Effect Observed check_storage Check Compound Integrity Stored at -20°C? Fresh Aliquot Used? issue:f0->check_storage:f0 Start Here check_conc Verify Concentration Calculations Correct? Dose-Response Performed? check_storage:f0->check_conc:f0 If OK solution1 Solution: Order New Compound check_storage:f0->solution1 If Not OK check_cell_line Assess Cell Line Target Pathway Active? Use Positive Control Cell Line? check_conc:f0->check_cell_line:f0 If OK solution2 Solution: Re-calculate & Optimize Dose check_conc:f0->solution2 If Not OK check_protocol Review Protocol Incubation Time Optimal? Assay Conditions Validated? check_cell_line:f0->check_protocol:f0 If OK solution3 Solution: Select Appropriate Cell Line check_cell_line:f0->solution3 If Not OK solution4 Solution: Optimize Assay Parameters check_protocol:f0->solution4 If Not OK

Caption: Troubleshooting flowchart for lack of this compound efficacy in experiments.

CH 275 long-term storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of CH 275.

Frequently Asked Questions (FAQs)

General Handling and Storage

  • Q1: How should this compound be stored for long-term use?

    • For long-term stability, this compound should be stored as a lyophilized powder at -20°C. Under these conditions, the compound is stable for at least two years. For short-term storage of a few weeks, 4°C is acceptable. Protect from light and moisture.

  • Q2: What is the best way to prepare a stock solution of this compound?

    • We recommend preparing a high-concentration stock solution in anhydrous DMSO. For example, a 10 mM stock can be prepared and aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solution aliquots at -80°C.

  • Q3: Is this compound soluble in aqueous buffers?

    • This compound has low solubility in aqueous buffers. For cell culture experiments, it is common practice to dilute the DMSO stock solution directly into the culture medium to the desired final concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

  • Q4: How many freeze-thaw cycles can a stock solution of this compound undergo?

    • To ensure the integrity of the compound, we recommend minimizing freeze-thaw cycles. Ideally, use a freshly thawed aliquot for each experiment. We advise against more than 3-5 freeze-thaw cycles for a given stock aliquot.

Experimental Troubleshooting

  • Q5: I am not observing the expected biological effect of this compound in my cell-based assays. What could be the issue?

    • There are several potential reasons for a lack of efficacy:

      • Compound Degradation: Ensure the compound has been stored correctly and the stock solution has not undergone excessive freeze-thaw cycles.

      • Incorrect Concentration: Verify your dilution calculations and ensure the final concentration in your assay is within the active range.

      • Cell Line Sensitivity: The targeted pathway may not be active or critical in your chosen cell line. We recommend using a positive control cell line known to be sensitive to this compound.

      • Assay Conditions: The experimental conditions, such as incubation time or cell density, may need optimization.

  • Q6: I am observing cytotoxicity at concentrations where I expect to see a specific inhibitory effect. How can I mitigate this?

    • High concentrations of this compound or the solvent (DMSO) can lead to off-target effects and general cytotoxicity. It is crucial to perform a dose-response curve to determine the optimal concentration range that provides specific inhibition without causing excessive cell death. Also, ensure the final DMSO concentration is kept constant across all treatments, including the vehicle control.

  • Q7: Can this compound be used in animal studies?

    • Yes, this compound has been used in preclinical animal models. The formulation and route of administration will depend on the specific experimental design. Please refer to established protocols for in vivo delivery of hydrophobic small molecules. A common starting point is formulation in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

Quantitative Data Summary

Table 1: Long-Term Stability of this compound

Storage ConditionFormStability (Purity >98%)
-20°CLyophilized Powder≥ 24 months
4°CLyophilized Powder≤ 1 month
-80°C10 mM in DMSO≥ 6 months
Room TemperatureLyophilized Powder< 24 hours

Table 2: Solubility of this compound

SolventSolubility
DMSO≥ 50 mg/mL
Ethanol~5 mg/mL
Water<0.1 mg/mL
PBS (pH 7.4)<0.1 mg/mL

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from a 10 mM DMSO stock. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (0.5% DMSO).

  • Incubation: Replace the medium with the drug-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for Target Inhibition

  • Cell Treatment: Treat cells with various concentrations of this compound for the desired time (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against the phosphorylated and total target protein overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Signaling_Pathway_Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CH275 This compound CH275->AKT

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.

Experimental_Workflow start Start: Prepare this compound Stock cell_culture Cell Seeding & Adherence start->cell_culture treatment Treat Cells with this compound (Dose-Response) cell_culture->treatment incubation Incubate for 24-72h treatment->incubation endpoint Endpoint Analysis incubation->endpoint viability Cell Viability Assay (e.g., MTT) endpoint->viability western Western Blot for Target Modulation endpoint->western data_analysis Data Analysis & Interpretation viability->data_analysis western->data_analysis

Caption: General experimental workflow for evaluating this compound in cell-based assays.

Troubleshooting_Logic issue Issue No Biological Effect Observed check_storage Check Compound Integrity Stored at -20°C? Fresh Aliquot Used? issue:f0->check_storage:f0 Start Here check_conc Verify Concentration Calculations Correct? Dose-Response Performed? check_storage:f0->check_conc:f0 If OK solution1 Solution: Order New Compound check_storage:f0->solution1 If Not OK check_cell_line Assess Cell Line Target Pathway Active? Use Positive Control Cell Line? check_conc:f0->check_cell_line:f0 If OK solution2 Solution: Re-calculate & Optimize Dose check_conc:f0->solution2 If Not OK check_protocol Review Protocol Incubation Time Optimal? Assay Conditions Validated? check_cell_line:f0->check_protocol:f0 If OK solution3 Solution: Select Appropriate Cell Line check_cell_line:f0->solution3 If Not OK solution4 Solution: Optimize Assay Parameters check_protocol:f0->solution4 If Not OK

Caption: Troubleshooting flowchart for lack of this compound efficacy in experiments.

Technical Support Center: Optimizing Signal-to-Noise Ratio in CH 275 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CH 275 experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and enhance the signal-to-noise ratio (S/N) in your assays, ensuring high-quality and reproducible data. A robust S/N is critical for reliable results.[1]

Troubleshooting Guides

A poor signal-to-noise ratio can manifest as either a high background signal or a weak specific signal. Below are guides to address these common issues.

Issue 1: High Background Signal

High background can obscure the specific signal from your experiment.[1] The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution Relevant Experiment Type(s)
Autofluorescence Use phenol (B47542) red-free media for fluorescence-based assays.[1] For imaging, use black-walled, clear-bottom microplates to minimize crosstalk.[1] Consider using an autofluorescence quenching protocol, such as with Sudan Black B.[2]Fluorescence Assays
Nonspecific Binding of Reagents Increase the number and duration of wash steps.[1] Optimize the concentration of primary and secondary antibodies via titration.[1][2] Use an appropriate blocking solution (e.g., BSA) for your sample type.[3][4] Adjust the pH of the running buffer to be near the isoelectric point of your analyte to reduce charge-based interactions with the surface.[3]Immunoassays, SPR, Fluorescence Microscopy
Instrumental Noise Reduce the excitation light intensity to the minimum required level.[2] For confocal microscopy, adjust the pinhole to ~1 Airy unit to reject out-of-focus light.[2] Ensure the instrument is properly calibrated and stabilized before starting measurements.[4]Fluorescence Microscopy, SPR, ITC
High Reagent Concentration Titrate all reagents (e.g., detection antibodies, fluorescent probes) to determine the optimal concentration that maximizes signal without increasing background.All Assays
Sample Matrix Effects Prepare fresh reagents and buffers with high-purity water and chemicals.[5] Filter-sterilize solutions to remove particulates.[5] If possible, run a buffer-only control to assess background from the matrix.All Assays
Issue 2: Weak or No Signal

A weak signal can be difficult to distinguish from the background noise.[1]

Potential Cause Recommended Solution Relevant Experiment Type(s)
Suboptimal Reagent Concentration Titrate the concentration of the primary analyte or ligand to ensure it is within the effective range for your assay.[1] Ensure detection reagents are not the limiting factor.[1]All Assays
Insufficient Incubation Time Optimize the incubation time for each step of the assay (e.g., binding, detection).[1]All Assays
Poor Sample Quality Use fresh, active targets and analytes.[6] Spin down samples before use to remove aggregates.[6]SPR, ITC, Binding Assays
Photobleaching Reduce the exposure time to the excitation light.[1] Use an anti-fade mounting medium for imaging-based assays.[1]Fluorescence Microscopy
Low Ligand Density (SPR) Perform titrations during ligand immobilization to find the optimal surface density.[4] High ligand density can cause steric hindrance, reducing signal.[4]SPR
Small Enthalpy Change (ITC) Be cautious when the heat of reaction is small, as this can lead to a low signal-to-noise ratio.[7] Ensure optimal concentrations of both titrant and sample in the cell.[8]ITC

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of noise in biological experiments?

A1: Noise in biological experiments can be broadly categorized into three types:

  • Intrinsic Noise: Stochastic fluctuations inherent in biochemical processes, such as the random nature of molecular interactions.[9][10]

  • Extrinsic Noise: Variations between cells or samples caused by differences in their local environment, cell cycle stage, or component concentrations.[9][10]

  • Instrumental and Environmental Noise: Fluctuations arising from the measurement equipment (e.g., detector noise, light source instability) and the surrounding environment (e.g., temperature variations, mechanical vibrations).[5]

Q2: How can I reduce non-specific binding in my Surface Plasmon Resonance (SPR) experiment?

A2: To minimize non-specific binding (NSB) in SPR, you can:

  • Adjust Buffer pH: Modifying the buffer pH can alter the charge of your analyte and the sensor surface, reducing electrostatic interactions.[3]

  • Use Blocking Agents: Additives like Bovine Serum Albumin (BSA) can be included in the running buffer to block non-specific sites on the sensor surface.[3][4]

  • Increase Salt Concentration: Adding salt (e.g., NaCl) to the buffer can help to disrupt non-specific electrostatic interactions.[3]

  • Add Surfactants: Non-ionic surfactants, like Tween 20, can reduce hydrophobic interactions.[6]

  • Optimize Ligand Density: A very high density of immobilized ligand can sometimes lead to increased NSB.

Q3: My fluorescence signal is very weak. What are the first things I should check?

A3: If you are experiencing a weak fluorescence signal, first check the following:

  • Filter Compatibility: Ensure the excitation and emission filters on your instrument are appropriate for the fluorophore you are using.[2]

  • Reagent Concentrations: Verify that all reagent concentrations, especially your fluorescent probe and target molecule, are at optimal levels.[11]

  • Sample Integrity: Confirm that your sample has not degraded and that the fluorophore has not photobleached.[1]

  • Instrument Settings: Increase the integration time or use a higher sensitivity setting on your detector, but be mindful of also increasing background noise.[12]

Q4: What computational methods can be used to improve the signal-to-noise ratio after data acquisition?

A4: Several computational techniques can be applied to improve the S/N of your data:

  • Signal Averaging: If the experiment can be repeated multiple times, averaging the signals can reduce random noise.[13]

  • Digital Smoothing: Algorithms like moving averages or Gaussian smoothing can reduce high-frequency noise but may also blur sharp features in the signal.[14]

  • Fourier Filtering: This method transforms the signal into the frequency domain, where noise (often appearing at high frequencies) can be identified and filtered out before transforming the signal back to the time domain.[13][14]

Experimental Protocols

Protocol 1: Autofluorescence Quenching with Sudan Black B

This protocol is for reducing autofluorescence in fixed, stained samples for fluorescence microscopy.

Materials:

  • Sudan Black B powder

  • 70% Ethanol (B145695)

  • 0.2 µm filter

  • Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)

  • Aqueous anti-fade mounting medium

Procedure:

  • Perform your standard immunofluorescence staining protocol for primary and secondary antibodies.[2]

  • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.

  • Filter the Sudan Black B solution through a 0.2 µm filter.[2]

  • Incubate the stained slides in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.[2]

  • Briefly rinse the slides in 70% ethanol to remove excess Sudan Black B.[2]

  • Wash the slides thoroughly with PBS or TBS.[2]

  • Mount the coverslip with an aqueous anti-fade mounting medium.[2]

Protocol 2: Optimizing Ligand Immobilization in SPR

This protocol outlines a general workflow for optimizing the amount of ligand immobilized on a sensor chip to maximize signal while minimizing issues like mass transport and steric hindrance.

Materials:

  • SPR sensor chip

  • Immobilization buffers (e.g., activation solution, ligand solution, blocking solution)

  • Running buffer

  • Analyte solution

Procedure:

  • Pre-concentration Test: Perform a pre-concentration test by injecting the ligand over the activated sensor surface to determine the optimal pH for immobilization.

  • Target Immobilization Level: Before starting, estimate the maximum expected response. A good starting point for many experiments is to aim for an immobilization level that will yield a maximum analyte binding response of 50-100 Response Units (RU).[6]

  • Ligand Titration: Perform several small-scale immobilizations with varying concentrations of the ligand or by varying the contact time of the ligand with the activated surface.

  • Blocking: After immobilization, inject a blocking agent (e.g., ethanolamine) to deactivate any remaining active sites on the sensor surface.[4]

  • Binding Test: Inject a known concentration of the analyte over the surfaces with different ligand densities.

  • Analysis: Analyze the resulting sensorgrams. The optimal ligand density should provide a stable baseline, a clear binding response, and dissociation kinetics that are not limited by mass transport. A lower density is often better to ensure accurate kinetic analysis.[6]

Visualizations

TroubleshootingWorkflow Start Poor S/N Ratio CheckSignal Evaluate Signal: High Background or Weak Signal? Start->CheckSignal HighBg High Background CheckSignal->HighBg High Background WeakSig Weak Signal CheckSignal->WeakSig Weak Signal BgCauses Potential Causes: - Autofluorescence - Nonspecific Binding - Reagent Contamination HighBg->BgCauses SigCauses Potential Causes: - Low Reagent Conc. - Poor Sample Quality - Photobleaching WeakSig->SigCauses BgSolutions Solutions: - Use Quenching Agents - Optimize Blocking/Washing - Prepare Fresh Reagents BgCauses->BgSolutions End Improved S/N Ratio BgSolutions->End SigSolutions Solutions: - Titrate Reagents - Use Fresh Samples - Reduce Exposure Time SigCauses->SigSolutions SigSolutions->End

Caption: A workflow for troubleshooting a poor signal-to-noise ratio.

SignalingPathway cluster_membrane Cell Membrane Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activation Ligand This compound Ligand Ligand->Receptor Binding KinaseB Kinase B KinaseA->KinaseB Phosphorylation TF Transcription Factor KinaseB->TF Activation Nucleus Nucleus TF->Nucleus Translocation Response Cellular Response (e.g., Gene Expression) Nucleus->Response

Caption: A hypothetical signaling pathway initiated by this compound ligand binding.

NonspecificBinding cluster_surface Sensor Surface Ligand Immobilized Ligand NS_Site Non-specific Site Analyte1 Analyte Analyte1->Ligand Specific Binding (Signal) Analyte2 Analyte Analyte2->NS_Site Non-specific Binding (Noise) Blocker Blocking Agent (e.g., BSA) Blocker->NS_Site Blocks Site

Caption: Specific vs. non-specific binding on a sensor surface.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio in CH 275 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CH 275 experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and enhance the signal-to-noise ratio (S/N) in your assays, ensuring high-quality and reproducible data. A robust S/N is critical for reliable results.[1]

Troubleshooting Guides

A poor signal-to-noise ratio can manifest as either a high background signal or a weak specific signal. Below are guides to address these common issues.

Issue 1: High Background Signal

High background can obscure the specific signal from your experiment.[1] The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution Relevant Experiment Type(s)
Autofluorescence Use phenol red-free media for fluorescence-based assays.[1] For imaging, use black-walled, clear-bottom microplates to minimize crosstalk.[1] Consider using an autofluorescence quenching protocol, such as with Sudan Black B.[2]Fluorescence Assays
Nonspecific Binding of Reagents Increase the number and duration of wash steps.[1] Optimize the concentration of primary and secondary antibodies via titration.[1][2] Use an appropriate blocking solution (e.g., BSA) for your sample type.[3][4] Adjust the pH of the running buffer to be near the isoelectric point of your analyte to reduce charge-based interactions with the surface.[3]Immunoassays, SPR, Fluorescence Microscopy
Instrumental Noise Reduce the excitation light intensity to the minimum required level.[2] For confocal microscopy, adjust the pinhole to ~1 Airy unit to reject out-of-focus light.[2] Ensure the instrument is properly calibrated and stabilized before starting measurements.[4]Fluorescence Microscopy, SPR, ITC
High Reagent Concentration Titrate all reagents (e.g., detection antibodies, fluorescent probes) to determine the optimal concentration that maximizes signal without increasing background.All Assays
Sample Matrix Effects Prepare fresh reagents and buffers with high-purity water and chemicals.[5] Filter-sterilize solutions to remove particulates.[5] If possible, run a buffer-only control to assess background from the matrix.All Assays
Issue 2: Weak or No Signal

A weak signal can be difficult to distinguish from the background noise.[1]

Potential Cause Recommended Solution Relevant Experiment Type(s)
Suboptimal Reagent Concentration Titrate the concentration of the primary analyte or ligand to ensure it is within the effective range for your assay.[1] Ensure detection reagents are not the limiting factor.[1]All Assays
Insufficient Incubation Time Optimize the incubation time for each step of the assay (e.g., binding, detection).[1]All Assays
Poor Sample Quality Use fresh, active targets and analytes.[6] Spin down samples before use to remove aggregates.[6]SPR, ITC, Binding Assays
Photobleaching Reduce the exposure time to the excitation light.[1] Use an anti-fade mounting medium for imaging-based assays.[1]Fluorescence Microscopy
Low Ligand Density (SPR) Perform titrations during ligand immobilization to find the optimal surface density.[4] High ligand density can cause steric hindrance, reducing signal.[4]SPR
Small Enthalpy Change (ITC) Be cautious when the heat of reaction is small, as this can lead to a low signal-to-noise ratio.[7] Ensure optimal concentrations of both titrant and sample in the cell.[8]ITC

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of noise in biological experiments?

A1: Noise in biological experiments can be broadly categorized into three types:

  • Intrinsic Noise: Stochastic fluctuations inherent in biochemical processes, such as the random nature of molecular interactions.[9][10]

  • Extrinsic Noise: Variations between cells or samples caused by differences in their local environment, cell cycle stage, or component concentrations.[9][10]

  • Instrumental and Environmental Noise: Fluctuations arising from the measurement equipment (e.g., detector noise, light source instability) and the surrounding environment (e.g., temperature variations, mechanical vibrations).[5]

Q2: How can I reduce non-specific binding in my Surface Plasmon Resonance (SPR) experiment?

A2: To minimize non-specific binding (NSB) in SPR, you can:

  • Adjust Buffer pH: Modifying the buffer pH can alter the charge of your analyte and the sensor surface, reducing electrostatic interactions.[3]

  • Use Blocking Agents: Additives like Bovine Serum Albumin (BSA) can be included in the running buffer to block non-specific sites on the sensor surface.[3][4]

  • Increase Salt Concentration: Adding salt (e.g., NaCl) to the buffer can help to disrupt non-specific electrostatic interactions.[3]

  • Add Surfactants: Non-ionic surfactants, like Tween 20, can reduce hydrophobic interactions.[6]

  • Optimize Ligand Density: A very high density of immobilized ligand can sometimes lead to increased NSB.

Q3: My fluorescence signal is very weak. What are the first things I should check?

A3: If you are experiencing a weak fluorescence signal, first check the following:

  • Filter Compatibility: Ensure the excitation and emission filters on your instrument are appropriate for the fluorophore you are using.[2]

  • Reagent Concentrations: Verify that all reagent concentrations, especially your fluorescent probe and target molecule, are at optimal levels.[11]

  • Sample Integrity: Confirm that your sample has not degraded and that the fluorophore has not photobleached.[1]

  • Instrument Settings: Increase the integration time or use a higher sensitivity setting on your detector, but be mindful of also increasing background noise.[12]

Q4: What computational methods can be used to improve the signal-to-noise ratio after data acquisition?

A4: Several computational techniques can be applied to improve the S/N of your data:

  • Signal Averaging: If the experiment can be repeated multiple times, averaging the signals can reduce random noise.[13]

  • Digital Smoothing: Algorithms like moving averages or Gaussian smoothing can reduce high-frequency noise but may also blur sharp features in the signal.[14]

  • Fourier Filtering: This method transforms the signal into the frequency domain, where noise (often appearing at high frequencies) can be identified and filtered out before transforming the signal back to the time domain.[13][14]

Experimental Protocols

Protocol 1: Autofluorescence Quenching with Sudan Black B

This protocol is for reducing autofluorescence in fixed, stained samples for fluorescence microscopy.

Materials:

  • Sudan Black B powder

  • 70% Ethanol

  • 0.2 µm filter

  • Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)

  • Aqueous anti-fade mounting medium

Procedure:

  • Perform your standard immunofluorescence staining protocol for primary and secondary antibodies.[2]

  • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.

  • Filter the Sudan Black B solution through a 0.2 µm filter.[2]

  • Incubate the stained slides in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.[2]

  • Briefly rinse the slides in 70% ethanol to remove excess Sudan Black B.[2]

  • Wash the slides thoroughly with PBS or TBS.[2]

  • Mount the coverslip with an aqueous anti-fade mounting medium.[2]

Protocol 2: Optimizing Ligand Immobilization in SPR

This protocol outlines a general workflow for optimizing the amount of ligand immobilized on a sensor chip to maximize signal while minimizing issues like mass transport and steric hindrance.

Materials:

  • SPR sensor chip

  • Immobilization buffers (e.g., activation solution, ligand solution, blocking solution)

  • Running buffer

  • Analyte solution

Procedure:

  • Pre-concentration Test: Perform a pre-concentration test by injecting the ligand over the activated sensor surface to determine the optimal pH for immobilization.

  • Target Immobilization Level: Before starting, estimate the maximum expected response. A good starting point for many experiments is to aim for an immobilization level that will yield a maximum analyte binding response of 50-100 Response Units (RU).[6]

  • Ligand Titration: Perform several small-scale immobilizations with varying concentrations of the ligand or by varying the contact time of the ligand with the activated surface.

  • Blocking: After immobilization, inject a blocking agent (e.g., ethanolamine) to deactivate any remaining active sites on the sensor surface.[4]

  • Binding Test: Inject a known concentration of the analyte over the surfaces with different ligand densities.

  • Analysis: Analyze the resulting sensorgrams. The optimal ligand density should provide a stable baseline, a clear binding response, and dissociation kinetics that are not limited by mass transport. A lower density is often better to ensure accurate kinetic analysis.[6]

Visualizations

TroubleshootingWorkflow Start Poor S/N Ratio CheckSignal Evaluate Signal: High Background or Weak Signal? Start->CheckSignal HighBg High Background CheckSignal->HighBg High Background WeakSig Weak Signal CheckSignal->WeakSig Weak Signal BgCauses Potential Causes: - Autofluorescence - Nonspecific Binding - Reagent Contamination HighBg->BgCauses SigCauses Potential Causes: - Low Reagent Conc. - Poor Sample Quality - Photobleaching WeakSig->SigCauses BgSolutions Solutions: - Use Quenching Agents - Optimize Blocking/Washing - Prepare Fresh Reagents BgCauses->BgSolutions End Improved S/N Ratio BgSolutions->End SigSolutions Solutions: - Titrate Reagents - Use Fresh Samples - Reduce Exposure Time SigCauses->SigSolutions SigSolutions->End

Caption: A workflow for troubleshooting a poor signal-to-noise ratio.

SignalingPathway cluster_membrane Cell Membrane Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activation Ligand This compound Ligand Ligand->Receptor Binding KinaseB Kinase B KinaseA->KinaseB Phosphorylation TF Transcription Factor KinaseB->TF Activation Nucleus Nucleus TF->Nucleus Translocation Response Cellular Response (e.g., Gene Expression) Nucleus->Response

Caption: A hypothetical signaling pathway initiated by this compound ligand binding.

NonspecificBinding cluster_surface Sensor Surface Ligand Immobilized Ligand NS_Site Non-specific Site Analyte1 Analyte Analyte1->Ligand Specific Binding (Signal) Analyte2 Analyte Analyte2->NS_Site Non-specific Binding (Noise) Blocker Blocking Agent (e.g., BSA) Blocker->NS_Site Blocks Site

Caption: Specific vs. non-specific binding on a sensor surface.

References

CH 275 compatibility with other reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of CH 275, a potent and selective somatostatin (B550006) receptor 1 (sst₁) agonist. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a cyclic peptide analog of somatostatin.[1] It functions as a potent and selective agonist for the somatostatin receptor 1 (sst₁).[1][2] Its selectivity makes it a valuable tool for studying the specific roles of the sst₁ receptor in various signaling pathways.

2. What is the purity and molecular weight of this compound?

The purity of this compound is typically high, often exceeding 98% or 99%.[2] The molecular weight is approximately 1485.8 g/mol .[3]

3. How should this compound be stored?

For long-term storage, this compound should be kept at -20°C for months to years or at -80°C for up to 6 months.[1][2] For short-term storage (days to weeks), it can be stored at 0-4°C.[2] It is recommended to store the compound in a dry, dark environment.[2] Stock solutions should be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month) and protected from moisture and light.[1]

4. How do I dissolve this compound?

This compound is soluble in water up to 0.30 mg/mL.[3] For higher concentration stock solutions, DMSO can be used. If you choose water as the solvent for your stock solution, it is recommended to filter and sterilize it using a 0.22 μm filter before use in cell culture experiments.[1]

5. What are the typical working concentrations for this compound?

The optimal working concentration will vary depending on the specific application and cell type. For in vitro studies, concentrations around 100 nM have been used to activate neprilysin activity in primary neuron-based cell culture systems.[1] For in vivo studies using osmotic pump administration in mice, a concentration of 56 μM has been reported.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

IssuePossible CauseRecommendation
No or low biological activity Improper storage: The peptide may have degraded due to exposure to light, moisture, or improper temperatures.Ensure the compound has been stored according to the supplier's recommendations (-20°C or -80°C, protected from light and moisture).[1][2]
Incorrect concentration: The working concentration may be too low.Perform a dose-response curve to determine the optimal concentration for your experiment.
Incompatible reagents: Components in your assay buffer or cell culture medium may be interfering with the peptide's activity.See the Reagent Compatibility Table below. If possible, simplify your buffer system to identify the interfering component.
Precipitation in stock solution Low solubility in the chosen solvent: The concentration may be too high for the solvent.Try preparing a lower concentration stock solution. For aqueous solutions, ensure the pH is compatible with the peptide's isoelectric point. Gentle warming or sonication may aid in dissolution.
Freeze-thaw cycles: Repeated freezing and thawing can lead to peptide aggregation and precipitation.Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.
Inconsistent results Peptide degradation: The peptide may be degrading in the experimental medium over time.Prepare fresh working solutions for each experiment. For longer experiments, consider the stability of the peptide at the experimental temperature and pH.
Cellular response variability: The expression of sst₁ receptors may vary between cell passages or with cell density.Use cells with consistent passage numbers and seed them at a consistent density for all experiments.

Data Presentation

Receptor Binding and Activity

The following table summarizes the binding affinity (Ki) and functional activity (IC₅₀) of this compound for various human somatostatin receptors.

Receptor SubtypeKi (nM)IC₅₀ (nM)
sst₁ 5230.9
sst₂ >10,000>10,000
sst₃ -345
sst₄ >1,000>1,000
sst₅ >10,000>10,000
Data sourced from MedchemExpress.[1]
Reagent Compatibility

This table provides general guidance on the compatibility of this compound with common laboratory reagents. As this compound is a peptide, these recommendations are based on general principles of peptide chemistry. Specific compatibility should be confirmed experimentally.

Reagent ClassExamplesCompatibilityNotes
Aqueous Buffers PBS, Tris, HEPESGenerally CompatibleThe stability of peptides can be pH-dependent. It is advisable to maintain a pH close to neutral (pH 7.0-7.4) unless otherwise specified.
Organic Solvents DMSO, EthanolCompatible for stock solutionsUse minimal amounts of organic solvents in final assays, as high concentrations can be toxic to cells and may affect protein conformation.
Cell Culture Media DMEM, RPMI-1640Generally CompatibleStandard cell culture media are generally compatible. However, interactions with specific media components have not been extensively studied.
Detergents Triton X-100, Tween 20Use with CautionNon-ionic detergents at low concentrations are likely compatible. Ionic detergents (e.g., SDS) will likely denature the peptide.
Reducing Agents DTT, β-mercaptoethanolPotentially Incompatible This compound is a cyclic peptide containing a disulfide bond.[2] Reducing agents will break this bond, leading to a loss of the peptide's native conformation and biological activity.
Strong Acids/Bases HCl, NaOHIncompatible Exposure to strong acids or bases will likely cause hydrolysis of the peptide bonds and degradation.
Protease Inhibitors Cocktail solutionsRecommendedWhen working with cell lysates or other biological samples containing proteases, the addition of a protease inhibitor cocktail is recommended to prevent degradation of this compound.

Experimental Protocols

Key Experiment: In Vitro Activation of Neprilysin Activity

This protocol is a generalized procedure based on reports of this compound being used in primary neuron-based cell culture systems.[1]

  • Cell Culture: Plate primary hippocampal, cortical, and striatal neurons at a suitable density in appropriate culture plates and maintain in a humidified incubator at 37°C and 5% CO₂.

  • Preparation of this compound Working Solution:

    • Prepare a stock solution of this compound in sterile, nuclease-free water or DMSO.

    • On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 100 nM) in pre-warmed, serum-free cell culture medium.

  • Treatment of Cells:

    • Remove the existing culture medium from the neuronal cells.

    • Add the this compound working solution to the cells.

    • Include appropriate controls, such as a vehicle-only control (medium with the same concentration of the solvent used for the stock solution) and a positive control if available.

  • Incubation: Incubate the cells for the desired period to allow for receptor activation and downstream signaling.

  • Assay for Neprilysin Activity:

    • Following incubation, lyse the cells in a suitable lysis buffer.

    • Measure the neprilysin activity in the cell lysates using a commercially available neprilysin activity assay kit, which typically involves a fluorogenic substrate.

    • Measure fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Quantify the neprilysin activity and compare the results from the this compound-treated cells to the control groups.

Visualizations

Signaling Pathway

sst1_signaling_pathway CH275 This compound sst1 sst₁ Receptor CH275->sst1 binds Gi Gαi/o Protein sst1->Gi activates AC Adenylate Cyclase Gi->AC inhibits GIRK GIRK Channel Gi->GIRK activates Ca_channel Ca²⁺ Channel Gi->Ca_channel inhibits MAPK MAPK Pathway Gi->MAPK activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Cellular_Response Cellular Response (e.g., Inhibition of proliferation, modulation of hormone secretion) PKA->Cellular_Response GIRK->Cellular_Response Ca_channel->Cellular_Response MAPK->Cellular_Response

Caption: Simplified signaling pathway of the sst₁ receptor activated by this compound.

Experimental Workflow

experimental_workflow start Start prepare_cells Prepare and Plate Cells start->prepare_cells prepare_reagents Prepare this compound Working Solution and Controls prepare_cells->prepare_reagents treat_cells Treat Cells with this compound or Vehicle prepare_reagents->treat_cells incubate Incubate for a Defined Period treat_cells->incubate assay Perform Biological Assay (e.g., Neprilysin Activity Assay) incubate->assay analyze Data Acquisition and Analysis assay->analyze end End analyze->end

Caption: General experimental workflow for in vitro studies using this compound.

References

CH 275 compatibility with other reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of CH 275, a potent and selective somatostatin receptor 1 (sst₁) agonist. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a cyclic peptide analog of somatostatin.[1] It functions as a potent and selective agonist for the somatostatin receptor 1 (sst₁).[1][2] Its selectivity makes it a valuable tool for studying the specific roles of the sst₁ receptor in various signaling pathways.

2. What is the purity and molecular weight of this compound?

The purity of this compound is typically high, often exceeding 98% or 99%.[2] The molecular weight is approximately 1485.8 g/mol .[3]

3. How should this compound be stored?

For long-term storage, this compound should be kept at -20°C for months to years or at -80°C for up to 6 months.[1][2] For short-term storage (days to weeks), it can be stored at 0-4°C.[2] It is recommended to store the compound in a dry, dark environment.[2] Stock solutions should be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month) and protected from moisture and light.[1]

4. How do I dissolve this compound?

This compound is soluble in water up to 0.30 mg/mL.[3] For higher concentration stock solutions, DMSO can be used. If you choose water as the solvent for your stock solution, it is recommended to filter and sterilize it using a 0.22 μm filter before use in cell culture experiments.[1]

5. What are the typical working concentrations for this compound?

The optimal working concentration will vary depending on the specific application and cell type. For in vitro studies, concentrations around 100 nM have been used to activate neprilysin activity in primary neuron-based cell culture systems.[1] For in vivo studies using osmotic pump administration in mice, a concentration of 56 μM has been reported.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

IssuePossible CauseRecommendation
No or low biological activity Improper storage: The peptide may have degraded due to exposure to light, moisture, or improper temperatures.Ensure the compound has been stored according to the supplier's recommendations (-20°C or -80°C, protected from light and moisture).[1][2]
Incorrect concentration: The working concentration may be too low.Perform a dose-response curve to determine the optimal concentration for your experiment.
Incompatible reagents: Components in your assay buffer or cell culture medium may be interfering with the peptide's activity.See the Reagent Compatibility Table below. If possible, simplify your buffer system to identify the interfering component.
Precipitation in stock solution Low solubility in the chosen solvent: The concentration may be too high for the solvent.Try preparing a lower concentration stock solution. For aqueous solutions, ensure the pH is compatible with the peptide's isoelectric point. Gentle warming or sonication may aid in dissolution.
Freeze-thaw cycles: Repeated freezing and thawing can lead to peptide aggregation and precipitation.Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.
Inconsistent results Peptide degradation: The peptide may be degrading in the experimental medium over time.Prepare fresh working solutions for each experiment. For longer experiments, consider the stability of the peptide at the experimental temperature and pH.
Cellular response variability: The expression of sst₁ receptors may vary between cell passages or with cell density.Use cells with consistent passage numbers and seed them at a consistent density for all experiments.

Data Presentation

Receptor Binding and Activity

The following table summarizes the binding affinity (Ki) and functional activity (IC₅₀) of this compound for various human somatostatin receptors.

Receptor SubtypeKi (nM)IC₅₀ (nM)
sst₁ 5230.9
sst₂ >10,000>10,000
sst₃ -345
sst₄ >1,000>1,000
sst₅ >10,000>10,000
Data sourced from MedchemExpress.[1]
Reagent Compatibility

This table provides general guidance on the compatibility of this compound with common laboratory reagents. As this compound is a peptide, these recommendations are based on general principles of peptide chemistry. Specific compatibility should be confirmed experimentally.

Reagent ClassExamplesCompatibilityNotes
Aqueous Buffers PBS, Tris, HEPESGenerally CompatibleThe stability of peptides can be pH-dependent. It is advisable to maintain a pH close to neutral (pH 7.0-7.4) unless otherwise specified.
Organic Solvents DMSO, EthanolCompatible for stock solutionsUse minimal amounts of organic solvents in final assays, as high concentrations can be toxic to cells and may affect protein conformation.
Cell Culture Media DMEM, RPMI-1640Generally CompatibleStandard cell culture media are generally compatible. However, interactions with specific media components have not been extensively studied.
Detergents Triton X-100, Tween 20Use with CautionNon-ionic detergents at low concentrations are likely compatible. Ionic detergents (e.g., SDS) will likely denature the peptide.
Reducing Agents DTT, β-mercaptoethanolPotentially Incompatible This compound is a cyclic peptide containing a disulfide bond.[2] Reducing agents will break this bond, leading to a loss of the peptide's native conformation and biological activity.
Strong Acids/Bases HCl, NaOHIncompatible Exposure to strong acids or bases will likely cause hydrolysis of the peptide bonds and degradation.
Protease Inhibitors Cocktail solutionsRecommendedWhen working with cell lysates or other biological samples containing proteases, the addition of a protease inhibitor cocktail is recommended to prevent degradation of this compound.

Experimental Protocols

Key Experiment: In Vitro Activation of Neprilysin Activity

This protocol is a generalized procedure based on reports of this compound being used in primary neuron-based cell culture systems.[1]

  • Cell Culture: Plate primary hippocampal, cortical, and striatal neurons at a suitable density in appropriate culture plates and maintain in a humidified incubator at 37°C and 5% CO₂.

  • Preparation of this compound Working Solution:

    • Prepare a stock solution of this compound in sterile, nuclease-free water or DMSO.

    • On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 100 nM) in pre-warmed, serum-free cell culture medium.

  • Treatment of Cells:

    • Remove the existing culture medium from the neuronal cells.

    • Add the this compound working solution to the cells.

    • Include appropriate controls, such as a vehicle-only control (medium with the same concentration of the solvent used for the stock solution) and a positive control if available.

  • Incubation: Incubate the cells for the desired period to allow for receptor activation and downstream signaling.

  • Assay for Neprilysin Activity:

    • Following incubation, lyse the cells in a suitable lysis buffer.

    • Measure the neprilysin activity in the cell lysates using a commercially available neprilysin activity assay kit, which typically involves a fluorogenic substrate.

    • Measure fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Quantify the neprilysin activity and compare the results from the this compound-treated cells to the control groups.

Visualizations

Signaling Pathway

sst1_signaling_pathway CH275 This compound sst1 sst₁ Receptor CH275->sst1 binds Gi Gαi/o Protein sst1->Gi activates AC Adenylate Cyclase Gi->AC inhibits GIRK GIRK Channel Gi->GIRK activates Ca_channel Ca²⁺ Channel Gi->Ca_channel inhibits MAPK MAPK Pathway Gi->MAPK activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Cellular_Response Cellular Response (e.g., Inhibition of proliferation, modulation of hormone secretion) PKA->Cellular_Response GIRK->Cellular_Response Ca_channel->Cellular_Response MAPK->Cellular_Response

Caption: Simplified signaling pathway of the sst₁ receptor activated by this compound.

Experimental Workflow

experimental_workflow start Start prepare_cells Prepare and Plate Cells start->prepare_cells prepare_reagents Prepare this compound Working Solution and Controls prepare_cells->prepare_reagents treat_cells Treat Cells with this compound or Vehicle prepare_reagents->treat_cells incubate Incubate for a Defined Period treat_cells->incubate assay Perform Biological Assay (e.g., Neprilysin Activity Assay) incubate->assay analyze Data Acquisition and Analysis assay->analyze end End analyze->end

Caption: General experimental workflow for in vitro studies using this compound.

References

Validation & Comparative

Validating the Efficacy of Entinostat (MS-275) In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the in vitro efficacy and mechanism of action of a compound is a critical first step in the evaluation of its therapeutic potential. This guide provides an objective comparison of the Class I histone deacetylase (HDAC) inhibitor, Entinostat (also known as MS-275 and CH 275), with other prominent HDAC inhibitors. The performance of these compounds is supported by experimental data from various cancer cell lines, and detailed protocols for key in vitro assays are provided.

Comparative Analysis of HDAC Inhibitor In Vitro Efficacy

Entinostat is a benzamide (B126) derivative that selectively inhibits Class I HDACs, which play a crucial role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a promising class of anti-cancer agents. To contextualize the efficacy of Entinostat, its in vitro activity is compared with other well-characterized HDAC inhibitors, including the pan-HDAC inhibitors Vorinostat and Panobinostat, and the Class I-selective inhibitor Romidepsin.

The following tables summarize the half-maximal inhibitory concentrations (IC50) of these compounds in various cancer cell lines, providing a quantitative measure of their anti-proliferative activity.

Table 1: Comparative IC50 Values of HDAC Inhibitors in Leukemia and Lymphoma Cell Lines

Cell LineCancer TypeEntinostat (MS-275) IC50Vorinostat IC50Panobinostat IC50Romidepsin IC50
U937Histiocytic Lymphoma~1 µM[1]--5.92 nM[2]
HL-60Acute Promyelocytic Leukemia< 5 µM[3]---
K562Chronic Myelogenous Leukemia41.5 nM - 4.71 µM[3]--8.36 nM[2]
JurkatAcute T-cell Leukemia< 5 µM[3]---
HD-LM2Hodgkin Lymphoma< 1 µM[4]---
L-428Hodgkin Lymphoma< 1 µM[4]---
KARPAS 299Anaplastic Large Cell Lymphoma< 1 µM[4]--0.44 - 3.87 nM[5]
Hut-78Cutaneous T-cell Lymphoma-2.062 µM[6]-0.038 - 6.36 nM[5]
MV4-11Biphenotypic B Myelomonocytic Leukemia-0.636 µM[7]--
DaudiBurkitt's Lymphoma-0.493 µM[7]--

Table 2: Comparative IC50 Values of HDAC Inhibitors in Solid Tumor Cell Lines

Cell LineCancer TypeEntinostat (MS-275) IC50Vorinostat IC50Panobinostat IC50Romidepsin IC50
A2780Ovarian Cancer< 4.71 µM[3]---
Calu-3Lung Adenocarcinoma< 4.71 µM[3]---
HT-29Colorectal Adenocarcinoma< 4.71 µM[3]---
A549Lung Carcinoma5.41 µM[8]1.64 µM[7]30 nM[9]-
MCF-7Breast Adenocarcinoma-0.685 µM[7]--
LNCaPProstate Cancer2.5 - 7.5 µM[10]---
PC-3Prostate Cancer2.5 - 7.5 µM[10]---
SW-982Synovial Sarcoma-8.6 µM[11]0.1 µM[11]-
SW-1353Chondrosarcoma-2.0 µM[11]0.02 µM[11]-

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

HDAC_Inhibition_Pathway cluster_drug Drug Action cluster_cellular Cellular Machinery cluster_gene Gene Expression cluster_outcome Cellular Outcome Entinostat Entinostat (MS-275) HDAC HDAC1/2/3 Entinostat->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Chromatin Chromatin HDAC->Chromatin Condenses AcetylatedHistones Hyperacetylated Histones RelaxedChromatin Relaxed Chromatin AcetylatedHistones->RelaxedChromatin Leads to TSG_exp Increased Transcription RelaxedChromatin->TSG_exp Allows TSG Tumor Suppressor Genes (e.g., p21) Arrest G1 Cell Cycle Arrest TSG_exp->Arrest Apoptosis Apoptosis TSG_exp->Apoptosis

Mechanism of Entinostat Action

Apoptosis_Pathway Entinostat Entinostat (MS-275) Bcl2_BclxL Bcl-2, Bcl-xL (Anti-apoptotic) Entinostat->Bcl2_BclxL Downregulates XIAP XIAP (Apoptosis Inhibitor) Entinostat->XIAP Downregulates Mitochondrion Mitochondrion Bcl2_BclxL->Mitochondrion Inhibits Cytochrome c release Caspase9 Caspase-9 XIAP->Caspase9 Inhibits Caspase3 Caspase-3 XIAP->Caspase3 Inhibits Mitochondrion->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Entinostat-Induced Apoptosis Pathway

Cell_Cycle_Pathway Entinostat Entinostat (MS-275) p21 p21 (CDKN1A) Upregulation Entinostat->p21 CDK4_6 CDK4/6-Cyclin D p21->CDK4_6 Inhibits CDK2 CDK2-Cyclin E p21->CDK2 Inhibits Rb Rb Phosphorylation CDK4_6->Rb CDK2->Rb E2F E2F Release Rb->E2F Inhibits G1_S G1 to S Phase Transition E2F->G1_S Promotes

G1 Cell Cycle Arrest by Entinostat

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cancer Cell Culture treat Treat with HDAC Inhibitors (e.g., Entinostat) start->treat incubate Incubate for 24-72 hours treat->incubate viability Cell Viability (MTS Assay) incubate->viability apoptosis Apoptosis (Annexin V Staining) incubate->apoptosis cell_cycle Cell Cycle (PI Staining) incubate->cell_cycle protein Protein Expression (Western Blot) incubate->protein end End: Data Analysis viability->end apoptosis->end cell_cycle->end protein->end

General In Vitro Experimental Workflow

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below to ensure reproducibility and accurate comparison.

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • 96-well plates

    • Cancer cell lines of interest

    • Complete cell culture medium

    • HDAC inhibitors (Entinostat and alternatives)

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

    • Plate reader capable of measuring absorbance at 490 nm

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.

    • Prepare serial dilutions of the HDAC inhibitors in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

    • Incubate the plate for the desired time period (e.g., 48 or 72 hours).

    • Add 20 µL of MTS reagent to each well.[12]

    • Incubate the plate for 1-4 hours at 37°C.[12]

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from the no-cell control. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the drug concentration.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Materials:

    • 6-well plates

    • Cancer cell lines

    • HDAC inhibitors

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with the desired concentrations of HDAC inhibitors for the specified time.

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

  • Materials:

    • 6-well plates

    • Cancer cell lines

    • HDAC inhibitors

    • PBS

    • 70% cold ethanol (B145695)

    • PI staining solution (containing PI and RNase A)

    • Flow cytometer

  • Protocol:

    • Culture and treat cells with HDAC inhibitors as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect specific proteins in a sample and can be used to assess changes in the expression of proteins involved in signaling pathways affected by HDAC inhibitors.

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • Electrophoresis and transfer apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against acetylated-Histone H3, p21, Bcl-2, XIAP, Caspase-3, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • After treatment with HDAC inhibitors, wash the cells with cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates using a protein assay.

    • Denature equal amounts of protein by boiling in SDS sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control to normalize protein expression.

References

Validating the Efficacy of Entinostat (MS-275) In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the in vitro efficacy and mechanism of action of a compound is a critical first step in the evaluation of its therapeutic potential. This guide provides an objective comparison of the Class I histone deacetylase (HDAC) inhibitor, Entinostat (also known as MS-275 and CH 275), with other prominent HDAC inhibitors. The performance of these compounds is supported by experimental data from various cancer cell lines, and detailed protocols for key in vitro assays are provided.

Comparative Analysis of HDAC Inhibitor In Vitro Efficacy

Entinostat is a benzamide derivative that selectively inhibits Class I HDACs, which play a crucial role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a promising class of anti-cancer agents. To contextualize the efficacy of Entinostat, its in vitro activity is compared with other well-characterized HDAC inhibitors, including the pan-HDAC inhibitors Vorinostat and Panobinostat, and the Class I-selective inhibitor Romidepsin.

The following tables summarize the half-maximal inhibitory concentrations (IC50) of these compounds in various cancer cell lines, providing a quantitative measure of their anti-proliferative activity.

Table 1: Comparative IC50 Values of HDAC Inhibitors in Leukemia and Lymphoma Cell Lines

Cell LineCancer TypeEntinostat (MS-275) IC50Vorinostat IC50Panobinostat IC50Romidepsin IC50
U937Histiocytic Lymphoma~1 µM[1]--5.92 nM[2]
HL-60Acute Promyelocytic Leukemia< 5 µM[3]---
K562Chronic Myelogenous Leukemia41.5 nM - 4.71 µM[3]--8.36 nM[2]
JurkatAcute T-cell Leukemia< 5 µM[3]---
HD-LM2Hodgkin Lymphoma< 1 µM[4]---
L-428Hodgkin Lymphoma< 1 µM[4]---
KARPAS 299Anaplastic Large Cell Lymphoma< 1 µM[4]--0.44 - 3.87 nM[5]
Hut-78Cutaneous T-cell Lymphoma-2.062 µM[6]-0.038 - 6.36 nM[5]
MV4-11Biphenotypic B Myelomonocytic Leukemia-0.636 µM[7]--
DaudiBurkitt's Lymphoma-0.493 µM[7]--

Table 2: Comparative IC50 Values of HDAC Inhibitors in Solid Tumor Cell Lines

Cell LineCancer TypeEntinostat (MS-275) IC50Vorinostat IC50Panobinostat IC50Romidepsin IC50
A2780Ovarian Cancer< 4.71 µM[3]---
Calu-3Lung Adenocarcinoma< 4.71 µM[3]---
HT-29Colorectal Adenocarcinoma< 4.71 µM[3]---
A549Lung Carcinoma5.41 µM[8]1.64 µM[7]30 nM[9]-
MCF-7Breast Adenocarcinoma-0.685 µM[7]--
LNCaPProstate Cancer2.5 - 7.5 µM[10]---
PC-3Prostate Cancer2.5 - 7.5 µM[10]---
SW-982Synovial Sarcoma-8.6 µM[11]0.1 µM[11]-
SW-1353Chondrosarcoma-2.0 µM[11]0.02 µM[11]-

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

HDAC_Inhibition_Pathway cluster_drug Drug Action cluster_cellular Cellular Machinery cluster_gene Gene Expression cluster_outcome Cellular Outcome Entinostat Entinostat (MS-275) HDAC HDAC1/2/3 Entinostat->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Chromatin Chromatin HDAC->Chromatin Condenses AcetylatedHistones Hyperacetylated Histones RelaxedChromatin Relaxed Chromatin AcetylatedHistones->RelaxedChromatin Leads to TSG_exp Increased Transcription RelaxedChromatin->TSG_exp Allows TSG Tumor Suppressor Genes (e.g., p21) Arrest G1 Cell Cycle Arrest TSG_exp->Arrest Apoptosis Apoptosis TSG_exp->Apoptosis

Mechanism of Entinostat Action

Apoptosis_Pathway Entinostat Entinostat (MS-275) Bcl2_BclxL Bcl-2, Bcl-xL (Anti-apoptotic) Entinostat->Bcl2_BclxL Downregulates XIAP XIAP (Apoptosis Inhibitor) Entinostat->XIAP Downregulates Mitochondrion Mitochondrion Bcl2_BclxL->Mitochondrion Inhibits Cytochrome c release Caspase9 Caspase-9 XIAP->Caspase9 Inhibits Caspase3 Caspase-3 XIAP->Caspase3 Inhibits Mitochondrion->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Entinostat-Induced Apoptosis Pathway

Cell_Cycle_Pathway Entinostat Entinostat (MS-275) p21 p21 (CDKN1A) Upregulation Entinostat->p21 CDK4_6 CDK4/6-Cyclin D p21->CDK4_6 Inhibits CDK2 CDK2-Cyclin E p21->CDK2 Inhibits Rb Rb Phosphorylation CDK4_6->Rb CDK2->Rb E2F E2F Release Rb->E2F Inhibits G1_S G1 to S Phase Transition E2F->G1_S Promotes

G1 Cell Cycle Arrest by Entinostat

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cancer Cell Culture treat Treat with HDAC Inhibitors (e.g., Entinostat) start->treat incubate Incubate for 24-72 hours treat->incubate viability Cell Viability (MTS Assay) incubate->viability apoptosis Apoptosis (Annexin V Staining) incubate->apoptosis cell_cycle Cell Cycle (PI Staining) incubate->cell_cycle protein Protein Expression (Western Blot) incubate->protein end End: Data Analysis viability->end apoptosis->end cell_cycle->end protein->end

General In Vitro Experimental Workflow

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below to ensure reproducibility and accurate comparison.

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • 96-well plates

    • Cancer cell lines of interest

    • Complete cell culture medium

    • HDAC inhibitors (Entinostat and alternatives)

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

    • Plate reader capable of measuring absorbance at 490 nm

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.

    • Prepare serial dilutions of the HDAC inhibitors in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

    • Incubate the plate for the desired time period (e.g., 48 or 72 hours).

    • Add 20 µL of MTS reagent to each well.[12]

    • Incubate the plate for 1-4 hours at 37°C.[12]

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from the no-cell control. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the drug concentration.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Materials:

    • 6-well plates

    • Cancer cell lines

    • HDAC inhibitors

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with the desired concentrations of HDAC inhibitors for the specified time.

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

  • Materials:

    • 6-well plates

    • Cancer cell lines

    • HDAC inhibitors

    • PBS

    • 70% cold ethanol

    • PI staining solution (containing PI and RNase A)

    • Flow cytometer

  • Protocol:

    • Culture and treat cells with HDAC inhibitors as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect specific proteins in a sample and can be used to assess changes in the expression of proteins involved in signaling pathways affected by HDAC inhibitors.

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • Electrophoresis and transfer apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against acetylated-Histone H3, p21, Bcl-2, XIAP, Caspase-3, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • After treatment with HDAC inhibitors, wash the cells with cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates using a protein assay.

    • Denature equal amounts of protein by boiling in SDS sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control to normalize protein expression.

References

Navigating the Signaling Pathway Landscape: A Comparative Guide to MS-275 (Entinostat) and Other Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of how small molecules modulate cellular signaling is critical. This guide provides a comprehensive comparison of MS-275 (Entinostat), a selective Class I histone deacetylase (HDAC) inhibitor, with other signaling pathway inhibitors.

Editor's Note: Initial inquiries regarding "CH 275" suggest a potential misidentification. This compound is a peptide agonist for the somatostatin (B550006) receptor 1 (sst1) and does not function as a signaling pathway inhibitor.[1] It is highly probable that the intended compound of interest is MS-275 (Entinostat) , a well-characterized epigenetic modulator with significant effects on various signaling pathways. This guide will focus on MS-275.

MS-275 (Entinostat): A Selective Class I HDAC Inhibitor

MS-275 is a benzamide-based compound that exhibits high selectivity for Class I histone deacetylases, particularly HDAC1, HDAC2, and HDAC3.[2][3] HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, leading to a more compact chromatin structure and transcriptional repression. By inhibiting these enzymes, MS-275 promotes histone hyperacetylation, which relaxes chromatin and alters the expression of genes involved in critical cellular processes such as cell cycle progression, apoptosis, and differentiation.[4]

cluster_0 Cell Nucleus Histone Histone Protein DNA DNA Histone->DNA Compacts Acetyl Acetyl Group Histone->Acetyl Acetylated HDAC HDAC1/2/3 (Class I) Acetyl->HDAC Removes Gene_Repression Gene Repression HDAC->Gene_Repression Leads to Gene_Expression Gene Expression (e.g., p21) HDAC->Gene_Expression Represses MS275 MS-275 (Entinostat) MS275->HDAC Inhibits

Mechanism of MS-275 as a Class I HDAC inhibitor.

Comparative Analysis of HDAC Inhibitor Selectivity

The selectivity profile of an HDAC inhibitor is a crucial determinant of its biological activity and therapeutic window. Unlike pan-HDAC inhibitors such as Vorinostat (SAHA), which target a broad spectrum of HDAC isoforms, MS-275's focused activity on Class I HDACs can lead to a more targeted therapeutic effect with potentially fewer off-target effects.[2]

InhibitorTypeHDAC1HDAC2HDAC3HDAC6HDAC8HDAC10
MS-275 (Entinostat) Class I Selective0.51 µM-1.7 µM>100 µM>100 µM>100 µM
Vorinostat (SAHA) Pan-HDAC0.01 µM0.02 µM0.01 µM0.03 µM0.2 µM0.07 µM
Romidepsin (FK228) Class I Selective1.6 nM3.9 nM36 nM47 nM--
Panobinostat (LBH589) Pan-HDAC3 nM4 nM3 nM14 nM61 nM12 nM
Mocetinostat (MGCD0103) Class I/IV Selective0.34 µM0.82 µM1.5 µM>10 µM>10 µM-

Data presented as IC50 values. Data compiled from multiple sources. Note that assay conditions can vary between studies.

Impact on Key Signaling Pathways

MS-275's influence extends beyond epigenetic modulation, as it significantly affects critical intracellular signaling pathways, notably the PI3K/Akt/mTOR and MAPK/ERK pathways. These pathways are frequently dysregulated in cancer, promoting cell survival, proliferation, and resistance to therapy.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Studies have shown that MS-275 can suppress this pathway, contributing to its anti-cancer effects. In esophageal squamous cell carcinoma and rhabdomyosarcoma cells, MS-275 treatment leads to the downregulation of phosphorylated Akt (p-Akt) and mTOR (p-mTOR), key activated components of the pathway.[1][5]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation MS275 MS-275 MS275->Akt Downregulates (p-Akt) MS275->mTORC1 Downregulates (p-mTOR)

MS-275 inhibits the pro-survival PI3K/Akt/mTOR pathway.
The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, including the ERK pathway, is crucial for transmitting signals from the cell surface to the nucleus to regulate gene expression and prevent apoptosis. The effect of MS-275 on the MAPK pathway can be context-dependent. In some instances, it has been shown to decrease the phosphorylation of ERK, thereby inhibiting the pathway.[5] However, in other contexts, it can reverse changes in MAPK signaling induced by other agents.[6] For example, in rats with convulsion, MS-275 was found to inhibit the p38 MAPK signaling pathway.[7]

GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc) ERK->Transcription Activates Proliferation Proliferation & Survival Transcription->Proliferation MS275 MS-275 MS275->ERK Inhibits (p-ERK) Start Start: Treat Cells with Inhibitor Assay Perform Assay Start->Assay Prolif Cell Proliferation Assay (e.g., MTT) Assay->Prolif Viability HDAC HDAC Activity Assay Assay->HDAC Enzyme Activity Western Western Blot (Pathway Analysis) Assay->Western Protein Expression Readout Data Acquisition (Plate Reader/Imager) Prolif->Readout HDAC->Readout Western->Readout Analysis Data Analysis (IC50, Protein Levels) Readout->Analysis Conclusion Conclusion Analysis->Conclusion

References

Navigating the Signaling Pathway Landscape: A Comparative Guide to MS-275 (Entinostat) and Other Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of how small molecules modulate cellular signaling is critical. This guide provides a comprehensive comparison of MS-275 (Entinostat), a selective Class I histone deacetylase (HDAC) inhibitor, with other signaling pathway inhibitors.

Editor's Note: Initial inquiries regarding "CH 275" suggest a potential misidentification. This compound is a peptide agonist for the somatostatin receptor 1 (sst1) and does not function as a signaling pathway inhibitor.[1] It is highly probable that the intended compound of interest is MS-275 (Entinostat) , a well-characterized epigenetic modulator with significant effects on various signaling pathways. This guide will focus on MS-275.

MS-275 (Entinostat): A Selective Class I HDAC Inhibitor

MS-275 is a benzamide-based compound that exhibits high selectivity for Class I histone deacetylases, particularly HDAC1, HDAC2, and HDAC3.[2][3] HDACs are enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to a more compact chromatin structure and transcriptional repression. By inhibiting these enzymes, MS-275 promotes histone hyperacetylation, which relaxes chromatin and alters the expression of genes involved in critical cellular processes such as cell cycle progression, apoptosis, and differentiation.[4]

cluster_0 Cell Nucleus Histone Histone Protein DNA DNA Histone->DNA Compacts Acetyl Acetyl Group Histone->Acetyl Acetylated HDAC HDAC1/2/3 (Class I) Acetyl->HDAC Removes Gene_Repression Gene Repression HDAC->Gene_Repression Leads to Gene_Expression Gene Expression (e.g., p21) HDAC->Gene_Expression Represses MS275 MS-275 (Entinostat) MS275->HDAC Inhibits

Mechanism of MS-275 as a Class I HDAC inhibitor.

Comparative Analysis of HDAC Inhibitor Selectivity

The selectivity profile of an HDAC inhibitor is a crucial determinant of its biological activity and therapeutic window. Unlike pan-HDAC inhibitors such as Vorinostat (SAHA), which target a broad spectrum of HDAC isoforms, MS-275's focused activity on Class I HDACs can lead to a more targeted therapeutic effect with potentially fewer off-target effects.[2]

InhibitorTypeHDAC1HDAC2HDAC3HDAC6HDAC8HDAC10
MS-275 (Entinostat) Class I Selective0.51 µM-1.7 µM>100 µM>100 µM>100 µM
Vorinostat (SAHA) Pan-HDAC0.01 µM0.02 µM0.01 µM0.03 µM0.2 µM0.07 µM
Romidepsin (FK228) Class I Selective1.6 nM3.9 nM36 nM47 nM--
Panobinostat (LBH589) Pan-HDAC3 nM4 nM3 nM14 nM61 nM12 nM
Mocetinostat (MGCD0103) Class I/IV Selective0.34 µM0.82 µM1.5 µM>10 µM>10 µM-

Data presented as IC50 values. Data compiled from multiple sources. Note that assay conditions can vary between studies.

Impact on Key Signaling Pathways

MS-275's influence extends beyond epigenetic modulation, as it significantly affects critical intracellular signaling pathways, notably the PI3K/Akt/mTOR and MAPK/ERK pathways. These pathways are frequently dysregulated in cancer, promoting cell survival, proliferation, and resistance to therapy.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Studies have shown that MS-275 can suppress this pathway, contributing to its anti-cancer effects. In esophageal squamous cell carcinoma and rhabdomyosarcoma cells, MS-275 treatment leads to the downregulation of phosphorylated Akt (p-Akt) and mTOR (p-mTOR), key activated components of the pathway.[1][5]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation MS275 MS-275 MS275->Akt Downregulates (p-Akt) MS275->mTORC1 Downregulates (p-mTOR)

MS-275 inhibits the pro-survival PI3K/Akt/mTOR pathway.
The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, including the ERK pathway, is crucial for transmitting signals from the cell surface to the nucleus to regulate gene expression and prevent apoptosis. The effect of MS-275 on the MAPK pathway can be context-dependent. In some instances, it has been shown to decrease the phosphorylation of ERK, thereby inhibiting the pathway.[5] However, in other contexts, it can reverse changes in MAPK signaling induced by other agents.[6] For example, in rats with convulsion, MS-275 was found to inhibit the p38 MAPK signaling pathway.[7]

GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc) ERK->Transcription Activates Proliferation Proliferation & Survival Transcription->Proliferation MS275 MS-275 MS275->ERK Inhibits (p-ERK) Start Start: Treat Cells with Inhibitor Assay Perform Assay Start->Assay Prolif Cell Proliferation Assay (e.g., MTT) Assay->Prolif Viability HDAC HDAC Activity Assay Assay->HDAC Enzyme Activity Western Western Blot (Pathway Analysis) Assay->Western Protein Expression Readout Data Acquisition (Plate Reader/Imager) Prolif->Readout HDAC->Readout Western->Readout Analysis Data Analysis (IC50, Protein Levels) Readout->Analysis Conclusion Conclusion Analysis->Conclusion

References

A Comparative Analysis of Entinostat (MS-275) and Alternative HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic modulators, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for a range of diseases, most notably cancer. This guide provides a comparative analysis of Entinostat (also known as MS-275 or CH 275), a selective Class I HDAC inhibitor, against other notable HDAC inhibitors: Vorinostat, Panobinostat, and Romidepsin. This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at their performance, mechanisms of action, and the experimental protocols used for their evaluation.

Performance Data: A Quantitative Comparison

The efficacy of HDAC inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) against various HDAC isoforms. The following table summarizes the available IC50 data for Entinostat and its alternatives, highlighting their distinct selectivity profiles.

CompoundClassHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)
Entinostat (MS-275) Class I selective243453248>100,000>100,000
Vorinostat (SAHA) Pan-HDAC-----
Panobinostat (LBH589) Pan-HDAC-----
Romidepsin (FK228) Class I selective-----

Signaling Pathways and Mechanisms of Action

HDAC inhibitors exert their effects by preventing the removal of acetyl groups from histones and other proteins, leading to changes in gene expression and the modulation of various signaling pathways critical for cell growth, differentiation, and survival.

Entinostat (MS-275): As a selective inhibitor of Class I HDACs (HDAC1, 2, and 3), Entinostat's mechanism is linked to the reactivation of tumor suppressor genes.[1] It has been shown to downregulate the HER2 signaling pathway in gastric cancer and impact the PI3K/Akt pathway.[2][3]

Entinostat_Pathway Entinostat Entinostat (MS-275) HDAC1 HDAC1 Entinostat->HDAC1 inhibits HDAC2 HDAC2 Entinostat->HDAC2 inhibits HDAC3 HDAC3 Entinostat->HDAC3 inhibits HER2 HER2 Downregulation Entinostat->HER2 PI3K_Akt PI3K/Akt Pathway Modulation Entinostat->PI3K_Akt Histones Histones HDAC1->Histones deacetylates HDAC2->Histones deacetylates HDAC3->Histones deacetylates Acetylation Histone Acetylation Histones->Acetylation TSG Tumor Suppressor Gene Expression Acetylation->TSG CellCycle Cell Cycle Arrest TSG->CellCycle Apoptosis Apoptosis TSG->Apoptosis PI3K_Akt->CellCycle PI3K_Akt->Apoptosis

Vorinostat (SAHA): As a pan-HDAC inhibitor, Vorinostat affects a broader range of cellular processes. It has been shown to interfere with the T-cell receptor signaling pathway, as well as the MAPK and JAK-STAT pathways.[4][5][6][7]

Vorinostat_Pathway Vorinostat Vorinostat (SAHA) Pan_HDACs Pan-HDACs Vorinostat->Pan_HDACs inhibits TCR_Signaling T-Cell Receptor Signaling Vorinostat->TCR_Signaling interferes with MAPK_Pathway MAPK Pathway Vorinostat->MAPK_Pathway interferes with JAK_STAT_Pathway JAK-STAT Pathway Vorinostat->JAK_STAT_Pathway interferes with Histone_Acetylation Histone Acetylation Pan_HDACs->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cellular_Effects Cell Cycle Arrest Apoptosis TCR_Signaling->Cellular_Effects MAPK_Pathway->Cellular_Effects JAK_STAT_Pathway->Cellular_Effects Gene_Expression->Cellular_Effects

Panobinostat (LBH589): Also a pan-HDAC inhibitor, Panobinostat has demonstrated potent anti-tumor activity by modulating multiple signaling pathways, including the Akt/FOXM1 and JAK2/STAT3 pathways.[8][9][10][11]

Panobinostat_Pathway Panobinostat Panobinostat (LBH589) Pan_HDACs Pan-HDACs Panobinostat->Pan_HDACs inhibits Akt_FOXM1 Akt/FOXM1 Pathway Panobinostat->Akt_FOXM1 inactivates JAK2_STAT3 JAK2/STAT3 Pathway Panobinostat->JAK2_STAT3 inhibits Histone_Acetylation Histone Acetylation Pan_HDACs->Histone_Acetylation Proliferation Inhibition of Proliferation Histone_Acetylation->Proliferation Apoptosis Induction of Apoptosis Histone_Acetylation->Apoptosis Akt_FOXM1->Proliferation Metastasis Inhibition of Metastasis Akt_FOXM1->Metastasis JAK2_STAT3->Proliferation JAK2_STAT3->Apoptosis

Romidepsin (FK228): A potent, selective Class I HDAC inhibitor, Romidepsin has been shown to target multiple survival signaling pathways, including the PI3K/AKT/mTOR and Wnt/β-catenin pathways.[12][13][14]

Romidepsin_Pathway Romidepsin Romidepsin (FK228) HDAC1_2 HDAC1/2 Romidepsin->HDAC1_2 inhibits PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Romidepsin->PI3K_AKT_mTOR downregulates Wnt_BetaCatenin Wnt/β-catenin Pathway Romidepsin->Wnt_BetaCatenin inhibits Histone_Acetylation Histone Acetylation HDAC1_2->Histone_Acetylation Cell_Cycle_Arrest Cell Cycle Arrest Histone_Acetylation->Cell_Cycle_Arrest Apoptosis Apoptosis Histone_Acetylation->Apoptosis PI3K_AKT_mTOR->Cell_Cycle_Arrest Wnt_BetaCatenin->Cell_Cycle_Arrest

Experimental Protocols

The evaluation of HDAC inhibitors relies on robust and reproducible experimental protocols. A key assay is the measurement of HDAC enzymatic activity.

General Protocol for a Fluorometric HDAC Activity Assay

This protocol outlines the general steps for determining the in vitro potency of HDAC inhibitors using a fluorogenic substrate.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., Entinostat) in a suitable solvent like DMSO.

    • Dilute the HDAC enzyme and the fluorogenic HDAC substrate in assay buffer.

    • Prepare a positive control inhibitor (e.g., Trichostatin A) and a no-enzyme control.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the test compound at various concentrations, and the HDAC enzyme.

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a developer solution, which generates a fluorescent signal from the deacetylated substrate.

    • Incubate for an additional 15-30 minutes at 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).

    • Subtract the background fluorescence (no-enzyme control).

    • Plot the percentage of HDAC inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

HDAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Inhibitor Prepare Inhibitor (e.g., Entinostat) Add_Reagents Add Buffer, Inhibitor, and Enzyme to Plate Prep_Inhibitor->Add_Reagents Prep_Enzyme Prepare HDAC Enzyme Prep_Enzyme->Add_Reagents Prep_Substrate Prepare Fluorogenic Substrate Add_Substrate Add Substrate to Initiate Reaction Prep_Substrate->Add_Substrate Add_Reagents->Add_Substrate Incubate_1 Incubate at 37°C Add_Substrate->Incubate_1 Add_Developer Add Developer to Stop Reaction Incubate_1->Add_Developer Incubate_2 Incubate at 37°C Add_Developer->Incubate_2 Measure_Fluorescence Measure Fluorescence Incubate_2->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

References

A Comparative Analysis of Entinostat (MS-275) and Alternative HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic modulators, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for a range of diseases, most notably cancer. This guide provides a comparative analysis of Entinostat (also known as MS-275 or CH 275), a selective Class I HDAC inhibitor, against other notable HDAC inhibitors: Vorinostat, Panobinostat, and Romidepsin. This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at their performance, mechanisms of action, and the experimental protocols used for their evaluation.

Performance Data: A Quantitative Comparison

The efficacy of HDAC inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) against various HDAC isoforms. The following table summarizes the available IC50 data for Entinostat and its alternatives, highlighting their distinct selectivity profiles.

CompoundClassHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)
Entinostat (MS-275) Class I selective243453248>100,000>100,000
Vorinostat (SAHA) Pan-HDAC-----
Panobinostat (LBH589) Pan-HDAC-----
Romidepsin (FK228) Class I selective-----

Signaling Pathways and Mechanisms of Action

HDAC inhibitors exert their effects by preventing the removal of acetyl groups from histones and other proteins, leading to changes in gene expression and the modulation of various signaling pathways critical for cell growth, differentiation, and survival.

Entinostat (MS-275): As a selective inhibitor of Class I HDACs (HDAC1, 2, and 3), Entinostat's mechanism is linked to the reactivation of tumor suppressor genes.[1] It has been shown to downregulate the HER2 signaling pathway in gastric cancer and impact the PI3K/Akt pathway.[2][3]

Entinostat_Pathway Entinostat Entinostat (MS-275) HDAC1 HDAC1 Entinostat->HDAC1 inhibits HDAC2 HDAC2 Entinostat->HDAC2 inhibits HDAC3 HDAC3 Entinostat->HDAC3 inhibits HER2 HER2 Downregulation Entinostat->HER2 PI3K_Akt PI3K/Akt Pathway Modulation Entinostat->PI3K_Akt Histones Histones HDAC1->Histones deacetylates HDAC2->Histones deacetylates HDAC3->Histones deacetylates Acetylation Histone Acetylation Histones->Acetylation TSG Tumor Suppressor Gene Expression Acetylation->TSG CellCycle Cell Cycle Arrest TSG->CellCycle Apoptosis Apoptosis TSG->Apoptosis PI3K_Akt->CellCycle PI3K_Akt->Apoptosis

Vorinostat (SAHA): As a pan-HDAC inhibitor, Vorinostat affects a broader range of cellular processes. It has been shown to interfere with the T-cell receptor signaling pathway, as well as the MAPK and JAK-STAT pathways.[4][5][6][7]

Vorinostat_Pathway Vorinostat Vorinostat (SAHA) Pan_HDACs Pan-HDACs Vorinostat->Pan_HDACs inhibits TCR_Signaling T-Cell Receptor Signaling Vorinostat->TCR_Signaling interferes with MAPK_Pathway MAPK Pathway Vorinostat->MAPK_Pathway interferes with JAK_STAT_Pathway JAK-STAT Pathway Vorinostat->JAK_STAT_Pathway interferes with Histone_Acetylation Histone Acetylation Pan_HDACs->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cellular_Effects Cell Cycle Arrest Apoptosis TCR_Signaling->Cellular_Effects MAPK_Pathway->Cellular_Effects JAK_STAT_Pathway->Cellular_Effects Gene_Expression->Cellular_Effects

Panobinostat (LBH589): Also a pan-HDAC inhibitor, Panobinostat has demonstrated potent anti-tumor activity by modulating multiple signaling pathways, including the Akt/FOXM1 and JAK2/STAT3 pathways.[8][9][10][11]

Panobinostat_Pathway Panobinostat Panobinostat (LBH589) Pan_HDACs Pan-HDACs Panobinostat->Pan_HDACs inhibits Akt_FOXM1 Akt/FOXM1 Pathway Panobinostat->Akt_FOXM1 inactivates JAK2_STAT3 JAK2/STAT3 Pathway Panobinostat->JAK2_STAT3 inhibits Histone_Acetylation Histone Acetylation Pan_HDACs->Histone_Acetylation Proliferation Inhibition of Proliferation Histone_Acetylation->Proliferation Apoptosis Induction of Apoptosis Histone_Acetylation->Apoptosis Akt_FOXM1->Proliferation Metastasis Inhibition of Metastasis Akt_FOXM1->Metastasis JAK2_STAT3->Proliferation JAK2_STAT3->Apoptosis

Romidepsin (FK228): A potent, selective Class I HDAC inhibitor, Romidepsin has been shown to target multiple survival signaling pathways, including the PI3K/AKT/mTOR and Wnt/β-catenin pathways.[12][13][14]

Romidepsin_Pathway Romidepsin Romidepsin (FK228) HDAC1_2 HDAC1/2 Romidepsin->HDAC1_2 inhibits PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Romidepsin->PI3K_AKT_mTOR downregulates Wnt_BetaCatenin Wnt/β-catenin Pathway Romidepsin->Wnt_BetaCatenin inhibits Histone_Acetylation Histone Acetylation HDAC1_2->Histone_Acetylation Cell_Cycle_Arrest Cell Cycle Arrest Histone_Acetylation->Cell_Cycle_Arrest Apoptosis Apoptosis Histone_Acetylation->Apoptosis PI3K_AKT_mTOR->Cell_Cycle_Arrest Wnt_BetaCatenin->Cell_Cycle_Arrest

Experimental Protocols

The evaluation of HDAC inhibitors relies on robust and reproducible experimental protocols. A key assay is the measurement of HDAC enzymatic activity.

General Protocol for a Fluorometric HDAC Activity Assay

This protocol outlines the general steps for determining the in vitro potency of HDAC inhibitors using a fluorogenic substrate.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., Entinostat) in a suitable solvent like DMSO.

    • Dilute the HDAC enzyme and the fluorogenic HDAC substrate in assay buffer.

    • Prepare a positive control inhibitor (e.g., Trichostatin A) and a no-enzyme control.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the test compound at various concentrations, and the HDAC enzyme.

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a developer solution, which generates a fluorescent signal from the deacetylated substrate.

    • Incubate for an additional 15-30 minutes at 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).

    • Subtract the background fluorescence (no-enzyme control).

    • Plot the percentage of HDAC inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

HDAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Inhibitor Prepare Inhibitor (e.g., Entinostat) Add_Reagents Add Buffer, Inhibitor, and Enzyme to Plate Prep_Inhibitor->Add_Reagents Prep_Enzyme Prepare HDAC Enzyme Prep_Enzyme->Add_Reagents Prep_Substrate Prepare Fluorogenic Substrate Add_Substrate Add Substrate to Initiate Reaction Prep_Substrate->Add_Substrate Add_Reagents->Add_Substrate Incubate_1 Incubate at 37°C Add_Substrate->Incubate_1 Add_Developer Add Developer to Stop Reaction Incubate_1->Add_Developer Incubate_2 Incubate at 37°C Add_Developer->Incubate_2 Measure_Fluorescence Measure Fluorescence Incubate_2->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

References

Part 1: MS-275 (Entinostat) - A Class I HDAC Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

In the field of molecular biology and drug development, the reproducibility of experimental results is paramount for scientific progress. This guide provides a comparative overview of the experimental data and methodologies for two distinct compounds that may be referred to by similar nomenclature: MS-275 (Entinostat), a histone deacetylase (HDAC) inhibitor, and CH 275, a somatostatin (B550006) receptor agonist. The objective is to offer researchers, scientists, and drug development professionals a clear and structured reference to facilitate the replication and extension of key experimental findings.

MS-275, also known as Entinostat (B1683978), is a synthetic benzamide (B126) derivative that selectively inhibits Class I histone deacetylases (HDACs), which are crucial regulators of gene expression.[1] Its anti-tumor activity has been demonstrated in a variety of cancer models, where it induces cell cycle arrest, differentiation, and apoptosis.[2]

Comparative Efficacy of MS-275 Across Cancer Cell Lines

The anti-proliferative activity of MS-275 has been quantified in numerous cancer cell lines, with its half-maximal inhibitory concentration (IC50) showing variability depending on the cell type. This variability underscores the importance of cell-specific context in the action of MS-275.

Cell LineCancer TypeIC50 (µM)Reference
A2780Ovarian Carcinoma0.0415 - 0.2[3]
Calu-3Lung Carcinoma0.1 - 0.5[3]
HL-60Promyelocytic Leukemia0.1 - 0.5[3]
K562Chronic Myelogenous Leukemia0.1 - 0.5[3]
HT-29Colorectal Adenocarcinoma0.5 - 1.0[3]
HCT-15Colorectal Adenocarcinoma> 1.0[3]
A549Lung Carcinoma5.41[4]
D283Medulloblastoma0.05[5]
HD-LM2Hodgkin Lymphoma< 1.0[1]
L-428Hodgkin Lymphoma< 1.0[1]
KARPAS 299Anaplastic Large Cell Lymphoma< 1.0[1]
Inhibitory Activity Against HDAC Isoforms

MS-275 exhibits selectivity for Class I HDACs, which is a key aspect of its mechanism of action.

HDAC IsoformIC50 (nM)Reference
HDAC1243[4]
HDAC2453[4]
HDAC3248[4]
Experimental Protocols

Reproducibility of the following key experiments is crucial for validating the effects of MS-275.

1. Cell Viability Assay (MTS Assay)

This protocol is used to determine the dose-dependent effect of MS-275 on the proliferation of cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5 x 10³ cells per well and culture for 24 hours.

  • Treatment: Treat the cells with various concentrations of MS-275 (e.g., 0.1 to 10 µM) for 72 hours. Include a vehicle control (DMSO).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the log of the drug concentration against the percentage of growth inhibition.[1]

2. Western Blot for Histone H3 Acetylation

This experiment is designed to confirm the mechanism of action of MS-275 by detecting changes in histone acetylation.

  • Cell Lysis: Treat cells with MS-275 for a specified time (e.g., 24 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and HDAC inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a 15% polyacrylamide gel. Due to the small size of histones, a higher percentage gel is recommended for better resolution.

  • Protein Transfer: Transfer the separated proteins to a 0.2 µm pore size nitrocellulose membrane to ensure optimal capture of the low molecular weight histones.[6]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against acetylated-Histone H3 (Ac-H3) overnight at 4°C. A parallel blot should be incubated with an antibody against total Histone H3 as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize the Ac-H3 signal to the total H3 signal to determine the fold change in acetylation.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of MS-275 and a typical experimental workflow for its evaluation.

MS275_Mechanism MS275 MS-275 (Entinostat) HDAC1_3 HDAC1/3 MS275->HDAC1_3 Inhibition Histones Histone Proteins HDAC1_3->Histones Deacetylation Acetylation Increased Histone Acetylation Histones->Acetylation Chromatin Relaxed Chromatin Structure Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression p21 p21 (CDKN1A) Upregulation Gene_Expression->p21 Apoptosis Apoptosis Gene_Expression->Apoptosis CellCycleArrest Cell Cycle Arrest (G1/S) p21->CellCycleArrest

Mechanism of action of MS-275 (Entinostat).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CellCulture Cancer Cell Lines Treatment Treat with MS-275 (Dose-Response) CellCulture->Treatment ViabilityAssay Cell Viability Assay (e.g., MTS) Treatment->ViabilityAssay WesternBlot Western Blot for Ac-H3 and p21 Treatment->WesternBlot IC50 Determine IC50 ViabilityAssay->IC50 MechanismConfirm Confirm Mechanism WesternBlot->MechanismConfirm Xenograft Establish Tumor Xenograft (e.g., Nude Mice) DrugAdmin Administer MS-275 Xenograft->DrugAdmin TumorMeasurement Monitor Tumor Growth DrugAdmin->TumorMeasurement Efficacy Assess Anti-Tumor Efficacy TumorMeasurement->Efficacy

Experimental workflow for evaluating MS-275.

Part 2: this compound - A Somatostatin Receptor 1 (sst1) Agonist

This compound is a peptide analog of somatostatin that acts as a potent and selective agonist for the somatostatin receptor 1 (sst1).[7] It is being investigated for its potential therapeutic role in Alzheimer's disease due to its ability to upregulate neprilysin, a key enzyme in the degradation of amyloid-β peptides.[7]

Comparative Binding Affinity of this compound for Somatostatin Receptors

The selectivity of this compound for sst1 is a defining characteristic of its pharmacological profile. The binding affinity (Ki) and half-maximal inhibitory concentration (IC50) for various human somatostatin receptors are summarized below.

Receptor SubtypeKi (nM)IC50 (nM)Reference
sst15230.9[7]
sst2->10,000[7]
sst3-345[7]
sst4->1,000[7]
sst5->10,000[7]
Experimental Protocols

The following protocols are fundamental for assessing the activity and selectivity of this compound.

1. Radioligand Binding Assay for Receptor Affinity

This assay determines the binding affinity of this compound to different somatostatin receptor subtypes.

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing a specific human somatostatin receptor subtype (e.g., CHO-K1 cells).[8]

  • Binding Reaction: In a 96-well filter plate, incubate the cell membranes with a radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-somatostatin-14) and increasing concentrations of unlabeled this compound.[8]

  • Incubation and Filtration: Incubate the mixture to allow for competitive binding. After incubation, rapidly filter the contents of each well and wash to separate bound from free radioligand.

  • Data Acquisition: Measure the radioactivity of the filters using a gamma counter.

  • Analysis: Plot the percentage of specific binding against the concentration of this compound to generate a competition curve. Calculate the IC50 and Ki values from this curve.[8]

2. Neprilysin Activity Assay

This fluorimetric assay measures the effect of this compound on the enzymatic activity of neprilysin.

  • Sample Preparation: Homogenize tissue samples (e.g., brain tissue from an Alzheimer's disease mouse model) or cell lysates in an ice-cold assay buffer containing protease inhibitors. Centrifuge to collect the supernatant containing the enzyme.

  • Reaction Setup: In a 96-well plate, add the sample and a neprilysin substrate (e.g., a FRET-based substrate that fluoresces upon cleavage). For the experimental group, pre-incubate the sample with this compound (e.g., 100 nM).[7][9]

  • Kinetic Measurement: Measure the fluorescence (e.g., λex = 330 nm/λem = 430 nm) in kinetic mode at 37°C for 1-2 hours.

  • Data Analysis: Calculate the rate of substrate cleavage from the linear portion of the kinetic curve. Compare the neprilysin activity in this compound-treated samples to untreated controls to determine the effect of the compound. A standard curve with a known amount of the fluorescent product should be used for quantification.

Signaling Pathway and Logical Relationships

The diagrams below illustrate the proposed therapeutic mechanism of this compound in the context of Alzheimer's disease and the logical flow of its preclinical evaluation.

CH275_Mechanism CH275 This compound sst1 Somatostatin Receptor 1 (sst1) CH275->sst1 Agonist Binding Signaling Intracellular Signaling Cascade sst1->Signaling Neprilysin_exp Increased Neprilysin (NEP) Expression Signaling->Neprilysin_exp Neprilysin_act Increased NEP Activity Neprilysin_exp->Neprilysin_act Abeta_clearance Enhanced Aβ Clearance Neprilysin_act->Abeta_clearance Abeta Amyloid-β (Aβ) Peptides Abeta->Abeta_clearance Degradation Plaque_reduction Reduced Aβ Plaque Load Abeta_clearance->Plaque_reduction

Proposed mechanism of this compound in Alzheimer's disease.

CH275_Evaluation_Flow cluster_biochemical Biochemical and In Vitro Characterization cluster_invivo In Vivo Validation BindingAssay Receptor Binding Assay (sst1-5) Selectivity Determine Ki and IC50 for Receptor Selectivity BindingAssay->Selectivity CellCulture Neuronal Cell Culture NEPActivityAssay Neprilysin Activity Assay CellCulture->NEPActivityAssay FunctionalEffect Confirm Upregulation of NEP Activity NEPActivityAssay->FunctionalEffect AD_Model Alzheimer's Disease Animal Model CH275_Admin Administer this compound AD_Model->CH275_Admin TissueAnalysis Analyze Brain Tissue for Aβ Plaques and NEP Levels CH275_Admin->TissueAnalysis TherapeuticPotential Assess Therapeutic Potential TissueAnalysis->TherapeuticPotential

Preclinical evaluation workflow for this compound.

References

Part 1: MS-275 (Entinostat) - A Class I HDAC Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

In the field of molecular biology and drug development, the reproducibility of experimental results is paramount for scientific progress. This guide provides a comparative overview of the experimental data and methodologies for two distinct compounds that may be referred to by similar nomenclature: MS-275 (Entinostat), a histone deacetylase (HDAC) inhibitor, and CH 275, a somatostatin receptor agonist. The objective is to offer researchers, scientists, and drug development professionals a clear and structured reference to facilitate the replication and extension of key experimental findings.

MS-275, also known as Entinostat, is a synthetic benzamide derivative that selectively inhibits Class I histone deacetylases (HDACs), which are crucial regulators of gene expression.[1] Its anti-tumor activity has been demonstrated in a variety of cancer models, where it induces cell cycle arrest, differentiation, and apoptosis.[2]

Comparative Efficacy of MS-275 Across Cancer Cell Lines

The anti-proliferative activity of MS-275 has been quantified in numerous cancer cell lines, with its half-maximal inhibitory concentration (IC50) showing variability depending on the cell type. This variability underscores the importance of cell-specific context in the action of MS-275.

Cell LineCancer TypeIC50 (µM)Reference
A2780Ovarian Carcinoma0.0415 - 0.2[3]
Calu-3Lung Carcinoma0.1 - 0.5[3]
HL-60Promyelocytic Leukemia0.1 - 0.5[3]
K562Chronic Myelogenous Leukemia0.1 - 0.5[3]
HT-29Colorectal Adenocarcinoma0.5 - 1.0[3]
HCT-15Colorectal Adenocarcinoma> 1.0[3]
A549Lung Carcinoma5.41[4]
D283Medulloblastoma0.05[5]
HD-LM2Hodgkin Lymphoma< 1.0[1]
L-428Hodgkin Lymphoma< 1.0[1]
KARPAS 299Anaplastic Large Cell Lymphoma< 1.0[1]
Inhibitory Activity Against HDAC Isoforms

MS-275 exhibits selectivity for Class I HDACs, which is a key aspect of its mechanism of action.

HDAC IsoformIC50 (nM)Reference
HDAC1243[4]
HDAC2453[4]
HDAC3248[4]
Experimental Protocols

Reproducibility of the following key experiments is crucial for validating the effects of MS-275.

1. Cell Viability Assay (MTS Assay)

This protocol is used to determine the dose-dependent effect of MS-275 on the proliferation of cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5 x 10³ cells per well and culture for 24 hours.

  • Treatment: Treat the cells with various concentrations of MS-275 (e.g., 0.1 to 10 µM) for 72 hours. Include a vehicle control (DMSO).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the log of the drug concentration against the percentage of growth inhibition.[1]

2. Western Blot for Histone H3 Acetylation

This experiment is designed to confirm the mechanism of action of MS-275 by detecting changes in histone acetylation.

  • Cell Lysis: Treat cells with MS-275 for a specified time (e.g., 24 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and HDAC inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a 15% polyacrylamide gel. Due to the small size of histones, a higher percentage gel is recommended for better resolution.

  • Protein Transfer: Transfer the separated proteins to a 0.2 µm pore size nitrocellulose membrane to ensure optimal capture of the low molecular weight histones.[6]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against acetylated-Histone H3 (Ac-H3) overnight at 4°C. A parallel blot should be incubated with an antibody against total Histone H3 as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize the Ac-H3 signal to the total H3 signal to determine the fold change in acetylation.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of MS-275 and a typical experimental workflow for its evaluation.

MS275_Mechanism MS275 MS-275 (Entinostat) HDAC1_3 HDAC1/3 MS275->HDAC1_3 Inhibition Histones Histone Proteins HDAC1_3->Histones Deacetylation Acetylation Increased Histone Acetylation Histones->Acetylation Chromatin Relaxed Chromatin Structure Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression p21 p21 (CDKN1A) Upregulation Gene_Expression->p21 Apoptosis Apoptosis Gene_Expression->Apoptosis CellCycleArrest Cell Cycle Arrest (G1/S) p21->CellCycleArrest

Mechanism of action of MS-275 (Entinostat).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CellCulture Cancer Cell Lines Treatment Treat with MS-275 (Dose-Response) CellCulture->Treatment ViabilityAssay Cell Viability Assay (e.g., MTS) Treatment->ViabilityAssay WesternBlot Western Blot for Ac-H3 and p21 Treatment->WesternBlot IC50 Determine IC50 ViabilityAssay->IC50 MechanismConfirm Confirm Mechanism WesternBlot->MechanismConfirm Xenograft Establish Tumor Xenograft (e.g., Nude Mice) DrugAdmin Administer MS-275 Xenograft->DrugAdmin TumorMeasurement Monitor Tumor Growth DrugAdmin->TumorMeasurement Efficacy Assess Anti-Tumor Efficacy TumorMeasurement->Efficacy

Experimental workflow for evaluating MS-275.

Part 2: this compound - A Somatostatin Receptor 1 (sst1) Agonist

This compound is a peptide analog of somatostatin that acts as a potent and selective agonist for the somatostatin receptor 1 (sst1).[7] It is being investigated for its potential therapeutic role in Alzheimer's disease due to its ability to upregulate neprilysin, a key enzyme in the degradation of amyloid-β peptides.[7]

Comparative Binding Affinity of this compound for Somatostatin Receptors

The selectivity of this compound for sst1 is a defining characteristic of its pharmacological profile. The binding affinity (Ki) and half-maximal inhibitory concentration (IC50) for various human somatostatin receptors are summarized below.

Receptor SubtypeKi (nM)IC50 (nM)Reference
sst15230.9[7]
sst2->10,000[7]
sst3-345[7]
sst4->1,000[7]
sst5->10,000[7]
Experimental Protocols

The following protocols are fundamental for assessing the activity and selectivity of this compound.

1. Radioligand Binding Assay for Receptor Affinity

This assay determines the binding affinity of this compound to different somatostatin receptor subtypes.

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing a specific human somatostatin receptor subtype (e.g., CHO-K1 cells).[8]

  • Binding Reaction: In a 96-well filter plate, incubate the cell membranes with a radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-somatostatin-14) and increasing concentrations of unlabeled this compound.[8]

  • Incubation and Filtration: Incubate the mixture to allow for competitive binding. After incubation, rapidly filter the contents of each well and wash to separate bound from free radioligand.

  • Data Acquisition: Measure the radioactivity of the filters using a gamma counter.

  • Analysis: Plot the percentage of specific binding against the concentration of this compound to generate a competition curve. Calculate the IC50 and Ki values from this curve.[8]

2. Neprilysin Activity Assay

This fluorimetric assay measures the effect of this compound on the enzymatic activity of neprilysin.

  • Sample Preparation: Homogenize tissue samples (e.g., brain tissue from an Alzheimer's disease mouse model) or cell lysates in an ice-cold assay buffer containing protease inhibitors. Centrifuge to collect the supernatant containing the enzyme.

  • Reaction Setup: In a 96-well plate, add the sample and a neprilysin substrate (e.g., a FRET-based substrate that fluoresces upon cleavage). For the experimental group, pre-incubate the sample with this compound (e.g., 100 nM).[7][9]

  • Kinetic Measurement: Measure the fluorescence (e.g., λex = 330 nm/λem = 430 nm) in kinetic mode at 37°C for 1-2 hours.

  • Data Analysis: Calculate the rate of substrate cleavage from the linear portion of the kinetic curve. Compare the neprilysin activity in this compound-treated samples to untreated controls to determine the effect of the compound. A standard curve with a known amount of the fluorescent product should be used for quantification.

Signaling Pathway and Logical Relationships

The diagrams below illustrate the proposed therapeutic mechanism of this compound in the context of Alzheimer's disease and the logical flow of its preclinical evaluation.

CH275_Mechanism CH275 This compound sst1 Somatostatin Receptor 1 (sst1) CH275->sst1 Agonist Binding Signaling Intracellular Signaling Cascade sst1->Signaling Neprilysin_exp Increased Neprilysin (NEP) Expression Signaling->Neprilysin_exp Neprilysin_act Increased NEP Activity Neprilysin_exp->Neprilysin_act Abeta_clearance Enhanced Aβ Clearance Neprilysin_act->Abeta_clearance Abeta Amyloid-β (Aβ) Peptides Abeta->Abeta_clearance Degradation Plaque_reduction Reduced Aβ Plaque Load Abeta_clearance->Plaque_reduction

Proposed mechanism of this compound in Alzheimer's disease.

CH275_Evaluation_Flow cluster_biochemical Biochemical and In Vitro Characterization cluster_invivo In Vivo Validation BindingAssay Receptor Binding Assay (sst1-5) Selectivity Determine Ki and IC50 for Receptor Selectivity BindingAssay->Selectivity CellCulture Neuronal Cell Culture NEPActivityAssay Neprilysin Activity Assay CellCulture->NEPActivityAssay FunctionalEffect Confirm Upregulation of NEP Activity NEPActivityAssay->FunctionalEffect AD_Model Alzheimer's Disease Animal Model CH275_Admin Administer this compound AD_Model->CH275_Admin TissueAnalysis Analyze Brain Tissue for Aβ Plaques and NEP Levels CH275_Admin->TissueAnalysis TherapeuticPotential Assess Therapeutic Potential TissueAnalysis->TherapeuticPotential

Preclinical evaluation workflow for this compound.

References

Unveiling the Differential Activity of CH 275: A Comparative Analysis in Cancer and Normal Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A novel anti-cancer agent, designated as Compound 275# (CH 275), has demonstrated significant cytotoxic effects against colorectal cancer (CRC) cells while exhibiting lower toxicity in normal cells. This guide provides a comparative analysis of this compound activity in different cell lines, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

Compound 275#, chemically identified as N-(3-(5,7-dimethylbenzo[d]oxazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide, exerts its anti-cancer effects by inducing mitochondria-mediated intrinsic apoptosis and autophagy. This process is triggered by the intracellular accumulation of reactive oxygen species (ROS), leading to cancer cell death.

Comparative Cytotoxicity of this compound

The inhibitory effect of this compound on cell viability was evaluated in two human colorectal cancer cell lines, HCT116 and HCT8, and a normal human colonic epithelial cell line, FHC. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using an MTT assay.

Cell LineCell TypeIC50 (µM)[1][2]
HCT116Colorectal Carcinoma6.8 µM
HCT8Colorectal Carcinoma7.5 µM
FHCNormal Colonic Epithelium> 50 µM

The data clearly indicates that this compound is significantly more potent against the two colorectal cancer cell lines compared to the normal colonic epithelial cell line, suggesting a therapeutic window for this compound.

Induction of Apoptosis

To further quantify the pro-apoptotic activity of this compound, HCT116 and HCT8 cells were treated with varying concentrations of the compound for 24 hours and analyzed by flow cytometry using an Annexin V-FITC/PI assay.

Cell LineThis compound Concentration (µM)Percentage of Apoptotic Cells (Annexin V positive)[1]
HCT11653.83%
HCT1161045.7%
HCT1162099.6%
HCT854.76%
HCT81052.3%
HCT82099.9%

These results demonstrate a dose-dependent increase in apoptosis in both cancer cell lines upon treatment with this compound.

Signaling Pathway of this compound

This compound's mechanism of action involves the accumulation of ROS, which in turn triggers a cascade of events leading to programmed cell death.

CH275_Signaling_Pathway CH275 This compound ROS ↑ Reactive Oxygen Species (ROS) CH275->ROS induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria causes Autophagy Autophagy Initiation ROS->Autophagy initiates Apoptosis Intrinsic Apoptosis Mitochondria->Apoptosis triggers

Caption: Signaling pathway of this compound in cancer cells.

Experimental Workflow

The cross-validation of this compound activity followed a systematic workflow to ensure reliable and reproducible results.

Experimental_Workflow cluster_prep Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis Cell_Culture Culture HCT116, HCT8, & FHC cell lines Treatment Treat cells with varying concentrations of this compound Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability (IC50) Treatment->MTT_Assay Apoptosis_Assay Annexin V-FITC/PI Assay for Apoptosis Treatment->Apoptosis_Assay Data_Quantification Quantify IC50 values & percentage of apoptotic cells MTT_Assay->Data_Quantification Apoptosis_Assay->Data_Quantification Comparison Compare activity between cancer and normal cell lines Data_Quantification->Comparison

Caption: Experimental workflow for this compound validation.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to determine the cytotoxicity of this compound by measuring the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Annexin V-FITC/PI Apoptosis Assay

This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[3][4]

  • Data Analysis: Determine the percentage of cells in different populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).

References

Unveiling the Differential Activity of CH 275: A Comparative Analysis in Cancer and Normal Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A novel anti-cancer agent, designated as Compound 275# (CH 275), has demonstrated significant cytotoxic effects against colorectal cancer (CRC) cells while exhibiting lower toxicity in normal cells. This guide provides a comparative analysis of this compound activity in different cell lines, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

Compound 275#, chemically identified as N-(3-(5,7-dimethylbenzo[d]oxazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide, exerts its anti-cancer effects by inducing mitochondria-mediated intrinsic apoptosis and autophagy. This process is triggered by the intracellular accumulation of reactive oxygen species (ROS), leading to cancer cell death.

Comparative Cytotoxicity of this compound

The inhibitory effect of this compound on cell viability was evaluated in two human colorectal cancer cell lines, HCT116 and HCT8, and a normal human colonic epithelial cell line, FHC. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using an MTT assay.

Cell LineCell TypeIC50 (µM)[1][2]
HCT116Colorectal Carcinoma6.8 µM
HCT8Colorectal Carcinoma7.5 µM
FHCNormal Colonic Epithelium> 50 µM

The data clearly indicates that this compound is significantly more potent against the two colorectal cancer cell lines compared to the normal colonic epithelial cell line, suggesting a therapeutic window for this compound.

Induction of Apoptosis

To further quantify the pro-apoptotic activity of this compound, HCT116 and HCT8 cells were treated with varying concentrations of the compound for 24 hours and analyzed by flow cytometry using an Annexin V-FITC/PI assay.

Cell LineThis compound Concentration (µM)Percentage of Apoptotic Cells (Annexin V positive)[1]
HCT11653.83%
HCT1161045.7%
HCT1162099.6%
HCT854.76%
HCT81052.3%
HCT82099.9%

These results demonstrate a dose-dependent increase in apoptosis in both cancer cell lines upon treatment with this compound.

Signaling Pathway of this compound

This compound's mechanism of action involves the accumulation of ROS, which in turn triggers a cascade of events leading to programmed cell death.

CH275_Signaling_Pathway CH275 This compound ROS ↑ Reactive Oxygen Species (ROS) CH275->ROS induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria causes Autophagy Autophagy Initiation ROS->Autophagy initiates Apoptosis Intrinsic Apoptosis Mitochondria->Apoptosis triggers

Caption: Signaling pathway of this compound in cancer cells.

Experimental Workflow

The cross-validation of this compound activity followed a systematic workflow to ensure reliable and reproducible results.

Experimental_Workflow cluster_prep Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis Cell_Culture Culture HCT116, HCT8, & FHC cell lines Treatment Treat cells with varying concentrations of this compound Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability (IC50) Treatment->MTT_Assay Apoptosis_Assay Annexin V-FITC/PI Assay for Apoptosis Treatment->Apoptosis_Assay Data_Quantification Quantify IC50 values & percentage of apoptotic cells MTT_Assay->Data_Quantification Apoptosis_Assay->Data_Quantification Comparison Compare activity between cancer and normal cell lines Data_Quantification->Comparison

Caption: Experimental workflow for this compound validation.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to determine the cytotoxicity of this compound by measuring the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Annexin V-FITC/PI Apoptosis Assay

This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[3][4]

  • Data Analysis: Determine the percentage of cells in different populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).

References

In Vivo Therapeutic Potential of Somatostatin Receptor Agonists in Alzheimer's Disease: A Comparative Guide to CH 275 and NNC 26-9100

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of two somatostatin (B550006) receptor agonists, CH 275 and NNC 26-9100, in the context of Alzheimer's disease. The comparison focuses on their mechanism of action, supported by experimental data, to offer insights for further research and development.

Introduction: Targeting Somatostatin Receptors for Alzheimer's Therapy

Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain. A key enzyme responsible for the degradation of Aβ is Neprilysin (NEP). Somatostatin, a neuropeptide, has been shown to regulate NEP activity through its receptors (sst1-5). Consequently, agonists targeting these receptors present a promising therapeutic strategy for enhancing Aβ clearance. This guide examines a selective somatostatin receptor subtype 1 (sst1) agonist, this compound, and a selective somatostatin receptor subtype 4 (sst4) agonist, NNC 26-9100. Research suggests that sst1 and sst4 receptors may redundantly regulate NEP, making a comparison of their selective agonists valuable for therapeutic development.

This compound: A Selective sst1 Agonist

This compound is a peptide analog of somatostatin that acts as a potent and selective agonist for the sst1 receptor.[1] Its therapeutic potential in Alzheimer's disease is predicated on its ability to enhance the activity of the Aβ-degrading enzyme, NEP.

Mechanism of Action

This compound binds to and activates the sst1 receptor, which in turn is believed to upregulate the expression and/or activity of NEP. Increased NEP activity leads to enhanced degradation of Aβ peptides, thereby reducing their accumulation and mitigating their neurotoxic effects.

Preclinical Data
  • In Vitro Studies: In a primary neuron-based cell culture system, this compound (at 100 nM) has been shown to activate neprilysin activity.[1] This provides a direct link between sst1 agonism by this compound and the enhancement of a key Aβ-degrading mechanism.

As of the latest available data, in vivo studies specifically validating the therapeutic potential of this compound in animal models of Alzheimer's disease have not been extensively published. Therefore, a direct comparison of its in vivo efficacy with other compounds is not currently possible. However, its demonstrated in vitro activity provides a strong rationale for its further investigation.

NNC 26-9100: A Selective sst4 Agonist with In Vivo Efficacy

NNC 26-9100 is a selective non-peptide agonist of the sst4 receptor. Unlike this compound, NNC 26-9100 has been evaluated in vivo in mouse models of Alzheimer's disease, providing valuable data on its therapeutic effects.

In Vivo Performance of NNC 26-9100 in Alzheimer's Disease Mouse Models

The following tables summarize the quantitative data from in vivo studies of NNC 26-9100 in the Senescence-Accelerated Mouse Prone-8 (SAMP8) model, which exhibits age-dependent learning and memory deficits associated with increased Aβ levels.

Table 1: Effect of Acute NNC 26-9100 Administration on Learning, Memory, and Aβ Oligomers in SAMP8 Mice

ParameterTreatment GroupDose (i.c.v.)OutcomePercentage Change vs. VehicleReference
Learning (T-maze) NNC 26-91000.2 µgEnhanced LearningStatistically Significant Improvement[2][3]
Memory (Object Recognition) NNC 26-91000.2 µgEnhanced MemoryStatistically Significant Improvement[3]
Cortical Aβ₁₋₄₂ Trimers (Extracellular) NNC 26-91000.2 µgDecreasedStatistically Significant Decrease[2][3]
Cortical Aβ₁₋₄₂ Trimers (Intracellular) NNC 26-91000.2 µgDecreasedStatistically Significant Decrease[2][3]
Cortical Neprilysin Activity NNC 26-91000.2 µgIncreasedStatistically Significant Increase[2][3]

Table 2: Effect of Chronic NNC 26-9100 Administration on Learning, Memory, and Aβ Levels in SAMP8 Mice

ParameterTreatment GroupDose (i.p., daily for 28 days)OutcomePercentage Change vs. VehicleReference
Learning (T-maze, Day 21) NNC 26-910020 µgEnhanced LearningStatistically Significant Improvement[4]
Memory (T-maze, Day 28) NNC 26-910020 µgEnhanced MemoryStatistically Significant Improvement[4]
Cortical Soluble Aβx-42 Levels NNC 26-910020 µgDecreasedStatistically Significant Decrease[4]

Experimental Protocols

In Vivo Administration of NNC 26-9100 in SAMP8 Mice
  • Animal Model: 12-month-old male SAMP8 mice were used, a model that displays age-dependent learning and memory deficits associated with increased amyloid precursor protein (APP) and soluble Aβ in brain tissue.[2]

  • Acute Administration (Intracerebroventricular - i.c.v.):

    • Mice were anesthetized with isoflurane (B1672236) and placed in a stereotaxic instrument.

    • A single 0.2 µg dose of NNC 26-9100 in 2 µL of vehicle was injected into the lateral ventricle.[5]

    • Behavioral testing (T-maze and object recognition) was performed 24 hours post-injection.[2][5]

    • Following behavioral tests, brain tissues (cortex and hippocampus) were collected for ex vivo analysis of neprilysin activity and Aβ oligomer levels.[2]

  • Chronic Administration (Intraperitoneal - i.p.):

    • NNC 26-9100 was administered once daily for 28 days at doses of 0.2, 2, 20, or 200 µg.[4]

    • Learning was assessed on day 21 and memory retention on day 28 using the T-maze paradigm.[4]

    • After the final behavioral test, cortical brain tissue was analyzed for soluble Aβx-42 levels using ELISA.[4]

Behavioral Testing
  • T-maze Test: This test assesses spatial learning and memory. Mice are placed in a T-shaped maze and must learn the location of a reward or escape platform.

  • Object Recognition Test: This test evaluates non-spatial memory. Mice are familiarized with two identical objects. After a delay, one object is replaced with a novel one, and the time spent exploring the novel object is measured.

Biochemical Analysis
  • Neprilysin Activity Assay: Brain tissue homogenates were incubated with a fluorogenic NEP substrate, and the rate of substrate cleavage was measured to determine enzyme activity.[2]

  • Aβ Oligomer Analysis: Extracellular, intracellular, and membrane fractions of brain tissue were isolated. Aβ oligomers were detected and quantified by Western blotting using specific antibodies.[2][5]

  • ELISA for Aβx-42: Soluble Aβx-42 levels in brain homogenates were quantified using a commercially available ELISA kit.[4]

Visualizations

Signaling Pathway of sst1/sst4 Agonists in Aβ Degradation

G cluster_0 Extracellular Space cluster_1 Neuron CH275 This compound (sst1 Agonist) sst1 sst1 Receptor CH275->sst1 NNC NNC 26-9100 (sst4 Agonist) sst4 sst4 Receptor NNC->sst4 Abeta Amyloid-β (Aβ) Peptides Abeta_degradation Aβ Degradation Abeta->Abeta_degradation Substrate NEP_activation Increased Neprilysin (NEP) Expression/Activity sst1->NEP_activation sst4->NEP_activation NEP_activation->Abeta_degradation

Caption: Signaling pathway of sst1 and sst4 agonists leading to Aβ degradation.

Experimental Workflow for In Vivo Evaluation of NNC 26-9100

G cluster_workflow Experimental Workflow start SAMP8 Mouse Model of AD treatment NNC 26-9100 or Vehicle Administration (Acute i.c.v. or Chronic i.p.) start->treatment behavior Behavioral Assessment (T-maze, Object Recognition) treatment->behavior biochem Ex Vivo Brain Tissue Analysis (NEP Activity, Aβ Levels) behavior->biochem data Data Analysis and Comparison biochem->data

Caption: Workflow for in vivo testing of NNC 26-9100 in a mouse model of Alzheimer's disease.

Conclusion and Future Directions

The sst1 agonist this compound shows promise as a therapeutic agent for Alzheimer's disease due to its demonstrated ability to activate the Aβ-degrading enzyme neprilysin in vitro. However, a lack of published in vivo data currently limits a direct comparison of its efficacy with other compounds.

In contrast, the sst4 agonist NNC 26-9100 has shown significant therapeutic potential in a mouse model of Alzheimer's disease. Both acute and chronic administration of NNC 26-9100 improved learning and memory, which was correlated with increased neprilysin activity and a reduction in soluble Aβ levels.

The findings for NNC 26-9100 provide strong in vivo validation for the therapeutic strategy of targeting somatostatin receptors to enhance Aβ clearance. Given the redundant role of sst1 and sst4 in regulating neprilysin, future in vivo studies on this compound are highly warranted to determine if sst1 agonism can produce similar or potentially synergistic effects. A direct comparative in vivo study of this compound and NNC 26-9100 would be invaluable for elucidating the relative contributions and therapeutic potential of activating these two distinct somatostatin receptor subtypes in the treatment of Alzheimer's disease.

References

In Vivo Therapeutic Potential of Somatostatin Receptor Agonists in Alzheimer's Disease: A Comparative Guide to CH 275 and NNC 26-9100

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of two somatostatin receptor agonists, CH 275 and NNC 26-9100, in the context of Alzheimer's disease. The comparison focuses on their mechanism of action, supported by experimental data, to offer insights for further research and development.

Introduction: Targeting Somatostatin Receptors for Alzheimer's Therapy

Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain. A key enzyme responsible for the degradation of Aβ is Neprilysin (NEP). Somatostatin, a neuropeptide, has been shown to regulate NEP activity through its receptors (sst1-5). Consequently, agonists targeting these receptors present a promising therapeutic strategy for enhancing Aβ clearance. This guide examines a selective somatostatin receptor subtype 1 (sst1) agonist, this compound, and a selective somatostatin receptor subtype 4 (sst4) agonist, NNC 26-9100. Research suggests that sst1 and sst4 receptors may redundantly regulate NEP, making a comparison of their selective agonists valuable for therapeutic development.

This compound: A Selective sst1 Agonist

This compound is a peptide analog of somatostatin that acts as a potent and selective agonist for the sst1 receptor.[1] Its therapeutic potential in Alzheimer's disease is predicated on its ability to enhance the activity of the Aβ-degrading enzyme, NEP.

Mechanism of Action

This compound binds to and activates the sst1 receptor, which in turn is believed to upregulate the expression and/or activity of NEP. Increased NEP activity leads to enhanced degradation of Aβ peptides, thereby reducing their accumulation and mitigating their neurotoxic effects.

Preclinical Data
  • In Vitro Studies: In a primary neuron-based cell culture system, this compound (at 100 nM) has been shown to activate neprilysin activity.[1] This provides a direct link between sst1 agonism by this compound and the enhancement of a key Aβ-degrading mechanism.

As of the latest available data, in vivo studies specifically validating the therapeutic potential of this compound in animal models of Alzheimer's disease have not been extensively published. Therefore, a direct comparison of its in vivo efficacy with other compounds is not currently possible. However, its demonstrated in vitro activity provides a strong rationale for its further investigation.

NNC 26-9100: A Selective sst4 Agonist with In Vivo Efficacy

NNC 26-9100 is a selective non-peptide agonist of the sst4 receptor. Unlike this compound, NNC 26-9100 has been evaluated in vivo in mouse models of Alzheimer's disease, providing valuable data on its therapeutic effects.

In Vivo Performance of NNC 26-9100 in Alzheimer's Disease Mouse Models

The following tables summarize the quantitative data from in vivo studies of NNC 26-9100 in the Senescence-Accelerated Mouse Prone-8 (SAMP8) model, which exhibits age-dependent learning and memory deficits associated with increased Aβ levels.

Table 1: Effect of Acute NNC 26-9100 Administration on Learning, Memory, and Aβ Oligomers in SAMP8 Mice

ParameterTreatment GroupDose (i.c.v.)OutcomePercentage Change vs. VehicleReference
Learning (T-maze) NNC 26-91000.2 µgEnhanced LearningStatistically Significant Improvement[2][3]
Memory (Object Recognition) NNC 26-91000.2 µgEnhanced MemoryStatistically Significant Improvement[3]
Cortical Aβ₁₋₄₂ Trimers (Extracellular) NNC 26-91000.2 µgDecreasedStatistically Significant Decrease[2][3]
Cortical Aβ₁₋₄₂ Trimers (Intracellular) NNC 26-91000.2 µgDecreasedStatistically Significant Decrease[2][3]
Cortical Neprilysin Activity NNC 26-91000.2 µgIncreasedStatistically Significant Increase[2][3]

Table 2: Effect of Chronic NNC 26-9100 Administration on Learning, Memory, and Aβ Levels in SAMP8 Mice

ParameterTreatment GroupDose (i.p., daily for 28 days)OutcomePercentage Change vs. VehicleReference
Learning (T-maze, Day 21) NNC 26-910020 µgEnhanced LearningStatistically Significant Improvement[4]
Memory (T-maze, Day 28) NNC 26-910020 µgEnhanced MemoryStatistically Significant Improvement[4]
Cortical Soluble Aβx-42 Levels NNC 26-910020 µgDecreasedStatistically Significant Decrease[4]

Experimental Protocols

In Vivo Administration of NNC 26-9100 in SAMP8 Mice
  • Animal Model: 12-month-old male SAMP8 mice were used, a model that displays age-dependent learning and memory deficits associated with increased amyloid precursor protein (APP) and soluble Aβ in brain tissue.[2]

  • Acute Administration (Intracerebroventricular - i.c.v.):

    • Mice were anesthetized with isoflurane and placed in a stereotaxic instrument.

    • A single 0.2 µg dose of NNC 26-9100 in 2 µL of vehicle was injected into the lateral ventricle.[5]

    • Behavioral testing (T-maze and object recognition) was performed 24 hours post-injection.[2][5]

    • Following behavioral tests, brain tissues (cortex and hippocampus) were collected for ex vivo analysis of neprilysin activity and Aβ oligomer levels.[2]

  • Chronic Administration (Intraperitoneal - i.p.):

    • NNC 26-9100 was administered once daily for 28 days at doses of 0.2, 2, 20, or 200 µg.[4]

    • Learning was assessed on day 21 and memory retention on day 28 using the T-maze paradigm.[4]

    • After the final behavioral test, cortical brain tissue was analyzed for soluble Aβx-42 levels using ELISA.[4]

Behavioral Testing
  • T-maze Test: This test assesses spatial learning and memory. Mice are placed in a T-shaped maze and must learn the location of a reward or escape platform.

  • Object Recognition Test: This test evaluates non-spatial memory. Mice are familiarized with two identical objects. After a delay, one object is replaced with a novel one, and the time spent exploring the novel object is measured.

Biochemical Analysis
  • Neprilysin Activity Assay: Brain tissue homogenates were incubated with a fluorogenic NEP substrate, and the rate of substrate cleavage was measured to determine enzyme activity.[2]

  • Aβ Oligomer Analysis: Extracellular, intracellular, and membrane fractions of brain tissue were isolated. Aβ oligomers were detected and quantified by Western blotting using specific antibodies.[2][5]

  • ELISA for Aβx-42: Soluble Aβx-42 levels in brain homogenates were quantified using a commercially available ELISA kit.[4]

Visualizations

Signaling Pathway of sst1/sst4 Agonists in Aβ Degradation

G cluster_0 Extracellular Space cluster_1 Neuron CH275 This compound (sst1 Agonist) sst1 sst1 Receptor CH275->sst1 NNC NNC 26-9100 (sst4 Agonist) sst4 sst4 Receptor NNC->sst4 Abeta Amyloid-β (Aβ) Peptides Abeta_degradation Aβ Degradation Abeta->Abeta_degradation Substrate NEP_activation Increased Neprilysin (NEP) Expression/Activity sst1->NEP_activation sst4->NEP_activation NEP_activation->Abeta_degradation

Caption: Signaling pathway of sst1 and sst4 agonists leading to Aβ degradation.

Experimental Workflow for In Vivo Evaluation of NNC 26-9100

G cluster_workflow Experimental Workflow start SAMP8 Mouse Model of AD treatment NNC 26-9100 or Vehicle Administration (Acute i.c.v. or Chronic i.p.) start->treatment behavior Behavioral Assessment (T-maze, Object Recognition) treatment->behavior biochem Ex Vivo Brain Tissue Analysis (NEP Activity, Aβ Levels) behavior->biochem data Data Analysis and Comparison biochem->data

Caption: Workflow for in vivo testing of NNC 26-9100 in a mouse model of Alzheimer's disease.

Conclusion and Future Directions

The sst1 agonist this compound shows promise as a therapeutic agent for Alzheimer's disease due to its demonstrated ability to activate the Aβ-degrading enzyme neprilysin in vitro. However, a lack of published in vivo data currently limits a direct comparison of its efficacy with other compounds.

In contrast, the sst4 agonist NNC 26-9100 has shown significant therapeutic potential in a mouse model of Alzheimer's disease. Both acute and chronic administration of NNC 26-9100 improved learning and memory, which was correlated with increased neprilysin activity and a reduction in soluble Aβ levels.

The findings for NNC 26-9100 provide strong in vivo validation for the therapeutic strategy of targeting somatostatin receptors to enhance Aβ clearance. Given the redundant role of sst1 and sst4 in regulating neprilysin, future in vivo studies on this compound are highly warranted to determine if sst1 agonism can produce similar or potentially synergistic effects. A direct comparative in vivo study of this compound and NNC 26-9100 would be invaluable for elucidating the relative contributions and therapeutic potential of activating these two distinct somatostatin receptor subtypes in the treatment of Alzheimer's disease.

References

A Comparative Analysis of CH 275 Potency Against Known Somatostatin Receptor 1 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of CH 275, a selective somatostatin (B550006) receptor 1 (sst1) agonist, with other known drugs targeting the same receptor. The information presented is supported by experimental data to aid in research and drug development decisions.

Potency Comparison of sst1 Agonists

The potency of a compound is a critical determinant of its therapeutic potential. In the context of sst1 agonists, potency is typically measured by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) in competitive binding assays. A lower IC50 or Ki value indicates a higher binding affinity and, consequently, greater potency.

This compound is a potent and selective agonist for the somatostatin receptor 1 (sst1).[1] Its binding affinity for sst1 is reported with a Ki of 52 nM and an IC50 of 30.9 nM.[1] The compound demonstrates significant selectivity for sst1 over other somatostatin receptor subtypes, with IC50 values of >10 μM for sst2, 345 nM for sst3, >1 μM for sst4, and >10 μM for sst5.[1]

Another well-characterized selective sst1 agonist is des-AA-1,2,5[D-Trp8, IAmp9]somatostatin-14, which is structurally related to this compound. For this compound, a moderate affinity for the rat sst1 receptor has been reported, with an IC50 ranging from 10 to 50 nM in competitive binding experiments using rat brain and pituitary tissues.[2]

CompoundReceptor SubtypePotency (IC50 / Ki)
This compound sst1IC50: 30.9 nM / Ki: 52 nM [1]
sst2>10 μM[1]
sst3345 nM[1]
sst4>1 μM[1]
sst5>10 μM[1]
des-AA-1,2,5[D-Trp8, IAmp9]somatostatin-14 sst1IC50: 10-50 nM[2]
BIM-23926 sst1Selective agonist, specific IC50/Ki not readily available in public domain.[3]
S-406-062 sst1Selective agonist, specific IC50/Ki not readily available in public domain.[4]

Experimental Protocols

The determination of agonist potency for sst1 is primarily conducted through two key experimental methodologies: radioligand binding assays and functional assays measuring downstream signaling events.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for the sst1 receptor.

Objective: To determine the binding affinity (Ki or IC50) of a test compound for the sst1 receptor.

General Protocol:

  • Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human sst1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A radiolabeled somatostatin analog with high affinity for sst1 (e.g., [125I]-Tyr11-Somatostatin-14) is used.

  • Competition: A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.

  • Incubation: The reaction is allowed to reach equilibrium at a controlled temperature (e.g., room temperature or 37°C).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Assay (cAMP Accumulation Assay)

This assay measures the functional consequence of sst1 receptor activation, which is the inhibition of adenylyl cyclase activity and the subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the functional potency (EC50) of a test compound as an agonist for the sst1 receptor.

General Protocol:

  • Cell Culture: A cell line stably expressing the human sst1 receptor is cultured in appropriate media.

  • Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, the cells are stimulated with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) in the presence of increasing concentrations of the test compound.

  • Incubation: The cells are incubated for a defined period to allow for changes in intracellular cAMP levels.

  • Cell Lysis: The cells are lysed to release the intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The data is plotted as the percentage of inhibition of forskolin-stimulated cAMP production versus the logarithm of the test compound concentration. The EC50 value, the concentration of the agonist that produces 50% of its maximal inhibitory effect, is determined by non-linear regression analysis.

Visualizations

Somatostatin Receptor 1 (sst1) Signaling Pathway

sst1_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space sst1_Agonist sst1 Agonist (e.g., this compound) sst1_Receptor sst1 Receptor sst1_Agonist->sst1_Receptor Binds to Gi_Protein Gi Protein (αβγ) sst1_Receptor->Gi_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi_alpha Giα-GTP Gi_Protein->Gi_alpha Dissociates to Gi_betagamma Giβγ Gi_Protein->Gi_betagamma Gi_alpha->AC Inhibits ATP ATP ATP->AC Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Leads to experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay b1 Prepare sst1-expressing cell membranes b2 Incubate membranes with radioligand and test compound b1->b2 b3 Separate bound and free radioligand b2->b3 b4 Quantify radioactivity b3->b4 b5 Calculate IC50/Ki b4->b5 End End b5->End f1 Culture sst1-expressing cells f2 Stimulate with forskolin and test compound f1->f2 f3 Lyse cells f2->f3 f4 Quantify cAMP levels f3->f4 f5 Calculate EC50 f4->f5 f5->End Start Start Start->b1 Start->f1

References

A Comparative Analysis of CH 275 Potency Against Known Somatostatin Receptor 1 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of CH 275, a selective somatostatin receptor 1 (sst1) agonist, with other known drugs targeting the same receptor. The information presented is supported by experimental data to aid in research and drug development decisions.

Potency Comparison of sst1 Agonists

The potency of a compound is a critical determinant of its therapeutic potential. In the context of sst1 agonists, potency is typically measured by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) in competitive binding assays. A lower IC50 or Ki value indicates a higher binding affinity and, consequently, greater potency.

This compound is a potent and selective agonist for the somatostatin receptor 1 (sst1).[1] Its binding affinity for sst1 is reported with a Ki of 52 nM and an IC50 of 30.9 nM.[1] The compound demonstrates significant selectivity for sst1 over other somatostatin receptor subtypes, with IC50 values of >10 μM for sst2, 345 nM for sst3, >1 μM for sst4, and >10 μM for sst5.[1]

Another well-characterized selective sst1 agonist is des-AA-1,2,5[D-Trp8, IAmp9]somatostatin-14, which is structurally related to this compound. For this compound, a moderate affinity for the rat sst1 receptor has been reported, with an IC50 ranging from 10 to 50 nM in competitive binding experiments using rat brain and pituitary tissues.[2]

CompoundReceptor SubtypePotency (IC50 / Ki)
This compound sst1IC50: 30.9 nM / Ki: 52 nM [1]
sst2>10 μM[1]
sst3345 nM[1]
sst4>1 μM[1]
sst5>10 μM[1]
des-AA-1,2,5[D-Trp8, IAmp9]somatostatin-14 sst1IC50: 10-50 nM[2]
BIM-23926 sst1Selective agonist, specific IC50/Ki not readily available in public domain.[3]
S-406-062 sst1Selective agonist, specific IC50/Ki not readily available in public domain.[4]

Experimental Protocols

The determination of agonist potency for sst1 is primarily conducted through two key experimental methodologies: radioligand binding assays and functional assays measuring downstream signaling events.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for the sst1 receptor.

Objective: To determine the binding affinity (Ki or IC50) of a test compound for the sst1 receptor.

General Protocol:

  • Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human sst1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A radiolabeled somatostatin analog with high affinity for sst1 (e.g., [125I]-Tyr11-Somatostatin-14) is used.

  • Competition: A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.

  • Incubation: The reaction is allowed to reach equilibrium at a controlled temperature (e.g., room temperature or 37°C).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Assay (cAMP Accumulation Assay)

This assay measures the functional consequence of sst1 receptor activation, which is the inhibition of adenylyl cyclase activity and the subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the functional potency (EC50) of a test compound as an agonist for the sst1 receptor.

General Protocol:

  • Cell Culture: A cell line stably expressing the human sst1 receptor is cultured in appropriate media.

  • Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, the cells are stimulated with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) in the presence of increasing concentrations of the test compound.

  • Incubation: The cells are incubated for a defined period to allow for changes in intracellular cAMP levels.

  • Cell Lysis: The cells are lysed to release the intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The data is plotted as the percentage of inhibition of forskolin-stimulated cAMP production versus the logarithm of the test compound concentration. The EC50 value, the concentration of the agonist that produces 50% of its maximal inhibitory effect, is determined by non-linear regression analysis.

Visualizations

Somatostatin Receptor 1 (sst1) Signaling Pathway

sst1_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space sst1_Agonist sst1 Agonist (e.g., this compound) sst1_Receptor sst1 Receptor sst1_Agonist->sst1_Receptor Binds to Gi_Protein Gi Protein (αβγ) sst1_Receptor->Gi_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi_alpha Giα-GTP Gi_Protein->Gi_alpha Dissociates to Gi_betagamma Giβγ Gi_Protein->Gi_betagamma Gi_alpha->AC Inhibits ATP ATP ATP->AC Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Leads to experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay b1 Prepare sst1-expressing cell membranes b2 Incubate membranes with radioligand and test compound b1->b2 b3 Separate bound and free radioligand b2->b3 b4 Quantify radioactivity b3->b4 b5 Calculate IC50/Ki b4->b5 End End b5->End f1 Culture sst1-expressing cells f2 Stimulate with forskolin and test compound f1->f2 f3 Lyse cells f2->f3 f4 Quantify cAMP levels f3->f4 f5 Calculate EC50 f4->f5 f5->End Start Start Start->b1 Start->f1

References

A Comparative Guide to the Specificity and Selectivity of Entinostat (MS-275)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity and selectivity of a histone deacetylase (HDAC) inhibitor is critical for predicting its biological effects and therapeutic potential. This guide provides a comprehensive comparison of the class I HDAC inhibitor, Entinostat (B1683978) (also known as MS-275), with other HDAC inhibitors, supported by experimental data and detailed methodologies.

Entinostat is a benzamide-based HDAC inhibitor that demonstrates significant selectivity for class I HDAC enzymes, particularly HDAC1 and HDAC3.[1][2][3][4][5][6] This specificity distinguishes it from pan-HDAC inhibitors, which target a wider range of HDAC isoforms and may lead to broader, sometimes undesirable, side effects.[7][8]

Comparative Analysis of HDAC Inhibitor Selectivity

The following table summarizes the inhibitory activity (IC50 values) of Entinostat and other representative HDAC inhibitors against various HDAC isoforms. Vorinostat and Panobinostat are included as examples of pan-HDAC inhibitors, while other compounds demonstrate varying degrees of selectivity.

CompoundClassHDAC1 (IC50)HDAC2 (IC50)HDAC3 (IC50)HDAC4 (IC50)HDAC6 (IC50)HDAC8 (IC50)HDAC10 (IC50)
Entinostat (MS-275) Class I selective243 nM[2] / 510 nM[1]453 nM[2]248 nM[2] / 1700 nM[1]>100 µM[1]>100 µM[1][3]>100 µM[1]>100 µM[1]
Vorinostat (SAHA) Pan-inhibitor198 nM[9]-157 nM[9]----
Panobinostat (LBH-589) Pan-inhibitor-------
Abexinostat (PCI-24781) Pan-inhibitor (HDAC1-selective)7 nM (Ki)[9]Modest Potency[9]Modest Potency[9]-Modest Potency[9]>40-fold selectivity against[9]Modest Potency[9]
Pracinostat (SB939) Pan-inhibitor40-140 nM[9]40-140 nM[9]40-140 nM[9]40-140 nM[9]Exception[9]40-140 nM[9]40-140 nM[9]
Quisinostat (JNJ-26481585) Pan-inhibitor0.11 nM[9]0.33 nM[9]-0.64 nM[9]--0.46 nM[9]
TMP269 Class IIa selective---157 nM[9]---

Note: IC50 values can vary between different studies and assay conditions. The data presented here is for comparative purposes.

Experimental Protocols

The determination of HDAC inhibitor specificity and selectivity is typically performed using in vitro enzymatic assays. A widely used method is the fluorometric assay, which is sensitive and suitable for high-throughput screening.

General Protocol for Fluorometric HDAC Activity Assay

This protocol outlines the general steps for determining the inhibitory activity of a compound against a specific HDAC isoform.

1. Materials and Reagents:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • HDAC inhibitor (e.g., Entinostat) dissolved in DMSO

  • Trichostatin A (TSA) as a positive control inhibitor

  • Developer solution (containing a protease, like trypsin, to cleave the deacetylated substrate)

  • 96-well black microplates

  • Fluorometric microplate reader

2. Compound Preparation:

  • Prepare a serial dilution of the HDAC inhibitor in HDAC assay buffer. A typical concentration range might be from 100 µM to 1 pM.

  • Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., TSA).

3. Assay Procedure:

  • Add a small volume of the diluted HDAC inhibitor or control to the wells of the 96-well plate.

  • Add the diluted recombinant HDAC enzyme to each well, except for the "no enzyme" control wells.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Stop the enzymatic reaction by adding the developer solution. The developer contains a protease that will cleave the deacetylated substrate, releasing the fluorescent molecule (e.g., AMC).

  • Incubate the plate at 37°C for a short period (e.g., 15-30 minutes) to allow for the development of the fluorescent signal.

  • Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 390 nm excitation and 460 nm emission for AMC).[1]

4. Data Analysis:

  • Subtract the background fluorescence (from "no enzyme" wells) from all other readings.

  • Normalize the data to the vehicle control (considered 100% activity) and a saturating concentration of a potent inhibitor like TSA (considered 0% activity).

  • Plot the percentage of HDAC activity against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.

Visualizations

Classification of Human Histone Deacetylases

The following diagram illustrates the classification of the 18 human HDACs into four classes based on their sequence homology.

HDAC_Classification cluster_3 Class IV HDAC1 HDAC1 HDAC2 HDAC2 HDAC3 HDAC3 HDAC8 HDAC8 HDAC4 HDAC4 HDAC5 HDAC5 HDAC7 HDAC7 HDAC9 HDAC9 HDAC6 HDAC6 HDAC10 HDAC10 HDAC11 HDAC11 SIRT1 SIRT1 SIRT2 SIRT2 SIRT3 SIRT3 SIRT4 SIRT4 SIRT5 SIRT5 SIRT6 SIRT6 SIRT7 SIRT7 HDACs HDACs ClassI_node ClassIIa_node ClassIIb_node ClassIV_node ClassIII_node

Caption: Classification of human histone deacetylases.

HDAC Inhibitor Specificity Assay Workflow

This diagram outlines a typical workflow for determining the IC50 value of an HDAC inhibitor.

HDAC_Assay_Workflow A Compound Dilution B Add Compound/Controls to Plate A->B C Add HDAC Enzyme B->C D Add Fluorogenic Substrate C->D E Incubate at 37°C D->E F Add Developer Solution E->F G Incubate at 37°C F->G H Measure Fluorescence G->H I Data Analysis (IC50 Determination) H->I

Caption: Workflow for an HDAC inhibitor specificity assay.

References

A Comparative Guide to the Specificity and Selectivity of Entinostat (MS-275)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity and selectivity of a histone deacetylase (HDAC) inhibitor is critical for predicting its biological effects and therapeutic potential. This guide provides a comprehensive comparison of the class I HDAC inhibitor, Entinostat (also known as MS-275), with other HDAC inhibitors, supported by experimental data and detailed methodologies.

Entinostat is a benzamide-based HDAC inhibitor that demonstrates significant selectivity for class I HDAC enzymes, particularly HDAC1 and HDAC3.[1][2][3][4][5][6] This specificity distinguishes it from pan-HDAC inhibitors, which target a wider range of HDAC isoforms and may lead to broader, sometimes undesirable, side effects.[7][8]

Comparative Analysis of HDAC Inhibitor Selectivity

The following table summarizes the inhibitory activity (IC50 values) of Entinostat and other representative HDAC inhibitors against various HDAC isoforms. Vorinostat and Panobinostat are included as examples of pan-HDAC inhibitors, while other compounds demonstrate varying degrees of selectivity.

CompoundClassHDAC1 (IC50)HDAC2 (IC50)HDAC3 (IC50)HDAC4 (IC50)HDAC6 (IC50)HDAC8 (IC50)HDAC10 (IC50)
Entinostat (MS-275) Class I selective243 nM[2] / 510 nM[1]453 nM[2]248 nM[2] / 1700 nM[1]>100 µM[1]>100 µM[1][3]>100 µM[1]>100 µM[1]
Vorinostat (SAHA) Pan-inhibitor198 nM[9]-157 nM[9]----
Panobinostat (LBH-589) Pan-inhibitor-------
Abexinostat (PCI-24781) Pan-inhibitor (HDAC1-selective)7 nM (Ki)[9]Modest Potency[9]Modest Potency[9]-Modest Potency[9]>40-fold selectivity against[9]Modest Potency[9]
Pracinostat (SB939) Pan-inhibitor40-140 nM[9]40-140 nM[9]40-140 nM[9]40-140 nM[9]Exception[9]40-140 nM[9]40-140 nM[9]
Quisinostat (JNJ-26481585) Pan-inhibitor0.11 nM[9]0.33 nM[9]-0.64 nM[9]--0.46 nM[9]
TMP269 Class IIa selective---157 nM[9]---

Note: IC50 values can vary between different studies and assay conditions. The data presented here is for comparative purposes.

Experimental Protocols

The determination of HDAC inhibitor specificity and selectivity is typically performed using in vitro enzymatic assays. A widely used method is the fluorometric assay, which is sensitive and suitable for high-throughput screening.

General Protocol for Fluorometric HDAC Activity Assay

This protocol outlines the general steps for determining the inhibitory activity of a compound against a specific HDAC isoform.

1. Materials and Reagents:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • HDAC inhibitor (e.g., Entinostat) dissolved in DMSO

  • Trichostatin A (TSA) as a positive control inhibitor

  • Developer solution (containing a protease, like trypsin, to cleave the deacetylated substrate)

  • 96-well black microplates

  • Fluorometric microplate reader

2. Compound Preparation:

  • Prepare a serial dilution of the HDAC inhibitor in HDAC assay buffer. A typical concentration range might be from 100 µM to 1 pM.

  • Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., TSA).

3. Assay Procedure:

  • Add a small volume of the diluted HDAC inhibitor or control to the wells of the 96-well plate.

  • Add the diluted recombinant HDAC enzyme to each well, except for the "no enzyme" control wells.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Stop the enzymatic reaction by adding the developer solution. The developer contains a protease that will cleave the deacetylated substrate, releasing the fluorescent molecule (e.g., AMC).

  • Incubate the plate at 37°C for a short period (e.g., 15-30 minutes) to allow for the development of the fluorescent signal.

  • Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 390 nm excitation and 460 nm emission for AMC).[1]

4. Data Analysis:

  • Subtract the background fluorescence (from "no enzyme" wells) from all other readings.

  • Normalize the data to the vehicle control (considered 100% activity) and a saturating concentration of a potent inhibitor like TSA (considered 0% activity).

  • Plot the percentage of HDAC activity against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.

Visualizations

Classification of Human Histone Deacetylases

The following diagram illustrates the classification of the 18 human HDACs into four classes based on their sequence homology.

HDAC_Classification cluster_3 Class IV HDAC1 HDAC1 HDAC2 HDAC2 HDAC3 HDAC3 HDAC8 HDAC8 HDAC4 HDAC4 HDAC5 HDAC5 HDAC7 HDAC7 HDAC9 HDAC9 HDAC6 HDAC6 HDAC10 HDAC10 HDAC11 HDAC11 SIRT1 SIRT1 SIRT2 SIRT2 SIRT3 SIRT3 SIRT4 SIRT4 SIRT5 SIRT5 SIRT6 SIRT6 SIRT7 SIRT7 HDACs HDACs ClassI_node ClassIIa_node ClassIIb_node ClassIV_node ClassIII_node

Caption: Classification of human histone deacetylases.

HDAC Inhibitor Specificity Assay Workflow

This diagram outlines a typical workflow for determining the IC50 value of an HDAC inhibitor.

HDAC_Assay_Workflow A Compound Dilution B Add Compound/Controls to Plate A->B C Add HDAC Enzyme B->C D Add Fluorogenic Substrate C->D E Incubate at 37°C D->E F Add Developer Solution E->F G Incubate at 37°C F->G H Measure Fluorescence G->H I Data Analysis (IC50 Determination) H->I

Caption: Workflow for an HDAC inhibitor specificity assay.

References

Head-to-head comparison of CH 275 from different suppliers

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on "CH 275"

Initial research has revealed that the designation "this compound" is ambiguous and can refer to at least two distinct chemical compounds. To provide you with the most accurate and relevant information, please identify which of the following compounds you are interested in:

  • This compound (Somatostatin Receptor 1 Agonist): A cyclic peptide analog of somatostatin (B550006) that selectively binds to and activates the somatostatin receptor 1 (SST1). Its CAS number is 174688-78-9.

  • MS-275 (Entinostat): A benzamide (B126) histone deacetylase (HDAC) inhibitor, primarily targeting HDAC1 and HDAC3. Its CAS number is 209783-80-2.

This guide will provide a head-to-head comparison for both compounds from various suppliers based on publicly available data.

Part 1: this compound (Somatostatin Receptor 1 Agonist)

Overview

This compound is a potent and selective agonist for the somatostatin receptor 1 (SST1), a G-protein coupled receptor.[1][2] It is a peptide analog of somatostatin.[2] The activation of SST1 by agonists like this compound can lead to various cellular responses, including the inhibition of adenylyl cyclase and the modulation of ion channel activity. This compound is often utilized in research to investigate the physiological roles of SST1, including its potential involvement in neurological disorders such as Alzheimer's disease.[2]

Supplier Comparison

A critical aspect of utilizing chemical probes like this compound in research is ensuring the quality and consistency of the material. The following table summarizes publicly available data for this compound from various suppliers. Researchers are strongly encouraged to request lot-specific certificates of analysis for the most accurate and up-to-date information.

SupplierPurityBiological Activity DataFormulation
MedKoo Biosciences>98% (HPLC)IC50 = 30.9 nM for human SST1Acetate salt
MedchemExpress>98% (HPLC)Ki = 52 nM for SST1; IC50 = 30.9 nM for human SST1Lyophilized powder
APExBIO>98% (HPLC)Not specifiedLyophilized powder
GlpBioNot specifiedNot specifiedLyophilized powder
Experimental Protocols

To ensure the identity, purity, and biological activity of this compound, a series of standard experiments should be performed.

1. Purity and Identity Verification

  • High-Performance Liquid Chromatography (HPLC): This technique is essential for determining the purity of the compound.

    • Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid is commonly used.

    • Stationary Phase: A C18 reverse-phase column.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the peptide.

    • Method: Electrospray ionization (ESI) is typically used for peptides.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure and can help confirm the identity of the compound.

2. Biological Activity Assay

  • Receptor Binding Assay: This assay measures the affinity of this compound for the somatostatin receptors.

    • Principle: A radiolabeled somatostatin analog is displaced from the receptor by increasing concentrations of this compound.

    • Cell Line: Cells expressing the human somatostatin receptor 1 (e.g., CHO-K1 or HEK293 cells).

  • Functional Assay (cAMP Assay): This assay measures the functional consequence of receptor activation.

    • Principle: SST1 activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • Method: A competitive immunoassay (e.g., HTRF or ELISA) is used to quantify cAMP levels in cells treated with this compound.

Visualizations

CH275_Signaling_Pathway CH275 This compound SST1 SST1 Receptor CH275->SST1 binds Gi Gi Protein SST1->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene regulates

Caption: Signaling pathway of this compound via the SST1 receptor.

CH275_Comparison_Workflow cluster_sourcing Sourcing cluster_qc Quality Control cluster_activity Biological Activity SupplierA Supplier A This compound Purity Purity Analysis (HPLC, MS) SupplierA->Purity SupplierB Supplier B This compound SupplierB->Purity SupplierC Supplier C This compound SupplierC->Purity Identity Identity Confirmation (NMR) Purity->Identity Binding Binding Assay (Ki determination) Identity->Binding Functional Functional Assay (IC50 determination) Binding->Functional Data Data Analysis & Comparison Functional->Data

Caption: Experimental workflow for comparing this compound from different suppliers.

Part 2: MS-275 (Entinostat)

Overview

MS-275, also known as Entinostat, is a benzamide derivative that acts as a Class I histone deacetylase (HDAC) inhibitor. It exhibits selectivity for HDAC1 and HDAC3 over other HDAC isoforms.[3] By inhibiting HDACs, MS-275 leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and altered gene expression.[4] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making it a compound of interest in oncology research.[3][4]

Supplier Comparison

The quality and purity of MS-275 are paramount for obtaining reliable and reproducible experimental results. The following table provides a summary of information from various suppliers. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

SupplierPurityBiological Activity DataFormulation
Selleck Chemicals≥98% (HPLC)IC50: 0.51 µM (HDAC1), 1.7 µM (HDAC3)Crystalline solid
Tocris Bioscience≥98% (HPLC)IC50: 0.18 µM (HDAC1), 0.74 µM (HDAC3)Crystalline solid
MedchemExpress>98% (HPLC)IC50: 0.18 µM (HDAC1), 0.74 µM (HDAC3)Crystalline solid
Cayman Chemical≥98%IC50: 0.18 µM (HDAC1), 0.74 µM (HDAC3)Crystalline solid
Experimental Protocols

To validate the quality and activity of MS-275 from different sources, the following experimental protocols are recommended.

1. Purity and Identity Verification

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

    • Stationary Phase: A C18 reverse-phase column.

    • Detection: UV absorbance at 254 nm.

  • Mass Spectrometry (MS): To confirm the molecular weight.

    • Method: Electrospray ionization (ESI).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

2. Biological Activity Assay

  • In Vitro HDAC Inhibition Assay: To measure the potency of MS-275 against specific HDAC isoforms.

    • Principle: A fluorogenic HDAC substrate is incubated with a recombinant HDAC enzyme in the presence of varying concentrations of MS-275. The inhibition of the enzyme results in a decrease in the fluorescent signal.

  • Western Blot Analysis: To assess the downstream effects of HDAC inhibition in cells.

    • Principle: Cells are treated with MS-275, and cell lysates are analyzed by Western blot for the levels of acetylated histones (e.g., acetyl-H3, acetyl-H4) and other relevant proteins (e.g., p21).

  • Cell Viability Assay: To determine the cytotoxic effects of MS-275 on cancer cell lines.

    • Method: A colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo is used to measure cell viability after treatment with a dose range of MS-275.

Visualizations

MS275_Mechanism_of_Action MS275 MS-275 HDAC HDAC1/3 MS275->HDAC inhibits Histones Histones HDAC->Histones deacetylates Chromatin Chromatin Relaxation GeneExp Gene Expression (e.g., p21) Chromatin->GeneExp allows CellCycle Cell Cycle Arrest GeneExp->CellCycle Apoptosis Apoptosis GeneExp->Apoptosis

Caption: Mechanism of action of MS-275 (Entinostat).

MS275_Comparison_Workflow cluster_sourcing Sourcing cluster_qc Quality Control cluster_activity Biological Activity SupplierX Supplier X MS-275 Purity Purity Analysis (HPLC, MS) SupplierX->Purity SupplierY Supplier Y MS-275 SupplierY->Purity SupplierZ Supplier Z MS-275 SupplierZ->Purity Identity Identity Confirmation (NMR) Purity->Identity Enzyme HDAC Inhibition Assay (IC50 determination) Identity->Enzyme Cellular Cell-based Assays (Western Blot, Viability) Enzyme->Cellular Data Data Analysis & Comparison Cellular->Data

Caption: Experimental workflow for comparing MS-275 from different suppliers.

References

Head-to-head comparison of CH 275 from different suppliers

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on "CH 275"

Initial research has revealed that the designation "this compound" is ambiguous and can refer to at least two distinct chemical compounds. To provide you with the most accurate and relevant information, please identify which of the following compounds you are interested in:

  • This compound (Somatostatin Receptor 1 Agonist): A cyclic peptide analog of somatostatin that selectively binds to and activates the somatostatin receptor 1 (SST1). Its CAS number is 174688-78-9.

  • MS-275 (Entinostat): A benzamide histone deacetylase (HDAC) inhibitor, primarily targeting HDAC1 and HDAC3. Its CAS number is 209783-80-2.

This guide will provide a head-to-head comparison for both compounds from various suppliers based on publicly available data.

Part 1: this compound (Somatostatin Receptor 1 Agonist)

Overview

This compound is a potent and selective agonist for the somatostatin receptor 1 (SST1), a G-protein coupled receptor.[1][2] It is a peptide analog of somatostatin.[2] The activation of SST1 by agonists like this compound can lead to various cellular responses, including the inhibition of adenylyl cyclase and the modulation of ion channel activity. This compound is often utilized in research to investigate the physiological roles of SST1, including its potential involvement in neurological disorders such as Alzheimer's disease.[2]

Supplier Comparison

A critical aspect of utilizing chemical probes like this compound in research is ensuring the quality and consistency of the material. The following table summarizes publicly available data for this compound from various suppliers. Researchers are strongly encouraged to request lot-specific certificates of analysis for the most accurate and up-to-date information.

SupplierPurityBiological Activity DataFormulation
MedKoo Biosciences>98% (HPLC)IC50 = 30.9 nM for human SST1Acetate salt
MedchemExpress>98% (HPLC)Ki = 52 nM for SST1; IC50 = 30.9 nM for human SST1Lyophilized powder
APExBIO>98% (HPLC)Not specifiedLyophilized powder
GlpBioNot specifiedNot specifiedLyophilized powder
Experimental Protocols

To ensure the identity, purity, and biological activity of this compound, a series of standard experiments should be performed.

1. Purity and Identity Verification

  • High-Performance Liquid Chromatography (HPLC): This technique is essential for determining the purity of the compound.

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid is commonly used.

    • Stationary Phase: A C18 reverse-phase column.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the peptide.

    • Method: Electrospray ionization (ESI) is typically used for peptides.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure and can help confirm the identity of the compound.

2. Biological Activity Assay

  • Receptor Binding Assay: This assay measures the affinity of this compound for the somatostatin receptors.

    • Principle: A radiolabeled somatostatin analog is displaced from the receptor by increasing concentrations of this compound.

    • Cell Line: Cells expressing the human somatostatin receptor 1 (e.g., CHO-K1 or HEK293 cells).

  • Functional Assay (cAMP Assay): This assay measures the functional consequence of receptor activation.

    • Principle: SST1 activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • Method: A competitive immunoassay (e.g., HTRF or ELISA) is used to quantify cAMP levels in cells treated with this compound.

Visualizations

CH275_Signaling_Pathway CH275 This compound SST1 SST1 Receptor CH275->SST1 binds Gi Gi Protein SST1->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene regulates

Caption: Signaling pathway of this compound via the SST1 receptor.

CH275_Comparison_Workflow cluster_sourcing Sourcing cluster_qc Quality Control cluster_activity Biological Activity SupplierA Supplier A This compound Purity Purity Analysis (HPLC, MS) SupplierA->Purity SupplierB Supplier B This compound SupplierB->Purity SupplierC Supplier C This compound SupplierC->Purity Identity Identity Confirmation (NMR) Purity->Identity Binding Binding Assay (Ki determination) Identity->Binding Functional Functional Assay (IC50 determination) Binding->Functional Data Data Analysis & Comparison Functional->Data

Caption: Experimental workflow for comparing this compound from different suppliers.

Part 2: MS-275 (Entinostat)

Overview

MS-275, also known as Entinostat, is a benzamide derivative that acts as a Class I histone deacetylase (HDAC) inhibitor. It exhibits selectivity for HDAC1 and HDAC3 over other HDAC isoforms.[3] By inhibiting HDACs, MS-275 leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and altered gene expression.[4] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making it a compound of interest in oncology research.[3][4]

Supplier Comparison

The quality and purity of MS-275 are paramount for obtaining reliable and reproducible experimental results. The following table provides a summary of information from various suppliers. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

SupplierPurityBiological Activity DataFormulation
Selleck Chemicals≥98% (HPLC)IC50: 0.51 µM (HDAC1), 1.7 µM (HDAC3)Crystalline solid
Tocris Bioscience≥98% (HPLC)IC50: 0.18 µM (HDAC1), 0.74 µM (HDAC3)Crystalline solid
MedchemExpress>98% (HPLC)IC50: 0.18 µM (HDAC1), 0.74 µM (HDAC3)Crystalline solid
Cayman Chemical≥98%IC50: 0.18 µM (HDAC1), 0.74 µM (HDAC3)Crystalline solid
Experimental Protocols

To validate the quality and activity of MS-275 from different sources, the following experimental protocols are recommended.

1. Purity and Identity Verification

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

    • Stationary Phase: A C18 reverse-phase column.

    • Detection: UV absorbance at 254 nm.

  • Mass Spectrometry (MS): To confirm the molecular weight.

    • Method: Electrospray ionization (ESI).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

2. Biological Activity Assay

  • In Vitro HDAC Inhibition Assay: To measure the potency of MS-275 against specific HDAC isoforms.

    • Principle: A fluorogenic HDAC substrate is incubated with a recombinant HDAC enzyme in the presence of varying concentrations of MS-275. The inhibition of the enzyme results in a decrease in the fluorescent signal.

  • Western Blot Analysis: To assess the downstream effects of HDAC inhibition in cells.

    • Principle: Cells are treated with MS-275, and cell lysates are analyzed by Western blot for the levels of acetylated histones (e.g., acetyl-H3, acetyl-H4) and other relevant proteins (e.g., p21).

  • Cell Viability Assay: To determine the cytotoxic effects of MS-275 on cancer cell lines.

    • Method: A colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo is used to measure cell viability after treatment with a dose range of MS-275.

Visualizations

MS275_Mechanism_of_Action MS275 MS-275 HDAC HDAC1/3 MS275->HDAC inhibits Histones Histones HDAC->Histones deacetylates Chromatin Chromatin Relaxation GeneExp Gene Expression (e.g., p21) Chromatin->GeneExp allows CellCycle Cell Cycle Arrest GeneExp->CellCycle Apoptosis Apoptosis GeneExp->Apoptosis

Caption: Mechanism of action of MS-275 (Entinostat).

MS275_Comparison_Workflow cluster_sourcing Sourcing cluster_qc Quality Control cluster_activity Biological Activity SupplierX Supplier X MS-275 Purity Purity Analysis (HPLC, MS) SupplierX->Purity SupplierY Supplier Y MS-275 SupplierY->Purity SupplierZ Supplier Z MS-275 SupplierZ->Purity Identity Identity Confirmation (NMR) Purity->Identity Enzyme HDAC Inhibition Assay (IC50 determination) Identity->Enzyme Cellular Cell-based Assays (Western Blot, Viability) Enzyme->Cellular Data Data Analysis & Comparison Cellular->Data

Caption: Experimental workflow for comparing MS-275 from different suppliers.

References

Part 1: CH 275 (Somatostatin Receptor 1 Agonist)

Author: BenchChem Technical Support Team. Date: November 2025

A Meta-Analysis of CH 275 and MS-275 (Entinostat) Research Studies

This guide provides a comparative meta-analysis of two distinct research compounds often referred to by similar names: this compound, a selective somatostatin (B550006) receptor 1 (sst1) agonist, and MS-275 (Entinostat), a class I histone deacetylase (HDAC) inhibitor. Due to the potential for confusion between these two molecules, they are presented here in separate, comprehensive sections. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their performance with alternatives, supported by experimental data.

This compound is a peptide analog of somatostatin that acts as a potent and selective agonist for the somatostatin receptor 1 (sst1).[1] Its primary area of research is in the context of Alzheimer's disease, where it has been investigated for its potential to modulate the degradation of amyloid-β plaques.[1]

Quantitative Data Summary

The following tables summarize the binding affinity and functional activity of this compound in comparison to other somatostatin analogs.

Table 1: Binding Affinity of Somatostatin Analogs at Human Somatostatin Receptors (Ki, nM)

Compoundsst1sst2sst3sst4sst5
This compound 52 [1]>10,000 [1]345 [1]>1,000 [1]>10,000 [1]
Octreotide>10000.8>1000>100017
Somatostatin-141.10.21.61.81.0
BIM-23926 (sst1-selective)2.5>1000>1000>1000>1000

Table 2: Functional Activity of this compound and Comparators

CompoundExperimentModel SystemConcentrationObserved Effect
This compound Neprilysin ActivityPrimary neuron-based cell culture100 nMActivation of neprilysin activity[1]
This compound Glutamate (B1630785) Response ModulationMouse hypothalamic neuronsNot SpecifiedIncreased peak currents induced by glutamate in 35% of tested cells[2]
Octreotide (sst2/5 agonist)Glutamate Response ModulationMouse hypothalamic neuronsNot SpecifiedDecreased peak currents induced by glutamate in 47% of tested cells[2]
Experimental Protocols

1. Neprilysin Activity Assay (Fluorometric)

This protocol is a representative method for measuring the effect of this compound on the activity of neprilysin, a key enzyme in amyloid-β degradation.[3][4][5]

  • Sample Preparation:

    • Homogenize tissue samples or cell pellets in ice-cold NEP Assay Buffer containing protease inhibitors (e.g., 1 mM PMSF and 10 µg/ml Aprotinin).

    • Incubate on ice for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C and collect the supernatant.

  • Assay Procedure:

    • Add 1-10 µl of the sample supernatant to wells of a 96-well white plate.

    • For a positive control, add a known amount of reconstituted Neprilysin.

    • Prepare a standard curve using a fluorescent standard (e.g., Abz-Standard).

    • Add the NEP substrate solution to each well.

    • Measure fluorescence (Excitation/Emission = 330/430 nm) in kinetic mode at 37°C for 1-2 hours.

  • Data Analysis:

    • Calculate the change in fluorescence over time in the linear range of the reaction.

    • Determine the neprilysin activity from the standard curve and normalize to the protein concentration of the sample.

Visualizations

CH275_Signaling_Pathway CH275 This compound sst1 sst1 Receptor CH275->sst1 Binds to AC Adenylyl Cyclase sst1->AC Inhibits Neprilysin Neprilysin Activation sst1->Neprilysin Activates cAMP cAMP AC->cAMP Produces Abeta Amyloid-β Neprilysin->Abeta Cleaves Abeta_degradation Amyloid-β Degradation Abeta->Abeta_degradation

This compound signaling pathway in Alzheimer's research.

Part 2: MS-275 (Entinostat) - Histone Deacetylase (HDAC) Inhibitor

MS-275, also known as Entinostat, is a potent and selective inhibitor of class I histone deacetylases (HDACs), particularly HDAC1 and HDAC3.[6][7] It has been extensively studied as an anti-cancer agent, demonstrating antiproliferative and pro-apoptotic effects in a variety of tumor models.[8][9][10]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of MS-275 and compare it with other HDAC inhibitors.

Table 3: In Vitro Inhibitory Activity of HDAC Inhibitors (IC50)

CompoundHDAC1HDAC3Pan-HDAC ActivityCell Line (Cancer Type)Antiproliferative IC50
MS-275 (Entinostat) 0.18 µM [7] / 0.51 µM [6]0.74 µM [7] / 1.7 µM [6]-K562 (Leukemia)41.5 nM - 4.71 µM (range across various cell lines)[6]
Vorinostat (SAHA)--Pan-inhibitorHCT116 (Colon)0.67 µM[11]
Panobinostat--Pan-inhibitor--
Trichostatin A--Pan-inhibitorHCT116 (Colon)0.16 µM[11]

Table 4: In Vivo Efficacy of MS-275 in Human Tumor Xenograft Models

Tumor ModelDosing RegimenTumor Growth InhibitionNoteworthy Outcomes
Various solid tumors (melanoma, breast, lung, prostate)Oral, once dailyDose-dependentAlmost complete tumor regression (≥90%) in some models (e.g., SK-Mel28 melanoma, CaKi1 renal cell carcinoma)[8]
Human colon cancerNot specified5 out of 8 models were responders-
Renal cell carcinomaIn combination with IL-2Significant antitumor activity-

Table 5: Summary of Phase I Clinical Trial Results for MS-275

Study PopulationDosing ScheduleMaximum Tolerated Dose (MTD)Dose-Limiting Toxicities (DLTs)
Refractory solid tumors and lymphoid malignanciesWeekly for 4 weeks of a 6-week cycle6 mg/m²[12]Hypophosphatemia, hyponatremia, hypoalbuminemia[12]
Refractory and relapsed acute leukemiasWeekly for 4 weeks every 6 weeks8 mg/m²Infections, neurologic toxicity (unsteady gait, somnolence)[13]
Experimental Protocols

1. HDAC Inhibition Assay (Fluorometric)

This protocol is a representative method for measuring the inhibitory activity of MS-275 on HDAC enzymes.[14][15][16][17]

  • Reagents:

    • HDAC enzyme (e.g., recombinant human HDAC1)

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

    • Assay buffer

    • Developer solution (containing a protease like trypsin)

    • Test compound (MS-275) and control inhibitor (e.g., Trichostatin A)

  • Procedure:

    • In a 96-well plate, add the HDAC enzyme to the assay buffer.

    • Add serial dilutions of MS-275 or the control inhibitor.

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

    • Stop the reaction and develop the signal by adding the developer solution.

    • Measure fluorescence (Excitation ~350-360 nm, Emission ~450-465 nm).

  • Data Analysis:

    • Subtract the background fluorescence.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value from the resulting dose-response curve.

2. Western Blot for Histone and HSP90 Acetylation

This protocol is used to assess the pharmacodynamic effects of MS-275 on the acetylation of its targets within cells.[18]

  • Cell Culture and Treatment:

    • Plate cells and treat with various concentrations of MS-275 for a specified time (e.g., 24 hours). Include a vehicle control.

  • Protein Extraction:

    • Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST.

    • Incubate with primary antibodies against acetylated-Histone H3, acetylated-HSP90, total Histone H3, total HSP90, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities and normalize the levels of acetylated proteins to the total protein levels.

Visualizations

MS275_Mechanism_of_Action MS275 MS-275 (Entinostat) HDAC1_3 HDAC1/HDAC3 MS275->HDAC1_3 Inhibits Acetylation_Increase Increased Acetylation MS275->Acetylation_Increase Histones Histones HDAC1_3->Histones Deacetylates HSP90 HSP90 HDAC1_3->HSP90 Deacetylates Chromatin_Relaxation Chromatin Relaxation Histones->Chromatin_Relaxation Leads to HSP90_Inhibition HSP90 Chaperone Function Inhibition HSP90->HSP90_Inhibition Results in Acetylation_Increase->Histones Acetylation_Increase->HSP90 Gene_Expression Tumor Suppressor Gene Expression (e.g., p21) Chromatin_Relaxation->Gene_Expression Allows for Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Client_Protein_Degradation Oncogenic Client Protein Degradation (e.g., FLT3) HSP90_Inhibition->Client_Protein_Degradation Causes Apoptosis Apoptosis Client_Protein_Degradation->Apoptosis

Mechanism of action of MS-275 (Entinostat).

Experimental_Workflow_HDAC_Inhibition cluster_plate 96-Well Plate cluster_analysis Data Analysis HDAC_Enzyme 1. Add HDAC Enzyme Inhibitor 2. Add MS-275/ Control HDAC_Enzyme->Inhibitor Substrate 3. Add Fluorogenic Substrate Inhibitor->Substrate Incubate 4. Incubate at 37°C Substrate->Incubate Developer 5. Add Developer Incubate->Developer Read 6. Read Fluorescence Developer->Read Plot Plot % Inhibition vs. log[Inhibitor] Read->Plot IC50 Calculate IC50 Plot->IC50

Experimental workflow for HDAC inhibition assay.

References

Part 1: CH 275 (Somatostatin Receptor 1 Agonist)

Author: BenchChem Technical Support Team. Date: November 2025

A Meta-Analysis of CH 275 and MS-275 (Entinostat) Research Studies

This guide provides a comparative meta-analysis of two distinct research compounds often referred to by similar names: this compound, a selective somatostatin receptor 1 (sst1) agonist, and MS-275 (Entinostat), a class I histone deacetylase (HDAC) inhibitor. Due to the potential for confusion between these two molecules, they are presented here in separate, comprehensive sections. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their performance with alternatives, supported by experimental data.

This compound is a peptide analog of somatostatin that acts as a potent and selective agonist for the somatostatin receptor 1 (sst1).[1] Its primary area of research is in the context of Alzheimer's disease, where it has been investigated for its potential to modulate the degradation of amyloid-β plaques.[1]

Quantitative Data Summary

The following tables summarize the binding affinity and functional activity of this compound in comparison to other somatostatin analogs.

Table 1: Binding Affinity of Somatostatin Analogs at Human Somatostatin Receptors (Ki, nM)

Compoundsst1sst2sst3sst4sst5
This compound 52 [1]>10,000 [1]345 [1]>1,000 [1]>10,000 [1]
Octreotide>10000.8>1000>100017
Somatostatin-141.10.21.61.81.0
BIM-23926 (sst1-selective)2.5>1000>1000>1000>1000

Table 2: Functional Activity of this compound and Comparators

CompoundExperimentModel SystemConcentrationObserved Effect
This compound Neprilysin ActivityPrimary neuron-based cell culture100 nMActivation of neprilysin activity[1]
This compound Glutamate Response ModulationMouse hypothalamic neuronsNot SpecifiedIncreased peak currents induced by glutamate in 35% of tested cells[2]
Octreotide (sst2/5 agonist)Glutamate Response ModulationMouse hypothalamic neuronsNot SpecifiedDecreased peak currents induced by glutamate in 47% of tested cells[2]
Experimental Protocols

1. Neprilysin Activity Assay (Fluorometric)

This protocol is a representative method for measuring the effect of this compound on the activity of neprilysin, a key enzyme in amyloid-β degradation.[3][4][5]

  • Sample Preparation:

    • Homogenize tissue samples or cell pellets in ice-cold NEP Assay Buffer containing protease inhibitors (e.g., 1 mM PMSF and 10 µg/ml Aprotinin).

    • Incubate on ice for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C and collect the supernatant.

  • Assay Procedure:

    • Add 1-10 µl of the sample supernatant to wells of a 96-well white plate.

    • For a positive control, add a known amount of reconstituted Neprilysin.

    • Prepare a standard curve using a fluorescent standard (e.g., Abz-Standard).

    • Add the NEP substrate solution to each well.

    • Measure fluorescence (Excitation/Emission = 330/430 nm) in kinetic mode at 37°C for 1-2 hours.

  • Data Analysis:

    • Calculate the change in fluorescence over time in the linear range of the reaction.

    • Determine the neprilysin activity from the standard curve and normalize to the protein concentration of the sample.

Visualizations

CH275_Signaling_Pathway CH275 This compound sst1 sst1 Receptor CH275->sst1 Binds to AC Adenylyl Cyclase sst1->AC Inhibits Neprilysin Neprilysin Activation sst1->Neprilysin Activates cAMP cAMP AC->cAMP Produces Abeta Amyloid-β Neprilysin->Abeta Cleaves Abeta_degradation Amyloid-β Degradation Abeta->Abeta_degradation

This compound signaling pathway in Alzheimer's research.

Part 2: MS-275 (Entinostat) - Histone Deacetylase (HDAC) Inhibitor

MS-275, also known as Entinostat, is a potent and selective inhibitor of class I histone deacetylases (HDACs), particularly HDAC1 and HDAC3.[6][7] It has been extensively studied as an anti-cancer agent, demonstrating antiproliferative and pro-apoptotic effects in a variety of tumor models.[8][9][10]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of MS-275 and compare it with other HDAC inhibitors.

Table 3: In Vitro Inhibitory Activity of HDAC Inhibitors (IC50)

CompoundHDAC1HDAC3Pan-HDAC ActivityCell Line (Cancer Type)Antiproliferative IC50
MS-275 (Entinostat) 0.18 µM [7] / 0.51 µM [6]0.74 µM [7] / 1.7 µM [6]-K562 (Leukemia)41.5 nM - 4.71 µM (range across various cell lines)[6]
Vorinostat (SAHA)--Pan-inhibitorHCT116 (Colon)0.67 µM[11]
Panobinostat--Pan-inhibitor--
Trichostatin A--Pan-inhibitorHCT116 (Colon)0.16 µM[11]

Table 4: In Vivo Efficacy of MS-275 in Human Tumor Xenograft Models

Tumor ModelDosing RegimenTumor Growth InhibitionNoteworthy Outcomes
Various solid tumors (melanoma, breast, lung, prostate)Oral, once dailyDose-dependentAlmost complete tumor regression (≥90%) in some models (e.g., SK-Mel28 melanoma, CaKi1 renal cell carcinoma)[8]
Human colon cancerNot specified5 out of 8 models were responders-
Renal cell carcinomaIn combination with IL-2Significant antitumor activity-

Table 5: Summary of Phase I Clinical Trial Results for MS-275

Study PopulationDosing ScheduleMaximum Tolerated Dose (MTD)Dose-Limiting Toxicities (DLTs)
Refractory solid tumors and lymphoid malignanciesWeekly for 4 weeks of a 6-week cycle6 mg/m²[12]Hypophosphatemia, hyponatremia, hypoalbuminemia[12]
Refractory and relapsed acute leukemiasWeekly for 4 weeks every 6 weeks8 mg/m²Infections, neurologic toxicity (unsteady gait, somnolence)[13]
Experimental Protocols

1. HDAC Inhibition Assay (Fluorometric)

This protocol is a representative method for measuring the inhibitory activity of MS-275 on HDAC enzymes.[14][15][16][17]

  • Reagents:

    • HDAC enzyme (e.g., recombinant human HDAC1)

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

    • Assay buffer

    • Developer solution (containing a protease like trypsin)

    • Test compound (MS-275) and control inhibitor (e.g., Trichostatin A)

  • Procedure:

    • In a 96-well plate, add the HDAC enzyme to the assay buffer.

    • Add serial dilutions of MS-275 or the control inhibitor.

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

    • Stop the reaction and develop the signal by adding the developer solution.

    • Measure fluorescence (Excitation ~350-360 nm, Emission ~450-465 nm).

  • Data Analysis:

    • Subtract the background fluorescence.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value from the resulting dose-response curve.

2. Western Blot for Histone and HSP90 Acetylation

This protocol is used to assess the pharmacodynamic effects of MS-275 on the acetylation of its targets within cells.[18]

  • Cell Culture and Treatment:

    • Plate cells and treat with various concentrations of MS-275 for a specified time (e.g., 24 hours). Include a vehicle control.

  • Protein Extraction:

    • Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST.

    • Incubate with primary antibodies against acetylated-Histone H3, acetylated-HSP90, total Histone H3, total HSP90, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities and normalize the levels of acetylated proteins to the total protein levels.

Visualizations

MS275_Mechanism_of_Action MS275 MS-275 (Entinostat) HDAC1_3 HDAC1/HDAC3 MS275->HDAC1_3 Inhibits Acetylation_Increase Increased Acetylation MS275->Acetylation_Increase Histones Histones HDAC1_3->Histones Deacetylates HSP90 HSP90 HDAC1_3->HSP90 Deacetylates Chromatin_Relaxation Chromatin Relaxation Histones->Chromatin_Relaxation Leads to HSP90_Inhibition HSP90 Chaperone Function Inhibition HSP90->HSP90_Inhibition Results in Acetylation_Increase->Histones Acetylation_Increase->HSP90 Gene_Expression Tumor Suppressor Gene Expression (e.g., p21) Chromatin_Relaxation->Gene_Expression Allows for Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Client_Protein_Degradation Oncogenic Client Protein Degradation (e.g., FLT3) HSP90_Inhibition->Client_Protein_Degradation Causes Apoptosis Apoptosis Client_Protein_Degradation->Apoptosis

Mechanism of action of MS-275 (Entinostat).

Experimental_Workflow_HDAC_Inhibition cluster_plate 96-Well Plate cluster_analysis Data Analysis HDAC_Enzyme 1. Add HDAC Enzyme Inhibitor 2. Add MS-275/ Control HDAC_Enzyme->Inhibitor Substrate 3. Add Fluorogenic Substrate Inhibitor->Substrate Incubate 4. Incubate at 37°C Substrate->Incubate Developer 5. Add Developer Incubate->Developer Read 6. Read Fluorescence Developer->Read Plot Plot % Inhibition vs. log[Inhibitor] Read->Plot IC50 Calculate IC50 Plot->IC50

Experimental workflow for HDAC inhibition assay.

References

Safety Operating Guide

Essential Safety and Handling Guide for MS-275 (Entinostat)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The designation "CH 275" is ambiguous. Based on the target audience of researchers, scientists, and drug development professionals, this guide focuses on MS-275 (also known as Entinostat) , a compound used in laboratory research. It is critical to confirm the identity of the chemical you are working with and consult its specific Safety Data Sheet (SDS) before handling.

This document provides immediate safety, handling, and disposal information for MS-275, a potent class I histone deacetylase (HDAC) inhibitor. Given its hazardous properties, strict adherence to safety protocols is mandatory to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

MS-275 is a hazardous substance with significant health risks. It is crucial to handle this compound with the utmost care, utilizing appropriate engineering controls (such as a chemical fume hood) and personal protective equipment.

Summary of Hazards:

  • Toxicity: Toxic if swallowed.[1][2]

  • Reproductive Hazard: May damage fertility or an unborn child.[1][2]

  • Irritation: Causes skin and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

The following table summarizes the required PPE for handling MS-275.

Protection Type Required PPE Specifications & Best Practices
Hand Protection Chemical-resistant glovesNitrile or other appropriate chemically resistant gloves should be worn. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.
Eye/Face Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory. A face shield should be used in situations with a higher risk of splashes or aerosol generation.
Skin and Body Protection Laboratory coatA fully buttoned lab coat should be worn to protect skin and personal clothing. Consider a chemical-resistant apron for procedures with a high splash risk.
Respiratory Protection Not typically required if handled in a fume hoodIf work outside of a fume hood is unavoidable and there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator is necessary. A risk assessment should be conducted to determine the appropriate respirator type.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is essential to prevent exposure and maintain the integrity of the compound.

General Handling:

  • Engineering Controls: All work with solid MS-275 or solutions containing it should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing.

  • Aerosol Prevention: Procedures that may generate dust or aerosols should be avoided or performed with extreme caution within a fume hood.

  • Hygiene: Wash hands thoroughly with soap and water after handling MS-275, before breaks, and at the end of the workday.

Storage:

  • Temperature: Store at -20°C for long-term stability.[3]

  • Container: Keep the container tightly sealed in a dry and well-ventilated place.

  • Designated Area: Store in a designated, clearly labeled area for potent or toxic compounds.

The following diagram outlines the standard workflow for safely handling MS-275 in a research setting.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Work in a Certified Chemical Fume Hood prep_ppe->prep_fumehood prep_gather Gather All Necessary Materials and Equipment prep_fumehood->prep_gather prep_weigh Weigh Solid MS-275 prep_gather->prep_weigh prep_dissolve Dissolve in Appropriate Solvent (e.g., DMSO) prep_weigh->prep_dissolve exp_handle Handle Solutions with Care to Avoid Splashes/Aerosols prep_dissolve->exp_handle exp_execute Execute Experimental Protocol exp_handle->exp_execute cleanup_decontaminate Decontaminate Work Surfaces and Equipment exp_execute->cleanup_decontaminate cleanup_waste Dispose of Waste in Labeled Hazardous Waste Container cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash start Spill Occurs alert Alert Others and Assess Situation start->alert is_major Is the Spill Major? alert->is_major evacuate Evacuate the Area and Call EHS/Emergency Services is_major->evacuate Yes don_ppe Don Appropriate PPE is_major->don_ppe No report Report Incident to Supervisor evacuate->report contain Contain Spill with Absorbent Material don_ppe->contain collect Collect Contaminated Material into Hazardous Waste Container contain->collect decontaminate Decontaminate the Area collect->decontaminate decontaminate->report

References

Essential Safety and Handling Guide for MS-275 (Entinostat)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The designation "CH 275" is ambiguous. Based on the target audience of researchers, scientists, and drug development professionals, this guide focuses on MS-275 (also known as Entinostat) , a compound used in laboratory research. It is critical to confirm the identity of the chemical you are working with and consult its specific Safety Data Sheet (SDS) before handling.

This document provides immediate safety, handling, and disposal information for MS-275, a potent class I histone deacetylase (HDAC) inhibitor. Given its hazardous properties, strict adherence to safety protocols is mandatory to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

MS-275 is a hazardous substance with significant health risks. It is crucial to handle this compound with the utmost care, utilizing appropriate engineering controls (such as a chemical fume hood) and personal protective equipment.

Summary of Hazards:

  • Toxicity: Toxic if swallowed.[1][2]

  • Reproductive Hazard: May damage fertility or an unborn child.[1][2]

  • Irritation: Causes skin and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

The following table summarizes the required PPE for handling MS-275.

Protection Type Required PPE Specifications & Best Practices
Hand Protection Chemical-resistant glovesNitrile or other appropriate chemically resistant gloves should be worn. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.
Eye/Face Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory. A face shield should be used in situations with a higher risk of splashes or aerosol generation.
Skin and Body Protection Laboratory coatA fully buttoned lab coat should be worn to protect skin and personal clothing. Consider a chemical-resistant apron for procedures with a high splash risk.
Respiratory Protection Not typically required if handled in a fume hoodIf work outside of a fume hood is unavoidable and there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator is necessary. A risk assessment should be conducted to determine the appropriate respirator type.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is essential to prevent exposure and maintain the integrity of the compound.

General Handling:

  • Engineering Controls: All work with solid MS-275 or solutions containing it should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing.

  • Aerosol Prevention: Procedures that may generate dust or aerosols should be avoided or performed with extreme caution within a fume hood.

  • Hygiene: Wash hands thoroughly with soap and water after handling MS-275, before breaks, and at the end of the workday.

Storage:

  • Temperature: Store at -20°C for long-term stability.[3]

  • Container: Keep the container tightly sealed in a dry and well-ventilated place.

  • Designated Area: Store in a designated, clearly labeled area for potent or toxic compounds.

The following diagram outlines the standard workflow for safely handling MS-275 in a research setting.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Work in a Certified Chemical Fume Hood prep_ppe->prep_fumehood prep_gather Gather All Necessary Materials and Equipment prep_fumehood->prep_gather prep_weigh Weigh Solid MS-275 prep_gather->prep_weigh prep_dissolve Dissolve in Appropriate Solvent (e.g., DMSO) prep_weigh->prep_dissolve exp_handle Handle Solutions with Care to Avoid Splashes/Aerosols prep_dissolve->exp_handle exp_execute Execute Experimental Protocol exp_handle->exp_execute cleanup_decontaminate Decontaminate Work Surfaces and Equipment exp_execute->cleanup_decontaminate cleanup_waste Dispose of Waste in Labeled Hazardous Waste Container cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash start Spill Occurs alert Alert Others and Assess Situation start->alert is_major Is the Spill Major? alert->is_major evacuate Evacuate the Area and Call EHS/Emergency Services is_major->evacuate Yes don_ppe Don Appropriate PPE is_major->don_ppe No report Report Incident to Supervisor evacuate->report contain Contain Spill with Absorbent Material don_ppe->contain collect Collect Contaminated Material into Hazardous Waste Container contain->collect decontaminate Decontaminate the Area collect->decontaminate decontaminate->report

References

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Retrosynthesis Analysis

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。